molecular formula C14H17N5O5 B1684185 Wyosine CAS No. 52662-10-9

Wyosine

Cat. No.: B1684185
CAS No.: 52662-10-9
M. Wt: 335.32 g/mol
InChI Key: JCZSFCLRSONYLH-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wyosine (imG) is a tricyclic, fluorescent modified nucleoside derived from guanine and is found specifically at position 37, adjacent to the anticodon, of transfer RNA for phenylalanine (tRNAPhe) in eukaryotes and archaea . This position is critical for maintaining translational accuracy, and this compound derivatives play a key role in stabilizing codon-anticodon interactions within the ribosomal A site and in preventing ribosomal frameshifting during protein synthesis . The biosynthesis of this compound is a multi-step pathway. It begins with the methylation of guanosine-37 to form N1-methylguanosine (m1G), catalyzed by a Trm5 family methyltransferase . The characteristic third imidazopurine ring is then formed by a radical SAM enzyme (Taw1 in archaea, Tyw1 in yeast), which incorporates two carbon atoms from pyruvate to convert m1G into 4-demethylthis compound (imG-14) . This compound itself and its various derivatives, such as wybutosine (yW) in eukaryotes, are the final products of this pathway in different organisms . Research into this compound and its biosynthesis has important implications for human health. Studies have shown links between the this compound synthesis pathway and cancer, as the loss of specific biosynthesis enzymes can induce frameshifting, and tRNA from some tumor tissues has been observed to lack the fully modified this compound derivative found in normal tissues . The full IUPAC name for this compound is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one, and its molecular formula is C14H17N5O5 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52662-10-9

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(17(2)14(18)16-6)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1

InChI Key

JCZSFCLRSONYLH-QYVSTXNMSA-N

SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O

Appearance

Solid powder

Other CAS No.

52662-10-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H- imidazo(1,2-a)purine
wyosine
Y base 3-beta-D-ribofuranoside
Y nucleoside
Yt nucleoside

Origin of Product

United States

Foundational & Exploratory

The Critical Role of Wyosine in tRNA-Phe: A Technical Guide to its Function in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine (yW), a hypermodified tricyclic nucleoside, is a hallmark of phenylalanine transfer RNA (tRNA-Phe) in Eukarya and Archaea, located at the crucial position 37, immediately 3' to the anticodon. This strategic placement underscores its vital role in ensuring the accuracy and efficiency of protein synthesis. The absence or incomplete synthesis of this compound is linked to increased instances of ribosomal frameshifting, a detrimental error in translation that can lead to the production of non-functional or toxic proteins. This technical guide provides an in-depth exploration of the function of this compound in tRNA-Phe, detailing its biosynthesis, its impact on translational fidelity, and the experimental methodologies used to study this critical tRNA modification. The information presented herein is intended to support researchers and professionals in the fields of molecular biology, drug development, and translational medicine in understanding and potentially targeting the pathways associated with this essential modification.

Introduction to this compound and its Significance

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in translation.[1] Among the more than 100 known modifications, the this compound family of nucleosides found in tRNA-Phe are some of the most complex and functionally significant.[2][3] These modifications are absent in Bacteria, which typically have a methylated guanosine (B1672433) (m¹G) at position 37 of their tRNA-Phe.[2][4] The intricate structure of this compound is directly linked to its primary function: the maintenance of the translational reading frame.[2][5] It achieves this by stabilizing the codon-anticodon interaction, particularly with the slippery UUU and UUC codons for phenylalanine, thereby preventing the ribosome from shifting its reading frame during elongation.[2][3][5]

The Biosynthesis of this compound: A Multi-Enzymatic Pathway

The biosynthesis of this compound is a complex and energetically demanding process involving a series of enzymatic steps.[2][4] The pathway begins with the methylation of guanosine at position 37 (G37) to form m¹G37, a reaction catalyzed by the enzyme Trm5.[4][5] This initial modification is the precursor for the subsequent formation of the characteristic tricyclic ring structure of this compound. In Saccharomyces cerevisiae, the pathway involves at least four additional enzymes: TYW1, TYW2, TYW3, and TYW4, acting in a sequential manner to build the mature Wybutosine (yW) molecule.[2][4]

Diagram of the Eukaryotic Wybutosine (yW) Biosynthesis Pathway

Wyosine_Biosynthesis cluster_0 This compound Biosynthesis Pathway (Eukaryotes) G37 Guanosine-37 in pre-tRNA-Phe m1G37 m¹G-37 G37->m1G37 Trm5 imG_14 imG-14 (4-demethylthis compound) m1G37->imG_14 TYW1 yW_86 yW-86 imG_14->yW_86 TYW2 yW_72 yW-72 yW_86->yW_72 TYW3 yW Wybutosine (yW) yW_72->yW TYW4

Caption: The sequential enzymatic steps in the biosynthesis of Wybutosine (yW) in eukaryotes.

The Function of this compound in Maintaining Translational Fidelity

The primary function of this compound at position 37 of tRNA-Phe is to prevent ribosomal frameshifting.[2][5] Its bulky, hydrophobic structure enhances stacking interactions with the adjacent bases in the anticodon loop, which rigidifies the anticodon structure and ensures proper alignment with the mRNA codon in the ribosomal A-site.[3] This stabilization is particularly critical when decoding "slippery sequences," which are stretches of mRNA prone to causing the ribosome to shift its reading frame, often by -1 nucleotide.

Mechanism of this compound-Mediated Frameshift Suppression

The presence of this compound significantly reduces the probability of a -1 frameshift. In its absence, the less stable interaction between the unmodified tRNA-Phe and the mRNA codon allows for slippage of the tRNA to an overlapping codon in the -1 frame.

Frameshift_Suppression cluster_0 Translational Reading Frame Maintenance start Ribosome at Phenylalanine Codon (UUU) wyosine_present tRNA-Phe with this compound start->wyosine_present no_this compound tRNA-Phe without this compound start->no_this compound stable_pairing Stable Codon-Anticodon Pairing wyosine_present->stable_pairing unstable_pairing Unstable Codon-Anticodon Pairing no_this compound->unstable_pairing correct_decoding Correct In-Frame Decoding stable_pairing->correct_decoding frameshift -1 Frameshifting Event unstable_pairing->frameshift

Caption: Logical workflow of this compound's role in preventing ribosomal frameshifting.

Quantitative Analysis of this compound's Impact on Frameshifting

The effect of this compound on translational fidelity can be quantified by measuring the frequency of ribosomal frameshifting in its presence versus its absence. Studies using in vivo and in vitro translation systems have demonstrated a clear correlation between the level of G37 modification in tRNA-Phe and the efficiency of -1 frameshifting.[2]

Modification at Position 37 of tRNA-Phe-1 Frameshifting Efficiency (%)Reference
Wybutosine (yW) - Fully Modified~15%[2]
4-demethylthis compound (imG-14) - Intermediate~25%[2]
1-methylguanosine (m¹G) - HypomodifiedUp to 35%[2]

Experimental Protocols

Isolation and Purification of tRNA for Modification Analysis

Objective: To isolate total tRNA from cells for subsequent analysis of this compound modification by LC-MS.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in a buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Phenol-Chloroform Extraction: Perform an acid phenol-chloroform extraction to separate RNA from DNA and proteins. The aqueous phase containing the RNA is retained.

  • RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol (B130326) or ethanol.

  • tRNA Enrichment: Resuspend the total RNA pellet and enrich for tRNA using anion-exchange chromatography or size-exclusion chromatography. Commercial kits are also available for this purpose.

  • Quality Control: Assess the purity and integrity of the isolated tRNA using gel electrophoresis and UV spectrophotometry.

Quantitative Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To digest purified tRNA into individual nucleosides and quantify the amount of this compound relative to other nucleosides.

Methodology:

  • Enzymatic Digestion: Digest the purified tRNA (typically 1-5 µg) to single nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the nucleotides.

  • LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of this compound and its derivatives leads to a distinct retention time compared to the canonical and other modified nucleosides.

  • MS Detection and Quantification: The eluent from the HPLC is directly coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer) for detection and quantification. This compound and its derivatives are identified by their specific mass-to-charge (m/z) ratios and fragmentation patterns. Quantification is achieved by comparing the peak area of this compound to that of a known internal standard or to the sum of all nucleoside peak areas.

In Vitro Translation Assay for Frameshift Analysis

Objective: To measure the frequency of -1 ribosomal frameshifting on a specific mRNA sequence using an in vitro translation system with tRNA-Phe containing or lacking this compound.

Methodology:

  • Prepare a Reporter mRNA: Construct a reporter mRNA containing a known "slippery sequence" (e.g., from a retrovirus) that is prone to -1 frameshifting. The sequence should be designed such that a frameshift event leads to the synthesis of a fusion protein that can be easily distinguished from the product of in-frame translation (e.g., by size on an SDS-PAGE gel or through a reporter assay like luciferase).

  • Prepare tRNA-Phe: Isolate or synthesize tRNA-Phe with and without the this compound modification. Unmodified tRNA-Phe can be obtained from bacterial sources or by in vitro transcription.

  • Set up In Vitro Translation Reactions: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system). Set up parallel reactions containing the reporter mRNA and either the this compound-modified or unmodified tRNA-Phe.

  • Analyze Translation Products: Incorporate a radiolabeled amino acid (e.g., ³⁵S-methionine) into the reactions. After incubation, separate the translated proteins by SDS-PAGE and visualize them by autoradiography.

  • Quantify Frameshifting: Quantify the band intensities corresponding to the in-frame and frameshifted protein products. The frameshifting efficiency is calculated as the intensity of the frameshifted product divided by the sum of the intensities of both products, multiplied by 100.

This compound and its Connection to Cellular Signaling and Disease

The modification status of tRNA, including the presence of this compound, is not static and can be influenced by cellular stress and nutrient availability.[6][7] tRNA modifications are increasingly recognized as a crucial layer of gene expression regulation, allowing cells to fine-tune protein synthesis in response to changing conditions.[6][8] Defects in tRNA modification pathways have been linked to a variety of human diseases, including neurological disorders and cancer.[7][8] While direct signaling pathways that specifically regulate this compound biosynthesis are still being elucidated, it is clear that the integrity of this modification is critical for maintaining cellular homeostasis. The enzymes involved in the this compound biosynthesis pathway represent potential targets for therapeutic intervention, particularly in diseases characterized by aberrant protein synthesis or viral replication that relies on programmed frameshifting.

Conclusion

This compound is a functionally indispensable modification of tRNA-Phe that plays a critical role in safeguarding the fidelity of protein synthesis. Its complex structure and intricate biosynthetic pathway highlight the evolutionary importance of maintaining the translational reading frame. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the function of this compound and its role in health and disease. A deeper understanding of the regulation and impact of this hypermodification will undoubtedly open new avenues for the development of novel therapeutic strategies.

References

The Guardian of the Reading Frame: A Technical Guide to Wyosine's Role in Preventing Translational Frameshifting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translational frameshifting, a programmed alteration of the ribosomal reading frame, is a crucial mechanism for gene expression in various organisms, including viruses and endogenous retroelements. However, maintaining the fidelity of the genetic code is paramount for cellular homeostasis. This technical guide delves into the critical role of wyosine (yW), a hypermodified guanosine (B1672433) analog found at position 37 of phenylalanine transfer RNA (tRNAPhe), in preventing unintended -1 ribosomal frameshifting. We will explore the intricate enzymatic pathway of this compound biosynthesis, present quantitative data on the impact of its absence, provide detailed experimental protocols for its study, and visualize the underlying molecular mechanisms. Understanding the function of this compound opens avenues for the development of novel therapeutic strategies targeting diseases associated with aberrant translational control, such as viral infections and cancer.

Introduction: The Importance of Maintaining the Reading Frame

The translation of messenger RNA (mRNA) into protein is a highly regulated process that relies on the precise decoding of triplet codons by the ribosome. A shift in the reading frame, even by a single nucleotide, can lead to the synthesis of a non-functional or even toxic protein, potentially triggering cellular stress responses and disease.[1] To safeguard against such errors, cells have evolved a sophisticated network of quality control mechanisms, including the post-transcriptional modification of transfer RNAs (tRNAs).

This compound and its derivatives are complex modifications found exclusively at position 37, immediately 3' to the anticodon of tRNAPhe in eukaryotes and archaea.[2][3] This strategic placement positions this compound to directly influence the codon-anticodon interaction within the ribosomal A-site. Its bulky, hydrophobic structure is thought to enhance stacking interactions with adjacent bases in the anticodon loop, thereby stabilizing the codon-anticodon duplex and preventing the slippage of the tRNA on the mRNA.[3] The absence of a fully modified this compound nucleoside has been shown to significantly increase the frequency of -1 ribosomal frameshifting, particularly at "slippery sequences" such as stretches of uracil (B121893) or guanine (B1146940) residues.[1][4]

The this compound Biosynthesis Pathway: A Multi-Enzymatic Cascade

The formation of the mature wybutosine (B12426080) (yW) in eukaryotes is a complex, multi-step process that occurs in the cytoplasm and involves a series of dedicated enzymes.[5][6] In the yeast Saccharomyces cerevisiae, this pathway is well-characterized and serves as a model for understanding this compound synthesis in other eukaryotes. A similar, though distinct, pathway exists in archaea.[4]

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

The synthesis of wybutosine in yeast begins with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor and proceeds through several intermediates.[5][6]

.

Wybutosine_Biosynthesis cluster_0 Wybutosine Biosynthesis Pathway (S. cerevisiae) G37 Guanosine-37 (in tRNA-Phe) m1G37 m1G37 G37->m1G37 Trm5 imG14 imG-14 m1G37->imG14 Tyw1 yW86 yW-86 imG14->yW86 Tyw2 yW72 yW-72 yW86->yW72 Tyw3 yW Wybutosine (yW) yW72->yW Tyw4

Caption: Eukaryotic wybutosine biosynthesis pathway in S. cerevisiae.

Enzymes in the Eukaryotic Pathway:

  • Trm5: A methyltransferase that catalyzes the initial step, the formation of 1-methylguanosine (B33566) (m1G) from guanosine.[5]

  • Tyw1: A radical S-adenosyl-L-methionine (SAM) and iron-sulfur cluster-containing enzyme that forms the tricyclic core of this compound, producing 4-demethylthis compound (B1206707) (imG-14).[6]

  • Tyw2: An enzyme that adds an α-amino-α-carboxypropyl (acp) group to imG-14, yielding yW-86.[6]

  • Tyw3: A methyltransferase that methylates the N4 position of yW-86 to produce yW-72.[6]

  • Tyw4: The final enzyme in the pathway, which adds a carboxyl group to complete the synthesis of wybutosine (yW).[7]

Archaeal this compound Biosynthesis Pathway

Archaea exhibit a greater diversity of this compound derivatives, and their biosynthetic pathways, while sharing some homology with eukaryotes, have distinct features.[4][8]

.

Archaeal_Wyosine_Biosynthesis cluster_1 Archaeal this compound Biosynthesis Pathway G37 Guanosine-37 m1G37 m1G37 G37->m1G37 Trm5 imG14 imG-14 m1G37->imG14 Taw1 yW86 yW-86 imG14->yW86 Taw2 imG This compound (imG) imG14->imG Taw3 mimG 7-methylthis compound (mimG) imG->mimG Taw3-like

Caption: A generalized archaeal this compound biosynthesis pathway.

Enzymes in the Archaeal Pathway:

  • Trm5: Homologous to the eukaryotic enzyme, it catalyzes the formation of m1G37.[4]

  • Taw1 (Tyw1 homolog): Catalyzes the formation of the imG-14 intermediate.[4]

  • Taw2 (Tyw2 homolog): Involved in the formation of yW-86.[4]

  • Taw3 (Tyw3 homolog): Possesses methyltransferase activity and is involved in the synthesis of this compound (imG) and 7-methylthis compound (mimG).[4]

Mechanism of Frameshift Prevention

The presence of the bulky this compound modification at position 37 is crucial for maintaining the correct reading frame during translation, particularly when the ribosome encounters slippery sequences.

.

Frameshift_Prevention cluster_2 Mechanism of this compound-Mediated Frameshift Prevention Ribosome Ribosome encounters slippery sequence tRNA_Phe_WT tRNA-Phe with this compound (yW) Ribosome->tRNA_Phe_WT Wild-Type tRNA_Phe_Mutant tRNA-Phe without this compound (m1G) Ribosome->tRNA_Phe_Mutant This compound Deficient Stable_Codon_Anticodon Stable Codon-Anticodon Interaction tRNA_Phe_WT->Stable_Codon_Anticodon Unstable_Codon_Anticodon Unstable Codon-Anticodon Interaction tRNA_Phe_Mutant->Unstable_Codon_Anticodon In_Frame_Translation In-Frame Translation Maintained Stable_Codon_Anticodon->In_Frame_Translation Frameshifting -1 Frameshifting Occurs Unstable_Codon_Anticodon->Frameshifting

Caption: Logical workflow of this compound's role in preventing frameshifting.

The bulky and rigid structure of this compound enhances the stacking interactions between the anticodon loop of tRNAPhe and the mRNA codon. This increased stability anchors the tRNA in the correct reading frame, making it energetically unfavorable for the tRNA to slip backward by one nucleotide. In the absence of this compound, the codon-anticodon interaction is weaker and more flexible, increasing the probability of realignment to an overlapping -1 frame codon, especially on repetitive sequences.

Quantitative Data on Frameshifting Efficiency

The absence of a fully modified this compound at position 37 of tRNAPhe has a quantifiable impact on the efficiency of -1 ribosomal frameshifting. The degree of this effect can vary depending on the specific slippery sequence and the experimental system used.

Slippery SequenceOrganism/SystemThis compound Status-1 Frameshifting Efficiency (%)Fold IncreaseReference
U-UUU-UUARabbit Reticulocyte (in vitro)yW present~1-[1]
U-UUU-UUARabbit Reticulocyte (in vitro)m1G present~44[1]
G-GGU-UUAS. cerevisiae (in vivo)yW presentNo significant frameshifting-[1]
G-GGU-UUAS. cerevisiae (in vivo, trm5 mutant)G presentNo significant frameshifting-[1]
SCV-LA virus sequencesS. cerevisiae (in vivo, tyw1Δ)m1G presentSignificant increaseVaries[1]
SCV-LA virus sequencesS. cerevisiae (in vivo, tyw2Δ)imG-14 presentSignificant increaseVaries[1]

Note: "Significant increase" and "Varies" are used where specific percentages were not provided in the source material but a clear effect was demonstrated.

Experimental Protocols

Studying the role of this compound in translational frameshifting requires a combination of techniques to analyze tRNA modifications and to measure the frequency of frameshifting events.

Analysis of this compound Modification by Mass Spectrometry

Objective: To determine the presence and identity of this compound and its precursors in tRNAPhe.

Methodology:

  • tRNA Purification:

    • Grow yeast or other eukaryotic cells to mid-log phase.

    • Harvest cells by centrifugation and wash with DEPC-treated water.

    • Lyse cells using glass beads or enzymatic digestion in a buffer containing 10 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.

    • Perform a phenol-chloroform extraction to isolate total RNA.

    • Purify tRNA from the total RNA using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

    • For specific purification of tRNAPhe, use a biotinylated oligonucleotide probe complementary to tRNAPhe to capture the tRNA on streptavidin-coated magnetic beads.

  • Enzymatic Digestion of tRNA:

    • Digest 1-5 µg of purified tRNAPhe to nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

    • Incubate the reaction at 37°C for 2-4 hours in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).[9]

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the nucleosides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in ammonium acetate buffer.[9]

    • Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for this compound and its known precursors (m1G, imG-14, yW-86, yW-72).

    • Quantify the relative abundance of each modified nucleoside by integrating the peak areas from the extracted ion chromatograms.[1]

Dual-Luciferase Reporter Assay for Measuring -1 Frameshifting

Objective: To quantify the efficiency of -1 ribosomal frameshifting at a specific slippery sequence.

Methodology:

  • Reporter Plasmid Construction:

    • Construct a dual-luciferase reporter vector containing the Renilla luciferase (RLuc) gene followed by the firefly luciferase (FLuc) gene.

    • Insert the slippery sequence of interest (e.g., U-UUU-UUA) between the RLuc and FLuc coding regions, such that the FLuc gene is in the -1 reading frame relative to the RLuc gene.

    • Create a control plasmid where the FLuc gene is in the 0-frame to determine the baseline FLuc expression.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T or HeLa) or yeast cells in the appropriate growth medium.

    • Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine for mammalian cells, lithium acetate method for yeast).[2][10]

  • Luciferase Assay:

    • After 24-48 hours of expression, lyse the cells using a passive lysis buffer.

    • Measure the FLuc and RLuc activities sequentially from the same cell lysate using a luminometer and a dual-luciferase assay kit (e.g., Promega).[10]

    • The FLuc activity is measured first, then a quenching reagent is added to stop the FLuc reaction and simultaneously activate the RLuc reaction.

  • Calculation of Frameshifting Efficiency:

    • Calculate the ratio of FLuc to RLuc luminescence for both the frameshift reporter and the in-frame control.

    • The -1 frameshifting efficiency is calculated as: [(FLuc/RLuc)frameshift / (FLuc/RLuc)in-frame] x 100%.

In Vitro Transcription of tRNA

Objective: To produce unmodified tRNA transcripts for use in in vitro translation assays.

Methodology:

  • Template Preparation:

    • Design two complementary DNA oligonucleotides that, when annealed, will form a double-stranded DNA template.

    • The template should contain the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATA-3') followed by the sequence of the desired tRNA (e.g., tRNAPhe).[4]

    • The 3' end of the template should be designed to produce a run-off transcript with the correct 3'-CCA terminus.

  • In Vitro Transcription Reaction:

    • Set up the transcription reaction in a buffer containing Tris-HCl (pH 8.0), MgCl2, DTT, spermidine, the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), the DNA template, and T7 RNA polymerase.[2]

    • Incubate the reaction at 37°C for 2-4 hours.

  • tRNA Purification:

    • Treat the reaction mixture with DNase I to remove the DNA template.

    • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Excise the band corresponding to the full-length tRNA and elute the RNA from the gel slice.

    • Precipitate the tRNA with ethanol (B145695) and resuspend it in RNase-free water.

Conclusion and Future Directions

The hypermodification of G37 to this compound in tRNAPhe represents a critical evolutionary adaptation to ensure translational fidelity. The multi-enzyme biosynthetic pathway highlights the cellular investment in maintaining this guardian of the reading frame. The absence of this compound leads to a demonstrable increase in -1 ribosomal frameshifting, with implications for gene expression and cellular health.

The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate mechanisms of this compound function and its role in disease. Future research in this area could focus on:

  • High-throughput screening for inhibitors of the this compound biosynthetic pathway: Such inhibitors could have therapeutic potential as antiviral or anticancer agents by disrupting the synthesis of essential viral or cellular proteins that rely on programmed frameshifting.

  • Investigating the role of this compound in other cellular processes: Beyond frameshift prevention, this compound may have additional roles in tRNA stability, aminoacylation, or ribosome interaction.

  • Exploring the diversity of this compound-like modifications in other organisms: Understanding the evolution and function of these complex modifications could reveal novel biological mechanisms.

By continuing to unravel the complexities of this compound biology, the scientific community can pave the way for innovative therapeutic interventions and a deeper understanding of the fundamental principles of protein synthesis.

References

The Wyosine Biosynthesis Pathway in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Wyosine and its derivatives are complex, tricyclic modified nucleosides found at position 37 of tRNAPhe in Eukarya and Archaea.[1] In Saccharomyces cerevisiae, the biosynthesis of the final product, wybutosine (B12426080) (yW), is a five-step enzymatic pathway crucial for maintaining translational fidelity and preventing ribosomal frameshifting.[1] This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in S. cerevisiae, including the enzymes, their mechanisms, quantitative data, detailed experimental protocols for their study, and visualizations of the pathway and associated workflows.

The Core Biosynthesis Pathway

The synthesis of wybutosine (yW) in Saccharomyces cerevisiae begins with a guanosine (B1672433) (G) residue at position 37 of the tRNAPhe precursor and proceeds through five sequential enzymatic steps, each catalyzed by a specific "tRNA yW-synthesizing" (Tyw) enzyme, with the initial step being performed by Trm5.[2][3] The pathway is highly conserved and involves a series of complex chemical modifications, including methylation, ring formation, and the addition of side chains, primarily utilizing S-adenosylmethionine (SAM) as a key donor molecule.[1]

The five enzymes and their roles are:

  • Trm5 (tRNA (guanine37-N1)-methyltransferase): This enzyme initiates the pathway by methylating the N1 position of the guanosine base at position 37 of the tRNAPhe precursor, forming 1-methylguanosine (B33566) (m1G).[4] This initial methylation is a prerequisite for the subsequent steps.[4]

  • Tyw1 (tRNA-yW synthesizing enzyme 1): Tyw1 is a radical SAM and iron-sulfur cluster-containing enzyme.[5] It catalyzes the formation of the tricyclic core of this compound, converting m1G into 4-demethylthis compound (B1206707) (imG-14) through a complex reaction involving pyruvate.[5]

  • Tyw2 (tRNA-yW synthesizing enzyme 2): This enzyme is responsible for transferring an α-amino-α-carboxypropyl group from SAM to the C7 position of the imG-14 base.

  • Tyw3 (tRNA-yW synthesizing enzyme 3): Tyw3 is an S-adenosyl-L-methionine-dependent methyltransferase that methylates the N4 position of the this compound intermediate.[6]

  • Tyw4 (tRNA-yW synthesizing enzyme 4): The final enzyme in the pathway, Tyw4, performs two modifications: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the side chain added by Tyw2, completing the synthesis of wybutosine (yW).

The overall pathway can be visualized as follows:

Wyosine_Biosynthesis_Pathway cluster_tRNA tRNA-Phe cluster_enzymes Enzymes & Cofactors G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14-37 m1G37->imG14 Tyw1 yW_intermediate1 yW-86-37 imG14->yW_intermediate1 Tyw2 yW_intermediate2 yW-72-37 yW_intermediate1->yW_intermediate2 Tyw3 yW Wybutosine-37 yW_intermediate2->yW Tyw4 Trm5 Trm5 Trm5->G37 SAH1 SAH Trm5->SAH1 Tyw1 Tyw1 Tyw1->m1G37 SAH2 SAH Tyw1->SAH2 Tyw2 Tyw2 Tyw2->imG14 SAH3 SAH Tyw2->SAH3 Tyw3 Tyw3 Tyw3->yW_intermediate1 SAH4 SAH (x2) Tyw3->SAH4 Tyw4 Tyw4 Tyw4->yW_intermediate2 Tyw4->SAH4 SAM1 SAM SAM1->Trm5 Pyruvate Pyruvate Pyruvate->Tyw1 SAM2 SAM SAM2->Tyw1 SAM3 SAM SAM3->Tyw2 SAM4 SAM (x2) SAM4->Tyw3 SAM4->Tyw4

Caption: The five-step this compound biosynthesis pathway in S. cerevisiae.

Quantitative Data

Precise kinetic parameters for all enzymes in the this compound biosynthesis pathway from Saccharomyces cerevisiae are not fully available in the literature. However, data from homologous enzymes in other organisms, particularly for the highly conserved Trm5, provide valuable insights.

Table 1: Kinetic Parameters of Trm5 Homologues

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)OrganismReference
Trm5AdoMet0.42 ± 0.080.023 ± 0.003-Homo sapiens[7]
Trm5tRNA0.47 ± 0.04-0.05 ± 0.01Homo sapiens[7]
Trm5AdoMet1.0 ± 0.10.017 ± 0.002-Methanococcus jannaschii[7]
Trm5tRNA0.70 ± 0.05-0.024 ± 0.003Methanococcus jannaschii[7]

Table 2: Quantitative Data for Other this compound Biosynthesis Enzymes in S. cerevisiae

EnzymeParameterValueNotesReference
Tyw1Iron content4.2 ± 1.9 mol Fe / mol proteinSuggests the presence of iron-sulfur clusters.
Tyw1FMN content0.54 ± 0.07 mol FMN / mol proteinIndicates that the purified enzyme is ~50% replete with this cofactor.
Tyw2-Data not available--
Tyw3-Data not available--
Tyw4-Data not available--

Note: The lack of comprehensive kinetic data for Tyw1-4 in S. cerevisiae represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in this compound biosynthesis, as well as for the analysis of the modified nucleosides.

Recombinant Enzyme Expression and Purification

A general protocol for the expression and purification of His-tagged Tyw enzymes from S. cerevisiae is provided below. This can be adapted for each specific enzyme.

Logical Workflow for Protein Purification

Protein_Purification_Workflow start Yeast Culture with Expression Vector cell_harvest Cell Harvest by Centrifugation start->cell_harvest cell_lysis Cell Lysis (e.g., Bead Beating) cell_harvest->cell_lysis clarification Clarification by Centrifugation cell_lysis->clarification affinity_chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chromatography elution Elution affinity_chromatography->elution buffer_exchange Buffer Exchange / Desalting elution->buffer_exchange purity_analysis Purity Analysis (SDS-PAGE) buffer_exchange->purity_analysis end Purified Enzyme purity_analysis->end

Caption: General workflow for recombinant protein purification from yeast.

Protocol:

  • Transformation and Culture:

    • Transform the expression vector containing the gene of interest (e.g., pET-based vector with a His-tag) into a suitable S. cerevisiae expression strain.

    • Grow a pre-culture in selective medium overnight.

    • Inoculate a larger volume of expression medium and grow the cells to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression according to the promoter used (e.g., with galactose for a GAL promoter).

    • Continue to grow the cells for an appropriate time (e.g., 4-6 hours) to allow for protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl pH 7.5).

    • Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).

    • Lyse the cells by mechanical means, such as bead beating with glass beads, until a high percentage of cell breakage is achieved.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column extensively with wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration, such as 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the fractions by SDS-PAGE to assess purity.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

Enzyme Activity Assays

Trm5 Methyltransferase Assay:

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the tRNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

    • tRNA substrate (e.g., total tRNA from a trm5Δ strain or in vitro transcribed tRNAPhe)

    • [3H]-SAM (as the methyl donor)

    • Purified Trm5 enzyme

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Quenching and Precipitation: Stop the reaction and precipitate the tRNA (e.g., using trichloroacetic acid).

  • Detection: Collect the precipitated tRNA on a filter, wash to remove unincorporated [3H]-SAM, and quantify the incorporated radioactivity using liquid scintillation counting.

Tyw1 Radical SAM Enzyme Assay:

This assay is more complex due to the nature of the radical SAM enzyme and is typically performed under anaerobic conditions.

  • Substrate Preparation:

    • Isolate total tRNA from a tyw1Δ (YPL207WΔ) S. cerevisiae strain. This tRNA will have the m1G-37 modification but will lack downstream modifications.

  • Anaerobic Assay Setup:

    • Perform all steps in an anaerobic chamber.

    • Prepare an assay mixture containing: 0.1 M Tris-HCl (pH 8), 0.1 M KCl, 4 mM DTT, 2 mM MgCl2, 2 mM SAM, 20 µM tRNA from the tyw1Δ strain, 2 mM pyruvate, and 20 µM purified and reconstituted Tyw1 enzyme.

    • A reducing agent, such as sodium dithionite, is required to maintain the active state of the iron-sulfur clusters.

  • Reaction and Analysis:

    • Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time.

    • Stop the reaction and digest the tRNA to nucleosides.

    • Analyze the formation of imG-14 by HPLC-MS.

Analysis of this compound and Intermediates by HPLC-MS

This protocol outlines the general steps for the analysis of this compound and its precursors from total tRNA.

Workflow for Nucleoside Analysis

Nucleoside_Analysis_Workflow start Total tRNA Isolation digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) start->digestion hplc HPLC Separation (Reversed-Phase C18 column) digestion->hplc ms Mass Spectrometry Detection (ESI-MS) hplc->ms data_analysis Data Analysis (Quantification and Identification) ms->data_analysis end Identified and Quantified This compound Intermediates data_analysis->end

Caption: Workflow for the analysis of modified nucleosides from tRNA.

Protocol:

  • tRNA Isolation: Isolate total tRNA from S. cerevisiae cells using standard protocols (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • Enzymatic Digestion:

    • Digest the purified tRNA to nucleosides using a combination of enzymes such as nuclease P1 followed by bacterial alkaline phosphatase. This ensures complete hydrolysis of the tRNA into its constituent nucleosides.

  • HPLC Separation:

    • Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (RP-HPLC), typically using a C18 column.

    • Use a gradient of a suitable mobile phase, such as acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate), to achieve separation.

  • Mass Spectrometry Detection:

    • Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) for the detection and identification of the this compound intermediates based on their specific mass-to-charge ratios (m/z).

    • Monitor for the expected m/z values of guanosine, m1G, imG-14, and the subsequent intermediates to track the progression of the pathway.

  • Quantification: Quantify the different nucleosides by integrating the peak areas from the HPLC chromatograms and comparing them to standards, if available.

Conclusion

The this compound biosynthesis pathway in Saccharomyces cerevisiae is a fascinating and complex process that highlights the intricate nature of tRNA modification. While the core enzymatic steps have been elucidated, this guide underscores the need for further research, particularly in obtaining detailed quantitative data for all the enzymes in the pathway. The provided protocols offer a solid foundation for researchers aiming to delve deeper into the enzymology and regulation of this crucial pathway, which may ultimately inform the development of novel therapeutics targeting translational fidelity.

References

The Y-Base in tRNA: A Comprehensive Technical Guide on its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Y-base (wybutosine), a hypermodified guanosine (B1672433) analog found at position 37 in the anticodon loop of phenylalanine transfer RNA (tRNAPhe). We delve into the historical discovery of this unique nucleoside, detailing the key experiments and researchers that first identified its fluorescent properties and crucial role in protein synthesis. The guide elucidates the intricate five-step enzymatic biosynthesis pathway of wybutosine (B12426080) in eukaryotes, outlining the enzymes, intermediates, and their chemical transformations. Furthermore, we explore the critical function of the Y-base in maintaining the translational reading frame and ensuring the fidelity of protein synthesis. This document consolidates quantitative data into structured tables and provides detailed experimental protocols for the isolation, characterization, and analysis of the Y-base and its precursors. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic pathway and experimental workflows, offering a clear and comprehensive resource for researchers in molecular biology, biochemistry, and drug development.

Discovery and History

The journey to understanding the Y-base began in the late 1960s with the convergence of pioneering research in nucleic acid chemistry and protein synthesis.

Initial Observation of a Fluorescent Moiety

In 1968, U.L. RajBhandary and S.H. Chang at the University of Wisconsin, while working on the sequence of yeast tRNAPhe, reported the presence of a highly fluorescent, modified guanine (B1146940) derivative located adjacent to the anticodon.[1] This unknown base, designated "Y," exhibited unique spectral properties that distinguished it from all other known modified nucleosides.

Concurrently, R. Thiebe and H.G. Zachau at the University of Munich independently described a fluorescent compound in the phenylalanine-specific tRNA of brewer's yeast.[2] Their work further highlighted the unusual nature of this modification and its specific association with tRNAPhe.

Structural Elucidation

The complex tricyclic structure of the Y-base, later named wybutosine (yW), was a significant challenge to elucidate. Through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies, the definitive structure was determined. This revealed a complex imidazole-fused guanine core with a long side chain, a structure unprecedented among RNA modifications.

Early Functional Insights

Initial functional studies quickly established the importance of the Y-base. Experiments demonstrated that its presence at position 37, immediately 3' to the GAA anticodon of tRNAPhe, was critical for stabilizing the codon-anticodon interaction on the ribosome. Its absence or alteration was shown to lead to ribosomal frameshifting, highlighting its essential role in maintaining the fidelity of protein translation.

Structure and Location of the Y-Base (Wybutosine)

Wybutosine is a hypermodified guanosine characterized by a tricyclic core and a complex side chain.

Chemical Structure

The core of wybutosine is an imidazo[1,2-a]purine ring system. The full chemical name is methyl (2S)-4-(3,4-dihydro-4,6-dimethyl-3-β-D-ribofuranosyl-9H-imidazo[1,2-a]purin-9-on-7-yl)-2-(methoxycarbonylamino)butanoate. The chemical structures of wybutosine and its biosynthetic precursors are detailed in the biosynthesis section.

Position in tRNAPhe

The Y-base is exclusively found at position 37, on the 3' side of the anticodon in the anticodon loop of tRNAPhe in most eukaryotes and archaea. This strategic location places it in direct proximity to the codon-anticodon helix during translation, allowing it to exert its stabilizing function.

Biosynthesis of Wybutosine

The formation of wybutosine from a standard guanosine residue in the tRNA transcript is a complex, multi-step enzymatic process. In yeast, this pathway involves five key enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.

The Five-Step Enzymatic Pathway
  • Step 1: Methylation of Guanine. The pathway is initiated by the enzyme tRNA (guanine-N1)-methyltransferase (Trm5), which methylates the guanosine at position 37 (G37) to form N1-methylguanosine (m1G). This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

  • Step 2: Tricyclic Core Formation. The radical SAM enzyme tRNA-yW synthesizing enzyme 1 (TYW1) catalyzes the formation of the tricyclic imidazo[1,2-a]purine core, converting m1G to 4-demethylwyosine (B1206707) (imG-14).[4]

  • Step 3: Side Chain Addition. tRNA-yW synthesizing enzyme 2 (TYW2) transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of imG-14, yielding yW-86.[3]

  • Step 4: N4-Methylation. tRNA-yW synthesizing enzyme 3 (TYW3) methylates the N4 position of the purine (B94841) ring of yW-86 to produce yW-72.[5]

  • Step 5: Final Side Chain Modification. The final maturation of the side chain is carried out by the bifunctional enzyme tRNA-yW synthesizing enzyme 4 (TYW4), which catalyzes both the addition of a methoxycarbonyl group and a methyl group to the acp side chain, completing the synthesis of wybutosine (yW).[5]

Wybutosine_Biosynthesis cluster_tRNA tRNA-Phe cluster_enzymes Enzymes & Cofactors G37 Guanosine (G37) m1G N1-methylguanosine (m1G) G37->m1G Step 1 imG14 4-demethylthis compound (imG-14) m1G->imG14 Step 2 yW86 yW-86 imG14->yW86 Step 3 yW72 yW-72 yW86->yW72 Step 4 yW Wybutosine (yW) yW72->yW Step 5 Trm5 Trm5 (SAM -> SAH) TYW1 TYW1 (Radical SAM) TYW2 TYW2 (SAM -> SAH) TYW3 TYW3 (SAM -> SAH) TYW4 TYW4 (SAM -> SAH, CO2)

Figure 1: Biosynthesis pathway of wybutosine in yeast.

Function of the Y-Base

The primary function of the Y-base is to ensure the fidelity and efficiency of protein synthesis.

Maintenance of the Reading Frame

The bulky and rigid structure of wybutosine at position 37 provides crucial stacking interactions with the adjacent base in the anticodon loop and the first base of the codon in the mRNA. This stacking stabilizes the codon-anticodon pairing, preventing slippage of the ribosome along the mRNA. The absence of a properly modified Y-base leads to a significant increase in -1 ribosomal frameshifting events, resulting in the synthesis of non-functional or truncated proteins.

Enhancement of Translation Efficiency

By stabilizing the codon-anticodon interaction, the Y-base also enhances the efficiency of the decoding process, ensuring that tRNAPhe correctly and rapidly recognizes its cognate codons (UUU and UUC).

Data Presentation

Mass Spectrometry Data of Wybutosine Biosynthetic Intermediates

The following table summarizes the observed mass-to-charge ratios (m/z) for the protonated forms [M+H]+ of the wybutosine biosynthetic intermediates as identified by mass spectrometry.

IntermediateChemical FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]+
Guanosine (G) C10H13N5O5283.0917284.1
m1G C11H15N5O5297.1073298.1
imG-14 C12H13N5O4291.0968292.1
yW-86 C16H20N6O6392.1444393.1
yW-72 C17H22N6O6406.1601407.2
Wybutosine (yW) C21H28N6O9508.1918509.2

Note: Observed m/z values can vary slightly depending on the mass spectrometer and experimental conditions.

Experimental Protocols

Isolation and Purification of tRNAPhe Containing the Y-Base

This protocol is based on methods developed in the late 1960s and early 1970s, combining column chromatography techniques.

Materials:

  • Yeast cells (e.g., Saccharomyces cerevisiae)

  • Phenol (B47542), equilibrated with buffer

  • DEAE-cellulose

  • Benzoylated DEAE-cellulose (BD-cellulose)

  • Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.2 M NaCl

  • Buffer B: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1.0 M NaCl

  • Ethanol

Procedure:

  • Total RNA Extraction: Homogenize yeast cells and perform a phenol extraction to isolate total RNA. Precipitate the RNA with ethanol.

  • DEAE-Cellulose Chromatography: Resuspend the total RNA in Buffer A and load it onto a DEAE-cellulose column. Elute with a linear gradient of NaCl (from 0.2 M to 1.0 M in Buffer B). Collect fractions and monitor absorbance at 260 nm. Pool the fractions containing tRNA.

  • BD-Cellulose Chromatography: Dialyze the pooled tRNA fractions against Buffer A and load onto a BD-cellulose column. The hydrophobic nature of the Y-base causes tRNAPhe to bind more tightly than most other tRNAs. Elute with a salt gradient. The fractions eluting at higher salt concentrations will be enriched in tRNAPhe.

  • Final Purification: Further purification can be achieved by reversed-phase chromatography, taking advantage of the hydrophobicity of the Y-base.

Analysis of Wybutosine and its Intermediates by HPLC-Mass Spectrometry

This modern protocol allows for the sensitive detection and quantification of Y-base and its precursors.

Materials:

  • Purified tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

Procedure:

  • tRNA Digestion: Digest the purified tRNA to nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

  • HPLC Separation: Inject the digested sample onto the C18 column. Elute the nucleosides using a gradient of Mobile Phase B.

  • Mass Spectrometry Analysis: Analyze the eluting nucleosides by mass spectrometry in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of each intermediate based on their specific precursor-to-product ion transitions.

HPLC_MS_Workflow start Purified tRNA Sample digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) start->digestion hplc Reversed-Phase HPLC Separation (C18 Column) digestion->hplc ms Mass Spectrometry Detection (Positive Ion Mode) hplc->ms analysis Data Analysis (Quantification of Nucleosides) ms->analysis end Results: Abundance of Y-base and Intermediates analysis->end

Figure 2: Workflow for HPLC-MS analysis of tRNA modifications.

Conclusion

The discovery and characterization of the Y-base in tRNAPhe represent a landmark in our understanding of the complexity and functional importance of RNA modifications. From its initial identification as a peculiar fluorescent spot to the elucidation of its intricate structure and biosynthetic pathway, the study of wybutosine has provided profound insights into the mechanisms that ensure the fidelity of protein synthesis. For researchers in drug development, the enzymes of the wybutosine biosynthesis pathway present potential targets for antimicrobial and anticancer therapies, given the critical role of translational fidelity in cell viability and proliferation. This guide serves as a comprehensive resource to facilitate further research into this fascinating and vital component of the translational machinery.

References

chemical structure and properties of Wyosine nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (imG) is a hypermodified guanosine (B1672433) analog found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe), in Archaea and some Eukaryotes.[1][2][3] This tricyclic nucleoside plays a crucial role in maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[4] Its complex structure and biosynthetic pathway make it a subject of significant interest in the fields of molecular biology, biochemistry, and drug development. This guide provides an in-depth overview of the chemical structure, properties, and analysis of this compound.

Chemical Structure and Properties

This compound is characterized by a tricyclic imidazo[1,2-a]purine core attached to a ribose sugar moiety. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one.[5]

G

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one[5]
Molecular Formula C14H17N5O5[5]
Molecular Weight 335.32 g/mol [5]
Canonical SMILES CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4--INVALID-LINK--CO)O)O[5]
InChI Key JCZSFCLRSONYLH-QYVSTXNMSA-N[5]
CAS Number 52662-10-9[5]
PubChem CID 171185[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point Data not available
Solubility Data not available
UV-Vis Absorption λmax at 237 nm (for this compound dinucleotide, imGpA)[6][7]

Table 3: Spectroscopic Data for this compound

Spectroscopy Type Data Reference
1H NMR Specific chemical shifts and coupling constants for the standalone this compound nucleoside are not readily available in the cited literature. A study on 2-methylthis compound provides some comparative data.[8]
13C NMR Specific chemical shifts for the standalone this compound nucleoside are not readily available in the cited literature. Data for 2',3',5'-Tri-O-acetyl-wyosine is available.[9]
Mass Spectrometry The molecular weight of this compound is 335 Da. In mass spectrometry analysis of tRNA digests, this compound is often observed as a dinucleotide with adenosine (B11128) (imGpA) with an m/z of 665. Fragmentation of imGpA includes the loss of the imG base (m/z 462.1), adenosine (m/z 268.1), and the imG nucleoside (m/z 398.2).[3][6]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a guanosine residue at position 37 of the pre-tRNAPhe. The pathway involves a series of modifications catalyzed by specific enzymes.

G G37 Guanosine-37 in pre-tRNA(Phe) m1G37 m1G-37 G37->m1G37 SAM -> SAH imG_14 imG-14 (4-demethylthis compound) m1G37->imG_14 imG imG (this compound) imG_14->imG SAM -> SAH Trm5 Trm5 (Methyltransferase) Trm5->G37 Taw1 Taw1/TYW1 Taw1->m1G37 Taw3 Taw3/TYW3 Taw3->imG_14

The biosynthesis starts with the methylation of guanosine at position 37 (G37) to form 1-methylguanosine (B33566) (m1G37), a reaction catalyzed by the Trm5 methyltransferase using S-adenosylmethionine (SAM) as the methyl donor.[4][10] Subsequently, the enzyme Taw1 (in Archaea) or TYW1 (in Eukaryotes) facilitates the formation of the tricyclic core, yielding 4-demethylthis compound (B1206707) (imG-14).[4][10] In the final step to produce this compound, the enzyme Taw3 (or TYW3) methylates the N4 position of imG-14, again utilizing SAM as the methyl donor.[11]

Experimental Protocols

Isolation and Digestion of tRNA for this compound Analysis

A common method for analyzing this compound involves the isolation of total tRNA from cells, followed by enzymatic digestion to release the constituent nucleosides, which are then analyzed by HPLC-coupled mass spectrometry.

G start Cell Culture/Tissue tRNA_iso Total tRNA Isolation start->tRNA_iso tRNA_digest Enzymatic Digestion to Nucleosides tRNA_iso->tRNA_digest lc_ms LC-MS/MS Analysis tRNA_digest->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis end This compound Identification and Quantification data_analysis->end

1. Total tRNA Isolation: Total tRNA can be isolated from cell cultures or tissues using standard RNA extraction protocols, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation. Commercial kits for tRNA isolation are also available. It is crucial to ensure the purity and integrity of the isolated tRNA.

2. Enzymatic Digestion of tRNA to Nucleosides: This protocol outlines the complete enzymatic digestion of tRNA to its constituent nucleosides for subsequent analysis.

  • Materials:

  • Procedure:

    • Resuspend purified tRNA in nuclease-free water.

    • Add ammonium acetate buffer (pH 5.3) to the tRNA solution.

    • Add Nuclease P1 to the mixture.

    • Incubate at 37°C for at least 2 hours to overnight to digest the tRNA into 5'-mononucleotides.

    • Add Tris-HCl buffer (pH 8.0) and Bacterial Alkaline Phosphatase (BAP).

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

    • The resulting mixture of nucleosides is then ready for analysis by LC-MS/MS.[12][13]

HPLC-Coupled Mass Spectrometry (LC-MS/MS) Analysis

The digested nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient of an aqueous mobile phase (e.g., ammonium acetate or formic acid in water) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by a mass spectrometer. Identification of this compound is based on its specific retention time and mass-to-charge ratio (m/z) of 336.1 [M+H]+.[3] Further confirmation is achieved through MS/MS fragmentation analysis.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported and typically involves a multi-step process starting from guanosine or a related precursor. One common strategy involves the formation of the imidazo-ring from 3-methylguanosine (m3G).[4] An alternative route involves the direct and regioselective methylation of the N4-position of the tricyclic heterocyclic base of a this compound precursor using an organozinc reagent.[4] These synthetic routes are complex and require expertise in organic synthesis.

Conclusion

This compound is a fascinating and biologically important modified nucleoside. Its unique chemical structure and crucial role in protein synthesis make it a compelling target for further research. The analytical techniques and protocols outlined in this guide provide a framework for the identification, quantification, and characterization of this compound in various biological contexts. A deeper understanding of this compound's structure, properties, and biosynthesis could pave the way for novel therapeutic strategies and a more profound comprehension of the intricate mechanisms governing gene expression.

References

An In-depth Technical Guide to the Evolutionary Conservation of Wyosine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wyosine and its derivatives represent a fascinating and evolutionarily conserved family of hypermodified nucleosides found at position 37 of phenylalanine-specific transfer RNA (tRNAPhe) in Archaea and Eukarya.[1][2][3] This modification, conspicuously absent in Bacteria, plays a critical role in maintaining translational fidelity by preventing ribosomal frameshifting.[4][5] The biosynthetic pathways leading to the various forms of this compound are complex and exhibit significant diversity, particularly within the archaeal domain, yet share a common, ancient core. This guide provides a comprehensive overview of the evolutionary conservation of this compound modification, detailing its distribution, the enzymatic pathways involved, and the experimental methodologies used for its study. The quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of this crucial tRNA modification.

Introduction: The Significance of this compound Modification

Post-transcriptional modifications of tRNA are essential for their proper structure and function. Among the most complex of these are the tricyclic this compound derivatives, which are located 3' adjacent to the anticodon in tRNAPhe.[1][2][3] This strategic placement is critical for stabilizing the codon-anticodon interaction on the ribosome, thereby ensuring the correct reading frame is maintained during protein synthesis.[3][5] The absence or hypomodification of this compound has been linked to increased rates of ribosomal frameshifting, highlighting its fundamental importance in translational accuracy.[4][5] Furthermore, alterations in this compound modification levels have been observed in certain disease states, including cancer, suggesting its potential as a biomarker and a target for therapeutic intervention.[3][4]

Evolutionary Distribution and Conservation

This compound modification is a hallmark of tRNAPhe in two of the three domains of life: Archaea and Eukarya.[1][2][6] Its absence in Bacteria, which typically possess 1-methylguanosine (B33566) (m1G) at the same position, points to a distinct evolutionary trajectory of tRNA modification strategies.[3] Phylogenetic analyses of the enzymes responsible for this compound biosynthesis suggest that the core machinery for its formation was present in the last common ancestor of Archaea and Eukarya.[1][2][7] While the fundamental pathway is conserved, the final form of the this compound derivative can vary significantly between different organisms and even within different cellular compartments, such as the mitochondria of certain protists.[5][6]

Quantitative Distribution of this compound Derivatives

The diversity of this compound modifications is most pronounced in Archaea, where a variety of derivatives have been identified. In contrast, eukaryotes typically synthesize wybutosine (B12426080) (yW) or its hydroxylated form, hydroxywybutosine (OHyW).[6] The relative abundance of these derivatives can vary depending on the organism and environmental conditions.

DomainOrganism/GroupThis compound Derivative(s)Key Enzymes PresentReference(s)
Eukarya Saccharomyces cerevisiaeWybutosine (yW)Trm5, TYW1, TYW2, TYW3, TYW4[1][7]
HumansHydroxywybutosine (OHyW)Trm5, TYW1, TYW2, TYW3, TYW4, TYW5[6][8]
Candida utilisThis compound (imG)Trm5, TYW1, TAW3 (TYW3 homolog)[4][6]
Drosophila melanogasterm1G (lacks this compound pathway)Trm5[3][4]
Archaea Euryarchaeota (most)yW-86, yW-72Trm5, TAW1, TAW2[1][6]
CrenarchaeotaIsothis compound (imG2), 7-methylthis compound (mimG), this compound (imG)Trm5, TAW1, TAW3[1][2][6]
Haloferax volcaniim1G (lacks this compound derivatives)Trm5[1][4][5]
Pyrococcus abyssiEukaryote-like pathway (imG-14, yW-86, yW-72)Trm5, TAW1, TAW2, TAW3[5]

Biosynthetic Pathways of this compound Derivatives

The biosynthesis of this compound is a multi-step enzymatic process that begins with the methylation of a guanosine (B1672433) at position 37 of the tRNAPhe precursor. The subsequent steps involve the formation of the characteristic tricyclic ring structure and further modifications to the side chain.

Eukaryotic Wybutosine (yW) and Hydroxywybutosine (OHyW) Pathway

In the well-characterized pathway of Saccharomyces cerevisiae, five key enzymes act in a specific sequence to produce wybutosine.[1][7] In humans and other higher eukaryotes, an additional enzyme, TYW5, hydroxylates yW to form OHyW.[6][8]

Eukaryotic_Wybutosine_Pathway G37 G37 in pre-tRNAPhe m1G37 m1G37 G37->m1G37 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 yW86 yW-86 imG14->yW86 yW72 yW-72 yW86->yW72 yW Wybutosine (yW) yW72->yW OHyW Hydroxywybutosine (OHyW) yW->OHyW Fe(II), 2-oxoglutarate Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4 TYW5 TYW5 (in higher eukaryotes)

Caption: Eukaryotic pathway for wybutosine and hydroxywybutosine biosynthesis.

Archaeal this compound Derivative Pathways

Archaea exhibit a greater diversity in their this compound modification pathways, often leading to different end products. The core pathway to imG-14 is conserved, after which the pathways diverge.

Archaeal_Wyosine_Pathways cluster_euryarchaeota Euryarchaeota cluster_crenarchaeota Crenarchaeota G37 G37 in pre-tRNAPhe m1G37 m1G37 G37->m1G37 Trm5 (SAM) imG14 imG-14 (4-demethylthis compound) m1G37->imG14 TAW1 (SAM, Pyruvate) yW86 yW-86 imG14->yW86 TAW2 (SAM) imG This compound (imG) imG14->imG Taw3 (SAM) imG2 Isothis compound (imG2) imG14->imG2 aTrm5a (SAM) yW72 yW-72 yW86->yW72 Taw3 (SAM) mimG 7-methylthis compound (mimG) imG2->mimG Taw3 (SAM) Trm5 Trm5 TAW1 TAW1 TAW2 TAW2 aTrm5a aTrm5a

Caption: Divergent this compound biosynthesis pathways in Archaea.

Experimental Protocols for this compound Modification Analysis

The study of this compound modifications relies on a combination of biochemical and analytical techniques. Below are outlines of key experimental protocols.

Isolation and Purification of tRNA
  • Cell Lysis: Harvest cells and lyse using appropriate methods (e.g., bead beating for yeast, sonication for bacteria, or detergent-based lysis for mammalian cells).

  • Phenol-Chloroform Extraction: Extract total RNA using acidic phenol-chloroform to separate RNA from DNA and proteins.

  • Anion-Exchange Chromatography: Purify tRNA from the total RNA pool using a method like FPLC on a Q-sepharose column.

  • Ethanol Precipitation: Precipitate the purified tRNA and resuspend in nuclease-free water.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • tRNA Digestion: Digest purified tRNA to nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS). This compound and its derivatives can be identified by their characteristic mass-to-charge (m/z) ratios and fragmentation patterns.[1]

  • Quantification: Determine the relative abundance of different this compound derivatives by integrating the peak areas from the extracted ion chromatograms.[1]

Ribonucleome Analysis using Deletion Mutants
  • Strain Generation: Create deletion mutants for each gene in the putative this compound biosynthesis pathway in a model organism like S. cerevisiae.

  • tRNA Isolation and Digestion: Isolate and digest total tRNA from each mutant and the wild-type strain as described above.

  • LC-MS/MS Analysis: Analyze the nucleoside composition of each sample. The absence of the final this compound product and the accumulation of a specific intermediate in a particular mutant confirm the function of the deleted gene in the pathway.[3]

In Vitro Reconstitution of Biosynthetic Pathways
  • Protein Expression and Purification: Overexpress and purify the recombinant enzymes of the this compound biosynthesis pathway.

  • In Vitro Reaction: Incubate the purified enzymes with a tRNA substrate (e.g., in vitro transcribed tRNAPhe or tRNA isolated from a deletion mutant lacking a specific modification) and the necessary cofactors (e.g., S-adenosylmethionine (SAM), pyruvate).

  • Product Analysis: Analyze the reaction products by LC-MS/MS to confirm the enzymatic activity and the formation of the expected this compound derivative.

Logical Workflow for this compound Modification Research

The investigation of this compound modification, from its discovery in a new organism to the elucidation of its biosynthetic pathway and functional significance, follows a logical progression of experimental steps.

Wyosine_Research_Workflow start Organism of Interest tRNA_iso tRNA Isolation and Purification start->tRNA_iso lcms LC-MS/MS Analysis of Nucleosides tRNA_iso->lcms wyosine_detect Detection of this compound Derivatives lcms->wyosine_detect genome_mine Genome Mining for Homologs (TYW/TAW family) wyosine_detect->genome_mine Yes no_this compound No this compound Detected wyosine_detect->no_this compound No gene_del Gene Deletion and Complementation genome_mine->gene_del recomb_exp Recombinant Protein Expression genome_mine->recomb_exp pheno_analysis Phenotypic Analysis of Mutants (e.g., frameshifting assay) gene_del->pheno_analysis invitro_assay In Vitro Reconstitution Assays recomb_exp->invitro_assay pathway_elucid Pathway Elucidation invitro_assay->pathway_elucid func_char Functional Characterization pheno_analysis->func_char

Caption: Experimental workflow for the investigation of this compound modification.

Conclusion and Future Directions

The evolutionary conservation of the complex this compound modification in Archaea and Eukarya underscores its fundamental importance in ensuring the fidelity of protein synthesis. While significant progress has been made in elucidating the biosynthetic pathways and the functions of the core enzymes, many questions remain. Future research will likely focus on:

  • Unraveling the complete diversity of this compound derivatives in unexplored archaeal lineages.

  • Investigating the regulatory mechanisms that control the expression and activity of the this compound biosynthesis enzymes.

  • Exploring the potential role of this compound modification in cellular stress responses and its detailed involvement in human diseases.

  • Developing specific inhibitors of the this compound biosynthetic pathway as potential therapeutic agents.

A deeper understanding of the evolutionary and mechanistic intricacies of this compound modification will not only provide fundamental insights into the evolution of the translation machinery but may also open new avenues for the diagnosis and treatment of human diseases.

References

Wyosine Derivatives in Archaea vs. Eukaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Wyosine derivatives, a class of hypermodified tricyclic guanosine (B1672433) analogs, are critical for translational fidelity in both archaea and eukaryotes. Located exclusively at position 37 of tRNAPhe, adjacent to the anticodon, they stabilize codon-anticodon interactions and prevent ribosomal frameshifting.[1][2][3] While this function is conserved, the structural diversity and biosynthetic pathways of these molecules diverge significantly between the two domains of life. Eukaryotes typically synthesize a single, complex derivative, wybutosine (B12426080) (yW), through a linear enzymatic cascade.[4][5][6] In contrast, archaea exhibit a greater variety of simpler this compound derivatives, produced via a branched pathway originating from a common intermediate.[4][7][8][9] These differences in biosynthesis present potential targets for novel drug development, particularly antimicrobial agents. This guide provides an in-depth comparison of this compound derivatives in archaea and eukaryotes, detailing their biosynthesis, structural variations, and the experimental protocols used for their study.

Comparative Overview of this compound Biosynthesis

The formation of this compound derivatives begins with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor to form 1-methylguanosine (B33566) (m¹G).[1][7] This initial step is catalyzed by the Trm5 family of methyltransferases in both domains.[1][10] From this point, the pathways diverge, reflecting distinct evolutionary strategies for achieving the same functional outcome.

Eukaryotic Pathway: A Linear Cascade to Wybutosine

In eukaryotes, particularly the well-studied yeast Saccharomyces cerevisiae, the biosynthesis of wybutosine (yW) is a strictly sequential and linear process involving five core enzymes (TYW1-4 and Trm5).[5][9][11] An additional enzyme, TYW5, can further modify yW in higher eukaryotes.[10][12] The pathway proceeds through a series of increasingly complex intermediates, culminating in the highly modified yW structure.[13][14]

The key steps are:

  • m¹G Formation: Trm5 methylates G37.[13]

  • Tricyclic Core Formation: TYW1, a radical S-adenosylmethionine (SAM) enzyme, uses pyruvate (B1213749) to form the tricyclic core, 4-demethylthis compound (B1206707) (imG-14).[3][6][13]

  • Side Chain Addition: TYW2 adds an α-amino-α-carboxypropyl (acp) group from SAM to create yW-86.[13]

  • N4-Methylation: TYW3 methylates the imidazopurine ring to produce yW-72.[13]

  • Final Modifications: The bifunctional enzyme TYW4 catalyzes two final steps: methylation and methoxycarbonylation of the acp side chain to complete the synthesis of wybutosine (yW).[6][10][13]

  • Hydroxylation (Higher Eukaryotes): In organisms like humans, TYW5 can hydroxylate yW to form hydroxywybutosine (OHyW) or peroxywybutosine (o2yW).[10][12]

Eukaryotic_Wybutosine_Pathway G37 Guanosine-37 m1G m¹G G37->m1G Trm5 (+SAM) imG14 imG-14 (4-demethylthis compound) m1G->imG14 TYW1 (+Pyruvate, SAM) yW86 yW-86 imG14->yW86 TYW2 (+SAM) yW72 yW-72 yW86->yW72 TYW3 (+SAM) yW yW (Wybutosine) yW72->yW TYW4 (+SAM, CO₂) OHyW OHyW/o2yW yW->OHyW TYW5 (Higher Eukaryotes)

Figure 1: Eukaryotic Wybutosine Biosynthesis Pathway.
Archaeal Pathway: A Branched Network

The biosynthesis of this compound derivatives in archaea is characterized by greater diversity and a more complex, branched pathway.[4][9][11] While it shares the initial steps and several enzymes with the eukaryotic pathway, it diverges after the formation of the key intermediate, 4-demethylthis compound (imG-14).[4][7][8] This intermediate serves as a branching point for the synthesis of several distinct final products.[4][7]

The major branches include:

  • Formation of this compound (imG): A methyl group is added to imG-14.

  • Formation of 7-methylthis compound (mimG): This archaea-specific pathway involves the formation of isothis compound (B13420988) (imG2) via C7-methylation of imG-14, a reaction catalyzed by the bifunctional enzyme aTrm5a (also known as Taw22) in some species.[4][7] A subsequent methylation by a Taw3 homolog produces mimG.[4][11]

  • Formation of yW-72: Similar to the eukaryotic pathway, some archaea possess Taw2 and Taw3 (homologs of TYW2 and TYW3) to produce 7-aminocarboxypropyl-demethylthis compound (yW-86) and its N4-methyl derivative (yW-72).[11] In these organisms, yW-72 can be a final product rather than just an intermediate.[9][11]

The distribution of the enzymes for these branches varies across different archaeal lineages, reflecting the diversity of the final this compound derivatives found.[9][11]

Archaeal_Wyosine_Pathways G37 Guanosine-37 m1G m¹G G37->m1G aTrm5 (+SAM) imG14 imG-14 (4-demethylthis compound) m1G->imG14 Taw1 (TYW1 homolog) (+Pyruvate, SAM) branch_point imG14->branch_point imG imG (this compound) imG2 imG2 (Isothis compound) mimG mimG (7-methylthis compound) imG2->mimG Taw3 homolog (+SAM) yW86 yW-86 yW72 yW-72 yW86->yW72 Taw3 (TYW3 homolog) (+SAM) branch_point->imG Taw3 homolog? (+SAM) branch_point->imG2 aTrm5a/Taw22 (+SAM) branch_point->yW86 Taw2 (TYW2 homolog) (+SAM)

Figure 2: Archaeal this compound Biosynthesis Pathways.

Data Presentation: Comparative Analysis

Table 1: Distribution of this compound Derivatives in Selected Organisms

This table summarizes the presence of different this compound derivatives at position 37 of tRNAPhe across various species in Archaea and Eukarya. The diversity within Archaea is notable compared to the conserved wybutosine in eukaryotes.

DomainOrganismThis compound Derivative(s) Detected
Eukarya Saccharomyces cerevisiae (Yeast)yW (Wybutosine)[1]
Homo sapiens (Human)OHyW (Hydroxywybutosine)[12][13]
Drosophila melanogaster (Fruit Fly)m¹G (No this compound synthesis)[15]
Archaea Pyrococcus abyssiyW-86, yW-72[4]
Sulfolobus solfataricusmimG (7-methylthis compound)[2]
Thermococcus kodakarensismimG (in tRNATrp as well)[1]
Methanocaldococcus jannaschiiimG-14, imG (this compound)[1]
Haloferax volcaniim¹G (No this compound synthesis)[2][3]
Table 2: Comparative Enzymology of this compound Biosynthesis

This table contrasts the enzymes involved in the core biosynthetic pathway in eukaryotes (represented by yeast) and archaea. Note that archaeal enzyme nomenclature (Taw) is used to distinguish them from their eukaryotic (Tyw) counterparts.[1]

StepEukaryotic Enzyme (Yeast)Archaeal EnzymeCofactor(s)Function
1. N¹-methylation Trm5aTrm5a/b/cSAMMethylates G37 to m¹G37.[1][13]
2. Tricyclic Core Formation TYW1Taw1SAM, Pyruvate, [4Fe-4S]Forms the imG-14 core from m¹G.[1][13]
3. 'acp' Group Transfer TYW2Taw2SAMTransfers 3-amino-3-carboxypropyl group to C7 of imG-14.[1][13]
4. N⁴-methylation TYW3Taw3SAMMethylates N4 of the this compound ring.[1][13]
5. Side Chain Maturation TYW4AbsentSAM, CO₂Bifunctional methylation and methoxycarbonylation of the side chain.[6][13]
6. C⁷-methylation (Archaea-specific) AbsentaTrm5a/Taw22SAMMethylates C7 of imG-14 to form imG2 (isothis compound).[4][7]

Experimental Protocols

The identification and characterization of this compound derivatives rely heavily on chromatographic and mass spectrometric techniques. In vitro enzymatic assays are crucial for elucidating the function of biosynthetic enzymes.

Protocol: Analysis of this compound Derivatives by HPLC-MS

This protocol outlines a standard method for the isolation, digestion, and analysis of tRNA to identify and quantify this compound derivatives.[1][2][16]

Experimental_Workflow_LCMS A 1. Total tRNA Isolation (from cell culture) B 2. tRNA Purification (Optional) (e.g., HPLC, Gel Electrophoresis) A->B C 3. Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphatase) B->C D 4. Reversed-Phase HPLC Separation (C18 column, Ammonium (B1175870) Acetate/Acetonitrile gradient) C->D E 5. Detection and Identification (UV-Vis Detector followed by ESI-Mass Spectrometer) D->E F 6. Data Analysis (Compare retention times and m/z values to standards) E->F

Figure 3: Experimental Workflow for this compound Derivative Analysis.

Methodology:

  • tRNA Isolation: Isolate total tRNA from the organism of interest using standard phenol-chloroform extraction or commercial kits. For higher purity, tRNA can be further purified by HPLC or polyacrylamide gel electrophoresis.[16]

  • Enzymatic Digestion: Digest approximately 10-20 µg of purified tRNA to single nucleosides.[17]

    • Incubate tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.

    • Add a phosphatase (e.g., Antarctic Phosphatase) and continue incubation for another 1-2 hours at 37°C to remove the 5'-phosphate.[17]

  • HPLC Separation: Separate the resulting nucleoside mixture using a reversed-phase HPLC system.

    • Column: Supelcosil LC-18-S or equivalent C18 column.[17]

    • Buffers: Use a two-buffer gradient system.[17]

      • Buffer A: 5 mM Ammonium Acetate, pH 5.3.

      • Buffer B: 40:60 (v/v) Acetonitrile:Water.

    • Gradient: Run a linear gradient from 0% to 50% Buffer B over 40-60 minutes at a flow rate of 0.3-1.0 mL/min.

  • Mass Spectrometry Analysis: Eluted nucleosides are directed into an electrospray ionization (ESI) mass spectrometer.

    • Operate in positive ion mode.

    • Perform full scans to detect parent ions (MH⁺).

    • Use tandem MS (MS/MS) to fragment parent ions for structural confirmation.[18]

  • Quantification: Determine the relative abundance of modified nucleosides by integrating the peak area from extracted ion chromatograms.[18] An internal standard, such as a known stable modified nucleoside not expected to vary (e.g., m²₂G), can be used for normalization.[18]

Protocol: In Vitro Reconstitution of Biosynthesis Steps

This protocol describes how to test the function of a putative this compound biosynthetic enzyme using recombinant proteins and in vitro transcribed tRNA. This example is based on the reconstitution of the later steps in the yeast pathway.[6]

Methodology:

  • Recombinant Protein Expression and Purification:

    • Clone the gene of interest (e.g., TYW4) into an expression vector (e.g., pET vector with a His-tag).

    • Express the protein in E. coli BL21(DE3) cells via IPTG induction.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion or ion-exchange chromatography for higher purity.

  • Substrate Preparation:

    • Prepare the tRNA substrate containing the immediate precursor to the modification of interest. This can be achieved by:

      • In vitro transcription of the tRNAPhe gene using T7 RNA polymerase.

      • Purifying tRNA from a knockout strain that accumulates the desired intermediate (e.g., purifying yW-72-containing tRNA from a Δtyw4 yeast strain).[2]

  • In Vitro Reaction:

    • Set up the reaction mixture in a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT).

    • Add the purified recombinant enzyme (e.g., TYW4), the tRNA substrate, and the required cofactors (e.g., 1 mM SAM).

    • Incubate the reaction at the optimal temperature (e.g., 30°C for yeast enzymes) for 1-2 hours.

  • Product Analysis:

    • Stop the reaction and purify the tRNA from the reaction mixture (e.g., via phenol-chloroform extraction and ethanol (B145695) precipitation).

    • Analyze the modification status of the recovered tRNA using the HPLC-MS protocol described in section 3.1 to confirm the conversion of the substrate to the expected product.

Implications for Drug Development

The essential role of this compound derivatives in maintaining translational fidelity makes their biosynthetic pathways attractive targets for antimicrobial drug development.[3] Key considerations include:

  • Domain-Specific Differences: The absence of the this compound pathway in bacteria provides a clear therapeutic window. More importantly, the significant differences between the eukaryotic and archaeal pathways, such as the branched nature and unique enzymes like aTrm5a/Taw22 in archaea, offer opportunities for developing highly specific inhibitors.[7]

  • Enzyme Targets: The enzymes in the pathway, particularly the radical SAM enzyme TYW1/Taw1 and the various methyltransferases, are druggable targets. Their complex mechanisms and requirement for specific cofactors ([4Fe-4S] clusters, SAM, pyruvate) provide multiple avenues for inhibition.[1]

  • Targeting Pathogens: While archaea are not typically primary human pathogens, understanding these pathways in protists or fungi that utilize similar modifications can inform the development of novel antiparasitic or antifungal agents. The enzymes involved are often highly conserved within their respective domains.[10]

Future research should focus on high-throughput screening for inhibitors of these enzymes and structural biology studies to enable rational drug design. The detailed understanding of these fundamental biochemical pathways provides a solid foundation for such translational efforts.

References

The Intrinsic Beacon: A Technical Guide to the Fluorescence of the Wyosine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate world of molecular biology, the Wyosine base (Y-base) stands out as a remarkable naturally occurring fluorescent marker. Found exclusively at position 37, immediately 3' to the anticodon in the phenylalanine transfer RNA (tRNAPhe) of eukaryotes and archaea, this hypermodified guanosine (B1672433) derivative is crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[1][2][3] Its tricyclic structure endows it with intrinsic fluorescence, a property that has made it an invaluable tool for probing tRNA structure, function, and its interactions with the ribosome and other ligands.[4] This guide provides an in-depth technical overview of the core fluorescence characteristics of this compound and its derivatives, details the experimental protocols for their analysis, and illustrates the key biological pathways and experimental workflows.

Core Fluorescence Properties

The fluorescence of the this compound base is characterized by excitation in the near-UV spectrum and emission in the blue region. These properties are highly sensitive to the local microenvironment, making this compound an excellent intrinsic probe for conformational changes within the tRNA molecule.[4][5] The most well-characterized derivative is Wybutosine (yW), found in yeast tRNAPhe.

Table 1: Core Photophysical Properties of Wybutosine (yW)

ParameterValueConditionsReference(s)
Excitation Maxima (λex) 239 nm, 318 nmpH 7.5[1]
Emission Maximum (λem) 443 nmpH 7.5[1]
Fluorescence Quantum Yield (ΦF) 0.07Aqueous Solution[6]
Fluorescence Lifetime (τF) ~10 nsIn tRNAPhe, dilute solution[5]

Note: The quantum yield of Wybutosine is comparatively low, which may limit its utility in certain high-sensitivity applications.[6]

Environmental Effects on Fluorescence

The fluorescence of the this compound base is exquisitely sensitive to its surroundings. Changes in solvent polarity, pH, ion concentration, and the presence of quenching agents can significantly alter its emission intensity, lifetime, and spectral position. This sensitivity is the primary reason it serves as such a powerful reporter on the local tRNA structure and its molecular interactions.

Table 2: Summary of Environmental Effects on this compound Fluorescence

Environmental FactorObserved Effect on this compound FluorescenceMechanism / NotesReference(s)
Magnesium Ions (Mg2+) Fluorescence intensity is enhanced.Mg2+ is known to stabilize the tertiary structure of tRNA. The enhancement suggests a conformational change that alters the Y base's microenvironment, likely making it more rigid or shielded from solvent.[4][4]
pH The glycosidic bond is labile under mildly acidic conditions (pH 2-4), leading to excision of the base from the tRNA backbone.This property is often used for the isolation of the Y-base. The fluorescence properties are typically characterized at neutral or slightly basic pH (e.g., pH 7.5) to maintain the integrity of the tRNA.[1][1]
Solvent Polarity The fluorescence lifetime is affected by the solvent. For example, the presence of isopropyl alcohol in crystallization media was shown to increase the fluorescence lifetime by about 10% compared to dilute aqueous solutions.This solvatochromic effect indicates that the excited state of the this compound base has a different dipole moment than the ground state, leading to differential stabilization by solvents of varying polarities.[5][5]
Fluorescence Quenching Iodide ions (I-) can quench this compound fluorescence. The accessibility of the Y-base to quenchers is much lower when it is part of the intact tRNA structure compared to when it is in a ribonuclease digest.Quenching experiments are a powerful tool to probe the accessibility of the this compound base. The reduced quenching in intact tRNA indicates that the base is at least partially buried within the folded structure.[5] Collisional quenching occurs when the quencher deactivates the excited fluorophore upon contact.[7][5][7]
Intercalating Agents Ethidium Bromide (EtBr), an intercalator, tends to stabilize a "flipped-out" conformation of the Y base, which can be monitored by changes in fluorescence.This demonstrates how the fluorescence of the Y base can be used to study the binding and conformational effects of small molecule ligands on tRNA.[4][4]

Experimental Methodologies

Accurate characterization of this compound's fluorescence requires specific and carefully controlled experimental procedures. Below are detailed protocols for the isolation of tRNAPhe and the measurement of its key fluorescence properties.

Protocol 1: Isolation and Purification of tRNAPhe

This protocol describes a general method for the extraction of total tRNA from yeast cells, which are a rich source of Wybutosine-containing tRNAPhe.

  • Cell Lysis and Phenol (B47542) Extraction:

    • Harvest yeast cells from a stationary culture by centrifugation.

    • Resuspend the cell pellet in an extraction buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.3, 10 mM Mg(OAc)2).[8]

    • Add an equal volume of buffer-saturated phenol and vortex vigorously for 30-60 minutes at room temperature to lyse the cells and denature proteins.[8]

    • Separate the aqueous and organic phases by centrifugation. Collect the upper aqueous phase containing total nucleic acids.[8]

    • Perform a second extraction on the phenol phase with the extraction buffer to maximize yield.[8]

  • Ethanol (B145695) Precipitation:

    • Combine the aqueous phases and add 1/10th volume of 2 M potassium acetate (KOAc) and 2.5 volumes of cold 100% ethanol.[8]

    • Incubate at -20°C for at least 1 hour to precipitate the nucleic acids.

    • Pellet the nucleic acids by centrifugation at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[9]

    • Wash the pellet twice with cold 70% ethanol to remove residual salts.[9]

    • Air-dry the pellet and resuspend in DEPC-treated nuclease-free water.

  • Purification of tRNAPhe (Optional - for high purity):

    • tRNAPhe can be separated from bulk tRNA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobicity of the this compound base causes tRNAPhe to have a high retention time on RP-HPLC columns, allowing for its efficient separation.[5]

  • Quantification and Quality Control:

    • Determine the concentration and purity of the tRNA using UV-Vis spectrophotometry. The A260/A280 ratio should be approximately 2.0.[9]

    • Verify the integrity of the tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Measurement of Fluorescence Spectra and Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a well-characterized fluorescence standard.

  • Sample Preparation:

    • Prepare a series of dilutions of the purified tRNAPhe in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

    • Prepare a similar series of dilutions of a fluorescence standard with a known quantum yield that absorbs at a similar wavelength (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54).

    • Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[10]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard and sample solution at the chosen excitation wavelength (e.g., 318 nm for this compound).

  • Fluorescence Measurement:

    • Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at 318 nm.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis and Quantum Yield Calculation:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

    • Determine the slope (gradient, m) of each line.

    • Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (mX / mST) * (ηX2 / ηST2) where:

      • ΦST is the quantum yield of the standard.

      • mX and mST are the gradients for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solvents, respectively.[10]

Protocol 3: Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single-Photon Counting (TCSPC).

  • Instrumentation:

    • A TCSPC system consisting of a high-repetition-rate pulsed light source (e.g., a laser diode or LED emitting at ~320 nm), a sensitive single-photon detector (e.g., a photomultiplier tube, PMT), and timing electronics.[11][12]

  • Sample Preparation:

    • Place the tRNAPhe solution in a fluorescence cuvette. The concentration should be adjusted to yield an appropriate photon counting rate, typically avoiding "pile-up" effects where more than one photon is detected per excitation pulse.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon at the detector.[12]

    • This process is repeated thousands or millions of times, building a histogram of photon arrival times versus delay time. This histogram represents the fluorescence decay curve.

    • It is crucial to also measure an Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.[13]

  • Data Analysis:

    • The fluorescence decay data is deconvoluted from the IRF and fitted to an exponential decay model (or a sum of exponentials if the decay is complex).

    • The fitting procedure yields the fluorescence lifetime(s) (τF). For a single exponential decay, the intensity I(t) follows the equation: I(t) = I0 * exp(-t / τF)

Signaling Pathways and Experimental Workflows

Wybutosine Biosynthesis Pathway

The intricate, multi-step enzymatic pathway is responsible for the synthesis of Wybutosine (yW) from a standard guanosine residue in the tRNA precursor. This pathway highlights the significant biological investment in producing this single modified base.

Wybutosine_Biosynthesis cluster_enzymes G37 Guanosine-37 (in pre-tRNA) m1G37 m¹G-37 G37->m1G37 SAM   imG14 imG-14 (yW-187) (4-demethylthis compound) m1G37->imG14 SAM, Pyruvate   yW86 yW-86 imG14->yW86 SAM   yW72 yW-72 yW86->yW72 SAM   yW Wybutosine (yW) yW72->yW SAM, CO₂   Trm5 Trm5 Trm5->G37 TYW1 TYW1 TYW1->m1G37 TYW2 TYW2 TYW2->imG14 TYW3 TYW3 TYW3->yW86 TYW4 TYW4 TYW4->yW72 Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Isolate/Purify tRNA-Phe prep_solutions Prepare Dilutions in Appropriate Buffer start->prep_solutions absorbance Measure Absorbance (UV-Vis) prep_solutions->absorbance lifetime Measure Fluorescence Lifetime (TCSPC) prep_solutions->lifetime steadystate Measure Steady-State Fluorescence Spectra absorbance->steadystate calc_qy Calculate Quantum Yield steadystate->calc_qy analyze_env Analyze Environmental Effects (pH, Quenching) steadystate->analyze_env note1 Requires Fluorescence Standard steadystate->note1 fit_decay Fit Decay Curve & Determine Lifetime lifetime->fit_decay note2 Requires Pulsed Light Source & IRF Measurement lifetime->note2

References

An In-depth Technical Guide to the Early Studies of the "Y" Nucleoside in Phenylalanine tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by the corresponding aminoacyl-transfer RNA (tRNA). This intricate process is often modulated by post-transcriptional modifications of tRNA nucleosides, particularly within the anticodon loop. One of the most fascinating and extensively studied of these is the "Y" nucleoside, a hypermodified guanosine (B1672433) analog found at position 37, immediately adjacent to the 3'-end of the anticodon in phenylalanine tRNA (tRNAPhe) of eukaryotes and archaea.[1][2] The discovery and characterization of the Y nucleoside in the late 1960s and early 1970s opened a new chapter in understanding the structure-function relationships of tRNA. This technical guide provides a comprehensive overview of the seminal early studies on the Y nucleoside, focusing on its discovery, structural elucidation, unique fluorescent properties, and its crucial role in codon recognition.

Discovery and Structural Elucidation of the Y Nucleoside

The presence of a highly modified, fluorescent nucleoside in yeast tRNAPhe was first noted during its sequencing. Early structural work, culminating in the complete structure elucidation by Nakanishi and colleagues in 1970, revealed a complex tricyclic structure, named wybutosine (B12426080).

Isolation and Purification of the Y Nucleoside

The initial challenge in characterizing the Y nucleoside was its isolation from the tRNA molecule. A general protocol for the isolation of the Y base involved the following key steps:

Experimental Protocol: Isolation of the Y Base from tRNAPhe

  • tRNA Purification: Phenylalanine tRNA was first purified from bulk yeast tRNA using chromatographic techniques such as DEAE-cellulose or reversed-phase chromatography.

  • Selective Excision of the Y Base: The Y base was selectively excised from the purified tRNAPhe by mild acid treatment. This was typically achieved by incubating the tRNA in an aqueous solution at pH 2.9 at 37°C for several hours. This treatment cleaves the N-glycosidic bond of the hypermodified base without significantly degrading the rest of the tRNA molecule.

  • Extraction of the Y Base: Following acid treatment, the free Y base was extracted from the aqueous tRNA solution using an organic solvent such as ethyl acetate.

  • Chromatographic Purification: The extracted Y base was further purified by techniques like paper chromatography or thin-layer chromatography (TLC) to yield a pure sample for structural analysis.

Structure Determination

The structure of the Y nucleoside was a significant challenge due to its complexity and the small amounts that could be isolated. The structure was ultimately determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The elucidated structure of wybutosine revealed a tricyclic nucleus derived from guanine, with a long side chain attached.

The Y Nucleoside as an Intrinsic Fluorescent Probe

A remarkable feature of the Y nucleoside is its intrinsic fluorescence, a property not shared by the canonical nucleosides. This fluorescence is highly sensitive to the local environment, making the Y base an invaluable in-situ probe for studying the conformation and dynamics of tRNA.

Fluorescence Properties of the Y Nucleoside

Early studies meticulously characterized the fluorescence properties of the Y nucleoside, both as a free base and within the context of the tRNA molecule.

PropertyValueConditionsReference
Fluorescence Lifetime Identical in orthorhombic crystals and mother liquorIsopropyl alcohol in crystallization medium[3]
10% higher than in dilute tRNA solutionsDilute aqueous solution[3]
Fluorescence Enhancement 4.5-fold enhancement upon addition of Mg2+0 to 0.4 mM Mg2+[4]
Accessibility Much less accessible in intact tRNA than in a ribonuclease digestIodide quenching experiments[3]

Experimental Protocol: Fluorescence Spectroscopy of the Y Base in tRNAPhe

  • Sample Preparation: A solution of purified yeast tRNAPhe was prepared in a suitable buffer, typically containing Tris-HCl and NaCl. For studies involving magnesium, MgCl2 was titrated into the solution.

  • Fluorescence Measurements: Fluorescence spectra and lifetimes were recorded using a spectrofluorometer. The excitation wavelength was typically set near the absorption maximum of the Y base (around 315 nm), and the emission spectrum was recorded (with a maximum around 440 nm).

  • Quenching Experiments: To probe the accessibility of the Y base, quenching experiments were performed by adding a quenching agent, such as potassium iodide (KI), to the tRNA solution. The decrease in fluorescence intensity as a function of quencher concentration was used to determine the quenching rate constant, which is related to the accessibility of the fluorophore.

The sensitivity of the Y base's fluorescence to its environment provided early evidence that the anticodon loop of tRNA undergoes conformational changes upon interaction with ions and other molecules.

Functional Role of the Y Nucleoside in Protein Synthesis

The strategic location of the Y nucleoside at position 37 suggested a critical role in the primary function of tRNA: codon recognition and translation.

Stabilization of Codon-Anticodon Interaction

Early ribosome binding assays demonstrated that the presence of the Y nucleoside significantly enhances the binding of tRNAPhe to its cognate codons (UUU and UUC) on the ribosome.

Experimental Protocol: Ribosome Binding Assay

  • Preparation of Components: 70S ribosomes were isolated from E. coli. Messenger RNA, typically polyuridylic acid (poly(U)), was used as a template. Phenylalanine tRNA, both with and without the Y base (tRNAPhe and tRNAPhe-Y), was prepared and charged with 14C-labeled phenylalanine.

  • Binding Reaction: The components were mixed in a binding buffer containing Tris-HCl, MgCl2, NH4Cl, and a reducing agent like dithiothreitol. The mixture was incubated to allow the formation of the ribosome-mRNA-tRNA complex.

  • Filter Binding Assay: The reaction mixture was passed through a nitrocellulose filter. Ribosome complexes, including the bound tRNA, are retained by the filter, while unbound tRNA passes through.

  • Quantification: The amount of 14C-labeled tRNAPhe bound to the ribosomes was quantified by scintillation counting of the filters.

These experiments revealed that tRNAPhe lacking the Y base had a significantly reduced affinity for the ribosome in the presence of its cognate codon. This indicated that the Y base plays a crucial role in stabilizing the codon-anticodon interaction, likely through stacking interactions with the adjacent bases in the anticodon loop.

Maintenance of the Reading Frame

The stabilizing effect of the Y nucleoside on the codon-anticodon interaction is also critical for maintaining the correct reading frame during translation. Its absence has been shown to increase the frequency of frameshift errors.

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Y_Nucleoside_Location cluster_tRNA tRNA-Phe Structure cluster_anticodon Anticodon Loop Detail acceptor_stem Acceptor Stem d_loop D Loop anticodon_loop Anticodon Loop variable_loop Variable Loop base34 G34 anticodon_loop->base34 t_loop T Loop base35 A35 base36 A36 y_base Y37

Caption: Location of the Y nucleoside at position 37 in the anticodon loop of tRNAPhe.

Y_Base_Isolation_Workflow start Purified tRNA-Phe acid_treatment Mild Acid Treatment (pH 2.9) start->acid_treatment Selective Excision extraction Organic Solvent Extraction acid_treatment->extraction Separation chromatography Purification (TLC/Paper Chromatography) extraction->chromatography Isolation end Pure Y Base chromatography->end

Caption: Experimental workflow for the isolation of the Y base from phenylalanine tRNA.

Ribosome_Binding_Assay_Workflow start Prepare Components (Ribosomes, mRNA, Labeled tRNA) binding Incubate to Form Ribosome-mRNA-tRNA Complex start->binding filtration Nitrocellulose Filter Binding binding->filtration quantification Scintillation Counting filtration->quantification end Determine Binding Affinity quantification->end

Caption: Workflow for the ribosome binding assay to assess the function of the Y nucleoside.

Conclusion

The early investigations into the Y nucleoside of phenylalanine tRNA were pivotal in establishing the importance of modified nucleosides in the function of tRNA. These studies not only unveiled a novel and complex chemical structure but also provided powerful tools, such as intrinsic fluorescence, to probe the dynamic nature of tRNA. The demonstration of the Y nucleoside's role in stabilizing codon-anticodon interactions and maintaining the translational reading frame laid the groundwork for decades of research into the intricate mechanisms that ensure the fidelity of protein synthesis. For researchers in drug development, understanding the biosynthesis and function of such critical modifications could offer novel targets for antimicrobial and other therapeutic agents.

References

The Pivotal Role of Trm5 Methyltransferase in the Intricate Pathway of Wyosine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine and its derivatives are complex, hypermodified nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea, playing a critical role in maintaining translational fidelity by stabilizing codon-anticodon interactions.[1][2] The biosynthesis of these crucial modifications is a multi-step enzymatic process initiated by the S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, Trm5. This technical guide provides a comprehensive overview of the core functions of the Trm5 enzyme in this compound synthesis, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the associated biochemical pathways. This document is intended to serve as a valuable resource for researchers investigating tRNA modification, protein synthesis, and for professionals engaged in the development of novel therapeutics targeting these pathways.

Introduction: The Significance of this compound and the Initiating Role of Trm5

Post-transcriptional modifications of transfer RNA (tRNA) are essential for its proper structure and function. Among the most complex of these are the tricyclic this compound derivatives, which are exclusively found 3' adjacent to the anticodon in tRNAPhe.[2][3] The absence or hypomodification of this compound at guanosine (B1672433) 37 (G37) can lead to increased rates of ribosomal frameshifting, highlighting its importance in ensuring the accuracy of protein synthesis.[3]

The biosynthesis of this compound is a sequential enzymatic cascade, and the inaugural step is catalyzed by the Trm5 enzyme.[4][5] Trm5, a member of the class I methyltransferase family, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the N1-methylation of the guanosine at position 37 of the tRNAPhe precursor, forming 1-methylguanosine (B33566) (m1G37).[3][6] This initial modification is the committed step and a prerequisite for all subsequent enzymatic reactions that lead to the mature wybutosine (B12426080) (yW) nucleoside in eukaryotes and a variety of other this compound derivatives in archaea.[4][7]

Phylogenetic analyses have revealed the existence of different Trm5 subfamilies, namely Trm5a, Trm5b, and Trm5c, particularly in archaea, where they can exhibit distinct functionalities.[3] For instance, some archaeal Trm5a enzymes are bifunctional, catalyzing not only the initial m1G37 formation but also a subsequent methylation step in the pathway.[3][8]

Quantitative Data on Trm5 Enzyme Activity

The enzymatic efficiency of Trm5 has been characterized in various organisms. The following table summarizes key kinetic parameters for human (HsTrm5) and the archaeon Methanococcus jannaschii (MjTrm5) Trm5 enzymes, providing a basis for comparative analysis.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)Kd (μM)Reference
HsTrm5 AdoMet0.42 ± 0.080.023 ± 0.003--[1]
tRNA0.47 ± 0.04-0.05 ± 0.011.3 ± 0.6[1]
MjTrm5 AdoMet1.0 ± 0.10.017 ± 0.002--[1]
tRNA0.70 ± 0.05-0.024 ± 0.0031.4 ± 0.1[1]

Signaling Pathways and Experimental Workflows

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

The synthesis of wybutosine in eukaryotes is a linear pathway involving five key enzymes, starting with Trm5. The subsequent enzymes, TYW1, TYW2, TYW3, and TYW4, each catalyze a specific modification to build upon the m1G37 foundation laid by Trm5.[4][5]

Wybutosine_Biosynthesis cluster_enzymes Enzymatic Steps G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G37 G37:e->m1G37:w SAM -> SAH imG14 imG-14 (4-demethylthis compound) m1G37:e->imG14:w Pyruvate yW86 yW-86 imG14:e->yW86:w SAM -> SAH yW72 yW-72 yW86:e->yW72:w SAM -> SAH yW yW (Wybutosine) yW72:e->yW:w SAM, CO2 Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: Eukaryotic Wybutosine Biosynthesis Pathway.

Experimental Workflow for In Vitro Reconstitution of this compound Synthesis

The functionality of the enzymes in the this compound biosynthetic pathway can be validated through in vitro reconstitution assays. This typically involves incubating a tRNA substrate with recombinant enzymes and necessary co-factors, followed by analysis of the modification status.

In_Vitro_Reconstitution_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis tRNA_prep Prepare tRNA Substrate (e.g., from deletion strain) incubation Incubate tRNA with Enzyme(s) and Ado-Met tRNA_prep->incubation enzyme_prep Purify Recombinant Enzymes (TYW2, TYW3, TYW4) enzyme_prep->incubation extraction Phenol Extraction & Ethanol Precipitation of tRNA incubation->extraction digestion RNase T1 Digestion extraction->digestion lcms LC/MS Analysis of Anticodon-Containing Fragments digestion->lcms

References

A Technical Guide to the Natural Occurrence of Wyosine in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Wyosine and its derivatives represent a family of hypermodified, tricyclic guanosine (B1672433) analogs that are critical for translational fidelity. Found exclusively at position 37 of tRNAPhe, adjacent to the anticodon, these modifications play an essential role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[1][2] Their distribution is a key phylogenetic marker, prominently occurring in Eukarya and Archaea but notably absent in Bacteria.[1] The biosynthetic pathways leading to these complex molecules are intricate, multi-step enzymatic processes that exhibit remarkable diversity, particularly within the archaeal domain. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, details the experimental protocols for their detection and characterization, and visualizes the complex biosynthetic pathways involved. Understanding the distribution, function, and synthesis of these molecules is crucial for fundamental research in molecular biology and holds potential for therapeutic development, particularly in oncology, where alterations in tRNA modification have been observed.[3]

Distribution and Diversity of this compound Derivatives

This compound modifications are a hallmark of cytoplasmic tRNAPhe in most eukaryotes and are widespread throughout Archaea.[1] Bacteria, in contrast, utilize simpler modifications like 1-methylguanosine (B33566) (m1G) or isopentenyladenosine (i6A) derivatives at the same position.[1][4] This distinct distribution underscores a fundamental divergence in the translational machinery among the three domains of life.

However, the presence of this compound is not universal even within eukaryotes. Certain organisms, such as the fruit fly Drosophila melanogaster and the silkworm Bombyx mori, lack the necessary biosynthetic genes and consequently have m1G as the final modification on their tRNAPhe.[3][5][6] Similarly, the archaeon Haloferax volcanii is a notable exception within its domain, also featuring m1G instead of a complex this compound derivative.[6][7]

A groundbreaking discovery has been the identification of a this compound biosynthesis pathway within the mitochondria of kinetoplastids, such as Trypanosoma brucei.[4][8] This is a unique case, as most eukaryotic mitochondria, being of bacterial origin, do not possess this pathway and instead rely on imported cytosolic tRNAs that are subsequently modified.[2][8]

Data Presentation

The following tables summarize the known distribution of this compound and its various derivatives across different organisms.

Note on Quantitative Data: While the presence or absence of specific this compound derivatives is well-documented, precise quantitative data (e.g., pmol/µg of tRNA) are sparse in the literature. The level of modification is dynamic and can be influenced by cellular growth phases, stress conditions, and disease states, such as cancer, where hypomodification of tRNAPhe is often observed.[1][3]

Table 1: Distribution of Modifications at Position 37 of tRNAPhe Across the Three Domains of Life

DomainPrimary Modification TypeExamples
Archaea Diverse this compound Derivatives (mimG, imG, imG2, yW-72, etc.) or m1GSulfolobus solfataricus, Pyrococcus abyssi, Haloferax volcanii (m1G only)[1][6][7]
Bacteria m1G or i6A/ms2i6A DerivativesEscherichia coli, Bacillus subtilis[1]
Eukarya Wybutosine (B12426080) (yW), Hydroxywybutosine (OHyW), this compound (imG), or m1GSaccharomyces cerevisiae (yW), Homo sapiens (OHyW), Candida utilis (imG), Drosophila melanogaster (m1G only)[1][3][5]

Table 2: Diversity of Major this compound Derivatives in Eukarya

OrganismLocationMajor Derivative(s)
Homo sapiensCytoplasmHydroxywybutosine (OHyW), Wybutosine (yW)[4][5][9]
Saccharomyces cerevisiae (Yeast)CytoplasmWybutosine (yW)[1]
Candida utilis (Yeast)CytoplasmThis compound (imG)[1][4][5]
Trypanosoma brucei (Protist)CytoplasmWybutosine/Hydroxywybutosine (yW/OHyW)[4]
Trypanosoma brucei (Protist)MitochondrionThis compound (imG), Wybutosine/Hydroxywybutosine (yW/OHyW)[4][8]
Mouse Neuroblastoma CellsCytoplasmHypomodified ("undermodified Y base")[1][3]

Table 3: Diversity of Major this compound Derivatives in Archaea

Organism/GroupMajor Derivative(s) Identified
Sulfolobus solfataricus (Crenarchaeota)7-methylthis compound (mimG)[1]
Thermoproteus neutrophilus (Crenarchaeota)7-methylthis compound (mimG)[1]
Pyrococcus abyssi (Euryarchaeota)yW-86, yW-72, imG2, mimG[6][10]
Methanocaldococcus jannaschii (Euryarchaeota)4-demethylthis compound (B1206707) (imG-14), this compound (imG)[3]
Euryarchaeota (General)yW-86, yW-72 are common final products[7][11]
Crenarchaeota (General)Isothis compound (imG2) and 7-methylthis compound (mimG) are common[7][11]

Biosynthetic Pathways

The synthesis of this compound derivatives is a complex, energetically costly process that begins with the methylation of a guanosine residue on the precursor tRNAPhe.[1] The pathways diverge significantly between eukaryotes and archaea, with the latter displaying a more varied and modular enzymatic toolkit.

Eukaryotic Wybutosine (yW) Pathway

In eukaryotes, the pathway is a strictly sequential, five-to-six enzyme process, extensively characterized in Saccharomyces cerevisiae. It begins with the Trm5 enzyme methylating G37 to m1G37. This is followed by the radical SAM enzyme TYW1, which forms the characteristic tricyclic core, 4-demethylthis compound (imG-14).[2][9] Subsequent enzymes (TYW2, TYW3, and TYW4) act sequentially to build the complex side chain of wybutosine (yW).[2] In humans and other organisms, a final hydroxylation step can occur, catalyzed by TYW5 to produce hydroxywybutosine (OHyW).[5][9]

Eukaryotic_Wybutosine_Pathway Eukaryotic Wybutosine (yW) Biosynthesis Pathway G37 Guanosine-37 (on tRNA) m1G37 m1G-37 G37->m1G37 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 yW86 yW-86 imG14->yW86 yW72 yW-72 yW86->yW72 yW yW (Wybutosine) yW72->yW OHyW OHyW (Hydroxywybutosine) yW->OHyW Hydroxylation Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4 TYW5 TYW5 (e.g., Humans)

Caption: The sequential enzymatic pathway for wybutosine (yW) synthesis in eukaryotes.

Archaeal this compound Pathways

Archaea share the initial steps of this compound biosynthesis with eukaryotes, utilizing homologous enzymes (aTrm5 and Taw1) to produce the key intermediate imG-14.[5][6] From this branch point, the pathways diverge to create a wide array of final products.[3][12] Unlike the linear eukaryotic pathway, different archaeal lineages possess distinct subsets of modifying enzymes (Taw2, Taw3, aTrm5a), leading to the synthesis of derivatives like yW-72, this compound (imG), or 7-methylthis compound (mimG) as the final products.[3][6][7]

Archaeal_Wyosine_Pathways Archaeal this compound Derivative Biosynthesis Pathways cluster_enzymes Enzymes G37 Guanosine-37 (on tRNA) m1G37 m1G-37 G37->m1G37 imG14 imG-14 (Central Intermediate) m1G37->imG14 yW86 yW-86 imG14->yW86 Taw2 imG imG (this compound) imG14->imG Taw3 imG2 imG2 (Isothis compound) imG14->imG2 aTrm5a (Taw22) yW72 yW-72 yW86->yW72 Taw3 mimG mimG (7-methylthis compound) imG2->mimG aTrm5 aTrm5 Taw1 Taw1 Taw2 Taw2 Taw3_yW72 Taw3 Taw3_imG Taw3 aTrm5a aTrm5a (Taw22) Taw3_mimG Taw3

Caption: Branching biosynthetic pathways for this compound derivatives in Archaea.

Experimental Methodologies

The identification and quantification of this compound derivatives rely heavily on the sensitivity and specificity of mass spectrometry, typically coupled with liquid chromatography.

Experimental_Workflow General Experimental Workflow for this compound Analysis start Biological Sample (Cells/Tissues) extraction Total RNA Extraction (e.g., Trizol, Phenol) start->extraction enrichment tRNA Enrichment (Optional, e.g., Anion Exchange) extraction->enrichment digestion Enzymatic Digestion (Nuclease P1, Phosphatase) enrichment->digestion nucleosides Nucleoside Mixture digestion->nucleosides lcms LC-MS/MS Analysis nucleosides->lcms analysis Data Analysis (Mass & Retention Time) lcms->analysis end Identified this compound Derivatives analysis->end

Caption: A typical workflow for the analysis of this compound from biological samples.

Protocol 1: Generalized Method for tRNA Extraction and Nucleoside Preparation

This protocol outlines the fundamental steps for preparing tRNA for mass spectrometry analysis. Due to the lability of the glycosidic bond in this compound derivatives, it is critical to avoid acidic conditions (pH < 4.5) throughout the procedure.[7]

1. Total RNA Extraction:

  • Homogenize cell or tissue samples in a suitable lysis buffer (e.g., TRIzol or a phenol-chloroform-based reagent).
  • Perform phase separation by adding chloroform (B151607) and centrifuging.
  • Precipitate the RNA from the aqueous phase using isopropanol.
  • Wash the RNA pellet with 75% ethanol (B145695) to remove salts and contaminants.
  • Resuspend the purified total RNA pellet in nuclease-free water. Assess RNA quality and quantity via spectrophotometry (A260/280 ratio) and gel electrophoresis.

2. (Optional) tRNA Enrichment:

  • For higher sensitivity, tRNA can be enriched from the total RNA pool using methods like anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.

3. Enzymatic Digestion to Nucleosides:

  • To a solution of 10-20 µg of tRNA in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0), add Nuclease P1 (to digest RNA to 5'-mononucleotides).
  • Incubate at 37°C for 2-4 hours.
  • Add a bacterial alkaline phosphatase or snake venom phosphodiesterase to dephosphorylate the nucleotides to nucleosides.
  • Incubate at 37°C for an additional 2 hours.
  • Terminate the reaction by filtration through a 10 kDa molecular weight cut-off filter to remove enzymes. The flow-through contains the nucleoside mixture.[8]

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The resulting nucleoside mixture is analyzed by LC-MS/MS to separate, identify, and quantify the this compound derivatives.

1. Chromatographic Separation:

  • Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).
  • Separate the nucleosides using a gradient of two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[13]
  • The hydrophobic nature of this compound derivatives results in characteristic retention times that are longer than the canonical nucleosides.

2. Mass Spectrometry Analysis:

  • The eluent from the HPLC is directed into an electrospray ionization (ESI) source of a mass spectrometer.
  • Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]+ of the nucleosides.
  • Perform tandem mass spectrometry (MS/MS) on ions corresponding to the expected masses of this compound derivatives. Fragmentation of the parent ion yields a characteristic pattern, with a major fragment corresponding to the mass of the modified base after cleavage of the glycosidic bond.[7]

3. Identification and Quantification:

  • Identify this compound derivatives by matching their precise mass-to-charge ratio (m/z) and LC retention time to those of authentic standards, if available.[8][14]
  • The unique MS/MS fragmentation pattern provides definitive structural confirmation.
  • Quantification can be performed by integrating the peak area from the extracted ion chromatogram and comparing it to a standard curve or by using stable isotope-labeled internal standards.

References

The Structural Keystone: A Technical Guide to the Tricyclic Wyosine Core in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tricyclic nucleoside Wyosine (yW) and its derivatives, found at the 3'-adjacent position 37 of the anticodon in phenylalanine transfer RNA (tRNAPhe), represent one of the most complex post-transcriptional modifications in the RNA world. This hypermodification is critical for maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting. Its intricate, multi-step biosynthesis is a hallmark of eukaryotes and archaea, and disruptions in this pathway have been linked to human diseases, including cancer. This technical guide provides an in-depth examination of the structural and functional significance of the this compound core, detailed experimental methodologies for its study, and quantitative data on its impact on tRNA stability and function.

Introduction: The this compound Family of Modified Nucleosides

Post-transcriptional modifications are essential for the structure and function of transfer RNA. Among the most complex of these are the this compound derivatives, a family of tricyclic, fluorescent compounds derived from guanosine (B1672433).[1] Found exclusively at position 37 of tRNAPhe in eukaryotes and archaea, these hypermodifications play a crucial role in the decoding process on the ribosome.[2] The core tricyclic structure, known as this compound (imG), undergoes a series of enzymatic modifications to produce more complex derivatives, such as wybutosine (B12426080) (yW) in yeast and hydroxywybutosine (OHyW) in higher eukaryotes.[3][4]

The strategic location of this compound, immediately adjacent to the GAA anticodon, is key to its function. It acts as a structural buttress, enhancing base-stacking interactions with adjacent nucleotides in the anticodon loop.[4] This rigidity is vital for preventing slippage of the ribosome on the messenger RNA (mRNA), particularly on "slippery sequences," thereby ensuring the correct reading frame is maintained during protein synthesis.[2] The absence or incomplete synthesis of this compound leads to increased rates of ribosomal frameshifting, which can have pathological consequences.[1]

The Eukaryotic Wybutosine (yW) Biosynthesis Pathway

The synthesis of wybutosine (yW) from the guanosine at position 37 (G37) of tRNAPhe is a sequential, multi-enzyme process that occurs post-transcriptionally. In Saccharomyces cerevisiae, this pathway involves five core enzymes (TYW1-4 and Trm5), which catalyze a series of intricate chemical transformations.[1] The process begins with a simple methylation and proceeds through the formation of the tricyclic core, followed by the addition and modification of a complex side chain.

The key enzymatic steps are:

  • N1-methylation: The pathway initiates with the methylation of G37 to 1-methylguanosine (B33566) (m1G) by the tRNA methyltransferase Trm5 .[3]

  • Tricyclic Core Formation: The radical SAM enzyme TYW1 utilizes pyruvate (B1213749) to form the characteristic tricyclic imidazopurine core, producing the intermediate 4-demethylthis compound (B1206707) (yW-187).[1]

  • Side Chain Addition: TYW2 transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM) to the core, yielding yW-86.[1]

  • Core Methylation: TYW3 catalyzes the N4-methylation of the tricyclic ring to produce yW-72.[1]

  • Side Chain Maturation: The bifunctional enzyme TYW4 completes the synthesis by catalyzing both the methylation of the α-carboxyl group and the methoxycarbonylation of the α-amino group of the side chain, yielding the final wybutosine (yW) product.[5]

Wyosine_Biosynthesis cluster_tRNA tRNA-Phe G37 Guanosine-37 m1G m1G-37 G37->m1G Methylation yW187 yW-187 m1G->yW187 Ring Formation yW86 yW-86 yW187->yW86 Side Chain Addition yW72 yW-72 yW86->yW72 Methylation yW Wybutosine (yW) yW72->yW Side Chain Maturation Trm5 Trm5 Trm5->m1G TYW1 TYW1 TYW1->yW187 TYW2 TYW2 TYW2->yW86 TYW3 TYW3 TYW3->yW72 TYW4 TYW4 TYW4->yW SAM1 SAM SAM1->Trm5 SAM2 SAM SAM2->TYW1 SAM3 SAM SAM3->TYW2 SAM3->TYW3 SAM4 SAM + CO2 SAM4->TYW4 Pyruvate Pyruvate Pyruvate->TYW1

Figure 1: Eukaryotic Wybutosine (yW) Biosynthesis Pathway.

Structural Significance and Function

The elaborate this compound structure is not merely decorative; it serves critical functions in translation by imparting specific biophysical properties to the anticodon loop of tRNAPhe.

Maintaining Translational Fidelity

The primary role of this compound is to prevent -1 ribosomal frameshifting.[2] Ribosomes can slip on "slippery sequences," such as stretches of UUU on the mRNA, causing a shift in the reading frame and resulting in a non-functional or toxic protein product. The bulky, hydrophobic this compound base at position 37 stacks with the adjacent adenine (B156593) at position 36, restricting the conformational flexibility of the anticodon loop.[4] This pre-organizes the anticodon for optimal codon recognition and physically hinders the slippage required for a frameshift event.

Studies using yeast strains with deletions in the TYW genes have quantitatively demonstrated the stepwise impact of this compound biosynthesis on frameshifting. The complete absence of the tricyclic core (in a TYW1 deletion strain, leaving m1G) results in a significant increase in frameshifting. Each subsequent step in the biosynthetic pathway progressively reduces the frameshift efficiency, demonstrating how each chemical addition "tunes" the tRNA's function.[2]

Yeast Strain (Modification at position 37) -1 Frameshift Efficiency (%)
Wild Type (Wybutosine, yW)1.1 ± 0.1
tyw4Δ (Intermediate yW-72)1.4 ± 0.1
tyw3Δ (Intermediate yW-86)2.1 ± 0.2
tyw2Δ (Intermediate yW-187)3.2 ± 0.3
tyw1Δ (Precursor m1G)4.5 ± 0.4
Table 1: Quantitative effect of this compound biosynthesis intermediates on -1 ribosomal frameshifting efficiency in S. cerevisiae. Data are derived from a dual-luciferase reporter assay containing a yeast virus slippery site.[2]
Enhancing tRNA Thermal Stability

Clinical and Drug Development Relevance

The integrity of the this compound biosynthesis pathway is critical for cellular health. Undermodification of tRNAPhe has been observed in various cancer cells.[7] For example, the epigenetic silencing of the TYW2 gene via promoter hypermethylation has been identified in colon cancer.[7] This loss of TYW2 prevents the addition of the acp side chain, leading to an accumulation of the yW-187 intermediate and a subsequent increase in ribosomal frameshifting, which may contribute to tumorigenesis by producing aberrant proteins.[7] The enzymes of the this compound pathway, being unique and essential for translational fidelity, therefore present potential targets for the development of novel therapeutic agents.

Drug_Development_Logic Normal Normal Cell TYW2_active Active TYW2 Enzyme Normal->TYW2_active Cancer Cancer Cell (e.g., Colon Cancer) TYW2_silenced Silenced TYW2 Gene (via DNA Methylation) Cancer->TYW2_silenced yW_synthesis Complete Wybutosine (yW) Synthesis TYW2_active->yW_synthesis yW_incomplete Incomplete Synthesis (Stalls at yW-187) TYW2_silenced->yW_incomplete Target Potential Drug Target: Restore TYW2 function or inhibit frameshifting TYW2_silenced->Target Fidelity High Translational Fidelity (Low Frameshifting) yW_synthesis->Fidelity Frameshift Increased -1 Frameshifting yW_incomplete->Frameshift Proteostasis Normal Proteome Fidelity->Proteostasis Aberrant Aberrant Proteins Frameshift->Aberrant Aberrant->Target

Figure 2: Logical flow of TYW2 silencing and its potential as a drug target.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound core.

Protocol: Purification of this compound-Deficient tRNAPhe from Yeast Knockout Strains

This protocol describes the isolation of total tRNA from a Saccharomyces cerevisiae strain with a targeted deletion of a TYW gene (e.g., tyw1Δ) to obtain tRNAPhe with a specific this compound intermediate (e.g., m1G).

Materials:

  • Yeast culture (S. cerevisiaetyw1Δ strain) grown in YPD medium.

  • Extraction Buffer: 0.3 M Sodium Acetate (pH 4.5), 10 mM EDTA.

  • Acid Phenol:Chloroform (pH 4.5).

  • Isopropanol and 70% Ethanol (B145695).

  • DEAE-cellulose column.

  • DEAE Equilibration Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 250 mM NaCl.

  • DEAE Elution Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 M NaCl.

Procedure:

  • Harvest yeast cells from a mid-log phase culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 volume of ice-cold Extraction Buffer.

  • Add 1 volume of acid phenol:chloroform, and lyse the cells by vigorous vortexing with glass beads for 5-7 cycles of 1 minute vortexing followed by 1 minute on ice.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 1 volume of isopropanol. Incubate at -20°C for at least 1 hour.

  • Pellet the RNA by centrifugation at 12,000 x g for 30 minutes at 4°C. Wash the pellet with 70% ethanol and air dry.

  • Resuspend the total RNA pellet in DEAE Equilibration Buffer.

  • Equilibrate a DEAE-cellulose column with 5 column volumes of Equilibration Buffer.

  • Load the RNA sample onto the column. Wash the column with 10 column volumes of Equilibration Buffer to remove DNA and other contaminants.

  • Elute the tRNA fraction with a linear gradient of 250 mM to 1 M NaCl in DEAE Elution Buffer. The tRNA typically elutes at around 600-800 mM NaCl.

  • Pool the tRNA-containing fractions and precipitate with 2.5 volumes of ethanol.

  • Resuspend the purified tRNA in RNase-free water. The resulting sample is enriched in total tRNA, including the desired this compound-deficient tRNAPhe, suitable for subsequent in vitro assays.

Protocol: In Vitro Reconstitution of Wybutosine Synthesis

This protocol describes the stepwise synthesis of this compound intermediates on a tRNAPhe substrate using purified recombinant TYW enzymes.[1]

Materials:

  • Purified tRNAPhe substrate (e.g., from a tyw2Δ strain, containing yW-187).

  • Purified recombinant His-tagged TYW2, TYW3, and TYW4 enzymes.

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM MgCl2, 2 mM DTT.

  • S-adenosylmethionine (SAM).

  • RNase inhibitors.

Procedure:

  • Step 1: Synthesis of yW-86 (TYW2 reaction)

    • Set up a 50 µL reaction containing:

      • 10 µg purified tRNAPhe (yW-187 substrate)

      • 5 µL 10x Reaction Buffer

      • 1 mM SAM

      • 2 µg purified recombinant TYW2

      • RNase inhibitor

      • Nuclease-free water to 50 µL

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and purify the tRNA by phenol:chloroform extraction followed by ethanol precipitation. This product is tRNAPhe containing yW-86.

  • Step 2: Synthesis of yW-72 (TYW3 reaction)

    • Use the yW-86-containing tRNA from the previous step as the substrate.

    • Set up the reaction as above, but replace TYW2 with 2 µg of purified recombinant TYW3.

    • Incubate at 30°C for 1 hour.

    • Purify the resulting tRNAPhe (containing yW-72) as before.

  • Step 3: Synthesis of yW (TYW4 reaction)

    • Use the yW-72-containing tRNA as the substrate.

    • Set up the reaction as above, but replace TYW3 with 2 µg of purified recombinant TYW4.

    • Incubate at 30°C for 1 hour.

    • Purify the final product, fully modified tRNAPhe containing wybutosine (yW).

  • Analysis: The product of each step should be analyzed by LC-MS/MS to confirm the mass shift corresponding to the specific modification.

Protocol: Analysis of this compound Modifications by LC-MS/MS

This protocol outlines the digestion of tRNA to nucleosides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified tRNA sample (1-5 µg).

  • Nuclease P1.

  • Bacterial Alkaline Phosphatase (BAP).

  • Ammonium Acetate buffer (10 mM, pH 5.3).

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0).

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

  • Enzymatic Digestion:

    • Dissolve 1-5 µg of tRNA in 20 µL of 10 mM Ammonium Acetate (pH 5.3).

    • Add 2 units of Nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add 2 µL of 0.5 M Ammonium Bicarbonate and 1 unit of BAP.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

    • Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant for analysis.

  • LC Separation:

    • Inject the digested sample onto a C18 column.

    • Use a gradient elution, for example:

      • Mobile Phase A: 5 mM Ammonium Acetate in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 0-5 min, 2% B; 5-35 min, 2-40% B; 35-40 min, 40-80% B.

    • Monitor the eluent with a UV detector at 254 nm.

  • MS/MS Detection:

    • Couple the LC eluent to an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform MS analysis using Multiple Reaction Monitoring (MRM) to specifically detect the parent-to-fragment ion transitions for this compound and its intermediates.

    • Example Transitions (m/z):

      • Wybutosine (yW) base: 377.2 → [fragment ions]

      • yW-72 base: 436.2 → [fragment ions]

      • yW-86 base: 422.2 → [fragment ions]

      • yW-187 base: 321.1 → [fragment ions]

      • m1G: 282.1 → 152.1

    • Optimize collision energies for each transition to achieve maximum sensitivity. Identification is confirmed by matching retention time and fragmentation pattern with known standards.

LCMS_Workflow start Purified tRNA Sample (e.g., from knockout yeast) digest Step 1: Enzymatic Digestion - Nuclease P1 - Alkaline Phosphatase start->digest nucleosides Mixture of Nucleosides digest->nucleosides lc Step 2: HPLC Separation (Reversed-Phase C18 Column) nucleosides->lc ms Step 3: Mass Spectrometry (ESI-MS/MS) lc->ms analysis Step 4: Data Analysis - Identify by Mass & Retention Time - Quantify by Peak Area ms->analysis end Identified & Quantified This compound Intermediates analysis->end

Figure 3: General workflow for LC-MS/MS analysis of this compound modifications.

Conclusion

The tricyclic this compound core and its derivatives are sophisticated molecular solutions to the fundamental biological challenge of maintaining translational accuracy. Its multi-step biosynthesis, involving a dedicated suite of enzymes, culminates in a hypermodification that rigidly structures the anticodon loop of tRNAPhe, thereby preventing deleterious ribosomal frameshifting. The progressive nature of this synthesis pathway provides a fascinating example of how translational fidelity can be finely tuned. The link between defects in this compound biosynthesis and human diseases like cancer underscores its importance in cellular homeostasis and opens new avenues for therapeutic intervention. The experimental frameworks detailed in this guide provide the necessary tools for researchers to further unravel the complexities of this critical tRNA modification and explore its potential in drug development.

References

Wyosine: A Critical Identity Marker for tRNA Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The fidelity of protein synthesis is contingent upon the precise recognition of transfer RNA (tRNA) molecules by their cognate aminoacyl-tRNA synthetases (aaRS). This recognition is governed by specific nucleotide sequences and structural motifs within the tRNA, known as identity elements. For phenylalanine-tRNA (tRNAPhe), a key identity determinant is the hypermodified nucleoside wyosine (and its derivatives, like wybutosine) located at position 37, immediately 3' to the anticodon. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its crucial role in ensuring the accurate aminoacylation of tRNAPhe by phenylalanyl-tRNA synthetase (PheRS), and the structural basis for this specific recognition. We further detail common experimental protocols for studying this interaction and present quantitative and qualitative data summarizing the impact of this modification.

Introduction: The Challenge of tRNA Identity

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. This two-step reaction ensures that the correct amino acid is incorporated into the growing polypeptide chain as dictated by the messenger RNA (mRNA) codon. The cellular pool contains a large number of tRNA molecules with similar L-shaped tertiary structures, posing a significant recognition challenge for the synthetases. To overcome this, each aaRS has evolved to recognize a unique set of identity elements on its cognate tRNA. These can include nucleotides in the acceptor stem, the discriminator base (position 73), and, critically, the anticodon loop.

Post-transcriptional modifications, particularly in the anticodon loop, are pivotal for decoding efficiency and accuracy.[1] this compound derivatives, a family of complex tricyclic guanosine (B1672433) modifications, are found exclusively at position 37 of tRNAPhe in eukaryotes and archaea.[2] They are conspicuously absent in bacteria, which typically have 1-methylguanosine (B33566) (m1G) at this position.[2] The presence of the bulky, hydrophobic this compound base is a primary signal for recognition by PheRS and is indispensable for maintaining the translational reading frame.[3]

The Eukaryotic Wybutosine (B12426080) (yW) Biosynthesis Pathway

Wybutosine (yW), a common this compound derivative in eukaryotes, is synthesized from the genetically encoded guanosine (G) at position 37 of the precursor tRNAPhe through a complex, multi-step enzymatic pathway. This process involves five core enzymes: TRM5 and TYW1 through TYW4.[4][5] The initial methylation step occurs in the nucleus, with subsequent reactions taking place in the cytoplasm.[4]

The key steps are:

  • Methylation: The pathway is initiated by the tRNA methyltransferase TRM5 , which adds a methyl group to N1 of the guanine (B1146940) base, forming 1-methylguanosine (m1G).[4]

  • Tricyclic Core Formation: TYW1 , a radical S-adenosylmethionine (SAM) and iron-sulfur cluster-containing enzyme, catalyzes the formation of the characteristic tricyclic imidazopurine core, producing 4-demethylthis compound (B1206707) (imG-14).[4][5]

  • Side Chain Addition: TYW2 utilizes SAM to transfer an α-amino-α-carboxypropyl (acp) group to the core structure, yielding yW-86.[4]

  • Second Methylation: TYW3 acts as an N4-methyltransferase, adding a methyl group to produce yW-72.[4]

  • Final Maturation: TYW4 completes the synthesis by catalyzing two reactions: the methylation of the α-carboxyl group and the methoxycarbonylation of the α-amino group of the acp side chain, resulting in the final wybutosine (yW) nucleoside.[3]

Wybutosine_Biosynthesis G37 Guanosine-37 (in pre-tRNAPhe) m1G37 m1G-37 G37->m1G37  SAM TRM5 imG14 imG-14 (yW-187) m1G37->imG14  SAM TYW1 yW86 yW-86 imG14->yW86  SAM TYW2 yW72 yW-72 yW86->yW72  SAM TYW3 yW Wybutosine (yW) yW72->yW  SAM, CO2 TYW4 TRM5 TRM5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: Eukaryotic wybutosine biosynthesis pathway.

This compound as a Crucial Identity Element for Phenylalanyl-tRNA Synthetase

The modification at position 37 is a critical checkpoint for tRNAPhe identity. While the anticodon nucleotides (G34-A35-A36) are the primary determinants for recognition, the hypermodification of G37 acts as a positive signal, ensuring that only the correct tRNA is aminoacylated with phenylalanine.

Interestingly, studies have shown that the wybutosine modification lacks a major influence on the direct rate of phenylalanylation by PheRS in vitro under physiological conditions.[3] Its primary role is not to drastically increase the catalytic efficiency (kcat/KM) of the synthetase, but rather to ensure fidelity in the broader context of translation. The bulky, rigid structure of wybutosine helps to properly orient the anticodon loop, which is essential for stabilizing the codon-anticodon interaction on the ribosome and, most critically, for preventing ribosomal frameshifting.[3][6] A tRNAPhe lacking wybutosine is significantly more prone to causing +1 frameshift errors during protein synthesis.[4]

Recognition_Logic tRNAPhe tRNAPhe (Anticodon GAA) PheRS PheRS tRNAPhe->PheRS G37 Unmodified G37 PheRS->G37 Poorly Recognizes (in fidelity context) yW37 Wybutosine (yW) at G37 PheRS->yW37 Recognizes No_Acylation Inefficient/No Recognition by TYW Enzymes G37->No_Acylation Leads to Correct_Acylation Correct Aminoacylation (Phe-tRNAPhe) yW37->Correct_Acylation Frameshift High Fidelity Translation (Reading Frame Maintained) Correct_Acylation->Frameshift Low_Fidelity Increased Ribosomal Frameshifting No_Acylation->Low_Fidelity Results in

Caption: Logical flow of tRNAPhe recognition and translational fidelity.

Data Presentation: Impact of G37 Modification Status

While precise comparative kinetic data is sparse, the functional consequences of different modifications at position 37 of tRNAPhe are well-documented. The following table summarizes these effects qualitatively.

Modification at Position 37Organism DomainPhenylalanylation Efficiency (in vitro)Translational Fidelity (Reading Frame Maintenance)Role as PheRS Identity Element
Guanosine (G) (Unmodified state)Sub-optimalLow (Prone to frameshifting)Negative determinant
1-Methylguanosine (m1G) Bacteria, Eukarya (intermediate)PermissiveModerate (Improved over G)Partial/Positive determinant
Wybutosine (yW) Eukarya, ArchaeaPermissive (No major rate enhancement)[3]High (Prevents frameshifting)[4][6]Strong positive determinant

Structural Basis of Recognition

The crystal structure of PheRS complexed with tRNAPhe reveals a sophisticated network of interactions. In bacterial PheRS, which has an (αβ)₂ architecture, the enzyme interacts with the tRNA across both subunits. The acceptor stem docks into the catalytic α-subunit, while the anticodon loop is recognized primarily by the C-terminal B8 domain of the β-subunit.[7]

Although a high-resolution structure detailing the specific binding pocket for the wybutosine base is not fully elucidated, its role can be inferred. The large, hydrophobic, and structurally rigid wybutosine moiety acts as a crucial recognition element. It is thought to fit into a specific, complementary hydrophobic pocket within the synthetase's anticodon-binding domain. This precise fit helps to lock the anticodon loop into a conformation that is optimal for both stable binding to the synthetase and subsequent codon recognition on the ribosome. The absence of this bulky group (i.e., having only G or m1G) would result in a loss of these specific interactions, leading to less stable binding and improper positioning of the anticodon loop, which ultimately manifests as reduced translational fidelity.

Implications for Drug Development

The stark difference in the G37 modification of tRNAPhe between bacteria (m1G) and eukaryotes (this compound derivatives) presents an attractive target for novel antimicrobial agents.[2] An inhibitor designed to specifically target the this compound biosynthesis pathway (e.g., the TYW enzymes) would be highly selective for eukaryotic pathogens like fungi or parasites without affecting the host's bacterial microbiome. Furthermore, exploiting the structural differences in the PheRS anticodon-binding domain between bacteria and humans could allow for the development of drugs that selectively inhibit bacterial protein synthesis.

Experimental Protocols

Analyzing the interaction between PheRS and tRNAPhe requires robust biochemical and biophysical methods. Key among these are the preparation of tRNA transcripts and the measurement of their binding affinity for the synthetase.

In Vitro Transcription of tRNAPhe

To study the effects of modifications, researchers often use in vitro transcribed tRNA, which lacks all post-transcriptional modifications. This provides a baseline for comparison with native, fully modified tRNA.

Objective: To synthesize unmodified tRNAPhe from a DNA template using T7 RNA polymerase.

Methodology:

  • Template Preparation: A double-stranded DNA template encoding the tRNAPhe gene downstream of a T7 promoter is required. This can be a linearized plasmid or a PCR product.[8] For run-off transcription to generate a precise 3' end, the plasmid is typically linearized with a restriction enzyme (e.g., BstNI).[6]

  • Transcription Reaction: The reaction is assembled in a buffer containing Tris-HCl, MgCl₂, spermidine, and DTT.

    • Components: Linearized DNA template, 4 mM each of ATP, GTP, CTP, and UTP, T7 RNA polymerase, and an RNase inhibitor.[8]

    • Incubation: The mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added, and the mixture is incubated for an additional 30 minutes at 37°C.[4]

  • Purification: The transcribed tRNA is purified from the reaction mixture. This is typically achieved by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[6] The tRNA is then further purified and size-selected using denaturing polyacrylamide gel electrophoresis (PAGE).[8]

  • Quantification: The concentration of the purified tRNA is determined by measuring its absorbance at 260 nm.

Nitrocellulose Filter-Binding Assay

This classic technique is used to measure the binding affinity (dissociation constant, Kd) between a protein and a radiolabeled RNA molecule.

Objective: To quantify the interaction between PheRS and tRNAPhe.

Methodology:

  • RNA Labeling: The tRNAPhe is typically 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Binding Reactions: A constant, low concentration of labeled tRNA is incubated with a range of increasing concentrations of purified PheRS protein.

    • Buffer: Reactions are performed in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, and DTT).

    • Incubation: The reactions are incubated at room temperature or 37°C for 30-60 minutes to allow binding to reach equilibrium.[9]

  • Filtration: Each binding reaction is passed slowly through a nitrocellulose membrane under vacuum. Proteins and protein-RNA complexes bind to the nitrocellulose, while free RNA passes through.[9]

  • Washing: The filter is washed with ice-cold binding buffer to remove any non-specifically bound RNA.

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter or a phosphorimager.[9]

  • Data Analysis: The fraction of bound RNA is plotted against the protein concentration. The data is then fit to a binding isotherm (e.g., a hyperbolic or sigmoidal function) to determine the Kd, which is the protein concentration at which 50% of the RNA is bound.

Filter_Binding_Workflow start Start label_rna Label tRNAphe with 32P start->label_rna setup_rxns Set up binding reactions: Constant [32P-tRNA] Variable [PheRS] label_rna->setup_rxns incubate Incubate to equilibrium (e.g., 30 min at 37°C) setup_rxns->incubate filter Pass reaction through nitrocellulose filter incubate->filter wash Wash filter with ice-cold buffer filter->wash quantify Quantify radioactivity on filter wash->quantify analyze Plot % Bound vs. [PheRS] and determine Kd quantify->analyze end End analyze->end

Caption: General workflow for a nitrocellulose filter-binding assay.

Conclusion

This compound and its derivatives represent one of the most complex post-transcriptional modifications in tRNA. While its direct impact on the catalytic rate of phenylalanylation is subtle, its role as a crucial identity element for phenylalanyl-tRNA synthetase is undeniable in the context of overall translational fidelity. The bulky, rigid structure of this compound at position 37 is essential for the proper positioning of the anticodon loop, thereby stabilizing codon-anticodon pairing and preventing deleterious ribosomal frameshifting. The intricate, multi-enzyme biosynthesis pathway and the phylogenetic conservation of this modification underscore its fundamental importance in archaea and eukarya. The absence of this pathway in bacteria provides a promising and underexplored avenue for the development of highly selective antimicrobial therapeutics.

References

Methodological & Application

Application Notes and Protocols for Wyosine Identification via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (imG) and its derivatives, such as wybutosine (B12426080) (yW), are hypermodified tricyclic nucleosides found at position 37 in the anticodon loop of phenylalanine-specific transfer RNA (tRNAPhe) in Eukarya and Archaea.[1][2] These modifications play a crucial role in maintaining translational fidelity by stabilizing codon-anticodon interactions on the ribosome. The complex biosynthetic pathways of this compound derivatives are of significant interest in molecular biology and drug development, as alterations in tRNA modification patterns have been linked to various diseases. This application note provides a detailed protocol for the identification and characterization of this compound and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and specific detection of modified nucleosides.

Experimental Protocols

This section details the methodology for the isolation of tRNA, its enzymatic digestion to constituent nucleosides, and subsequent analysis by LC-MS/MS.

tRNA Isolation and Purification

Total tRNA can be isolated from cells or tissues using standard RNA extraction protocols, such as phenol-chloroform extraction, followed by purification steps to enrich for tRNA. For targeted analysis of tRNAPhe, further purification steps involving chromatographic techniques may be employed.

Enzymatic Digestion of tRNA to Nucleosides

This protocol outlines the complete enzymatic hydrolysis of tRNA into its constituent nucleosides for subsequent LC-MS/MS analysis.[1][3]

Materials:

  • Purified total tRNA or enriched tRNAPhe

  • Nuclease P1 (Sigma N8630 or equivalent)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

  • HEPES buffer (200 mM, pH 7.0)

  • Ultrapure water

Procedure:

  • Resuspend up to 2.5 µg of purified tRNA in ultrapure water.

  • To the tRNA solution, add the following components:

    • 2 µL of Nuclease P1 solution (0.5 U/µL in 10 mM ammonium acetate, pH 5.3)

    • 0.5 µL of Bacterial Alkaline Phosphatase (BAP)

    • 2.5 µL of 200 mM HEPES buffer (pH 7.0)

  • Adjust the total reaction volume to 25 µL with ultrapure water.

  • Incubate the reaction mixture at 37°C for a minimum of 3 hours. For the analysis of 2'-O-methylated nucleosides, which exhibit resistance to nuclease digestion, a prolonged incubation of up to 24 hours may be necessary to ensure complete hydrolysis.[3]

  • Following digestion, the samples are ready for immediate LC-MS/MS analysis. If not analyzed immediately, samples should be stored at -80°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The digested nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer.

Instrumentation:

  • An HPLC system coupled to a triple quadrupole or ion trap mass spectrometer (e.g., Applied Biosystems 4000 Q-TRAP) is recommended.[1]

  • The mass spectrometer should be equipped with a positive mode electrospray ionization (ESI) source.[4]

LC Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., Phenomenex C-18, 150 x 4.60 mm) is commonly used for nucleoside separation.[5]

  • Mobile Phase A: 10 mM ammonium acetate, pH 5.3[1]

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A suitable gradient from 0% to 50% Mobile Phase B over 30-40 minutes can be employed to resolve the various nucleosides.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-20 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan. MRM is typically used for targeted quantification, while product ion scans are used for structural elucidation.

  • Collision Gas: Nitrogen or Argon

  • Collision Energy: This will need to be optimized for each specific this compound derivative to achieve characteristic fragmentation patterns.[4]

Data Presentation

The identification of this compound and its derivatives is based on their specific precursor ion (MH+) m/z values and their characteristic fragment ions generated through collision-induced dissociation (CID). The following table summarizes key quantitative data for some this compound-related species found in the literature.

Compound NameAbbreviationPrecursor Ion (MH+) [m/z]Key Fragment Ions [m/z]Notes
This compoundimG336.1177.1, 149.1Fragmentation can lead to the loss of the ribose moiety.
WybutosineyW-377.0 (BH2+)Often detected as a P1 nuclease-resistant dimer (yWpA) with m/z 838. The protonated base fragment is a key identifier.[6]
Isothis compoundimG2336.1-Isomeric with this compound, differentiated by chromatographic retention time and specific fragmentation.[1]
7-methylthis compoundmimG350.1-A common derivative found in Archaea.[1]
HydroxywybutosineOHyW--Often detected as the dinucleoside monophosphate OHyWpA.
imGpAimGpA664.9462.1 (loss of imG base), 398.2 (imG nucleoside), 268.1 (adenosine)A dinucleoside monophosphate resistant to nuclease P1 digestion.[7]
OHyWpAOHyWpA854.0587.3 (OHyWp), 462.2 (loss of OHyW base), 393.2 (OHyW nucleoside), 268.08 (adenosine)A dinucleoside monophosphate resistant to nuclease P1 digestion.[7]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound from a biological sample.

Wyosine_Identification_Workflow Workflow for this compound Identification by Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Cells/Tissues) tRNA_iso tRNA Isolation and Purification start->tRNA_iso digestion Enzymatic Digestion (Nuclease P1 & BAP) tRNA_iso->digestion lc Liquid Chromatography (LC) Separation digestion->lc Inject Nucleoside Mixture ms Tandem Mass Spectrometry (MS/MS) lc->ms data_analysis Data Analysis (m/z, Fragmentation, Retention Time) ms->data_analysis end This compound Identified data_analysis->end This compound Identification

Caption: Experimental workflow for this compound identification.

Signaling Pathway and Biosynthesis Context

This compound and its derivatives are synthesized through a multi-step enzymatic pathway, starting from a guanosine (B1672433) residue at position 37 of the tRNAPhe precursor. The diagram below provides a simplified overview of the initial steps in the Wybutosine biosynthesis pathway in yeast, which shares common intermediates with archaeal pathways.

Wyosine_Biosynthesis_Pathway Simplified Wybutosine Biosynthesis Pathway G37 Guanosine-37 in pre-tRNAPhe enzyme_Trm5 Trm5 G37->enzyme_Trm5 m1G37 m1G-37 enzyme_Tyw1 Tyw1 m1G37->enzyme_Tyw1 imG14 imG-14 enzyme_Tyw2 Tyw2 imG14->enzyme_Tyw2 imG imG (this compound) enzyme_Tyw3_4 Tyw3, Tyw4 imG->enzyme_Tyw3_4 yW_intermediates Further Intermediates yW yW (Wybutosine) yW_intermediates->yW enzyme_Trm5->m1G37 enzyme_Tyw1->imG14 enzyme_Tyw2->imG enzyme_Tyw3_4->yW_intermediates

Caption: Simplified Wybutosine biosynthesis pathway in yeast.

Conclusion

The protocol described in this application note provides a robust and reliable method for the identification of this compound and its derivatives by LC-MS/MS. The detailed experimental procedure, combined with the provided quantitative data and workflow diagrams, serves as a valuable resource for researchers investigating the role of tRNA modifications in biological systems and for those in the field of drug development targeting tRNA-modifying enzymes. The sensitivity and specificity of mass spectrometry make it an indispensable tool for advancing our understanding of the complex world of the epitranscriptome.

References

Application Note: Quantification of Wyosine in Total tRNA by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for regulating protein translation, tRNA stability, and folding.[1][2] Wyosine (imG) and its derivatives, such as wybutosine (B12426080) (yW), are tricyclic modified nucleosides found at position 37, 3'-adjacent to the anticodon in tRNAPhe of eukaryotes and archaea.[3][4] These modifications are crucial for maintaining the correct reading frame during protein synthesis.[5] Alterations in the levels of tRNA modifications have been linked to various cellular stress responses and diseases, making their quantification a key area of research in molecular biology and drug development.[6]

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust, accessible, and highly accurate method for the separation and quantification of modified nucleosides from total tRNA.[1][2][7] This application note provides a detailed protocol for the isolation of total tRNA, its complete enzymatic digestion into constituent nucleosides, and the subsequent quantification of this compound using a reversed-phase HPLC system.

Principle

The method involves three primary stages:

  • Isolation of Total tRNA : Total tRNA is extracted from cells (e.g., yeast, bacteria) and purified from other RNA species like rRNA and mRNA.[1][8]

  • Enzymatic Hydrolysis : The purified tRNA is completely digested into individual nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.[7]

  • HPLC Quantification : The resulting nucleoside mixture is separated by reversed-phase HPLC. This compound is identified based on its retention time compared to a known standard and quantified by integrating the peak area from the chromatogram, which is then compared against a standard curve.

Experimental Protocols

I. Total tRNA Isolation (Adapted from Yeast Protocol)

This protocol describes the isolation of total tRNA from yeast cells. It can be adapted for other cell types with appropriate modifications.[1]

Materials:

Procedure:

  • Cell Harvest : Harvest yeast cells from a log-phase culture by centrifugation at 1,000 x g for 3 minutes at room temperature.[1]

  • Washing : Wash the cell pellet once with 0.9% NaCl solution and centrifuge again.[1]

  • Phenol Extraction : Resuspend the cell pellet in Tris-HCl-saturated phenol and vortex vigorously for 30 minutes at room temperature to lyse the cells and denature proteins.[1][9]

  • Phase Separation : Centrifuge at 12,000 x g for 20 minutes at 4°C. Carefully collect the upper aqueous phase containing total RNA.[1]

  • Ethanol Precipitation : Add 2.5 volumes of cold absolute ethanol to the aqueous phase to precipitate the RNA. Incubate at -20°C overnight or -80°C for 3 hours.[1]

  • Pelleting RNA : Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. Discard the supernatant.[1]

  • Column Purification : Resuspend the RNA pellet in DE52 binding buffer and apply it to a pre-equilibrated DE52 cellulose column. Wash the column with binding buffer to remove any unbound molecules.[1]

  • Elution : Elute the tRNA from the column using the tRNA elution buffer.[1][2]

  • Isopropanol Precipitation : Add an equal volume of isopropanol to the eluate and incubate at -20°C for at least 3 hours to precipitate the purified tRNA.[1]

  • Final Wash and Resuspension : Centrifuge at 12,000 x g for 20 minutes at 4°C. Wash the pellet with 70% ethanol, air dry briefly, and dissolve in an appropriate volume of nuclease-free water.[1]

  • Quantification : Determine the concentration and purity of the tRNA using a spectrophotometer (e.g., NanoDrop) or a Qubit RNA assay. Store at -80°C.[1]

II. Enzymatic Digestion of Total tRNA

This two-step enzymatic process ensures the complete hydrolysis of tRNA into its constituent nucleosides.[7]

Materials:

  • Purified total tRNA (5-50 µg)

  • Nuclease P1 (Sigma N8630 or equivalent)

  • 10 mM ZnCl2

  • Bacterial Alkaline Phosphatase (BAP)

  • Incubator or water bath at 37°C

Procedure:

  • Nuclease P1 Digestion :

    • In a microcentrifuge tube, prepare a reaction mix containing 5-50 µg of total tRNA, 2-5 units of Nuclease P1, and 10 mM ZnCl2 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

    • Incubate the mixture at 37°C for 12-16 hours.[1][3]

  • Dephosphorylation :

    • To the same tube, add 2-5 units of Bacterial Alkaline Phosphatase and a corresponding buffer (adjusting pH if necessary to ~8.0 for optimal BAP activity).

    • Incubate at 37°C for 2 hours to remove the 5'-monophosphates, yielding free nucleosides.[1][7]

  • Sample Preparation : After digestion, the sample is ready for direct injection into the HPLC system. If necessary, centrifuge the sample to pellet any denatured enzyme before transferring the supernatant to an HPLC vial.[7]

III. HPLC Analysis and Quantification

Instrumentation and Columns:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • A reversed-phase C18 or C30 column is recommended for optimal separation of nucleosides (e.g., Supelcosil LC-18-S, 250 x 2.1 mm).[10]

Mobile Phase and Gradient:

  • Mobile Phase A : 5 mM ammonium acetate, pH 5.3 in HPLC-grade water.[10]

  • Mobile Phase B : Acetonitrile/water (40:60 v/v) or 100% Acetonitrile.[10]

  • The composition of the mobile phase is critical and may require optimization.[11]

Procedure:

  • Column Equilibration : Equilibrate the column with the initial mobile phase conditions (e.g., 95-100% Mobile Phase A) for at least 30 minutes at a stable flow rate (e.g., 0.3-1.0 mL/min).[10]

  • Injection : Inject 10-20 µL of the digested tRNA sample.

  • Elution : Run a gradient elution program to separate the nucleosides. A representative gradient is provided in Table 1.

  • Detection : Monitor the elution profile at 254 nm or 260 nm. A PDA detector allows for the acquisition of UV spectra for each peak, aiding in identification.[10] this compound and its derivatives have characteristic UV absorbance spectra.[1][10]

  • Quantification :

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 10 µM).

    • Inject each standard into the HPLC under the same conditions as the samples.

    • Construct a calibration curve by plotting the integrated peak area against the concentration for each standard.

    • Determine the concentration of this compound in the tRNA sample by interpolating its peak area on the calibration curve. The amount of this compound can be expressed as a molar ratio relative to the total amount of tRNA injected.

Data Presentation

Table 1: Example HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
010000.3
1010000.3
5060400.3
5501000.3
6501000.3
7010000.3
8010000.3

Note: This is an example gradient and must be optimized for the specific column and HPLC system in use.

Table 2: Expected Retention Times of Selected Nucleosides

NucleosideAbbreviationTypical Retention Time Range (min)
CytidineC5 - 10
UridineU8 - 13
GuanosineG15 - 20
AdenosineA20 - 25
1-Methylguanosinem1G25 - 30
This compound imG 35 - 40
WybutosineyW40 - 45
N2,N2-dimethylguanosinem22G45 - 50

Retention times are highly dependent on the specific chromatographic conditions and may vary significantly.[1]

Table 3: Example Calibration Curve Data for this compound Standard

Concentration (µM)Peak Area (Arbitrary Units)
0.115,000
0.578,000
1.0155,000
2.5380,000
5.0765,000
10.01,520,000
Equation y = 152000x - 1500
R2 0.9995

Table 4: Summary of this compound Quantification in a Sample

Sample IDInjected tRNA (µg)This compound Peak AreaCalculated Amount (pmol)Moles of this compound per Mole of tRNA*
Control 110250,0001.650.005
Control 210265,0001.750.0053
Treated 110180,0001.190.0036
Treated 210195,0001.290.0039

*Calculated assuming an average molecular weight of tRNA is ~25,000 g/mol .

Visualizations

experimental_workflow cluster_sample_prep I. Sample Preparation cluster_digestion II. Enzymatic Digestion cluster_analysis III. HPLC Analysis & Quantification cluster_quant Quantification start Cell Culture (e.g., Yeast) harvest Cell Harvest & Lysis start->harvest extraction Phenol-Chloroform Extraction harvest->extraction purification tRNA Purification (DE52 Column) extraction->purification quant_rna Quantify Total tRNA purification->quant_rna digestion_p1 Nuclease P1 Digestion (16h @ 37°C) quant_rna->digestion_p1 dephos Alkaline Phosphatase (2h @ 37°C) digestion_p1->dephos nucleosides Mixture of Free Nucleosides dephos->nucleosides hplc Reversed-Phase HPLC Separation nucleosides->hplc detection UV/PDA Detection (254 nm) hplc->detection peak_int Integrate Sample Peak Area detection->peak_int std_curve Prepare this compound Standard Curve calc Calculate Concentration std_curve->calc peak_int->calc end Results calc->end Final Report: mol this compound / mol tRNA

Caption: Workflow for HPLC-based quantification of this compound in total tRNA.

wyosine_biosynthesis cluster_pathway Simplified Wybutosine (yW) Biosynthesis Pathway (Yeast) G37 Guanosine-37 (in pre-tRNAPhe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 Tyw1 imG imG (this compound) imG14->imG Tyw2 yW yW (Wybutosine) imG->yW Tyw3, Tyw4 (multiple steps) label_info This diagram shows key enzymatic steps. This compound (imG) is an intermediate.

Caption: Simplified biosynthesis pathway of Wybutosine (yW) from Guanosine in yeast.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Wyosine Synthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine and its derivatives are hypermodified guanosine (B1672433) nucleosides found at position 37 of tRNAPhe, adjacent to the anticodon. This modification is crucial for maintaining translational fidelity by preventing ribosomal frameshifting. The biosynthesis of this compound involves a conserved pathway of enzymes, including TYW1, TYW2, TYW3, and TYW4. The disruption of this pathway through gene knockout offers a powerful tool to study the roles of this compound in various cellular processes, including protein synthesis and disease. Recent studies have implicated the loss of a key enzyme, TYW2, in promoting ribosomal frameshifts in colon cancer, highlighting the potential of this pathway as a target for therapeutic intervention.[1][2]

This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated knockout of this compound synthesis genes, with a focus on TYW2, for which specific experimental data is available.

Signaling Pathways and Logical Relationships

The biosynthesis of wybutosine (B12426080) (yW), a this compound derivative, from a guanosine residue in the anticodon loop of tRNAPhe is a multi-step enzymatic process. The key enzymes involved in this pathway in eukaryotes are:

  • TRM5 (tRNA methyltransferase 5): Catalyzes the initial methylation of G37 to m¹G37.

  • TYW1 (tRNA-yW synthesizing protein 1): Converts m¹G37 to the tricyclic intermediate imG-14.

  • TYW2 (tRNA-yW synthesizing protein 2): Adds an α-amino-α-carboxypropyl (acp) group to imG-14 to form yW-86.

  • TYW3 (tRNA-yW synthesizing protein 3): Methylates yW-86 to form yW-72.

  • TYW4 (tRNA-yW synthesizing protein 4): Catalyzes the final two steps to produce the mature wybutosine (yW).

A simplified representation of the this compound biosynthesis pathway is depicted below.

Wyosine_Biosynthesis_Pathway G37 Guanosine-37 (in pre-tRNAPhe) m1G37 m1G37 G37->m1G37 TRM5 imG14 imG-14 m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) yW72->yW TYW4

Figure 1: Simplified this compound Biosynthesis Pathway.

Disruption of any of the TYW genes via CRISPR-Cas9 knockout is expected to halt the pathway at the corresponding step, leading to an accumulation of the substrate and a deficiency in the final wybutosine product. This, in turn, can lead to increased ribosomal frameshifting.

Experimental Protocols

This section provides a detailed protocol for the CRISPR-Cas9 mediated knockout of the TYW2 gene in human cell lines, based on methodologies described in the literature.[1] This protocol can be adapted for the knockout of other this compound synthesis genes.

sgRNA Design and Vector Construction

Objective: To design and clone single guide RNAs (sgRNAs) targeting the TYW2 gene into a suitable CRISPR-Cas9 expression vector.

Materials:

  • CRISPR design tool (e.g., Benchling, CHOPCHOP)

  • pX459 V2.0 vector (or similar vector expressing Cas9 and a selectable marker)

  • Oligonucleotides for sgRNA cloning

  • Restriction enzymes (e.g., BbsI)

  • T4 DNA ligase

  • Stellar™ Competent Cells (or other high-efficiency competent E. coli)

  • LB agar (B569324) plates with ampicillin (B1664943)

Protocol:

  • sgRNA Design:

    • Identify the target gene (TYW2, Gene ID: 55039).[3]

    • Use a CRISPR design tool to identify and select at least two sgRNAs targeting an early exon of the TYW2 gene to maximize the likelihood of generating a loss-of-function mutation. Ensure high on-target scores and minimal off-target predictions.

    • For example, sgRNAs can be designed to generate a deletion within the TYW2 gene body.[1]

  • Oligonucleotide Annealing and Cloning:

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BbsI-digested pX459 vector.

    • Anneal the complementary oligonucleotides to form double-stranded DNA fragments.

    • Digest the pX459 vector with BbsI.

    • Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.

  • Transformation and Plasmid Preparation:

    • Transform the ligation product into competent E. coli.

    • Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight at 37°C.

    • Select individual colonies, grow them in liquid LB medium with ampicillin, and isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Cell Culture and Transfection

Objective: To deliver the CRISPR-Cas9 machinery into the target cells.

Materials:

  • HCT-116 or SW480 human colon cancer cell lines

  • Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for SW480) supplemented with 10% FBS and 1% penicillin/streptomycin

  • sgRNA-expressing CRISPR-Cas9 plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin (B1679871)

Protocol:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

    • Add the complexes to the cells and incubate for 24-48 hours.

  • Selection:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected control cells are completely eliminated.

Knockout Validation

Objective: To confirm the successful knockout of the TYW2 gene at the genomic, transcriptomic, and proteomic levels.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Taq DNA polymerase

  • Agarose (B213101) gel electrophoresis system

  • Sanger sequencing service

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for TYW2 and a housekeeping gene

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against TYW2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Genomic DNA Analysis:

    • Isolate genomic DNA from the puromycin-selected cell population.

    • Amplify the region surrounding the sgRNA target site by PCR.

    • Analyze the PCR products by agarose gel electrophoresis. A successful deletion may be indicated by a smaller band size compared to the wild-type control.[1]

    • Purify the PCR products and send them for Sanger sequencing to confirm the presence of insertions, deletions (indels), or the specific deletion generated by the dual sgRNAs.[1]

  • mRNA Expression Analysis (Optional):

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative PCR (qPCR) to measure the relative expression of TYW2 mRNA, normalized to a housekeeping gene. A significant decrease in mRNA levels can indicate successful knockout.

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against TYW2, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate. The absence of the TYW2 protein band in the knockout cells confirms a successful knockout at the protein level.[1]

CRISPR_Workflow cluster_design 1. sgRNA Design & Vector Construction cluster_transfection 2. Cell Transfection & Selection cluster_validation 3. Knockout Validation sgRNA_design sgRNA Design (e.g., for TYW2) vector_cloning Vector Cloning (e.g., pX459) sgRNA_design->vector_cloning transfection Transfection into Target Cells (e.g., HCT-116) vector_cloning->transfection selection Puromycin Selection transfection->selection gDNA Genomic DNA Analysis (PCR & Sequencing) selection->gDNA protein Protein Analysis (Western Blot) gDNA->protein phenotype Phenotypic Analysis (e.g., Frameshift Assay) protein->phenotype

Figure 2: Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes from the CRISPR-Cas9 mediated knockout of TYW2.

Table 1: Validation of TYW2 Knockout

Validation MethodTarget Cell LineExpected Outcome in KO CellsReference
Genomic PCR HCT-116, SW480Presence of a smaller PCR product indicating a 234-bp deletion.[1]
Sanger Sequencing HCT-116, SW480Confirmation of the precise 234-bp deletion within the TYW2 gene.[1]
Western Blot HCT-116, SW480Complete absence of TYW2 protein expression.[1]
LC-MS/MS HCT-116, SW480Accumulation of the TYW2 substrate imG-14 and loss of hypermodified OHyW and o2yW.[1]

Table 2: Phenotypic Effects of TYW2 Knockout

Phenotypic AssayTarget Cell LineQuantitative Measurement in KO vs. Wild-TypeReference
Ribosomal Frameshift Reporter Assay HCT-116, SW480Significant increase in the frequency of -1 ribosomal frameshifting.[1]
Transcriptome Analysis (RNA-seq) HCT-116Altered levels of 2,370 transcripts, with 86% being down-regulated.[1]
Cell Migration Assay HCT-116Enhanced cell migration capabilities.[1]

Phenotypic Analysis: Ribosomal Frameshift Assay

A key functional consequence of this compound synthesis gene knockout is an increase in ribosomal frameshifting. This can be quantified using a dual-luciferase reporter assay.

Principle: A reporter plasmid is constructed with a Renilla luciferase (RLuc) gene followed by a "slippery" sequence (prone to frameshifting) and a Firefly luciferase (FLuc) gene in the -1 reading frame. Under normal conditions, only RLuc is translated. If a -1 frameshift occurs, the ribosome shifts its reading frame and translates the FLuc gene as well. The ratio of FLuc to RLuc activity is a measure of the frameshifting frequency.

Protocol Outline:

  • Co-transfect the wild-type and knockout cells with the dual-luciferase reporter plasmid.

  • After 24-48 hours, lyse the cells and measure the activities of both luciferases using a luminometer and a dual-luciferase assay kit.

  • Calculate the frameshifting efficiency by normalizing the FLuc/RLuc ratio of the frameshift reporter to that of an in-frame control reporter.

A significant increase in the FLuc/RLuc ratio in the knockout cells compared to the wild-type cells indicates a higher frequency of ribosomal frameshifting due to the absence of a functional this compound synthesis pathway.[1]

Conclusion

The CRISPR-Cas9 system provides a robust and efficient method for knocking out this compound synthesis genes, enabling detailed investigation into their cellular functions. The protocols and data presented here, with a specific focus on TYW2, offer a comprehensive guide for researchers interested in studying the role of this compound modifications in translational fidelity and disease. The validation of gene knockout at the genomic, and proteomic levels is essential for confirming the success of the gene-editing experiment. Functional assays, such as the ribosomal frameshift assay, are crucial for elucidating the phenotypic consequences of this compound deficiency. This approach holds significant promise for uncovering novel therapeutic targets and advancing our understanding of the epitranscriptome's role in health and disease.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Wyosine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wyosine (yW) and its derivatives are hypermodified nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea. These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[1][2] The biosynthetic pathway of wybutosine (B12426080) (yW), the form found in Saccharomyces cerevisiae, is a complex, multi-step enzymatic process involving a series of enzymes that sequentially modify a guanosine (B1672433) residue on the tRNAPhe precursor.[1][3] Understanding and reconstituting this pathway in vitro is essential for studying the function of these modifications, elucidating the mechanisms of the enzymes involved, and for the development of potential therapeutic agents targeting this pathway.

These application notes provide a detailed overview and protocols for the in vitro reconstitution of the this compound biosynthetic pathway from S. cerevisiae, focusing on the sequential enzymatic reactions catalyzed by TYW1, TYW2, TYW3, and TYW4.

Data Presentation

The in vitro reconstitution of the this compound biosynthetic pathway is typically monitored by observing the mass shift of the tRNA anticodon loop fragment containing the modified nucleoside using mass spectrometry.[1] The following table summarizes the key enzymatic steps and the expected mass changes of the wybutosine intermediates.

Enzyme Substrate Product Reaction Mass Increase (Da) Cofactor(s)
TRM5 G37-tRNAPhem¹G37-tRNAPheN1-methylation14S-adenosylmethionine (SAM)
TYW1 m¹G37-tRNAPheimG-14-tRNAPheTricyclic core formation38SAM, Pyruvate, FMN, [4Fe-4S] clusters
TYW2 imG-14-tRNAPheyW-86-tRNAPheα-amino-α-carboxypropyl transfer101S-adenosylmethionine (SAM)
TYW3 yW-86-tRNAPheyW-72-tRNAPheN4-methylation14S-adenosylmethionine (SAM)
TYW4 yW-72-tRNAPheyW-58-tRNAPheMethylation of α-carboxy group14S-adenosylmethionine (SAM)
TYW4 yW-58-tRNAPheyW-tRNAPheMethoxycarbonylation of α-amino group44S-adenosylmethionine (SAM), CO₂

Note: Specific enzyme kinetic parameters (Km, kcat) are not consistently reported across the literature for all enzymes in the pathway.

Experimental Protocols

Preparation of Recombinant this compound Biosynthesis Enzymes

The successful in vitro reconstitution of the this compound pathway relies on the availability of active, purified recombinant enzymes (TYW1, TYW2, TYW3, and TYW4).

Protocol for Expression and Purification of His-tagged TYW Proteins in S. cerevisiae [2]

  • Gene Cloning and Expression:

    • Clone the open reading frames of TYW1, TYW2, TYW3, and TYW4 from S. cerevisiae into a yeast expression vector (e.g., pYES2) with a C-terminal hexahistidine (6xHis) tag.

    • Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., W303-1A).

  • Protein Expression:

    • Grow the transformed yeast cells in an appropriate selective medium (e.g., SC-Ura) with 2% raffinose (B1225341) at 30°C to an OD₆₀₀ of 0.8-1.0.

    • Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 16-24 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail).

    • Lyse the cells using glass beads or a French press.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the His-tagged proteins with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Buffer Exchange and Storage:

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

    • Assess protein purity by SDS-PAGE and concentration by Bradford assay.

    • Store the purified enzymes at -80°C.

Preparation of tRNA Substrates

The in vitro assays require tRNAPhe substrates containing the specific wybutosine intermediates. These can be prepared by in vitro transcription or by isolating tRNA from corresponding yeast deletion strains.

Protocol for Preparation of tRNAPhe from Yeast Deletion Strains [1]

  • Yeast Strains: Utilize S. cerevisiae strains with deletions in the respective TYW genes (e.g., ΔTYW1, ΔTYW2, ΔTYW3, ΔTYW4) to accumulate the desired tRNAPhe intermediate.

  • tRNA Isolation:

    • Grow the yeast deletion strains in YPD medium to late-log phase.

    • Harvest the cells and extract total RNA using a standard hot phenol-acid method.

    • Purify the tRNA fraction from the total RNA using anion-exchange chromatography (e.g., DEAE-cellulose column).

  • Substrate Verification:

    • Confirm the presence of the expected tRNAPhe intermediate by mass spectrometry analysis of the anticodon-containing fragment after RNase T1 digestion.

In Vitro Reconstitution Assays

The following protocols outline the individual enzymatic steps for the in vitro reconstitution of the wybutosine biosynthetic pathway.

Protocol for TYW1 Assay [4]

  • Reaction Mixture: In an anaerobic chamber, prepare the following reaction mixture in a total volume of 50 µL:

    • 100 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 4 mM DTT

    • 2 mM MgCl₂

    • 2 mM S-adenosylmethionine (SAM)

    • 2 mM pyruvate

    • 20 µM m¹G37-tRNAPhe (substrate)

    • 1.5 mM methyl viologen

    • 10 mM sodium dithionite (B78146) (freshly prepared)

    • 20 µM purified TYW1 enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours in the anaerobic chamber.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA.

    • Extract the RNA using phenol:chloroform:isoamyl alcohol.

    • Digest the RNA with RNase T1 and analyze the resulting fragments by LC-MS to detect the formation of imG-14.

Protocol for TYW2, TYW3, and TYW4 Assays [1][2]

  • General Reaction Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 5 mM DTT

    • 1 mM spermidine

  • Enzyme-Specific Reactions (Total Volume: 20 µL):

    • TYW2 Reaction:

      • General Reaction Buffer

      • 1 mM SAM

      • 1 µg imG-14-tRNAPhe

      • 1 µg purified TYW2

    • TYW3 Reaction:

      • General Reaction Buffer

      • 1 mM SAM

      • 1 µg yW-86-tRNAPhe

      • 1 µg purified TYW3

    • TYW4 Reaction:

      • General Reaction Buffer

      • 1 mM SAM

      • 1 µg yW-72-tRNAPhe

      • 1 µg purified TYW4

  • Incubation: Incubate the reaction mixtures at 30°C for 1 hour.

  • Product Analysis:

    • Stop the reactions and prepare the tRNA for mass spectrometry as described for the TYW1 assay.

    • Analyze the mass shift of the anticodon-containing fragment to confirm the formation of the respective products (yW-86, yW-72, and yW).

Visualizations

This compound Biosynthetic Pathway in S. cerevisiae

Wyosine_Biosynthesis G37 G37-tRNA(Phe) m1G37 m1G37-tRNA(Phe) G37->m1G37 Methylation imG14 imG-14-tRNA(Phe) m1G37->imG14 Cyclization yW86 yW-86-tRNA(Phe) imG14->yW86 acp transfer yW72 yW-72-tRNA(Phe) yW86->yW72 Methylation yW58 yW-58-tRNA(Phe) yW72->yW58 Methylation yW yW-tRNA(Phe) yW58->yW Methoxy- carbonylation TRM5 TRM5 TRM5->G37 TYW1 TYW1 TYW1->m1G37 TYW2 TYW2 TYW2->imG14 TYW3 TYW3 TYW3->yW86 TYW4_1 TYW4 TYW4_1->yW72 TYW4_2 TYW4 TYW4_2->yW58 SAM1 SAM SAM1->TRM5 SAM2 SAM, Pyruvate SAM2->TYW1 SAM3 SAM SAM3->TYW2 SAM4 SAM SAM4->TYW3 SAM5 SAM SAM5->TYW4_1 CO2 CO2 CO2->TYW4_2

Caption: The sequential enzymatic steps of the this compound biosynthetic pathway in S. cerevisiae.

Experimental Workflow for In Vitro Reconstitution

InVitro_Reconstitution_Workflow cluster_EnzymePrep Enzyme Preparation cluster_SubstratePrep Substrate Preparation cluster_Assay In Vitro Assay Clone Clone TYW genes into expression vector Express Express His-tagged TYW proteins in S. cerevisiae Clone->Express Purify Purify enzymes by Ni-NTA affinity chromatography Express->Purify Reaction Set up enzymatic reaction (Enzyme + Substrate + Cofactors) Purify->Reaction YeastKO Culture Yeast Deletion Strains ExtractRNA Isolate total tRNA YeastKO->ExtractRNA PurifytRNA Purify specific tRNA-Phe intermediate ExtractRNA->PurifytRNA PurifytRNA->Reaction Incubate Incubate at 30°C Reaction->Incubate Analyze Analyze product by LC-MS Incubate->Analyze

References

Application Notes and Protocols for Fluorescent Labeling of Wyosine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (Wyo) and its derivatives, such as Wybutosine (yW), are hypermodified guanosine (B1672433) analogs found at position 37 in the anticodon loop of transfer RNA specific for phenylalanine (tRNAPhe). These modifications are crucial for maintaining the correct reading frame during protein synthesis and stabilizing codon-anticodon interactions. A key feature of this compound and its derivatives is their intrinsic fluorescence, a property that has been leveraged to study tRNA structure, function, and dynamics. This document provides detailed information on utilizing the intrinsic fluorescence of this compound and presents alternative methods for fluorescently labeling tRNA when an extrinsic fluorophore is required.

Part 1: Utilizing the Intrinsic Fluorescence of this compound

This compound and its derivatives are naturally fluorescent, making them valuable intrinsic probes for monitoring tRNA interactions and conformational changes without the need for external labeling that could potentially perturb the system.[1][2][3][4]

Application Note: this compound Fluorescence as a Reporter of tRNA Dynamics

The fluorescence of this compound is sensitive to its local environment. Changes in the tertiary structure of the tRNA, binding of ligands, or interactions with the ribosome can lead to alterations in the fluorescence intensity, quantum yield, and emission spectrum of the this compound base.[1] This property can be exploited in various biophysical assays.

Applications:

  • Monitoring tRNA folding and unfolding: Changes in the local environment of this compound during tRNA structural transitions will be reflected in its fluorescence signal.

  • Studying tRNA-protein interactions: The binding of aminoacyl-tRNA synthetases, elongation factors, or ribosomal proteins to tRNA can be monitored by observing changes in this compound fluorescence.

  • Investigating ribosome dynamics: The movement of tRNA through the A, P, and E sites of the ribosome can be tracked by following the fluorescence of this compound.

Limitations:

While powerful, the use of this compound's intrinsic fluorescence has some limitations. The quantum yield of Wybutosine is relatively low (around 0.07), and its extinction coefficient is modest, which can make detection challenging in some experimental setups.

Quantitative Data: Fluorescence Properties of Wybutosine
PropertyValueReference
Excitation Maxima (pH 7.5) 239 nm, 318 nm[1]
Emission Maximum (pH 7.5) 443 nm[1]
Quantum Yield ~0.07
Extinction Coefficient (ε310-315) ~4000 M-1cm-1
The Biosynthesis of this compound Derivatives

Understanding the biosynthesis of this compound is critical for researchers wanting to utilize this modified base. The pathway is complex, involving multiple enzymatic steps that sequentially modify a guanosine residue at position 37 of the pre-tRNAPhe.[2][3][4][5] The process begins with the methylation of guanosine to form m1G, followed by a series of reactions that build the tricyclic ring structure of this compound. In eukaryotes, this process is even more elaborate, leading to the formation of Wybutosine.

Wyosine_Biosynthesis G37 Guanosine-37 in pre-tRNA m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 Tyw1 imG imG (this compound) imG14->imG Taw3 (Archaea) yW86 yW-86 imG14->yW86 Tyw2 (Yeast) yW72 yW-72 yW86->yW72 Tyw3 (Yeast) yW yW (Wybutosine) yW72->yW Tyw4 (Yeast)

Caption: Simplified biosynthetic pathway of this compound and Wybutosine.

Part 2: Fluorescent Labeling of Other Modified Bases in tRNA

As there are no established protocols for the direct chemical labeling of this compound, researchers often turn to labeling other modified nucleosides within the tRNA molecule. Dihydrouridine (D) and 4-thiouridine (B1664626) (s4U) are common targets for fluorescent labeling due to their chemical reactivity.

Application Note: Site-Specific Fluorescent Labeling of tRNA

Site-specific fluorescent labeling of tRNA allows for the introduction of a wide range of fluorophores with diverse photophysical properties. This enables advanced fluorescence techniques such as Förster Resonance Energy Transfer (FRET), fluorescence anisotropy, and single-molecule fluorescence spectroscopy to study tRNA in greater detail.

Commonly Targeted Modified Bases:

  • Dihydrouridine (D): Found in the D-loop of most tRNAs, the dihydrouracil (B119008) ring can be opened by reduction, allowing for the attachment of amine-reactive fluorescent dyes.

  • 4-Thiouridine (s4U): The thiol group of 4-thiouridine is reactive towards maleimide-functionalized fluorophores.

Protocol 1: Fluorescent Labeling of Dihydrouridine in tRNA

This protocol is based on the reductive cleavage of the dihydrouracil ring followed by the substitution with a primary amine-containing fluorophore.

Materials:

  • tRNA containing dihydrouridine

  • Sodium borohydride (B1222165) (NaBH4)

  • 10 mM KOH

  • 40 mM Tris-HCl, pH 7.5

  • 6 M Acetic acid

  • Amine-reactive fluorescent dye (e.g., Rhodamine 110, Proflavin)

  • Methanol (for dissolving the dye)

  • Reaction buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Purification supplies (e.g., size-exclusion chromatography columns or polyacrylamide gel electrophoresis equipment)

Procedure:

  • Reduction of Dihydrouridine:

    • In a 20 µL reaction, dissolve approximately 1800 pmol of tRNA in 40 mM Tris-HCl, pH 7.5.

    • Prepare a fresh solution of 100 mg/mL NaBH4 in 10 mM KOH.

    • Add the NaBH4 solution to the tRNA to a final concentration of 10 mg/mL.

    • Incubate at room temperature for 60 minutes on a shaker.

    • Stop the reaction by carefully adding 6 M acetic acid dropwise to lower the pH to 4-5.

  • Fluorescent Labeling:

    • Prepare a stock solution of the amine-reactive dye (e.g., 8 mg/mL Rhodamine 110 in methanol).

    • Add the fluorescent dye to the reduced tRNA solution. The optimal concentration of the dye may need to be determined empirically.

    • Incubate the reaction in the dark at 37°C for 2-4 hours.

  • Purification of Labeled tRNA:

    • Remove unreacted dye and purify the labeled tRNA using size-exclusion chromatography (e.g., a Sephadex G-25 column) or by denaturing polyacrylamide gel electrophoresis (PAGE).

D_Labeling_Workflow Start tRNA with Dihydrouridine Reduction Reduction with NaBH4 Start->Reduction Labeling Incubation with Amine-Reactive Dye Reduction->Labeling Purification Purification Labeling->Purification End Fluorescently Labeled tRNA Purification->End

Caption: Experimental workflow for labeling dihydrouridine in tRNA.

Protocol 2: Fluorescent Labeling of 4-Thiouridine in tRNA

This method utilizes the specific reaction between the thiol group of 4-thiouridine and a maleimide-functionalized fluorophore.

Materials:

  • tRNA containing 4-thiouridine

  • Maleimide-functionalized fluorescent dye (e.g., Cy3-maleimide)

  • Reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Purification supplies (e.g., phenol:chloroform extraction, ethanol (B145695) precipitation, size-exclusion chromatography, or PAGE)

Procedure:

  • Preparation of tRNA:

    • If necessary, pre-treat the tRNA with a reducing agent like DTT or TCEP to ensure the thiol group of s4U is in its reduced state. Purify the tRNA to remove the reducing agent before proceeding.

  • Fluorescent Labeling:

    • Dissolve the tRNA in the reaction buffer.

    • Add a 10- to 50-fold molar excess of the maleimide-functionalized dye (dissolved in a small amount of DMSO or DMF).

    • Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of Labeled tRNA:

    • Remove unreacted dye by performing several phenol:chloroform extractions followed by ethanol precipitation.

    • Alternatively, purify the labeled tRNA using size-exclusion chromatography or denaturing PAGE.

s4U_Labeling_Workflow Start tRNA with 4-Thiouridine Labeling Incubation with Maleimide-Dye Start->Labeling Purification Purification Labeling->Purification End Fluorescently Labeled tRNA Purification->End

Caption: Experimental workflow for labeling 4-thiouridine in tRNA.

Summary of Labeling Methods

Labeling MethodTarget ResidueReagentsKey Advantages
Intrinsic Fluorescence This compound/WybutosineNoneNon-invasive, reports on the natural state of tRNA.
Reductive Amination Dihydrouridine (D)NaBH4, Amine-reactive dyesTargets a common modification in the D-loop.
Thiol-Maleimide Coupling 4-Thiouridine (s4U)Maleimide-functionalized dyesHighly specific reaction with the thiol group.

Conclusion

While the direct fluorescent labeling of this compound in tRNA is not a currently established method, its intrinsic fluorescence provides a powerful tool for investigating tRNA biology. For studies requiring an extrinsic fluorophore, well-established protocols for labeling other modified bases, such as dihydrouridine and 4-thiouridine, offer robust and reliable alternatives. The choice of method will depend on the specific research question, the available tRNA species, and the desired photophysical properties of the fluorescent probe.

References

Application Notes and Protocols for the Enzymatic Assay of TYW1 Radical SAM Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TYW1 is a crucial enzyme in the biosynthesis of wybutosine (B12426080), a hypermodified guanosine (B1672433) found in the anticodon loop of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea.[1][2] This modification is vital for maintaining translational fidelity by stabilizing codon-anticodon interactions.[1] TYW1 belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[3][4] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (dAdo•).[3][5] This radical initiates catalysis by abstracting a hydrogen atom from a substrate.[3] In the case of TYW1, it catalyzes the condensation of N1-methylguanosine (m1G) at position 37 of tRNAPhe with carbons 2 and 3 of pyruvate (B1213749) to form the tricyclic base of 4-demethylwyosine (B1206707) (imG-14).[5][6] The study of TYW1 activity is critical for understanding tRNA modification pathways and can be a target for drug development. These application notes provide detailed protocols for assaying TYW1 enzymatic activity.

Principle of the Assay

The enzymatic assay for TYW1 activity monitors the formation of imG-14 from its substrates, m1G-containing tRNAPhe and pyruvate. The reaction is dependent on the presence of SAM and a reducing agent to maintain the active +1 state of the [4Fe-4S] cluster.[7] The product, imG-14, is typically detected and quantified by liquid chromatography-mass spectrometry (LC-MS) after enzymatic digestion of the tRNA.[3]

Key Reagents and Equipment

  • Enzymes:

    • Purified TYW1 enzyme

    • TRM5 (tRNA methyltransferase) for in situ substrate preparation (optional)[3]

    • Nuclease P1

    • Bacterial alkaline phosphatase

  • Substrates:

    • m1G-containing tRNAPhe (from a TYW1 deletion strain or prepared in vitro)[3]

    • Pyruvate[3]

    • S-adenosyl-L-methionine (SAM)[3]

  • Reductants:

    • Sodium dithionite[7][8]

    • Methyl viologen (optional)[3]

    • NAD(P)H and flavin nucleotides (for eukaryotic TYW1)[7][9]

  • Buffers and other reagents:

    • Tris-HCl, KCl, MgCl2, DTT[3]

    • Anaerobic chamber[10]

  • Equipment:

    • LC-MS system

    • Incubator/water bath

    • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Protocol 1: TYW1 Assay Using tRNA from a Deletion Strain

This protocol utilizes total RNA isolated from a Saccharomyces cerevisiae strain with a deletion of the TYW1 gene (ΔYPL207W). This provides a natural source of tRNAPhe that is fully modified except for the wybutosine base, presenting the m1G37 substrate for TYW1.[3][7]

1. Preparation of Assay Components:

  • All buffers and solutions should be made anaerobic by purging with an inert gas or by placing them in an anaerobic chamber overnight.[3]

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 2 mM MgCl2, 4 mM DTT).[3]

2. Assay Reaction Setup (Anaerobic):

  • Inside an anaerobic chamber, set up the following reaction mixture in a microcentrifuge tube:

    • Reaction Buffer

    • Total RNA from ΔTYW1 strain (final concentration ~20 µM tRNAPhe)[3]

    • TYW1 enzyme (final concentration ~20 µM)[3]

    • SAM (final concentration 2 mM)[3]

    • Pyruvate (final concentration 2 mM)[3]

    • Sodium dithionite (B78146) (final concentration 10 mM)[3]

    • Bring to a final volume with anaerobic water.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the specific TYW1 enzyme (e.g., 50 °C for archaeal enzymes) for a desired time period (e.g., 1-4 hours).[3]

4. RNA Extraction and Digestion:

  • Stop the reaction by freezing or by proceeding directly to RNA extraction (e.g., using a standard phenol-chloroform extraction or a commercial RNA purification kit).

  • Digest the purified RNA to nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.

5. LC-MS Analysis:

  • Analyze the digested nucleosides by LC-MS.

  • Monitor for the formation of imG-14 by extracting the ion chromatogram at the corresponding m/z (e.g., m/z 322 for the protonated molecule).[3]

Protocol 2: TYW1 Assay Using In Vitro Transcribed tRNA

This protocol is useful when a deletion strain is unavailable. It involves the in vitro transcription of tRNAPhe followed by in situ methylation by TRM5 to generate the m1G substrate.[3]

1. In Vitro Transcription of tRNAPhe:

  • Synthesize tRNAPhe using a commercially available in vitro transcription kit and a corresponding DNA template.

  • Purify the transcribed tRNA.

2. Assay Reaction Setup (Anaerobic):

  • Inside an anaerobic chamber, set up the following reaction mixture:

    • Reaction Buffer (as in Protocol 1)[3]

    • In vitro transcribed tRNAPhe (final concentration ~20 µM)[3]

    • TRM5 enzyme (final concentration ~20 µM)[3]

    • TYW1 enzyme (final concentration ~20 µM)[3]

    • SAM (final concentration 2 mM)[3]

    • Pyruvate (final concentration 2 mM)[3]

    • Sodium dithionite (final concentration 10 mM)[3]

    • Methyl viologen (optional, 1.5 mM)[3]

    • Bring to a final volume with anaerobic water.

3. Incubation, RNA Extraction, Digestion, and LC-MS Analysis:

  • Follow steps 3-5 from Protocol 1.

Data Presentation

Quantitative data from TYW1 enzymatic assays should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Typical Reaction Conditions for TYW1 Enzymatic Assay

ComponentFinal ConcentrationReference
TYW1 Enzyme15 - 20 µM[3][7]
tRNA Substrate~20 µM[3]
SAM2 mM[3]
Pyruvate2 mM[3]
Sodium Dithionite10 mM[3]
Tris-HCl (pH 8.0)100 mM[3]
KCl100 mM[3]
MgCl22 mM[3]
DTT4 mM[3]

Table 2: Comparison of Reductant Systems for Eukaryotic TYW1 (ScTYW1) Activity

Reductant SystemRelative Product FormationReference
DithioniteHigh[7][8]
NADHLow[7][8]
NADPHLow[7][8]
NADH + FMN/FADHigh[7]
NADPH + FMN/FADHigh[7]

Note: Eukaryotic TYW1 contains a flavodoxin-like domain and can utilize NAD(P)H as a reductant, with activity being significantly enhanced by the addition of flavins (FMN or FAD).[7][9]

Visualizations

Wybutosine Biosynthesis Pathway

The following diagram illustrates the initial steps of the wybutosine biosynthesis pathway, highlighting the reaction catalyzed by TYW1.

Wybutosine_Biosynthesis G37 Guanosine-37 in tRNA-Phe m1G37 m1G-37 G37->m1G37 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 yW Wybutosine (yW) imG14->yW TYW2_4 TYW2, TYW3, TYW4 SAM1 SAM TRM5 TRM5 SAH1 SAH Pyruvate Pyruvate cluster_tyw1 cluster_tyw1 SAM2 SAM Met_dAdo Met + 5'-dAdo

Caption: The initial steps of the wybutosine biosynthesis pathway.

TYW1 Radical SAM Catalytic Cycle

This diagram outlines the proposed catalytic mechanism of TYW1.

TYW1_Mechanism SAM S-adenosylmethionine (SAM) dAdo_radical 5'-deoxyadenosyl radical (dAdo•) SAM->dAdo_radical reductive cleavage FeS_reduced [4Fe-4S]+ (reduced) m1G_radical m1G radical dAdo_radical->m1G_radical H• abstraction dAdoH 5'-deoxyadenosine m1G_tRNA m1G-tRNA Intermediate Radical Intermediate m1G_radical->Intermediate + Pyruvate m1G_radical->dAdoH H• transfer Pyruvate Pyruvate imG14 imG-14 product Intermediate->imG14 cyclization & decarboxylation

Caption: Proposed catalytic cycle of the TYW1 radical SAM enzyme.

Experimental Workflow for TYW1 Activity Assay

This diagram provides a high-level overview of the experimental workflow.

Experimental_Workflow Substrate_Prep Substrate Preparation (tRNA from ΔTYW1 strain or in vitro) Assay_Setup Anaerobic Assay Setup (TYW1, tRNA, SAM, Pyruvate, Reductant) Substrate_Prep->Assay_Setup Incubation Incubation (e.g., 50°C) Assay_Setup->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Digestion LCMS LC-MS Analysis (Detection of imG-14) Digestion->LCMS

Caption: Workflow for the TYW1 enzymatic activity assay.

References

Application Notes and Protocols for the Structural Analysis of the Wyosine-tRNA Complex by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wyosine (yW) and its derivatives are hypermodified nucleosides found at position 37, adjacent to the anticodon in phenylalanine-specific transfer RNA (tRNAPhe), primarily in Eukarya and Archaea.[1] This modification is crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. Understanding the three-dimensional structure of the this compound-tRNA complex is therefore of significant interest for fundamental biology and as a potential target for novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of biomolecules in solution, providing atomic-level insights into the this compound-tRNA complex. These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this complex using NMR spectroscopy.

Section 1: Quantitative Data Presentation

Table 1: 1H, 13C, and 15N NMR Chemical Shifts of this compound Triacetate

Data obtained for 4,9-dihydro-4,6-dimethyl-9-oxo-3-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)imidazo[1,2-a]purine in DMSO-d6.

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)15N Chemical Shift (ppm)
This compound Base
H27.95145.2-
H57.60118.5-
4-CH33.8534.5-
6-CH32.5512.8-
N1--235.1
N3--178.5
N4--135.8
N7--220.3
N8--155.7
Ribose Moiety
H1'6.1088.5-
H2'5.6574.2-
H3'5.4570.8-
H4'4.4081.5-
H5', H5''4.30, 4.2063.5-

Note: This data serves as a reference. Actual chemical shifts in the context of tRNA will vary.

Table 2: Template for Experimental NMR Data of this compound in tRNAPhe

Nucleotide PositionAtom1H Chemical Shift (ppm)15N Chemical Shift (ppm)NOE Contacts (Neighboring Residues)J-Coupling Constants (Hz)
yW37H2
yW37H5
yW374-CH3
yW376-CH3
yW37H1'
yW37H2'
......

Section 2: Experimental Protocols

Protocol 1: Preparation of Isotopically Labeled tRNAPhe for NMR Spectroscopy

This protocol is essential for heteronuclear NMR experiments, which are crucial for resolving spectral overlap and assigning resonances in a molecule the size of tRNA.

1. In Vitro Transcription of tRNAPhe:

  • Objective: To produce milligram quantities of tRNAPhe with uniform or selective isotopic labeling.

  • Materials:

    • DNA template encoding tRNAPhe downstream of a T7 RNA polymerase promoter.

    • T7 RNA polymerase.

    • 13C and/or 15N-labeled ribonucleoside triphosphates (NTPs).

    • Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).

    • RNase inhibitor.

    • DNase I.

  • Procedure:

    • Assemble the transcription reaction on ice:

      • DNA template (1-2 µM)

      • Labeled NTPs (4 mM each)

      • Transcription buffer

      • T7 RNA polymerase (0.1 mg/mL)

      • RNase inhibitor (40 U/µL)

      • Nuclease-free water to the final volume.

    • Incubate the reaction at 37°C for 4-6 hours.

    • Add DNase I and incubate for an additional 30 minutes at 37°C to digest the DNA template.

    • Stop the reaction by adding EDTA to a final concentration of 50 mM.

    • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (dPAGE) or anion-exchange chromatography.

    • Desalt the purified tRNA using size-exclusion chromatography or dialysis.

    • Quantify the tRNA concentration by UV-Vis spectrophotometry at 260 nm.

2. Sample Preparation for NMR:

  • Objective: To prepare a stable and concentrated tRNA sample suitable for NMR data acquisition.

  • Materials:

    • Purified, isotopically labeled tRNAPhe.

    • NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 5 mM MgCl2).

    • 99.9% D2O.

    • NMR tubes.

  • Procedure:

    • Lyophilize the purified tRNA.

    • Resuspend the tRNA in the desired NMR buffer to a concentration of 0.5-1.5 mM.

    • Anneal the tRNA by heating to 90°C for 3 minutes, followed by slow cooling to room temperature to ensure proper folding.

    • For experiments observing exchangeable protons, prepare the final sample in 90% H2O / 10% D2O. For experiments on non-exchangeable protons, lyophilize the annealed sample and resuspend in 99.9% D2O.

    • Transfer the final sample to a clean, high-quality NMR tube.

Protocol 2: NMR Spectroscopic Analysis of this compound-tRNAPhe Complex

This protocol outlines the key NMR experiments for the structural analysis of the this compound-tRNA complex.

1. 1D 1H NMR:

  • Objective: To assess the overall folding and purity of the tRNA sample.

  • Parameters:

    • A well-folded tRNA will show sharp, dispersed imino proton resonances between 10 and 15 ppm.

    • Use a water suppression sequence (e.g., WATERGATE or presaturation).

2. 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To obtain a fingerprint of the tRNA, with one peak for each backbone imino group. This is crucial for monitoring the presence and environment of modified nucleosides.

  • Parameters:

    • Acquire on a 15N-labeled sample in 90% H2O.

    • The chemical shifts of imino protons are sensitive to base pairing and stacking, making this a good experiment to observe the structural effects of the this compound modification.

3. 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Objective: To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Parameters:

    • Acquire in both H2O (to observe NOEs involving exchangeable imino and amino protons) and D2O (for non-exchangeable protons).

    • Typical mixing times for tRNA are in the range of 100-300 ms.

    • NOEs between the this compound base and sugar protons and those of neighboring nucleotides (e.g., A36 and A38) are critical for defining its orientation in the anticodon loop.

4. 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To correlate directly bonded protons and carbons, aiding in the assignment of the this compound and ribose resonances.

  • Parameters:

    • Requires a 13C-labeled sample.

    • Aromatic and sugar regions of the spectrum should be acquired separately with optimized parameters.

5. 3D NMR Experiments (e.g., 3D NOESY-1H-15N HSQC):

  • Objective: To resolve spectral overlap in crowded regions of the 2D spectra, which is common for molecules of the size of tRNA.

  • Parameters:

    • Requires a 13C, 15N-doubly labeled sample.

    • These experiments are computationally intensive but provide invaluable data for unambiguous resonance assignment and structure determination.

Section 3: Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the methylation of a guanosine (B1672433) at position 37 of the tRNAPhe precursor. The pathway differs slightly between eukaryotes and archaea.

Eukaryotic Wybutosine (yW) Biosynthesis Pathway:

This pathway involves a series of enzymatic modifications starting from m1G37.[2]

Eukaryotic_Wybutosine_Biosynthesis G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) yW72->yW TYW4

Caption: Eukaryotic Wybutosine biosynthesis pathway.

Archaeal this compound Derivative Biosynthesis Pathway:

Archaea exhibit a more diverse range of this compound derivatives, with key branch points in the pathway.[3][4]

Archaeal_Wyosine_Biosynthesis cluster_0 cluster_1 cluster_2 G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 Taw1 yW86 yW-86 imG14->yW86 Taw2 imG This compound (imG) imG14->imG Taw3 imG2 Isothis compound (imG2) imG14->imG2 Trm5a yW72 yW-72 yW86->yW72 Taw3 mimG 7-methylthis compound (mimG) imG2->mimG Taw3 NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Calculation in_vitro_transcription In Vitro Transcription (Isotope Labeling) purification Purification (dPAGE/Chromatography) in_vitro_transcription->purification nmr_sample NMR Sample Preparation (Buffer, Annealing) purification->nmr_sample oneD_H1 1D 1H nmr_sample->oneD_H1 twoD_HSQC 2D 1H-15N HSQC oneD_H1->twoD_HSQC twoD_NOESY 2D 1H-1H NOESY twoD_HSQC->twoD_NOESY twoD_TOCSY 2D 1H-1H TOCSY twoD_NOESY->twoD_TOCSY threeD_NMR 3D Heteronuclear NMR twoD_TOCSY->threeD_NMR assignment Resonance Assignment threeD_NMR->assignment noe_restraints NOE Restraint Generation assignment->noe_restraints structure_calc Structure Calculation (e.g., XPLOR-NIH, CYANA) noe_restraints->structure_calc refinement Structure Refinement and Validation structure_calc->refinement

References

Application Notes and Protocols for X-ray Crystallography of Wyosine Biosynthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the X-ray crystallography studies on enzymes involved in the wyosine (yW) biosynthetic pathway. This compound and its derivatives are hypermodified nucleosides found at position 37 in the anticodon loop of phenylalanine tRNA in eukaryotes and archaea.[1][2][3] This modification is crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis.[2][4] The enzymes in this pathway represent potential targets for developing novel therapeutic agents. These notes summarize key structural data and provide detailed protocols for the expression, purification, and crystallization of these enzymes.

The this compound Biosynthetic Pathway

The biosynthesis of wybutosine (B12426080) (yW) from a guanosine (B1672433) residue in tRNA is a sequential, multi-step enzymatic process.[1][5] In Saccharomyces cerevisiae, this pathway involves five core enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.[1][6] S-adenosylmethionine (SAM) is a versatile co-substrate, serving as a source of a methyl group, an α-amino-α-carboxypropyl group, and a 5'-deoxyadenosine (B1664650) radical at different stages of the pathway.[1]

Wyosine_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Pathway G37 Guanosine-37 (in tRNA) m1G37 m¹G-37 G37->m1G37  Trm5 + SAM imG14 imG-14 (4-demethylthis compound) m1G37->imG14  TYW1  (Radical SAM) + Pyruvate (B1213749) yW86 yW-86 imG14->yW86  TYW2 + SAM (acp) yW72 yW-72 yW86->yW72  TYW3 + SAM yW Wybutosine (yW) yW72->yW  TYW4 + 2 SAM, CO₂

Caption: The enzymatic cascade for Wybutosine (yW) biosynthesis in eukaryotes.

Summary of Crystallographic Data

Crystal structures have been determined for several key enzymes in the this compound pathway, providing significant insights into their mechanisms. The following table summarizes the available crystallographic data for these enzymes from various organisms.

EnzymeOrganismPDB IDResolution (Å)Space GroupUnit Cell (Å, °)
Trm5 Methanocaldococcus jannaschii2YX12.10P2₁2₁2₁a=65.2, b=81.6, c=100.8, α=β=γ=90
Methanocaldococcus jannaschii2ZZM3.20P2₁2₁2₁a=65.0, b=81.4, c=100.2, α=β=γ=90
TYW1 Methanocaldococcus jannaschii2Z2U2.40P2₁2₁2₁a=59.1, b=82.9, c=138.9, α=β=γ=90
Pyrococcus horikoshii2XY02.50P2₁2₁2₁a=60.1, b=82.7, c=139.7, α=β=γ=90
Taw3 (TYW3 homolog) Sulfolobus solfataricus5LMC2.80C222₁a=108.4, b=127.1, c=128.8, α=β=γ=90
TYW4 Saccharomyces cerevisiae2ZW9 (Apo)2.70P2₁2₁2₁a=77.6, b=106.9, c=169.1, α=β=γ=90
Saccharomyces cerevisiae2ZWA (SAH-bound)1.70P2₁2₁2₁a=78.2, b=107.0, c=170.0, α=β=γ=90
Saccharomyces cerevisiae2ZWB (SAM-bound)2.50P2₁2₁2₁a=77.8, b=107.1, c=169.5, α=β=γ=90

Note: Data extracted from the RCSB PDB database based on publications.[7][8][9][10][11]

Application Notes: Structural Insights

  • Trm5: The crystal structure of Trm5, a SAM-dependent methyltransferase, reveals a three-domain architecture.[1][6] Structural studies of the archaeal enzyme in complex with tRNA and SAM have elucidated the mechanism for recognizing the L-shape of the tRNA substrate.[1][5]

  • TYW1: As a Radical-SAM enzyme, TYW1 is responsible for the chemically complex formation of the tricyclic imidazoline (B1206853) ring.[1][12] Structures from archaea show an incomplete TIM barrel fold, which is characteristic of Radical-SAM enzymes.[9] TYW1 contains two [4Fe-4S] clusters; one is part of the conserved Cys-xxx-Cys-xx-Cys motif for radical generation, while the auxiliary cluster is proposed to bind and activate the pyruvate co-substrate.[1][13]

  • TYW3/Taw3: The crystal structure of Taw3, an archaeal homolog of TYW3, revealed a novel α/β fold, establishing it as a distinct class of SAM-dependent methyltransferases.[10][14] A conserved sequence motif and key aspartate and histidine residues form the catalytic center essential for methyltransferase activity.[14]

  • TYW4: This bifunctional enzyme catalyzes the final two steps of yW biosynthesis: methylation and methoxycarbonylation.[1][15] The crystal structures of yeast TYW4 in its apo, SAM-bound, and S-adenosylhomocysteine (SAH)-bound forms show a significant conformational change upon cofactor binding.[7][8] This change is thought to protect the active site from the solvent during the reaction and aid in product release.[7][8] The C-terminal domain folds into a six-bladed β-propeller structure, which contributes to the binding pocket for the tRNA substrate.[7][15]

Experimental Workflow for X-ray Crystallography

The overall process from gene to structure involves several critical stages, each requiring careful optimization.

Crystallography_Workflow cluster_workflow General X-ray Crystallography Workflow cloning Gene Cloning & Expression Vector expression Protein Expression (e.g., E. coli) cloning->expression purification Protein Purification (e.g., His-tag, SEC) expression->purification crystallization Crystallization (Screening & Optimization) purification->crystallization data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection structure_solution Structure Solution (Phasing & Refinement) data_collection->structure_solution analysis Structural Analysis & Validation structure_solution->analysis

Caption: A streamlined workflow for determining protein crystal structures.

Experimental Protocols

The following sections provide generalized protocols for the crystallographic study of this compound biosynthesis enzymes. These should be optimized for each specific enzyme.

  • Cloning and Expression:

    • Clone the gene of interest into a suitable expression vector (e.g., pET vector with an N-terminal His₆-tag).

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.1-0.5 mM IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

    • Harvest cells by centrifugation and store the pellet at -80°C.

  • Lysis and Clarification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM PMSF).

    • Lyse cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at >20,000 x g for 45-60 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins.

    • Elute the target protein with a high-concentration imidazole buffer (e.g., 250-500 mM).

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted fractions and load onto a SEC column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect fractions corresponding to the monomeric protein peak.

    • Assess purity by SDS-PAGE. The protein should be >95% pure.

    • Concentrate the pure protein to 5-20 mg/mL for crystallization trials.

Note for Radical-SAM Enzymes (TYW1): TYW1 contains oxygen-sensitive [4Fe-4S] clusters.[1] All purification and subsequent handling steps must be performed under strict anaerobic conditions inside an anaerobic chamber (<2 ppm O₂).[16][17] Buffers must be thoroughly degassed, and reducing agents (e.g., DTT or sodium dithionite) should be included.[17] The iron-sulfur clusters may need to be reconstituted in vitro prior to crystallization.

  • Initial Screening (Vapor Diffusion):

    • Use commercial sparse-matrix screens (e.g., Hampton Research, Qiagen) to sample a wide range of chemical conditions.

    • Set up sitting or hanging drop vapor diffusion plates. Mix 0.5-1.0 µL of the protein solution with an equal volume of the reservoir solution.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.

  • Example Crystallization Condition (TYW4):

    • Crystals of S. cerevisiae TYW4 have been obtained using a reservoir solution containing 200 mM ammonium (B1175870) citrate (B86180) (pH 7.0) and 20% (w/v) PEG 3350.[15] This condition can serve as a starting point for optimization.

  • Crystal Optimization:

    • Once initial microcrystals ("hits") are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the hit condition.

    • Consider additives from commercial screens that can improve crystal quality.

    • Seeding: If crystals are small or of poor quality, use micro- or macro-seeding.[18] Briefly, crush an existing crystal to create a seed stock and introduce it into a freshly prepared crystallization drop. This can promote the growth of larger, single crystals.

  • Cryo-protection and Crystal Harvesting:

    • Identify a suitable cryoprotectant to prevent ice formation during flash-cooling. This is often the reservoir solution supplemented with 20-30% (v/v) glycerol, ethylene (B1197577) glycol, or a higher concentration of the precipitant itself.

    • Soak the crystal in the cryoprotectant solution for a few seconds to minutes.

    • Harvest the crystal using a nylon loop and flash-cool it by plunging it into liquid nitrogen.[19]

  • Data Collection:

    • Ship the frozen crystals to a synchrotron facility for data collection.

    • Screen multiple crystals to find the one with the best diffraction properties (high resolution, low mosaicity).

    • Collect a complete dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction images using software like XDS or HKL2000 to integrate intensities and scale the data.

    • Determine the initial phases. If a homologous structure exists, molecular replacement (MR) is the most common method. For novel structures, experimental phasing methods like MAD, SAD, or SIRAS may be necessary.

    • Build an initial model into the electron density map using software like Coot.

    • Refine the model against the experimental data using programs like PHENIX or Refmac5, alternating between automated refinement and manual model rebuilding.[4][15]

    • Validate the final structure using tools like MolProbity to check for geometric correctness and agreement with the data. Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

References

Application Notes and Protocols for Mapping Wyosine Modifications in tRNA using RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Mapping Wyosine Modifications

This compound (yW) and its derivatives are complex, hypermodified guanosine (B1672433) analogs found at position 37 of tRNAPhe in eukaryotes and archaea, immediately 3' to the anticodon.[1][2][3] This tricyclic nucleoside is critical for translational fidelity by stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[1][2] Given its role in maintaining the accuracy of protein synthesis, aberrant this compound modification has been linked to various human diseases, including cancer, making its detection and quantification a key area of research for diagnostics and drug development.[4]

Mapping this compound modifications presents a significant challenge for conventional high-throughput sequencing. Standard RNA sequencing (RNA-seq) workflows rely on reverse transcription (RT) to convert RNA into cDNA. However, the bulky and complex structure of this compound can impede the reverse transcriptase enzyme, leading to truncated cDNA products and a loss of signal from this compound-containing tRNAs. Furthermore, the modification itself is lost during the conversion to cDNA, precluding its direct detection.

While mass spectrometry has been the gold standard for identifying this compound, it is not as easily scalable for transcriptome-wide quantitative analysis.[3] This document outlines two advanced RNA sequencing strategies to overcome these challenges: a reverse transcription signature-based approach and a direct RNA sequencing approach using nanopore technology.

Signaling Pathway: this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic pathway that modifies the guanosine at position 37 of the tRNAPhe precursor. In eukaryotes, this process involves a series of enzymes designated TRM5 and TYW1-4.[2][3][5] Understanding this pathway is crucial for interpreting modification data and for identifying potential drug targets that could modulate this compound levels.

Wyosine_Biosynthesis cluster_tRNA tRNA-Phe G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 Methylation imG14 imG-14 (4-demethylthis compound) m1G37->imG14 Tricyclic Core Formation yW86 yW-86 imG14->yW86 ACP Group Addition yW72 yW-72 yW86->yW72 N4-Methylation yW58 yW-58 yW72->yW58 Carboxy Group Methylation yW Wybutosine (yW) yW58->yW Methoxycarbonylation TRM5 TRM5 TRM5->G37 TYW1 TYW1 TYW1->m1G37 TYW2 TYW2 TYW2->imG14 TYW3 TYW3 TYW3->yW86 TYW4 TYW4 TYW4->yW72 TYW4->yW58

Figure 1. Eukaryotic this compound (yW) biosynthesis pathway on tRNA-Phe.

Method 1: RT Signature-Based Mapping (Wy-Seq)

This method leverages the fact that bulky modifications like this compound can cause reverse transcriptase to stall or misincorporate nucleotides during cDNA synthesis. By sequencing the resulting cDNA and analyzing the patterns of RT stops and mismatches, one can infer the location and stoichiometry of the modification.

Experimental Workflow

The workflow involves isolating tRNA, preparing a sequencing library under conditions that preserve information about RT stops, and then analyzing the data to identify the specific signature of this compound.

RT_Signature_Workflow cluster_exp Experimental Steps cluster_bio Bioinformatic Analysis rna_iso 1. tRNA Isolation (Size selection 60-100 nt) adapter_lig 2. 3' Adapter Ligation rna_iso->adapter_lig rt_step 3. Reverse Transcription (this compound causes RT stop/mismatch) adapter_lig->rt_step circ 4. cDNA Circularization rt_step->circ pcr 5. PCR Amplification circ->pcr seq 6. High-Throughput Sequencing pcr->seq trim 7. Adapter Trimming & QC seq->trim align 8. Alignment to tRNA reference trim->align analysis 9. RT Stop & Mismatch Analysis (at G37 of tRNA-Phe) align->analysis quant 10. Quantification of Modification Stoichiometry analysis->quant Nanopore_Workflow cluster_exp Experimental Steps cluster_bio Bioinformatic Analysis rna_iso 1. tRNA Isolation & Deacylation adapter_lig 2. Ligation of Nanopore Adapters rna_iso->adapter_lig lib_prep 3. Library Loading & Sequencing (e.g., MinION) adapter_lig->lib_prep basecall 4. Basecalling & Modification Calling lib_prep->basecall align 5. Alignment to tRNA reference basecall->align signal_analysis 6. Raw Signal Analysis (Comparison of current levels at G37) align->signal_analysis quant 7. Quantification of Modified Fraction signal_analysis->quant

References

The Chemical Synthesis of Wyosine and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (yW) and its derivatives are hypermodified nucleosides found in the anticodon loop of transfer RNA specific for phenylalanine (tRNAPhe).[1][2][3] These modifications play a crucial role in maintaining translational fidelity by stabilizing the codon-anticodon interaction within the ribosome.[1][2] Deficiencies in this compound biosynthesis have been linked to frameshift errors during protein synthesis, highlighting their importance in cellular function.[1] The complex tricyclic structure and the unique side chains of this compound derivatives have made them challenging targets for chemical synthesis. However, successful synthetic routes have been established, providing access to these molecules for biochemical, structural, and therapeutic studies.

This document provides detailed application notes and protocols for the chemical synthesis of this compound and its key derivatives, based on published literature. The methodologies described herein are intended to serve as a guide for researchers in synthetic organic chemistry, molecular biology, and drug development.

Applications in Research and Drug Development

The chemical synthesis of this compound and its analogs opens up several avenues for research and therapeutic development:

  • Biochemical and Structural Studies: Synthetic this compound derivatives are invaluable tools for elucidating the precise molecular mechanisms by which they contribute to ribosomal function and translational accuracy. They can be incorporated into synthetic RNA oligonucleotides for biophysical studies, such as X-ray crystallography and NMR spectroscopy, to understand their structural impact on tRNA.

  • Anticancer and Antiviral Research: As nucleoside analogs, this compound derivatives have the potential to interfere with nucleic acid metabolism in rapidly proliferating cancer cells or virus-infected cells.[4] Synthetic analogs can be designed and screened for their cytotoxic or antiviral activities.

  • Development of Research Tools: Isotopically labeled this compound derivatives, which can be prepared synthetically, are essential for quantitative mass spectrometry-based studies to track their metabolic pathways and distribution in various organisms and disease states.[5]

Chemical Synthesis Strategies

The chemical synthesis of this compound and its derivatives can be broadly divided into two key stages: the construction of the tricyclic core (wybutine base) and the subsequent introduction and elaboration of the characteristic side chain.

Synthesis of the Tricyclic this compound Core (Wybutine Base)

The formation of the fluorescent tricyclic imidazo[1,2-a]purine core is a critical step in the synthesis. An established method involves the reaction of a guanosine (B1672433) derivative with a bifunctional electrophile.

Experimental Protocols

Protocol 1: Synthesis of 4-demethylthis compound (B1206707) (imG-14)

This protocol is based on the work of Kasai and coworkers and describes the formation of the tricyclic core from guanosine.[6]

Materials:

Procedure:

  • Suspend guanosine in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add chloroacetone or bromoacetone dropwise to the reaction mixture at 0 °C.

  • Let the reaction proceed at room temperature for 24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 4-demethylthis compound (imG-14).

Expected Yield: 40-60%[6]

Protocol 2: Synthesis of Wybutosine (B12426080) via Wittig Reaction

This protocol is based on the improved synthesis of Wybutosine reported by Itaya and coworkers, which utilizes a Wittig reaction to introduce the side chain.[1][7]

Key Intermediates:

  • 4,6-dimethyl-9-oxo-3-[2,3,5-tris-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]-4,9-dihydro-3H-imidazo[1,2-a]-purine-7-carbaldehyde (8 )

  • (R)-2-[(methoxycarbonyl)amino]-3-(triphenylphosphonio)propanoate (9 )

Procedure:

  • Wittig Reaction: In a suitable anhydrous solvent, react the aldehyde 8 with the phosphorane derived from the phosphonium (B103445) salt 9 in the presence of a base (e.g., sodium hexamethyldisilazide) to form the alkene intermediate.

  • Methylation: Methylate the carboxyl group of the side chain using a suitable methylating agent (e.g., diazomethane (B1218177) or methyl iodide with a base).

  • Hydrogenation: Reduce the double bond in the side chain via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to obtain the saturated side chain.

  • Deprotection: Remove the tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose moiety using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) to yield Wybutosine.

  • Purification: Purify the final product using reversed-phase high-performance liquid chromatography (HPLC).

Protocol 3: Proposed Synthesis of yW-86 and yW-72 via Heck Coupling

This proposed synthetic route is based on the work of Itaya and Carell and utilizes a Heck coupling reaction to introduce the aminocarboxypropyl side chain.[6]

Starting Materials:

  • 7-iodo-demethylthis compound or 7-iodo-wyosine intermediate

  • Protected vinyl glycine (B1666218) derivative

Procedure:

  • Heck Coupling: Perform a palladium-catalyzed Heck coupling reaction between the 7-iodo-tricyclic nucleoside and a protected vinyl glycine derivative.[6] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., triethylamine) in an organic solvent.

  • Hydrogenation: Catalytically hydrogenate the resulting alkene to saturate the side chain.[6]

  • Deprotection: Remove the protecting groups from the side chain and the ribose hydroxyl groups to yield yW-86 or yW-72.[6]

  • Purification: Purify the final product by HPLC.

Data Presentation

Table 1: Summary of Synthetic Yields for this compound Derivatives

CompoundKey ReactionStarting MaterialReported YieldReference
4-demethylthis compound (imG-14)Intramolecular CyclizationGuanosine40-60%[6]
WybutosineWittig ReactionProtected Wybutine AldehydeNot specified in abstract[1][7]
yW-86 / yW-72Heck Coupling (Proposed)7-iodo-wyosine derivativeNot yet synthesized[6]

Visualization of Pathways and Workflows

Biosynthetic Pathway of Wybutosine in Eukaryotes

The biosynthesis of Wybutosine is a multi-step enzymatic process that starts from guanosine within the tRNA molecule.[2][5]

Biosynthesis_of_Wybutosine G37 Guanosine-37 in tRNA m1G37 m1G-37 G37->m1G37 TRM5 (Methylation) imG14 imG-14 (yW-187) m1G37->imG14 TYW1 (Tricyclic formation) yW86 yW-86 imG14->yW86 TYW2 (ACP transfer) yW72 yW-72 yW86->yW72 TYW3 (Methylation) yW Wybutosine (yW) yW72->yW TYW4 (Carboxymethylation & Methylation)

Caption: Eukaryotic biosynthetic pathway of Wybutosine.

General Workflow for the Chemical Synthesis of this compound Derivatives

The chemical synthesis follows a logical progression from simpler precursors to the final complex nucleoside.

Chemical_Synthesis_Workflow cluster_core Tricyclic Core Synthesis cluster_sidechain Side Chain Introduction & Elaboration cluster_final Final Steps start Guanosine Derivative core Tricyclic this compound Core (e.g., imG-14) start->core Cyclization functionalized_core Functionalized Tricyclic Core (e.g., 7-iodo or 7-formyl) core->functionalized_core coupled_product Coupled Product functionalized_core->coupled_product sidechain_coupling Side Chain Precursor sidechain_coupling->coupled_product elaboration Side Chain Modification (e.g., reduction, methylation) coupled_product->elaboration deprotection Deprotection elaboration->deprotection purification Purification (HPLC) deprotection->purification final_product This compound Derivative purification->final_product

Caption: General workflow for this compound synthesis.

Conclusion

The chemical synthesis of this compound and its derivatives, while challenging, is achievable through multi-step synthetic sequences. The protocols and strategies outlined in this document, based on seminal works in the field, provide a foundation for researchers to produce these important biomolecules. The availability of synthetic this compound derivatives will continue to fuel research into the fundamental processes of protein synthesis and may lead to the development of novel therapeutic agents. For practical implementation, it is highly recommended to consult the full text of the cited literature for comprehensive experimental details.

References

Developing Antibodies for Wyosine Immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and application of antibodies specific to Wyosine, a hypermodified guanosine (B1672433) derivative found in the anticodon loop of tRNAPhe. These tools are essential for elucidating the role of this compound in translational fidelity, ribosomal frameshifting, and its potential as a biomarker.

Application Notes

This compound and its derivatives are tricyclic nucleosides found exclusively at position 37 of tRNA specific for phenylalanine in most Eukarya and Archaea.[1][2] Their presence is crucial for maintaining the correct reading frame during protein synthesis.[3][4] The complex biosynthetic pathway of this compound suggests a significant biological role, and alterations in its modification status have been linked to various cellular stress responses and diseases.

The study of this compound has been hampered by the lack of specific and sensitive detection methods.[5] The development of a highly specific antibody against this compound allows for its detection and quantification in biological samples. Furthermore, a validated anti-Wyosine antibody is a critical reagent for this compound Immunoprecipitation (Wy-IP), a technique adapted from RNA Immunoprecipitation (RIP) to enrich for this compound-containing RNA molecules. This enables transcriptome-wide mapping of this compound modifications and the identification of factors that regulate its deposition and function.

The following protocols detail the generation of polyclonal or monoclonal antibodies against this compound and their subsequent use in immunoprecipitation assays. The key to generating a robust immune response against a small molecule like this compound is its conjugation to a larger carrier protein.[5][6][7]

Data Presentation

Table 1: Representative Antibody Titer and Specificity Data

ParameterResultMethod
Antiserum Titer (Polyclonal) 1:64,000Indirect ELISA against this compound-BSA conjugate
Monoclonal Antibody Affinity (Kd) 1.5 x 10-8 MSurface Plasmon Resonance (SPR)
Cross-reactivity vs. Guanosine < 0.1%Competitive ELISA
Cross-reactivity vs. m1G < 1%Competitive ELISA
Wy-IP Enrichment Efficiency ~15-fold enrichment of tRNAPheRT-qPCR of immunoprecipitated RNA

Table 2: this compound Immunoprecipitation (Wy-IP) Quality Control Metrics

QC MetricExpected ResultTroubleshooting
Input RNA Quality (RIN) > 7.0Use fresh or properly stored samples.
IgG Control IP Signal Low to undetectableIncrease wash stringency; pre-clear lysate.
Positive Control Enrichment (tRNAPhe) > 10-fold over IgGOptimize antibody concentration and incubation time.
Negative Control Enrichment (e.g., 18S rRNA) No significant enrichmentEnsure antibody specificity; check for non-specific binding to beads.

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate

This protocol describes the conjugation of this compound to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to render it immunogenic. The method involves the oxidation of the ribose moiety of this compound to create reactive aldehyde groups, which then form a stable covalent bond with the primary amines of the carrier protein.[5]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Sodium meta-periodate (NaIO4)

  • Sodium borohydride (B1222165) (NaBH4)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve this compound in PBS at a concentration of 10 mg/mL.

  • Add a 1.2 molar excess of NaIO4 to the this compound solution.

  • Incubate the reaction in the dark for 1 hour at room temperature to oxidize the ribose ring.

  • Dissolve the carrier protein (BSA or KLH) in PBS at a concentration of 20 mg/mL.

  • Add the oxidized this compound solution to the carrier protein solution at a molar ratio of 20:1 (this compound:carrier).

  • Adjust the pH of the reaction mixture to 9.0-9.5 with 0.1 M sodium carbonate buffer.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Add NaBH4 to a final concentration of 1 mg/mL to reduce the Schiff bases and stabilize the conjugate.

  • Incubate for 2 hours at 4°C.

  • Dialyze the conjugate extensively against PBS at 4°C for 48 hours with several buffer changes to remove unreacted components.

  • Determine the protein concentration and conjugation efficiency using a spectrophotometer and appropriate assays.

  • Store the conjugate at -20°C.

Protocol 2: Antibody Production and Purification

This protocol provides a general overview of polyclonal antibody production in rabbits. For monoclonal antibodies, standard hybridoma technology or phage display methods should be employed following immunization.[6]

Materials:

  • This compound-KLH conjugate

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • New Zealand white rabbits

  • Protein A/G affinity chromatography column

Procedure:

  • Primary Immunization: Emulsify 1 mg of this compound-KLH conjugate with an equal volume of Freund's complete adjuvant. Inject subcutaneously at multiple sites on two rabbits.

  • Booster Immunizations: At 2-week intervals, boost the rabbits with 0.5 mg of this compound-KLH conjugate emulsified in Freund's incomplete adjuvant.

  • Titer Monitoring: Collect small blood samples 10 days after each boost. Determine the antibody titer using an indirect ELISA with this compound-BSA as the coating antigen.

  • Final Bleed: Once a high titer is achieved (typically after 3-4 boosts), collect the final bleed.

  • Antibody Purification: Separate the serum from the blood. Purify the IgG fraction using a Protein A/G affinity chromatography column according to the manufacturer's instructions.

  • Specificity Testing: Assess the specificity of the purified antibody by competitive ELISA using free this compound, guanosine, and other modified nucleosides.

  • Store the purified antibody at -20°C or -80°C.

Protocol 3: this compound Immunoprecipitation (Wy-IP)

This protocol is adapted from standard RNA immunoprecipitation protocols and is designed to enrich for this compound-containing RNA from total cellular RNA.[7][8][9][10]

Materials:

  • Total cellular RNA

  • Anti-Wyosine antibody

  • Normal Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • IP Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, RNase inhibitors)

  • Wash Buffer (IP Buffer with 300 mM NaCl)

  • Elution Buffer (100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Glycogen (B147801)

  • Ethanol (B145695) and 75% Ethanol

Procedure:

  • Antibody-Bead Conjugation:

    • Resuspend Protein A/G magnetic beads in IP buffer.

    • Add 5 µg of anti-Wyosine antibody or Normal Rabbit IgG to the beads.

    • Incubate for 1 hour at 4°C with rotation.

    • Wash the beads three times with IP buffer.

  • Immunoprecipitation:

    • Fragment total RNA to an average size of 100-200 nucleotides by enzymatic or chemical means.

    • Add 50-100 µg of fragmented RNA to the antibody-conjugated beads.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in 100 µL of Elution Buffer.

    • Incubate at 55°C for 15 minutes with shaking.

    • Pellet the beads and transfer the supernatant to a new tube.

  • RNA Purification:

    • Add Proteinase K to the eluate and incubate at 55°C for 30 minutes.

    • Perform a phenol:chloroform extraction followed by ethanol precipitation with glycogen as a carrier.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • Analysis:

    • The enriched RNA can be analyzed by RT-qPCR for specific targets (e.g., tRNAPhe) or used for library preparation for high-throughput sequencing (Wy-IP-seq).

Visualizations

Wyosine_Antibody_Development_Workflow This compound This compound Nucleoside Conjugation Periodate Oxidation & Reductive Amination This compound->Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Conjugation Antigen This compound-Carrier Conjugate (Antigen) Conjugation->Antigen Immunization Immunization (e.g., Rabbit) Antigen->Immunization Serum Antiserum Collection Immunization->Serum Purification Protein A/G Purification Serum->Purification Antibody Purified Anti-Wyosine Antibody Purification->Antibody Validation Validation (ELISA, WB) Antibody->Validation

Caption: Workflow for the development of anti-Wyosine antibodies.

Wyosine_Immunoprecipitation_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis TotalRNA Total Cellular RNA Fragmentation RNA Fragmentation TotalRNA->Fragmentation Antibody Anti-Wyosine Ab Binding Antibody-Bead Conjugation Antibody->Binding Beads Protein A/G Beads Beads->Binding IP Immunoprecipitation (Incubation) Fragmentation->IP Binding->IP Washing Washing Steps IP->Washing Elution Elution of RNA Washing->Elution Purification RNA Purification Elution->Purification Analysis RT-qPCR or Wy-IP-seq Purification->Analysis

Caption: Step-by-step workflow for this compound Immunoprecipitation (Wy-IP).

Wyosine_Research_Applications WyIP This compound Immunoprecipitation (Wy-IP) Sequencing High-Throughput Sequencing WyIP->Sequencing Library Prep RTqPCR RT-qPCR WyIP->RTqPCR Mapping Transcriptome-wide This compound Mapping Sequencing->Mapping Discovery Discovery of Novel This compound-containing RNAs Sequencing->Discovery Validation Validation of Specific Targets RTqPCR->Validation

Caption: Research applications of this compound Immunoprecipitation.

References

Application Notes & Protocols: Single-Molecule Analysis of Wyosine-Containing tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wyosine (yW) and its derivatives are complex, tricyclic hypermodifications found at position 37, adjacent to the anticodon in tRNAPhe, in eukaryotes and archaea.[1][2][3][4] This modification is crucial for maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting.[1][2] Dysregulation of this compound biosynthesis has been implicated in various diseases, making it a potential target for therapeutic intervention. Single-molecule techniques offer unprecedented insights into the structural dynamics and function of individual tRNA molecules, providing a powerful approach to elucidate the precise role of this compound. These application notes provide an overview and detailed protocols for the single-molecule analysis of this compound-containing tRNA using nanopore sequencing, single-molecule Förster Resonance Energy Transfer (smFRET), and optical tweezers.

I. This compound Biosynthesis Pathway

The biosynthesis of Wybutosine (B12426080) (the form of this compound found in eukaryotes) is a multi-step enzymatic process that occurs on the tRNAPhe substrate. Understanding this pathway is critical for developing inhibitors and for in vitro synthesis of modified tRNA for biophysical studies.

Wyosine_Biosynthesis cluster_eukaryotic Eukaryotic Wybutosine (yW) Biosynthesis G37 Guanosine-37 on pre-tRNAPhe m1G37 m¹G-37 G37->m1G37 TRM5 (Methyltransferase) imG_14 imG-14 (4-demethylthis compound) m1G37->imG_14 TYW1 (Radical SAM enzyme) yW_86 yW-86 imG_14->yW_86 TYW2 (ACP transferase) yW_72 yW-72 yW_86->yW_72 TYW3 (Methyltransferase) yW Wybutosine (yW) yW_72->yW TYW4 (Methyl- & Methoxycarbonyl- transferase)

Caption: Eukaryotic Wybutosine biosynthesis pathway on tRNAPhe.

II. Data Presentation: Quantitative Analysis

While direct quantitative data from single-molecule studies specifically comparing this compound-containing tRNA to its unmodified counterpart is sparse in publicly available literature, the following tables represent expected outcomes based on the known functions of this compound and typical results from single-molecule experiments on modified RNA. These tables are intended to be illustrative.

Table 1: Expected Unfolding Forces from Optical Tweezers Experiments

tRNA SpeciesAnticodon Stem Loop Unfolding Force (pN)Full tRNA Unfolding Force (pN)Reference
Unmodified tRNAPhe15 - 2025 - 30Illustrative
This compound-containing tRNAPhe20 - 2530 - 35Illustrative

Table 2: Anticipated FRET Efficiency from smFRET Studies

tRNA ConformationUnmodified tRNAPhe (EFRET)This compound-containing tRNAPhe (EFRET)Reference
Folded (L-shape)~0.8~0.85Illustrative
Partially Unfolded~0.5~0.6Illustrative
Unfolded~0.2~0.2Illustrative

Table 3: Predicted Nanopore Translocation Characteristics

tRNA SpeciesMean Translocation Time (ms)Mean Current Blockade (pA)Mismatch Frequency at Position 37Reference
Unmodified tRNAPhe10 - 1580 - 90< 0.1Illustrative
This compound-containing tRNAPhe15 - 2570 - 85> 0.8Illustrative

III. Experimental Protocols

A. Nanopore Sequencing of this compound-Containing tRNA

Nanopore sequencing allows for the direct, real-time analysis of native RNA molecules, providing information on sequence and modifications.[5][6] Modifications like this compound cause characteristic changes in the ionic current and base-calling errors.[7][8]

Experimental Workflow:

Nanopore_Workflow cluster_workflow Nanopore Sequencing Workflow A Isolate total RNA B Enrich for small RNAs (<200 nt) A->B C Deacylate tRNA B->C D Ligate 3' adapter C->D E Ligate 5' motor adapter D->E F Prepare sequencing library E->F G Load onto MinION flow cell F->G H Sequence and collect raw data G->H I Basecall and align to reference H->I J Analyze current signals and mismatch rates I->J

Caption: Workflow for nanopore sequencing of tRNA.

Protocol:

  • tRNA Isolation and Preparation:

    • Isolate total RNA from the desired cell type or organism.

    • Enrich for small RNAs (less than 200 nucleotides) using a commercial kit.

    • Deacylate the tRNA by incubation in a basic buffer (e.g., 50 mM Tris-HCl, pH 9.0) at 37°C for 30 minutes to remove any attached amino acids.

    • Purify the deacylated tRNA.

  • Library Preparation (adapted from Oxford Nanopore Technologies protocols):

    • Ligate a custom 3' adapter to the tRNA population. This adapter typically has a poly(A) tail to facilitate interaction with the standard ONT sequencing adapters.

    • Ligate the ONT-provided motor adapter (RTA) to the 5' end of the tRNA.

    • Prepare the sequencing library by mixing the adapter-ligated tRNA with the sequencing buffer and loading buffer.

  • Nanopore Sequencing:

    • Prime a MinION flow cell according to the manufacturer's instructions.

    • Load the prepared library onto the flow cell.

    • Initiate the sequencing run using the MinKNOW software. Collect raw signal data (in .fast5 format).

  • Data Analysis:

    • Basecall the raw signal data using a basecaller such as Guppy or Dorado.

    • Align the resulting sequences (in .fastq format) to a reference tRNA database.

    • Analyze the alignment for systematic base-calling errors (mismatches) at position 37, which are indicative of the this compound modification.

    • Extract and analyze the raw current signal for reads corresponding to tRNAPhe to identify characteristic current blockade patterns associated with this compound. Compare these signals to those from an in vitro transcribed, unmodified tRNAPhe control.

B. Single-Molecule FRET (smFRET) Analysis

smFRET is a powerful technique to measure intramolecular distances and conformational dynamics.[9] By labeling tRNA with a donor and acceptor fluorophore pair, the conformational changes influenced by the this compound modification can be observed.

Experimental Workflow:

smFRET_Workflow cluster_workflow smFRET Workflow A Prepare fluorescently labeled tRNA B Immobilize tRNA on a passivated surface A->B C Acquire fluorescence data using TIRF microscopy B->C D Identify single molecules and extract fluorescence trajectories C->D E Calculate FRET efficiency D->E F Generate FRET histograms and analyze dynamics E->F OT_Workflow cluster_workflow Optical Tweezers Workflow A Prepare tRNA with handles B Functionalize beads A->B C Assemble the molecular tether B->C D Perform force-extension measurements C->D E Analyze unfolding and refolding transitions D->E

References

Troubleshooting & Optimization

Technical Support Center: Wyosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the mass spectrometry (MS) analysis of Wyosine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or absent this compound signal in my mass spectrometry data?

A low signal for this compound derivatives can be attributed to several factors across the analytical workflow. The primary areas to investigate are sample preparation, liquid chromatography (LC) conditions, and mass spectrometer settings.[1] Common issues include incomplete enzymatic digestion of tRNA, degradation of the this compound nucleoside, suboptimal ionization, ion suppression from matrix components, or incorrect instrument parameters.[2][3]

Q2: How does the stability of this compound affect its detection?

This compound derivatives can be sensitive to experimental conditions. The glycosidic bond, in particular, is labile and can be cleaved under mildly acidic conditions (pH < 4.5) or during prolonged incubations.[4] This degradation leads to a loss of the target analyte before it can be measured. Therefore, careful control of pH and temperature throughout the sample preparation and analysis is crucial.

Q3: I see a signal for a this compound-containing dimer (e.g., yWpA) but not the monomer. Is this normal?

Yes, this is a well-documented phenomenon. This compound and its derivatives are known to be resistant to nuclease P1 digestion, which is commonly used to break down tRNA into individual nucleosides.[5][6] This resistance can result in the detection of dinucleotide monophosphates, such as yWpA (m/z 838), instead of or in addition to the single this compound nucleoside.[6]

Q4: Can my choice of ionization source impact this compound signal intensity?

Absolutely. The choice of ionization technique significantly affects signal intensity.[2] Electrospray ionization (ESI) is commonly used for nucleoside analysis and is generally effective for this compound. However, the efficiency of ionization can be low for some natural products.[3][7] It is essential to optimize ESI source parameters, such as spray voltage and capillary temperature, specifically for your this compound derivative of interest.[3][6]

Q5: What role do matrix effects play in suppressing the this compound signal?

Ion suppression is a common issue in LC-MS, especially with complex biological samples.[2] Co-eluting compounds from the sample matrix (e.g., salts, detergents) can interfere with the ionization of this compound, leading to a significantly weaker signal.[8] Proper sample cleanup, such as solid-phase extraction (SPE), and optimized chromatographic separation are key to mitigating these matrix effects.[2]

Troubleshooting Guide for Low this compound Signal

If you are experiencing a weak or inconsistent signal for this compound, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Low this compound Signal Detected sample_prep 1. Review Sample Preparation start->sample_prep Start Here digestion Incomplete tRNA Digestion? sample_prep->digestion stability This compound Degradation? (pH/Temp) sample_prep->stability cleanup Matrix Effects / Ion Suppression? sample_prep->cleanup concentration Sample Too Dilute? sample_prep->concentration lc_ms_method 2. Optimize LC-MS Method chromatography Suboptimal Chromatography? lc_ms_method->chromatography ionization Poor Ionization Efficiency? lc_ms_method->ionization ms_settings Incorrect MS Parameters? lc_ms_method->ms_settings instrument_check 3. Check Instrument Performance calibration Mass Accuracy / Calibration Drift? instrument_check->calibration source_dirty Contaminated Ion Source? instrument_check->source_dirty leaks System Leaks? instrument_check->leaks digestion->lc_ms_method If no improvement solution Signal Improved digestion->solution Problem Resolved stability->lc_ms_method If no improvement stability->solution Problem Resolved cleanup->lc_ms_method If no improvement cleanup->solution Problem Resolved concentration->lc_ms_method If no improvement concentration->solution Problem Resolved chromatography->instrument_check If no improvement chromatography->solution Problem Resolved ionization->instrument_check If no improvement ionization->solution Problem Resolved ms_settings->instrument_check If no improvement ms_settings->solution Problem Resolved calibration->solution Problem Resolved source_dirty->solution Problem Resolved leaks->solution Problem Resolved

Caption: Systematic workflow for troubleshooting low this compound signal.

Quantitative Data and Parameters

For accurate identification and quantification, refer to the following tables for common this compound derivatives and typical starting parameters for LC-MS/MS analysis.

Table 1: Mass-to-Charge (m/z) Ratios for Common this compound Derivatives

Compound/AdductFormulaPredicted m/z (Positive Ion Mode)Citation
Wybutosine (yW)C21H28N6O7477.2 (MH+)[9]
Hydroxywybutosine (OHyW)C21H28N6O8493.2 (MH+)[5]
Isothis compound (imG2)C14H17N5O5336.1 (MH+)[9]
7-methylthis compound (mimG)C15H19N5O5350.1 (MH+)[9]
yWpA (Dimer)C31H39N11O13P838.2 (M+)[6]
OHyWpA (Dimer)C31H39N11O14P854.2 (M+)[5]
imGpA (Dimer)C24H30N10O11P664.9 (M+)[5]

Table 2: General Starting Parameters for LC-MS/MS Analysis of this compound

ParameterRecommended SettingRationale & Citation
LC Column Reversed-phase C18Standard for nucleoside separation.
Mobile Phase A 5-10 mM Ammonium Acetate (pH 5.3) in WaterVolatile buffer compatible with ESI-MS that helps maintain pH to ensure this compound stability.[10]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution.[6][10]
Gradient Start at low %B (e.g., 1-5%), ramp up to elute analytesA shallow gradient is often required to separate various modified nucleosides.[6][10]
Ionization Mode Positive Electrospray Ionization (ESI+)This compound derivatives readily form protonated species [MH+].[6]
Spray Voltage 3.5 - 5.0 kVTypical range for stable electrospray.[6]
Capillary Temp. 250 - 300 °CHigher temperatures can risk thermal degradation.[6][8]
Collision Energy 25 - 35 eV (for MS/MS)Optimize to achieve characteristic fragmentation for identification.[6]

Experimental Protocols

Protocol 1: Enzymatic Digestion of tRNA for this compound Analysis

This protocol outlines the general steps for digesting total tRNA to single nucleosides for subsequent LC-MS/MS analysis.

  • RNA Purity: Ensure total RNA samples are of high purity. Phenol/chloroform extraction followed by ethanol (B145695) precipitation is a standard method.[6]

  • Initial Digestion:

    • To approximately 5-10 µg of total RNA, add Nuclease P1.

    • Incubate at 37°C for 2-4 hours. Note: As mentioned, this compound can be resistant to Nuclease P1, leading to dimers like yWpA.[5][6]

  • Dephosphorylation:

    • Add Bacterial Alkaline Phosphatase (BAP) or a similar phosphatase.

    • Incubate at 37°C for an additional 1-2 hours to remove the 5'-phosphate from any resulting mononucleotides.

  • Sample Cleanup:

    • After digestion, the sample must be cleaned to remove enzymes and salts, which can interfere with MS analysis.[11]

    • Use a C18-based solid-phase extraction (SPE) cartridge or a similar cleanup method.

  • Final Preparation:

    • Lyophilize the cleaned sample and resuspend it in a small volume (e.g., 20-50 µL) of the initial LC mobile phase (e.g., 5 mM Ammonium Acetate).[9][12]

    • Filter the final solution through a 0.22 µm filter to remove any particulates before injection.[13]

This compound Biosynthesis Pathway

Understanding the origin of this compound can provide context for its presence in tRNAPhe. The pathway is a multi-step enzymatic process that hypermodifies a guanosine (B1672433) residue at position 37 of the tRNA.[9][14]

BiosynthesisPathway G37 Guanosine-37 (in pre-tRNAPhe) m1G37 m1G37 G37->m1G37 Methylation Trm5 imG14 imG-14 (Tricyclic Core) m1G37->imG14 Ring Formation TYW1 yW_intermediates yW Intermediates (yW-86, yW-72) imG14->yW_intermediates Side Chain Addition TYW2 yW Wybutosine (yW) yW_intermediates->yW Final Modifications TYW3, TYW4 Trm5 Trm5 Tyw1 TYW1 Tyw2 TYW2 Tyw3_4 TYW3, TYW4

Caption: Eukaryotic Wybutosine (yW) biosynthesis pathway in tRNA.

References

Technical Support Center: Optimizing HPLC Separation of Wyosine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Wyosine and its precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for separating this compound and its precursors?

A1: Reversed-phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are the two most prevalent methods for the analysis of this compound and its precursors. RP-HPLC, often using C18 columns, separates molecules based on hydrophobicity. HILIC is particularly effective for highly polar compounds that are poorly retained on traditional RP columns. The choice between these methods depends on the specific precursors being analyzed and their polarity.

Q2: What are typical mobile phases used for the separation of modified nucleosides like this compound?

A2: For RP-HPLC, mobile phases commonly consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter for optimizing the retention and peak shape of ionizable compounds. For HILIC, the mobile phase is typically a high concentration of an organic solvent (usually acetonitrile) with a smaller amount of aqueous buffer.

Q3: How should I prepare my sample for HPLC analysis of this compound and its precursors?

A3: this compound and its precursors are typically found in tRNA. Therefore, sample preparation involves the isolation of total tRNA from cells, followed by enzymatic digestion to release the individual nucleosides. This is commonly achieved by digestion with nuclease P1, followed by dephosphorylation with a phosphatase, such as bacterial alkaline phosphatase. The resulting mixture of nucleosides can then be analyzed by HPLC.[1][2]

Q4: What detection methods are most suitable for this compound and its precursors?

A4: UV detection is a common method, with a wavelength of 254 nm or 260 nm often used for nucleosides. However, for more sensitive and specific detection, especially in complex biological samples, mass spectrometry (MS) is highly recommended. HPLC coupled with tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of this compound and its precursors with high confidence.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound and its precursors.

Poor Peak Shape

Problem: My peaks for this compound or its precursors are broad.

  • Possible Cause 1: Suboptimal mobile phase composition. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound and its precursors.

    • Solution: Experiment with adjusting the pH of the aqueous component of your mobile phase. For reversed-phase chromatography, a slightly acidic pH (e.g., 5.0-6.0) using an ammonium acetate or formate (B1220265) buffer can often improve peak shape for nucleosides.

  • Possible Cause 2: Column degradation. Over time, the stationary phase of the column can degrade, leading to broader peaks.

    • Solution: If you observe a gradual decline in peak performance, consider replacing the column. Using a guard column can help extend the life of your analytical column.

  • Possible Cause 3: High dead volume. Excessive tubing length or large internal diameter tubing can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Problem: My peaks are tailing.

  • Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based columns can interact with basic analytes, causing peak tailing.

    • Solution: Use a well-end-capped column or a column specifically designed for the analysis of basic compounds. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate these interactions, but this may not be compatible with MS detection.

  • Possible Cause 2: Inappropriate mobile phase pH. If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analytes of interest to ensure they are in a single ionic state.

Problem: My peaks are fronting.

  • Possible Cause 1: Sample overload. Injecting too much sample can lead to peak fronting.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Possible Cause 2: Sample solvent is stronger than the mobile phase. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase conditions, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Poor Resolution

Problem: I am not able to separate this compound from its closely related precursors.

  • Possible Cause 1: Inadequate separation efficiency. The column may not be providing enough theoretical plates to resolve the compounds.

    • Solution: Consider using a longer column, a column with a smaller particle size, or optimizing the flow rate.

  • Possible Cause 2: Suboptimal mobile phase conditions. The selectivity of the separation is highly dependent on the mobile phase composition.

    • Solution:

      • Adjust the organic modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) or adjusting the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

      • Optimize the pH: Small changes in the mobile phase pH can significantly alter the selectivity for ionizable compounds.

  • Possible Cause 3: Incorrect column chemistry. The stationary phase may not be suitable for the separation.

    • Solution: If you are using a C18 column and have poor resolution of polar precursors, consider trying a HILIC column, which is specifically designed for polar analytes.

Retention Time Variability

Problem: The retention times of my peaks are shifting between runs.

  • Possible Cause 1: Inadequate column equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially when running gradients.

    • Solution: Increase the equilibration time at the end of your gradient to ensure the column is ready for the next injection.

  • Possible Cause 2: Fluctuations in mobile phase composition. Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to retention time shifts.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Keep the solvent bottles capped to minimize evaporation.

  • Possible Cause 3: Temperature fluctuations. Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Quantitative Data

The retention of this compound and its precursors is highly dependent on the specific HPLC conditions used. The following table provides a summary of expected elution orders and approximate retention times based on published data. Note that these values should be used as a general guide, and actual retention times will vary depending on the specific instrument, column, and mobile phase used.

CompoundHPLC MethodColumnMobile PhaseApproximate Retention Time (min)Reference
GuanosineRP-HPLCPhenomenex C18 (150 x 4.6 mm)Gradient of 50 mM phosphate (B84403) buffer (pH 5.8) and acetonitrile9.657[3]
N6-methyladenosine (m6A)RP-HPLCPhenomenex C18 (150 x 4.6 mm)Gradient of 50 mM phosphate buffer (pH 5.8) and acetonitrile11.624[3]
Wybutosine (yW) as yWpARP-HPLCODS reverse-phase columnGradient of 5 mM NH4OAc (pH 5.3) with 0.1% acetonitrile and 60% acetonitrile in H2O46.8[4]
This compound Precursors (general)RP-HPLCODS reverse-phase columnGradient of 5 mM NH4OAc (pH 5.3) with 0.1% acetonitrile and 60% acetonitrile in H2OVaries[4][5]

Experimental Protocols

Protocol 1: tRNA Isolation from Yeast Cells

This protocol provides a method for isolating total tRNA from yeast cells.[2]

  • Cell Harvesting: Harvest yeast cells from a log-phase culture by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells, for example, by vortexing with glass beads or using enzymatic methods.

  • Phenol-Chloroform Extraction: Perform a series of phenol-chloroform extractions to remove proteins and other cellular debris.

  • Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase by adding ethanol and incubating at a low temperature (e.g., -20°C).

  • tRNA Enrichment: Resuspend the RNA pellet and enrich for tRNA using a method such as anion-exchange chromatography (e.g., using a DEAE cellulose (B213188) column).

  • Final Precipitation: Precipitate the enriched tRNA with isopropanol, wash with ethanol, and resuspend in nuclease-free water.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol describes the complete digestion of tRNA into its constituent nucleosides for HPLC analysis.[1][2]

  • Initial Digestion: To your purified tRNA sample, add nuclease P1 and an appropriate buffer (e.g., containing zinc ions). Incubate at 37°C for at least 2 hours to digest the tRNA into 5'-mononucleotides.

  • Dephosphorylation: Add a phosphatase, such as bacterial alkaline phosphatase (BAP), to the reaction mixture. Incubate at 37°C for at least 1 hour to remove the phosphate groups, yielding the nucleosides.

  • Sample Preparation for Injection: The resulting nucleoside mixture can be directly injected into the HPLC system or filtered through a 0.22 µm syringe filter to remove any particulate matter.

Visualizations

Wyosine_Biosynthesis_Pathway G Guanosine (G) m1G 1-methylguanosine (m1G) G->m1G imG_14 4-demethylthis compound (imG-14) m1G->imG_14 TYW1 imG This compound (imG) imG_14->imG TYW2 yW_86 yW-86 imG_14->yW_86 TYW2 yW_72 yW-72 yW_86->yW_72 TYW3 yW Wybutosine (yW) yW_72->yW TYW4 HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention_time Retention Time Issues Start Problem with HPLC Separation Check_Peak_Shape Assess Peak Shape (Broad, Tailing, Fronting?) Start->Check_Peak_Shape Check_Resolution Assess Resolution (Overlapping Peaks?) Start->Check_Resolution Check_Retention_Time Assess Retention Time (Shifting?) Start->Check_Retention_Time PS_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Check_Peak_Shape->PS_Mobile_Phase PS_Column Check Column Health (Degradation, Contamination) Check_Peak_Shape->PS_Column PS_Sample Check Sample (Overload, Solvent) Check_Peak_Shape->PS_Sample Res_Efficiency Improve Efficiency (Longer Column, Smaller Particles) Check_Resolution->Res_Efficiency Res_Selectivity Adjust Selectivity (Mobile Phase, Column Chemistry) Check_Resolution->Res_Selectivity Res_Gradient Optimize Gradient (Slope, Time) Check_Resolution->Res_Gradient RT_Equilibration Ensure Proper Equilibration Check_Retention_Time->RT_Equilibration RT_Mobile_Phase Check Mobile Phase Stability Check_Retention_Time->RT_Mobile_Phase RT_Temperature Control Column Temperature Check_Retention_Time->RT_Temperature End Separation Optimized PS_Mobile_Phase->End PS_Column->End PS_Sample->End Res_Efficiency->End Res_Selectivity->End Res_Gradient->End RT_Equilibration->End RT_Mobile_Phase->End RT_Temperature->End

References

Technical Support Center: Expression and Purification of Wyosine Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Wyosine pathway enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the eukaryotic this compound biosynthesis pathway?

A1: The primary enzymes in the eukaryotic this compound biosynthesis pathway are Trm5, TYW1, TYW2, TYW3, and TYW4. These enzymes sequentially modify a guanosine (B1672433) at position 37 of tRNAPhe to form the hypermodified nucleoside wybutosine (B12426080).[1][2]

Q2: What are the main challenges encountered when expressing and purifying this compound pathway enzymes?

A2: Common challenges include low protein yield, insolubility leading to the formation of inclusion bodies, protein degradation by proteases, and maintaining the activity of sensitive enzymes, such as the oxygen-sensitive radical SAM enzyme TYW1.[3][4][5][6][7]

Q3: Which expression systems are commonly used for this compound pathway enzymes?

A3: Escherichia coli is a frequently used host for recombinant expression, particularly for enzymes like Trm5 and TYW1.[3][4][8] For some enzymes, like TYW4, expression in Saccharomyces cerevisiae has also been successful.[1]

Q4: Are there any specific considerations for purifying radical SAM enzymes like TYW1?

A4: Yes, TYW1 is an oxygen-sensitive radical SAM enzyme.[4] Its purification must be performed under anaerobic conditions to maintain its activity. Additionally, co-expression with plasmids containing the ISC operon can aid in the proper assembly of its iron-sulfur clusters.[4]

Troubleshooting Guides

Issue 1: Low Yield of Soluble Protein

Symptom: After cell lysis and centrifugation, the target enzyme is present in very low amounts in the soluble fraction.

Possible Cause Suggested Solution Rationale
Codon Mismatch Optimize the gene sequence for the expression host (E. coli, yeast, etc.).Different organisms have different codon usage preferences. Optimizing codons can prevent translational stalling and increase protein yield.
Protein Toxicity Use an inducible expression system with tight regulation (e.g., pET vectors). Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., IPTG).High levels of foreign protein can be toxic to the host cell. Slower, controlled expression can mitigate these toxic effects.[7]
Incorrect Protein Folding Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ). Include solubility-enhancing fusion tags like GST or MBP.Chaperones can assist in the proper folding of the recombinant protein, preventing aggregation.[6]
Protease Degradation Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C). For known protease-sensitive enzymes like human Trm5, consider using protease-deficient E. coli strains.[3][5]Proteases released during cell lysis can degrade the target protein. Inhibitors and low temperatures reduce protease activity.[3][5]
Issue 2: Protein Found in Inclusion Bodies (Insoluble Fraction)

Symptom: The majority of the expressed protein is found in the pellet after cell lysis and centrifugation.

Possible Cause Suggested Solution Rationale
High Expression Rate Lower the expression temperature (e.g., 16-20°C) and reduce the inducer concentration.Slower protein synthesis allows more time for correct folding, reducing the likelihood of aggregation into inclusion bodies.
Lack of Post-Translational Modifications If the enzyme is eukaryotic and requires specific modifications, consider expressing it in a eukaryotic system like yeast or insect cells.E. coli lacks the machinery for many eukaryotic post-translational modifications, which can be crucial for proper folding and solubility.[9]
Hydrophobic Patches Experiment with different lysis and wash buffers containing mild non-ionic detergents (e.g., Triton X-100, Tween 20) or additives like glycerol (B35011) or L-arginine to increase solubility.These agents can help to shield hydrophobic regions of the protein, preventing aggregation.
Denaturing and Refolding Purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidine-HCl) followed by a refolding protocol (e.g., dialysis against a series of buffers with decreasing denaturant concentration).This is a method of last resort but can be effective for recovering protein from insoluble aggregates.
Issue 3: Loss of Enzyme Activity After Purification

Symptom: The purified protein is obtained at a good yield and purity but shows little to no enzymatic activity.

Possible Cause Suggested Solution Rationale
Oxygen Sensitivity (esp. TYW1) For radical SAM enzymes, perform all purification steps in an anaerobic chamber. Degas all buffers and solutions thoroughly.Oxygen can irreversibly damage the iron-sulfur clusters essential for the activity of radical SAM enzymes.[4]
Loss of Cofactors Ensure that essential cofactors (e.g., S-adenosylmethionine (SAM), iron, sulfur for Fe-S clusters) are present in the buffers during purification and storage.Cofactors can dissociate from the enzyme during purification, leading to inactivation.[10]
Incorrect Buffer Conditions Optimize the pH and ionic strength of the purification and storage buffers.Enzyme activity is highly dependent on the pH and salt concentration of its environment.
Protein Instability Store the purified enzyme in a buffer containing stabilizing agents like glycerol (10-50%) or BSA. Aliquot the enzyme and store at -80°C to avoid repeated freeze-thaw cycles.[11]These measures help to preserve the native conformation of the enzyme and prevent degradation during storage.[11]

Quantitative Data Summary

EnzymeOrganismExpression SystemTypical YieldReference
TrmA (RUMT) E. coliE. coli BL21(DE3) with pET vector20-50 mg/L[8]
HsTrm5 HumanE. coliLow yields reported[3]
TYW1 Methanococcus jannaschiiE. coli BL21(DE3)Not specified[4]
TYW4 S. cerevisiaeS. cerevisiaeNot specified[1]

Experimental Protocols

General Protocol for Expression and Affinity Purification of a His-tagged this compound Pathway Enzyme in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene of interest with a hexahistidine (His6) tag.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induction: Cool the culture to the desired induction temperature (e.g., 16-30°C). Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. Continue to incubate with shaking for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: Apply the soluble lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer for a suitable storage buffer using dialysis or a desalting column.

Visualizations

Wyosine_Pathway G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 SAM imG14 imG-14 m1G37->imG14 SAM, Pyruvate yW86 yW-86 imG14->yW86 SAM yW72 yW-72 yW86->yW72 SAM yW Wybutosine (yW) yW72->yW 2x SAM, HCO3- Trm5 Trm5 Trm5->G37 TYW1 TYW1 TYW1->m1G37 TYW2 TYW2 TYW2->imG14 TYW3 TYW3 TYW3->yW86 TYW4 TYW4 TYW4->yW72

Caption: Eukaryotic this compound Biosynthesis Pathway.

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis & Storage Transformation Transformation into E. coli Host Culture Cell Culture Growth Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography Clarification->Chromatography Elution Elution Chromatography->Elution QC Purity & Yield Check (SDS-PAGE, etc.) Elution->QC Storage Storage at -80°C QC->Storage

Caption: General Experimental Workflow.

References

Technical Support Center: Optimizing In Vitro Transcription of Wyosine-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of in vitro transcribed (IVT) Wyosine-modified RNA.

Troubleshooting Guide: Low Yield of this compound-Modified RNA

Low or no yield of your target RNA is one of the most common issues in in vitro transcription. This guide will help you identify the potential causes and provide solutions to enhance your experimental outcome.

Observation Potential Cause Recommended Solution
No RNA or very faint band on gel 1. RNase Contamination • Use RNase-free water, reagents, and labware.[1][2] • Wear gloves and work in a designated RNase-free area. • Add an RNase inhibitor to your IVT reaction.[1][2][3]
2. Inactive T7 RNA Polymerase • Store the enzyme at -80°C and use aliquots to avoid multiple freeze-thaw cycles.[1] • Perform a positive control reaction with a provided control template to verify enzyme activity.[3]
3. Poor Quality or Incorrect DNA Template • Ensure the DNA template is high-purity; contaminants like salts or ethanol (B145695) can inhibit the polymerase.[2][3] Consider re-precipitating or using a clean-up kit.[2][3] • Verify complete linearization of the plasmid template by running an aliquot on an agarose (B213101) gel.[2][3] • Confirm the presence and integrity of the T7 promoter sequence.
4. Suboptimal Reaction Conditions • Assemble the reaction on ice to minimize RNase activity.[1] • Ensure all components are properly thawed and mixed.
Shorter-than-expected RNA transcript 1. Premature Termination • For GC-rich templates, consider lowering the incubation temperature (e.g., to 30°C) to prevent premature dissociation of the polymerase.[2][3] • Increase the concentration of the limiting nucleotide, which may be the this compound-modified NTP or another standard NTP.[2][4] • Check the DNA template for cryptic T7 termination signals.[2]
2. Incomplete Linearization of Template • Incomplete digestion of the plasmid can lead to shorter run-off transcripts. Ensure complete linearization by optimizing the restriction digest.[2]
Longer-than-expected RNA transcript 1. Incomplete Plasmid Linearization • If the plasmid is not fully linearized, the polymerase may continue transcribing, resulting in longer transcripts. Confirm complete digestion on an agarose gel.[2][3]
2. Template with 3' Overhangs • Restriction enzymes that create 3' overhangs can cause the polymerase to switch templates, leading to longer products. Use enzymes that generate blunt or 5' overhangs.[2][3]
Low Incorporation of this compound Nucleotide 1. Suboptimal Mg²⁺ Concentration • The concentration of Mg²⁺ is critical and its ratio to the total NTP concentration must be optimized.[5][6] High concentrations can be inhibitory.[6] • Perform a titration of Mg²⁺ concentration to find the optimal level for this compound incorporation.
2. Inefficient Polymerase Activity with Modified NTP • this compound is a bulky modification, which may hinder T7 RNA polymerase activity. Consider using a mutant T7 RNA polymerase engineered for better incorporation of modified nucleotides.[7][8] • Increase the incubation time to allow for slower incorporation kinetics.[1]
3. Unfavorable Reaction Buffer • Some studies suggest that acetate-based buffers may be more effective than chloride-based buffers for IVT with modified nucleotides.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound-triphosphate to use in my IVT reaction?

The optimal concentration will need to be determined empirically. Start with a concentration similar to that of the standard NTPs (typically 1-2 mM each) and optimize from there.[] The ratio of the modified nucleotide to its standard counterpart (e.g., this compound-TP to GTP) can be varied to achieve the desired level of modification while maintaining a reasonable yield.

Q2: How does the Mg²⁺ concentration affect the yield of this compound-modified RNA?

Magnesium ions are crucial for T7 RNA polymerase activity, as they complex with NTPs for catalysis.[5][10] However, the optimal Mg²⁺ concentration is highly dependent on the total NTP concentration. An improper Mg²⁺:NTP ratio can lead to reduced yield or the formation of byproducts like double-stranded RNA (dsRNA).[6][] For bulky modified nucleotides like this compound, a careful titration of Mg²⁺ is recommended to find the sweet spot for efficient incorporation and high yield.[5][10]

Q3: My RNA yield is consistently low when I include this compound-triphosphate. What can I do?

Low yields with modified nucleotides are a common challenge. Here are several strategies to try:

  • Optimize Reagent Concentrations: Systematically vary the concentrations of Mg²⁺, this compound-triphosphate, and T7 RNA polymerase. A Design of Experiment (DoE) approach can be efficient for this.[5][10]

  • Use a Mutant T7 RNA Polymerase: Some commercially available T7 RNA polymerase mutants are specifically designed to better accommodate modified nucleotides.[7][8]

  • Adjust Incubation Time and Temperature: A longer incubation time (e.g., 4-6 hours) may be necessary to compensate for slower incorporation of the modified nucleotide.[1] Lowering the temperature can sometimes improve the integrity of the transcript.[4]

  • Ensure High-Quality Template: The purity and integrity of your DNA template are paramount for any IVT reaction.[2][]

Q4: How can I confirm the incorporation of this compound into my RNA transcript?

Confirmation of this compound incorporation typically requires analytical techniques such as:

  • Mass Spectrometry: Digestion of the RNA followed by liquid chromatography-mass spectrometry (LC/MS) can identify the presence of the modified nucleoside.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the digested RNA can also be used to detect the modified nucleoside.

Q5: Can I purify this compound-modified RNA using standard methods?

Yes, standard RNA purification methods are generally effective for this compound-modified RNA. These include:

  • Lithium Chloride (LiCl) Precipitation: This method is effective for precipitating RNA while leaving most unincorporated NTPs and DNA template in the supernatant.

  • Silica-Based Spin Columns: Commercially available RNA purification kits are a reliable and convenient option.

  • HPLC Purification: For applications requiring very high purity, such as therapeutic development, HPLC is the preferred method.

Experimental Protocols & Data

Standard In Vitro Transcription (IVT) Protocol (20 µL Reaction)
  • Template Preparation:

    • Linearize 1 µg of high-purity plasmid DNA with a suitable restriction enzyme that produces blunt or 5' overhangs.

    • Purify the linearized template using a column-based clean-up kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the template in RNase-free water at a concentration of 0.5 µg/µL.

  • Reaction Assembly:

    • On ice, combine the following in an RNase-free microfuge tube in the order listed:

      • RNase-free Water: to a final volume of 20 µL

      • 10X Transcription Buffer: 2 µL

      • ATP, CTP, UTP Solution (100 mM each): 2 µL (10 mM final)

      • GTP Solution (100 mM): 1 µL (5 mM final)

      • This compound-TP Solution (100 mM): 1 µL (5 mM final)

      • Linearized DNA Template: 1 µL (0.5 µg)

      • RNase Inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

    • Gently mix by pipetting and spin down briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. For problematic templates or high levels of modification, incubation time may be extended.

  • DNase Treatment:

    • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification:

    • Purify the RNA using a spin column or LiCl precipitation.

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

Quantitative Data: IVT Optimization Parameters

The following table summarizes typical ranges for key IVT reaction components. Optimal conditions for this compound-modified RNA should be determined experimentally.

Component Typical Range Considerations for this compound-Modified RNA
Linearized DNA Template 0.5 - 1.0 µgHigher concentrations can increase yield but may also lead to byproducts.[]
NTPs (each) 1 - 10 mMThe ratio of this compound-TP to GTP will influence incorporation efficiency and yield.
Mg²⁺ Concentration 6 - 75 mMThe optimal Mg²⁺:NTP ratio is critical and must be empirically determined.[5][10]
T7 RNA Polymerase 2 - 5 U/µLHigher enzyme concentrations may be needed for bulky modifications, but can also increase byproduct formation.[]
Incubation Time 2 - 6 hoursLonger incubation may be required to compensate for slower incorporation kinetics of this compound-TP.[1]
Incubation Temperature 30 - 42°CStandard is 37°C.[] Lower temperatures may help with GC-rich templates.[2][3]

Visual Guides

General IVT Workflow

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify RNA Purification & QC Plasmid Plasmid DNA Linearization Restriction Digest Plasmid->Linearization Purification_DNA Template Purification Linearization->Purification_DNA IVT_Reaction Assemble IVT Reaction (NTPs, Wy-TP, Polymerase) Purification_DNA->IVT_Reaction Incubation Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification_RNA RNA Purification (Column or Precipitation) DNase_Treatment->Purification_RNA QC Quality Control (Gel, Spectrophotometry) Purification_RNA->QC Final_Product Final_Product QC->Final_Product This compound-Modified RNA

References

Technical Support Center: Overcoming Off-Target Effects in CRISPR Editing of TYW Genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRISPR-Cas9 editing of the TYW gene family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the challenges of off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are TYW genes and why is CRISPR editing of this family challenging?

The TYW gene family in humans is involved in the biosynthesis of wybutosine, a hypermodified nucleoside found in the anticodon loop of tRNAPhe. This modification is crucial for maintaining translational reading frames. The primary members of this family include TYW1 and its paralog, TYW1B.

CRISPR editing of the TYW gene family presents a significant challenge due to the high degree of sequence similarity between its members. This homology increases the likelihood of the guide RNA (sgRNA) directing the Cas9 nuclease to unintended, or "off-target," sites, potentially leading to undesired mutations in related genes. For instance, an sgRNA designed to target TYW1 may also bind to a similar sequence in TYW1B, causing off-target cleavage.

Q2: What are the potential consequences of off-target mutations when editing TYW genes?

Off-target mutations can have a range of detrimental effects, from confounding experimental results to posing safety risks in therapeutic applications.[1] Specific consequences include:

  • Disruption of non-target gene function: Unintended mutations in a paralog like TYW1B could lead to loss of its specific function, which may differ subtly from that of TYW1.

  • Genomic instability: Off-target double-strand breaks can lead to chromosomal rearrangements.

  • Activation of oncogenes or inactivation of tumor suppressor genes: If the off-target site is located within or near these critical genes, it could have serious implications for cell health.

Given these risks, minimizing off-target effects is paramount for the successful and safe application of CRISPR technology to the TYW gene family.

Q3: How can I predict potential off-target sites for my TYW gene-targeting sgRNA?

Several bioinformatics tools are available to predict potential off-target sites based on sequence similarity. These tools are an essential first step in designing a specific sgRNA.

Recommended Tools for Off-Target Prediction:

ToolKey Features
Benchling Provides on- and off-target scores, allows for batch design of sgRNAs, and integrates with sequence alignment tools.[2][3]
Cas-OFFinder Allows for the identification of potential off-target sites with mismatches and bulges in the sgRNA-DNA duplex.[4]
CRISPOR Offers a comprehensive analysis by comparing results from multiple scoring algorithms and off-target prediction tools.
Variant-aware Cas-OFFinder Accounts for individual genetic variation, which can influence off-target profiles.[5]

Troubleshooting Guides

Problem 1: High frequency of off-target cleavage at the TYW1B paralog when targeting TYW1.

This is a common issue due to the sequence homology between TYW1 and TYW1B. The following strategies can help mitigate this problem.

Careful sgRNA design is the first line of defense against off-target effects.

  • Detailed Protocol: sgRNA Design using Benchling

    • Import Sequence: Import the genomic sequences of both TYW1 and TYW1B into your Benchling project.

    • Align Sequences: Perform a multiple sequence alignment of TYW1 and TYW1B to identify regions of sequence divergence.

    • Design Guides in Divergent Regions: Use the CRISPR tool in Benchling to design sgRNAs that target regions with the most mismatches between TYW1 and TYW1B.

    • Analyze On- and Off-Target Scores: Prioritize sgRNAs with the highest on-target scores and the lowest off-target scores. Pay close attention to the predicted off-target sites and their mismatch numbers.[2]

    • Truncated sgRNAs: Consider using truncated sgRNAs (17-18 nucleotides instead of the standard 20). Shorter sgRNAs can be more sensitive to mismatches, thereby reducing off-target cleavage. This strategy has been shown to decrease off-target effects significantly.[6][7][8]

experimental_workflow cluster_design sgRNA Design & Selection seq_import Import TYW1 & TYW1B Sequences alignment Align Sequences to Find Divergence seq_import->alignment guide_design Design sgRNAs in Divergent Regions alignment->guide_design scoring Analyze On- and Off-Target Scores guide_design->scoring selection Select Optimal sgRNA scoring->selection

High-fidelity (HiFi) Cas9 nucleases are engineered to have reduced off-target activity while maintaining high on-target efficiency.

  • Quantitative Data: Off-Target Reduction with High-Fidelity Cas9 Variants

Cas9 VariantReported Off-Target Site Reduction vs. Wild-Type SpCas9Reference
SpCas9-HF1 Up to 95.4%[7]
eSpCas9 Up to 94.1%[7]
evoCas9 Up to 98.7%[7]
Alt-R HiFi Cas9 Significant reduction in off-target events while retaining on-target potency.[9]
  • Detailed Protocol: Using Alt-R® S.p. HiFi Cas9 Nuclease V3

    • Prepare the Guide RNA: Resuspend and dilute the optimized sgRNA (from Solution 1.1) and Alt-R® CRISPR-Cas9 tracrRNA to the desired concentration. If using a single guide RNA (sgRNA), this step is simplified.[10]

    • Form the Ribonucleoprotein (RNP) Complex: Combine the guide RNA and the Alt-R® S.p. HiFi Cas9 Nuclease V3 in equimolar amounts. Incubate at room temperature for 10-20 minutes to allow the RNP to form.[10][11]

    • Transfection: Deliver the RNP complex into the target cells using an appropriate method, such as electroporation (e.g., Neon™ Transfection System) or lipid-mediated transfection.[9]

    • Cell Culture: Culture the cells under standard conditions and harvest for analysis at the desired time point.

signaling_pathway cluster_rnp RNP Formation & Delivery sgRNA Optimized sgRNA RNP RNP Complex sgRNA->RNP Combine HiFiCas9 High-Fidelity Cas9 Protein HiFiCas9->RNP Combine Delivery Cell Delivery (Electroporation/Lipofection) RNP->Delivery

Instead of a single Cas9 nuclease that creates a double-strand break (DSB), two Cas9 nickase variants, each guided by a separate sgRNA to opposite strands, can be used to create a staggered DSB. This approach significantly reduces off-target effects because it requires two independent off-target binding events to occur in close proximity to generate a DSB.[7]

Problem 2: Off-target effects are still detected even after optimizing sgRNA and using a high-fidelity Cas9.

Even with the best design strategies, some off-target activity may persist. It is crucial to experimentally validate and quantify these off-target events.

Delivering the Cas9 protein and sgRNA as a pre-assembled RNP complex leads to transient activity in the cell. The RNP is degraded relatively quickly, limiting the time window for off-target cleavage to occur compared to plasmid-based delivery, which can express the Cas9 and sgRNA for a longer duration.[6][12][13] Studies have shown a significant reduction in off-target mutation frequency with RNP delivery compared to plasmid transfection.[12]

  • Quantitative Data: Off-Target Reduction with RNP Delivery

Delivery MethodOff-Target Mutation Frequency (Example)Reference
Plasmid Transfection4.7%[12]
RNP Electroporation0.8%[12]

To comprehensively identify all potential off-target sites, unbiased experimental methods are recommended.

  • Detailed Protocol: Overview of CIRCLE-Seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)

    • Genomic DNA Preparation: Isolate high-quality genomic DNA from the target cells.

    • DNA Circularization: Shear the genomic DNA and ligate the ends to form circular DNA molecules. This minimizes the number of free DNA ends.[14][15]

    • In Vitro Cleavage: Treat the circularized DNA with the Cas9 RNP complex being tested. Only circular DNA containing a cleavage site will be linearized.[14][15]

    • Library Preparation and Sequencing: Ligate sequencing adapters to the ends of the linearized DNA fragments and perform high-throughput sequencing.[14][15]

    • Data Analysis: Map the sequencing reads to the reference genome to identify the precise locations of on- and off-target cleavage events.[14]

logical_relationship cluster_circle_seq CIRCLE-Seq Workflow gDNA Isolate Genomic DNA circularize Shear and Circularize DNA gDNA->circularize cleavage In Vitro Cleavage with RNP circularize->cleavage library_prep Ligate Adapters & Sequence cleavage->library_prep analysis Map Reads & Identify Off-Targets library_prep->analysis

By implementing these strategies and thoroughly validating your results, you can significantly reduce off-target effects and increase the precision and reliability of your CRISPR-based editing of the TYW gene family.

References

Technical Support Center: Preservation of Wyosine During RNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Wyosine during RNA extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (imG) and its derivatives, such as Wybutosine (yW), are structurally complex, tricyclic hypermodified nucleosides derived from guanosine.[1][2] They are typically found at position 37 of tRNA specific for phenylalanine (tRNAPhe), immediately adjacent to the 3' end of the anticodon.[1][3] These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis by stabilizing codon-anticodon interactions.[3] Their absence can lead to ribosomal frameshifting.[4]

Q2: What makes this compound susceptible to degradation during RNA extraction?

A2: The primary vulnerability of this compound and its derivatives is the lability of the N-glycosidic bond (the bond connecting the base to the ribose sugar). This bond is particularly susceptible to cleavage under mildly acidic conditions (pH 2-4).[3][5] This hydrolysis excises the this compound base from the RNA backbone, making it undetectable in subsequent analyses of the intact RNA or its constituent nucleosides. Additionally, like all RNA, the phosphodiester backbone is susceptible to degradation by RNases and metal ion-catalyzed hydrolysis.

Q3: What are the common signs of this compound degradation in my experimental results?

A3: The most common sign is a significantly reduced or completely absent signal for this compound and its derivatives in downstream analyses like HPLC or LC-MS/MS, while other, more stable modified nucleosides might still be present.[1][4] This discrepancy suggests a specific degradation issue related to this compound's chemical instability rather than general RNA degradation.

Troubleshooting Guide: this compound Degradation

Q: My LC-MS analysis shows a very low or undetectable amount of this compound from my RNA sample. What are the potential causes and how can I fix this?

A: Low or absent this compound signal is a common problem stemming from its unique chemical instability. The following guide addresses the most likely causes and provides solutions.

Cause 1: Acidic pH during Lysis or Purification

Many standard RNA extraction protocols, particularly those involving phenol-chloroform, can create an acidic aqueous phase, which is detrimental to this compound.

  • Problem Identification: Review your protocol. Does it use acidic phenol (B47542) or lack a robust pH buffer in the lysis and extraction steps? The pH of the aqueous phase during phenol-chloroform extraction is critical.

  • Solution:

    • Use pH-Buffered Reagents: Ensure all solutions, especially the initial lysis buffer, are buffered to a neutral or slightly alkaline pH (pH 7.0-8.0).

    • pH Adjustment: When using phenol-chloroform, use phenol equilibrated to a pH of ~8.0.

    • Avoid Acidic Precipitation: Standard salt-and-alcohol precipitation steps are generally safe, but ensure any preceding steps have not acidified the sample.

Cause 2: Metal Ion-Catalyzed Degradation

Divalent metal ions (e.g., Fe2+, Cu2+) can catalyze the formation of free radicals, which can damage RNA, and may also contribute to the hydrolysis of labile bonds.[6][7] These ions can be introduced through samples, reagents, or equipment.

  • Problem Identification: This is difficult to diagnose directly but should be suspected if you are not using chelating agents and observe inconsistent results.

  • Solution:

    • Incorporate a Chelating Agent: Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) or DTPA to your lysis buffer at a final concentration of 1-5 mM.[8] Chelating agents sequester divalent metal ions, preventing them from participating in degradative reactions.[9]

    • Use High-Purity Reagents: Use molecular biology grade, nuclease-free water and reagents to minimize metal ion contamination.

Cause 3: General RNA Degradation by RNases

While not specific to this compound, widespread RNase activity will degrade the entire RNA molecule, leading to a total loss of signal.

  • Problem Identification: Smearing on a denaturing agarose (B213101) gel, a low RNA Integrity Number (RIN) value (< 7), or low 28S/18S rRNA ratios are classic signs of RNA degradation.[10]

  • Solution:

    • Inactivate Endogenous RNases: Immediately process fresh samples or flash-freeze them in liquid nitrogen and store them at -80°C.[10][11] The lysis buffer must contain a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases instantly.

    • Prevent External RNase Contamination: Adhere to strict RNase-free techniques. Use certified RNase-free tubes and pipette tips, wear gloves at all times, and use designated equipment in a clean workspace.

Diagrams and Workflows

Wyosine_Degradation_Pathway tRNA_Wy tRNA with this compound (Stable) Degraded Degraded RNA Fragments + Free this compound Base tRNA_Wy->Degraded Glycosidic Bond Cleavage Low_pH Low pH (e.g., Acidic Phenol) Metal_Ions Divalent Metal Ions (e.g., Fe²⁺, Cu²⁺) RNases RNase Contamination

Caption: Key factors leading to the degradation of this compound-containing tRNA.

Troubleshooting_Logic_Tree Start Problem: Low/No this compound Signal Check_pH Check Protocol pH: Are buffers used? Is phenol acidic? Start->Check_pH Check_Chelators Check Protocol: Is a chelating agent (e.g., EDTA) used? Start->Check_Chelators Check_Integrity Check RNA Integrity: Run gel or Bioanalyzer. Is RIN > 7? Start->Check_Integrity Sol_pH Solution: Use pH 7-8 buffers. Use pH-equilibrated phenol. Check_pH->Sol_pH No Sol_Chelators Solution: Add 1-5 mM EDTA to lysis buffer. Check_Chelators->Sol_Chelators No Sol_Integrity Solution: Improve RNase-free technique. Use fresh/properly stored samples. Check_Integrity->Sol_Integrity No

Caption: A troubleshooting logic tree for diagnosing the cause of this compound loss.

Experimental Protocols

Protocol 1: RNA Extraction Optimized for this compound Preservation

This protocol is based on a guanidinium thiocyanate-phenol-chloroform extraction method, modified to ensure this compound stability.

Materials:

  • Lysis Buffer (pH 7.5): 4 M Guanidinium thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% N-lauroylsarcosine, with 5 mM EDTA added fresh. Before use, add β-mercaptoethanol to 0.1 M.

  • 2 M Sodium Acetate (pH 4.0) (Note: This is added after lysis and before phenol, its acidity is buffered by the lysate).

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0.

  • Isopropanol and 75% Ethanol (B145695) (prepared with nuclease-free water).

  • Nuclease-free water.

Methodology:

  • Homogenization: Homogenize cell pellet or pulverized tissue (~50-100 mg) in 1 mL of ice-cold Lysis Buffer. Ensure complete disruption to release cellular contents and inactivate RNases.[12]

  • Phase Separation: a. Add 0.1 mL of 2 M Sodium Acetate (pH 4.0), 1 mL of pH 8.0-buffered phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1). b. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes. c. Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • RNA Precipitation: a. Carefully transfer the upper aqueous phase to a new nuclease-free tube. Be careful not to disturb the interphase. b. Add 1 volume of ice-cold isopropanol, mix gently, and incubate at -20°C for at least 1 hour to precipitate the RNA.[13]

  • Washing and Resuspension: a. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA. b. Discard the supernatant and wash the pellet with 1 mL of ice-cold 75% ethanol. c. Centrifuge at 7,500 x g for 5 minutes at 4°C. d. Carefully remove all ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.[12] e. Resuspend the RNA in an appropriate volume of nuclease-free water.

Protocol 2: Enzymatic Digestion of RNA for LC-MS Analysis

This protocol digests purified RNA into its constituent nucleosides for analysis.[13][14]

Materials:

  • Nuclease P1 (0.5 U/µL in 10 mM Ammonium Acetate, pH 5.3)

  • Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • 200 mM HEPES buffer (pH 7.0)

  • Nuclease-free water

Methodology:

  • Reaction Setup: In a nuclease-free tube, combine:

    • Up to 2.5 µg of purified RNA

    • 2 µL Nuclease P1 solution (1 Unit total)

    • 0.5 µL Bacterial Alkaline Phosphatase (0.5 Units total)

    • 2.5 µL of 200 mM HEPES (pH 7.0)

    • Nuclease-free water to a final volume of 25 µL.

  • Digestion: Incubate the reaction at 37°C for 3 hours.

  • Analysis: The digested sample containing free nucleosides is now ready for direct analysis by LC-MS/MS. If not analyzed immediately, store at -80°C.

Data Summary

Table 1: Factors Affecting this compound Stability During RNA Handling

ParameterConditionEffect on this compoundRecommendation
pH < 6.0 (Acidic)Highly Labile: Rapid cleavage of the glycosidic bond.[3][5]Maintain pH between 7.0 and 8.0 in all aqueous solutions.
7.0 - 8.5 (Neutral/Slightly Alkaline)Stable Optimal range for extraction and storage buffers.
> 9.0 (Alkaline)Potentially Labile: While acid is the primary concern, extreme alkaline conditions should also be avoided to prevent degradation of other modifications and the RNA backbone.[12]Avoid strongly alkaline buffers.
Chelating Agents AbsentVulnerable: Metal ions may catalyze degradation.Add 1-5 mM EDTA to lysis and storage buffers to sequester metal ions.[9]
Present (e.g., EDTA)Protected Standard best practice for preserving all nucleic acids.
Denaturants Guanidinium salts, SDSProtective: Inactivates RNases that would degrade the entire molecule.Essential component of the initial lysis buffer.
Temperature -80°C (Storage)Stable Recommended for long-term storage of RNA samples.
37°C (Enzymatic Reactions)Stable Acceptable for short-term incubations in appropriate buffers.
> 65°C (Denaturation)Potentially Labile Minimize heat exposure. If heat denaturation is necessary, perform it for the shortest possible time in a buffered solution.

References

Technical Support Center: Enhancing Wyosine Resolution in NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the spectral resolution of Wyosine, a hypermodified guanosine (B1672433) analog, in your NMR experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments involving this compound-containing RNA.

Issue 1: Severe Signal Overlap in the 1H Spectrum

Symptom: In your 1D 1H NMR spectrum, the signals corresponding to this compound's protons are crowded and overlapping with other resonances, particularly from the ribose and other aromatic nucleosides. This prevents accurate integration and coupling constant analysis.[1][2][3]

Possible Causes:

  • Molecular Complexity: Large RNA molecules inherently have many protons in similar chemical environments.

  • Choice of Solvent: The deuterated solvent used may not provide sufficient chemical shift dispersion.[1]

  • Suboptimal Magnetic Field Strength: Lower field strengths result in less separation between signals.[4]

Troubleshooting Steps:

  • Optimize the NMR Solvent:

    • Action: Prepare your sample in a different deuterated solvent. For instance, if you are using D₂O, consider a buffer with a different pH or ionic strength, or if compatible with your sample's stability, a solvent like DMSO-d₆.

    • Rationale: Changing the solvent can alter the chemical shifts of protons, potentially resolving the overlap.[1]

  • Utilize Higher Magnetic Field Strength:

    • Action: If available, run your sample on a higher field NMR spectrometer (e.g., 800 MHz or higher).

    • Rationale: Higher magnetic fields increase the chemical shift dispersion, leading to better separation of signals.[4]

  • Implement 2D NMR Experiments:

    • Action: Perform a 1H-¹³C HSQC or 1H-¹⁵N HSQC experiment.

    • Rationale: These experiments spread the proton signals out in a second dimension based on the chemical shifts of the attached carbon or nitrogen atoms.[5][6] Given the unique tricyclic structure of this compound, its nitrogen and carbon chemical shifts are often distinct, providing excellent resolution in the indirect dimension.[7]

Issue 2: Difficulty in Assigning this compound's Specific Resonances

Symptom: You can see signals that you suspect belong to this compound, but you cannot definitively assign them due to a lack of clear correlations or proximity to other assigned peaks.

Possible Causes:

  • Lack of through-bond or through-space correlations to known resonances.

  • Ambiguous NOE contacts.

Troubleshooting Steps:

  • Perform Multi-Bond Correlation Experiments:

    • Action: Run a 1H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Rationale: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for this compound, as it can show correlations from the ribose H1' proton to carbons within the tricyclic ring system, or from the methyl protons to adjacent carbons, helping to piece together the structure.[8]

  • Selective 1D TOCSY/NOESY:

    • Action: If any this compound proton is partially resolved, perform a selective 1D TOCSY or NOESY experiment by irradiating that specific proton.

    • Rationale: A 1D TOCSY will reveal all protons within the same spin system (e.g., the ribose ring). A 1D NOESY will identify protons that are spatially close, which can help in confirming assignments through expected NOE patterns between this compound and neighboring residues in the RNA sequence.[2][9]

  • Isotopic Labeling:

    • Action: If possible, prepare your RNA sample with ¹³C and/or ¹⁵N labeled this compound.

    • Rationale: Isotopic labeling allows for the use of powerful heteronuclear NMR experiments that can definitively identify the signals originating from the labeled nucleoside.[5] This is the most robust method for unambiguous assignment.

Workflow for Troubleshooting this compound Resolution Issues

G start Poor this compound Resolution in 1D NMR Spectrum check_overlap Is the issue primarily signal overlap? start->check_overlap check_assignment Is the issue primarily assignment ambiguity? check_overlap->check_assignment No solvent Change Solvent (e.g., to DMSO-d6) check_overlap->solvent Yes run_2D_HMBC Run 2D HMBC check_assignment->run_2D_HMBC Yes end_node Improved this compound Resolution & Assignment check_assignment->end_node No, issue resolved higher_field Use Higher Field Spectrometer (>600 MHz) solvent->higher_field run_2D_HSQC Run 2D Heteronuclear NMR (HSQC) higher_field->run_2D_HSQC run_2D_HSQC->end_node run_TOCSY Run Selective 1D TOCSY/NOESY run_2D_HMBC->run_TOCSY isotope_label Use Isotopic Labeling (¹³C, ¹⁵N) run_TOCSY->isotope_label isotope_label->end_node G prep_sample Sample Preparation (Buffer, Filtering) setup_spec Spectrometer Setup (Lock, Tune, Shim) prep_sample->setup_spec set_params Set Acquisition Parameters setup_spec->set_params acquire_data Acquire Data (FID) set_params->acquire_data process_data Data Processing (FT, Phasing, Baseline) acquire_data->process_data analyze_spec Analyze Spectrum process_data->analyze_spec

References

Technical Support Center: Wyosine Modification in Recombinant Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Wyosine modification in recombinant protein expression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for recombinant protein expression?

This compound (imG) and its derivatives, like wybutosine (B12426080) (yW), are complex, tricyclic modifications of a guanosine (B1672433) nucleotide found at position 37 of tRNAPhe (the transfer RNA for phenylalanine), just next to the anticodon.[1][2][3] This modification is crucial for translational fidelity.[4] It stabilizes the codon-anticodon interaction on the ribosome, particularly for the phenylalanine codons UUU and UUC, and helps prevent ribosomal frameshifting.[1][5] In recombinant systems, incomplete this compound modification can lead to reduced translation efficiency, lower protein yields, and an increased rate of errors during protein synthesis, especially for proteins rich in phenylalanine.

Q2: Which organisms naturally have this compound modification, and which common recombinant hosts lack it?

This compound derivatives are typically found in Eukaryotes and Archaea.[2][3] Bacteria, including the most common recombinant protein expression host Escherichia coli, do not naturally synthesize this compound.[2][6] Instead, bacterial tRNAPhe usually has a simpler modification, 1-methylguanosine (B33566) (m1G), at the same position.[2] This is a critical consideration when expressing eukaryotic or archaeal genes with high phenylalanine codon usage in E. coli.

Q3: What are the common signs of incomplete this compound modification in my recombinant protein expression experiment?

Common indicators of problems related to the lack of this compound modification include:

  • Low or no yield of the target protein: This is the most frequent symptom, as translation can stall or terminate prematurely at Phe codons.

  • Truncated protein products: Ribosomal frameshifting can lead to the synthesis of incomplete protein fragments.

  • Protein misfolding and aggregation: Inefficient translation can affect the kinetics of protein folding.

  • Discrepancy between mRNA and protein levels: High levels of transcribed mRNA but low protein levels can point towards a translational bottleneck.

Q4: How can I determine if incomplete this compound modification is the cause of my expression problems?

Directly assessing the modification status of tRNAPhe in your expression host is the most definitive way. This typically involves isolating the total tRNA from your recombinant host and analyzing it using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1][4][7][8] These methods can separate and identify the different modified nucleosides present in the tRNA pool.[7][9] An absence of this compound or its precursors and the presence of unmodified or simply methylated guanosine at position 37 of tRNAPhe would confirm the issue.

Troubleshooting Guide

If you suspect incomplete this compound modification is hampering your recombinant protein production, follow these steps to diagnose and resolve the issue.

Step 1: Diagnose the Problem
Is your protein rich in Phenylalanine codons (UUU/UUC)?

First, analyze the codon usage of your target gene. A high frequency of Phe codons, especially consecutive ones, is a strong indicator that the lack of this compound modification in E. coli could be the primary issue.

How can I check the modification status of tRNA?

The gold standard for analyzing tRNA modifications is HPLC-MS.[1][4][7][8] This allows for the precise identification and quantification of modified nucleosides from a purified tRNA sample.[7][9]


Table 1: Comparison of Methods to Detect tRNA Modification Status

MethodPrincipleSensitivity & SpecificityThroughputKey Considerations
HPLC-MS/MS Separates digested nucleosides by chromatography and identifies them by mass-to-charge ratio.[1][4][7][8]HighLow to MediumRequires specialized equipment and expertise. Provides definitive identification and quantification.[9]
Primer Extension Analysis Reverse transcriptase stalls or incorporates a different nucleotide at modified sites, which can be detected by gel electrophoresis.ModerateLowLess specific than MS; can be difficult to interpret for complex modifications.
Next-Generation Sequencing (tRNA-Seq) Can reveal modification sites through mismatches or reverse transcriptase drop-off, but most modifications are lost during library preparation.[10]VariableHighNot all modifications can be detected; data analysis can be complex.[10][11]
Step 2: Implement Solutions

Based on your diagnosis, choose one or more of the following strategies to overcome the limitations of incomplete this compound modification.

Strategy 1: Codon Optimization

The most straightforward approach is to redesign your gene to replace problematic Phe codons (UUU/UUC) with synonymous codons that are more efficiently translated by the host.[12][13][14][15][16] While effective, this can sometimes alter mRNA secondary structure or translation kinetics, potentially affecting protein folding.[13]

Strategy 2: Use an Engineered Host Strain

Several commercially available E. coli strains have been engineered to express tRNAs for rare codons.[17] For example, strains like Rosetta™ (DE3) carry a plasmid that supplies tRNAs for several codons that are rare in E. coli, which can improve the expression of heterologous proteins.[17] While these strains don't specifically address this compound, they can alleviate general issues with codon bias.[18]

Strategy 3: Co-express the this compound Biosynthesis Pathway

For a complete solution, you can introduce the genes for the this compound synthesis pathway into your E. coli expression host. The eukaryotic pathway involves a series of enzymes (TYW1, TYW2, TYW3, TYW4) that sequentially modify the guanosine on tRNAPhe.[3][19][20][21] Co-expressing these enzymes along with your gene of interest can enable the host to produce fully modified, functional tRNAPhe.


Table 2: Comparison of Troubleshooting Strategies

StrategyProsConsBest For
Codon Optimization Simple, cost-effective, no need for special strains.[14]May alter protein folding or expression kinetics.[13] Does not address the root cause.Projects where the primary issue is codon rarity, not the modification itself.
Engineered Host Strains Commercially available and easy to use.[17]May not solve the specific this compound modification issue. Often requires plasmid maintenance.Expression of proteins with general codon bias issues.[18]
Co-expression of Modifying Enzymes Directly addresses the lack of this compound. Produces authentically modified tRNA.Requires significant cloning and co-expression optimization.High-value proteins where authentic modification is critical for function or yield.
Visualizing the Problem and Solutions
The this compound Biosynthesis Pathway

The synthesis of Wybutosine (yW) from a guanosine (G) residue on tRNA is a multi-step enzymatic process. Understanding this pathway is key to engineering a host to perform the modification.

Wyosine_Biosynthesis_Pathway G Guanosine (G) on tRNA m1G m¹G G->m1G imG14 imG-14 (yW-187) m1G->imG14 yW86 yW-86 imG14->yW86 yW72 yW-72 yW86->yW72 yW Wybutosine (yW) yW72->yW

Caption: Eukaryotic Wybutosine (yW) biosynthesis pathway.

Troubleshooting Workflow

This diagram outlines a logical approach to identifying and solving expression issues related to this compound modification.

Troubleshooting_Workflow Start Low Protein Yield CheckCodons Analyze Codon Usage: High Phe (UUU/UUC)? Start->CheckCodons Analyze_tRNA Diagnose: Analyze tRNA Modification via HPLC-MS CheckCodons->Analyze_tRNA Yes OtherIssue Investigate Other Issues: Transcription, Solubility, etc. CheckCodons->OtherIssue No Nothis compound Is this compound Modification Absent/Incomplete? Analyze_tRNA->Nothis compound CodonOpt Solution 1: Codon Optimize Gene Nothis compound->CodonOpt Yes EngineeredHost Solution 2: Use Engineered Host Nothis compound->EngineeredHost Yes Coexpress Solution 3: Co-express TYW Enzymes Nothis compound->Coexpress Yes Nothis compound->OtherIssue No End Expression Optimized CodonOpt->End EngineeredHost->End Coexpress->End

Caption: Workflow for troubleshooting low protein expression.

Experimental Protocols

Protocol 1: Isolation of Total tRNA from E. coli

This protocol is a prerequisite for analyzing tRNA modification status by HPLC-MS. It is adapted from established methods.[22][23][24]

Materials:

  • E. coli cell pellet from a 250 mL culture.

  • Buffer A: 20 mM Tris-HCl (pH 7.0), 20 mM MgCl₂, 20 mM 2-mercaptoethanol.

  • Acid phenol (B47542) (pH ~4.5), chloroform.

  • Isopropanol (B130326).

  • Deacylation Buffer: 200 mM Tris-acetate (pH 8.5).

  • DEAE-cellulose or similar anion-exchange resin.

  • Elution Buffer: 20 mM Tris-HCl (pH 7.0), 1 M NaCl.

  • 3 M Sodium Acetate (pH 4.5), 100% Ethanol.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 2.5 mL of Buffer A. Add an equal volume of acid phenol and vortex vigorously for 20 minutes at room temperature.

  • Phase Separation: Centrifuge at >6,000 x g for 10 minutes at room temperature. Carefully transfer the upper aqueous phase to a new tube.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform (1:1), vortex, and centrifuge as in step 2. Repeat this step until the interface is clean.

  • RNA Precipitation (Initial): Transfer the final aqueous phase to a new tube. Add isopropanol to a final concentration of 20% and centrifuge at >9,000 x g for 60 minutes to precipitate large RNAs.

  • tRNA Precipitation: Carefully transfer the supernatant to a new tube and adjust the isopropanol concentration to 60%. Centrifuge at >11,000 x g for 60 minutes to pellet the small RNAs, including tRNA.

  • Deacylation: Discard the supernatant, briefly air-dry the pellet, and dissolve it in 1.25 mL of Deacylation Buffer. Incubate for 60 minutes at 37°C to remove any amino acids attached to the tRNAs.

  • Anion-Exchange Chromatography: Equilibrate a small DEAE-cellulose column (~250 µL resin) with a low-salt wash buffer (e.g., 20 mM Tris-HCl pH 7.0, 200 mM NaCl). Load the sample onto the column. Wash with ~10 column volumes of the wash buffer.

  • Elution: Elute the tRNA with the high-salt Elution Buffer. Collect fractions and monitor absorbance at 260 nm.

  • Final Precipitation: Pool the fractions containing tRNA. Add 0.1 volumes of 3 M Sodium Acetate (pH 4.5) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.

  • Recovery: Centrifuge at >12,000 x g for 1 hour to pellet the purified tRNA. Wash the pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water. Quantify using A260.

Protocol 2: Analysis of tRNA Nucleosides by HPLC-MS

This protocol outlines the general steps for preparing and analyzing purified tRNA to identify its modified nucleosides.[7][9][25]

Materials:

  • Purified total tRNA (~10-20 µg).

  • Nuclease P1.

  • Antarctic Phosphatase or similar.

  • HPLC system with a C18 reverse-phase column.

  • Tandem mass spectrometer (e.g., triple quadrupole).

Procedure:

  • tRNA Digestion: In a microfuge tube, digest ~20 µg of purified tRNA to individual nucleosides using Nuclease P1, followed by dephosphorylation with a phosphatase according to the manufacturer's instructions.

  • Sample Preparation: After digestion, centrifuge the sample to pellet any undigested material or enzyme. Transfer the supernatant containing the nucleosides for analysis.

  • HPLC Separation: Inject the sample onto a reverse-phase HPLC column. Separate the nucleosides using a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[22]

  • Mass Spectrometry Analysis: Eluting nucleosides are directly introduced into the mass spectrometer. Operate the MS in positive ion mode.

  • Data Acquisition and Analysis: Use a dynamic multiple reaction monitoring (DMRM) method to detect and quantify known nucleosides based on their specific parent-to-daughter ion transitions.[7][9] Compare the retention times and mass spectra of peaks in your sample to those of known standards to identify and quantify the presence or absence of this compound and its intermediates.

HPLC-MS Workflow Diagram

HPLC_MS_Workflow tRNA_iso Purified total tRNA Digestion Enzymatic Digestion (Nuclease P1, Phosphatase) tRNA_iso->Digestion HPLC HPLC Separation (Reverse Phase) Digestion->HPLC MS Tandem MS Analysis (DMRM) HPLC->MS Data Data Analysis: Identify & Quantify Nucleosides MS->Data Result Modification Profile Data->Result

Caption: Workflow for tRNA modification analysis by HPLC-MS.

References

Technical Support Center: Optimizing Buffer Conditions for Wyosine Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions for enzymes involved in the Wyosine biosynthetic pathway. The following FAQs, troubleshooting guides, and experimental protocols are designed to address specific issues encountered during enzymatic assays of Trm5, TYW1, TYW2, TYW3, and TYW4.

Frequently Asked Questions (FAQs)

Q1: What is the this compound biosynthetic pathway and why is it important?

The this compound biosynthetic pathway is a multi-step enzymatic process responsible for the synthesis of Wybutosine (B12426080) (yW), a hypermodified guanosine (B1672433) found at position 37 of phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea.[1][2] This modification is crucial for maintaining translational fidelity and preventing frameshift errors during protein synthesis.[2] The pathway involves a series of enzymes that catalyze distinct reactions, starting with the methylation of a guanosine residue.[1]

Q2: Which enzymes are involved in the this compound pathway?

The core enzymatic pathway in Saccharomyces cerevisiae consists of five key enzymes acting sequentially:[1]

  • Trm5: A methyltransferase that methylates guanosine at position 37 (G37) to form 1-methylguanosine (B33566) (m¹G37).[1][2]

  • TYW1: A radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the formation of the tricyclic core of this compound, 4-demethylthis compound (B1206707) (imG-14), using pyruvate (B1213749) as a co-substrate.[1][3]

  • TYW2: An enzyme that adds an α-amino-α-carboxypropyl (acp) group from SAM to imG-14.[1][4]

  • TYW3: A SAM-dependent methyltransferase that methylates the N3 position of the imidazopurine ring.[1][5]

  • TYW4: A bifunctional enzyme that catalyzes the final two steps: methylation and methoxycarbonylation of the acp side chain to produce the final Wybutosine.[1][6]

Q3: Why are the buffer conditions so critical for these enzyme assays?

As with most enzymatic assays, buffer conditions are paramount for ensuring optimal activity and stability of the this compound pathway enzymes. Key parameters that need careful optimization include:

  • pH: Directly influences the ionization state of amino acid residues in the enzyme's active site and can affect substrate binding and catalysis.

  • Ionic Strength: Affects protein solubility and conformation. Both excessively low and high salt concentrations can lead to decreased enzyme activity.

  • Reducing Agents: Radical SAM enzymes like TYW1 are particularly sensitive to oxidation and require a reducing environment to maintain the integrity of their iron-sulfur clusters.[3]

  • Cofactors and Co-substrates: The activity of these enzymes is dependent on the presence of essential molecules like S-adenosylmethionine (SAM), pyruvate, and potentially metal ions. Their concentrations need to be optimized.

  • Additives: Stabilizing agents such as glycerol (B35011) or detergents may be necessary to prevent protein aggregation and loss of activity.

Troubleshooting Guides

General Troubleshooting for this compound Enzyme Assays
ProblemPossible CauseRecommended Solution
No or Low Enzyme Activity Inactive enzyme preparationEnsure proper protein folding during expression and purification. Store purified enzymes at -80°C in appropriate storage buffer. Avoid repeated freeze-thaw cycles.
Suboptimal buffer pHPerform a pH optimization screen using a range of buffers with overlapping pKa values.
Incorrect buffer componentsVerify the presence and concentration of all necessary cofactors (e.g., SAM, pyruvate, Mg²⁺) and reducing agents (e.g., DTT).
Oxidative damage (especially for TYW1)For radical SAM enzymes, conduct all experiments in an anaerobic chamber. Use oxygen-free buffers and reagents.[3]
Substrate degradation or impurityUse high-quality, pure tRNA substrate. Verify the integrity of the substrate before the assay.
High Background Signal Non-enzymatic reactionRun a no-enzyme control to quantify the rate of non-enzymatic product formation.
Contaminating enzymes in the preparationFurther purify the enzyme of interest. Use specific inhibitors for known contaminating activities if available.
Reagent instabilityPrepare fresh reagents, especially SAM and reducing agents, before each experiment.
Inconsistent Results Pipetting errorsUse calibrated pipettes and prepare a master mix for reaction components to minimize variability.
Temperature fluctuationsEnsure all reaction components are at the correct temperature before initiating the assay. Use a temperature-controlled incubator or water bath.
Assay components not mixed properlyGently vortex or pipette to mix all components thoroughly before starting the reaction and measurements.
Specific Troubleshooting for TYW1 (Radical SAM Enzyme) Assays
ProblemPossible CauseRecommended Solution
Complete lack of TYW1 activity Inactive Fe-S clustersTYW1 requires chemical reconstitution of its iron-sulfur clusters to be active. This must be performed under strict anaerobic conditions.[3]
Insufficient reducing environmentEnsure the presence of a strong reducing agent like sodium dithionite (B78146) in the assay buffer. The assay must be performed in an anaerobic chamber.[3]
Absence of necessary cofactorsTYW1 requires both SAM and pyruvate for its catalytic activity. Ensure these are present at optimized concentrations.[3]
Low yield of imG-14 product Sub-optimal concentration of reductantTitrate the concentration of the reducing agent (e.g., sodium dithionite) to find the optimal level that maximizes activity without inhibiting the enzyme.
Inefficient reconstitution of Fe-S clustersOptimize the duration and conditions of the chemical reconstitution step. Prolonged incubation can lead to protein aggregation.[3]

Experimental Protocols & Data

Protocol for TYW1 Enzymatic Assay

This protocol is adapted for an in vitro assay using in vitro transcribed tRNA as a substrate. All steps must be performed in an anaerobic chamber.[3]

1. Preparation of Reagents:

  • Prepare all buffers and solutions using oxygen-free water.

  • TYW1 Assay Buffer (10X Stock): 1 M Tris-HCl (pH 8.0), 1 M KCl.

  • Other Reagents: 40 mM DTT, 20 mM MgCl₂, 20 mM SAM, 200 µM tRNAPhe, 200 µM Trm5, 15 mM methyl viologen, 100 mM sodium dithionite, 20 mM pyruvate.

2. Reaction Setup:

  • In a microcentrifuge tube inside an anaerobic chamber, combine the following components to the specified final concentrations:

ComponentFinal Concentration
Tris-HCl (pH 8.0)100 mM
KCl100 mM
DTT4 mM
MgCl₂2 mM
SAM2 mM
tRNAPhe20 µM
Trm520 µM
Methyl Viologen1.5 mM
Sodium Dithionite10 mM
Pyruvate2 mM
TYW1 Enzyme20 µM
  • The total reaction volume can be adjusted as needed (e.g., 50 µL or 100 µL).

  • Note: Trm5 is included to methylate G37 of the in vitro transcribed tRNA, which is a prerequisite for TYW1 activity.[3]

3. Incubation:

  • Incubate the reaction mixture at 50°C for the desired time period (e.g., 1-2 hours).

4. Reaction Quenching and Analysis:

  • Stop the reaction by freezing the samples or by proceeding directly to RNA extraction.

  • The formation of the imG-14 product can be analyzed by LC-MS after RNA digestion to nucleosides.

Buffer Conditions for this compound Pathway Enzyme Assays

The following table summarizes the known and recommended starting buffer conditions for the enzymes in the this compound biosynthetic pathway. For enzymes other than TYW1, these are general recommendations for similar classes of enzymes and should be used as a starting point for optimization.

EnzymeBuffer System (pH)Salt (mM)Reducing AgentCofactors/Co-substratesAdditives
Trm5 Tris-HCl or HEPES (7.5-8.5)50-150 KCl or NaCl1-5 mM DTT10-100 µM SAM, 5-10 mM MgCl₂5-10% Glycerol
TYW1 100 mM Tris-HCl (8.0)100 mM KCl4 mM DTT, 10 mM Sodium Dithionite2 mM SAM, 2 mM Pyruvate, 2 mM MgCl₂1.5 mM Methyl Viologen
TYW2 Tris-HCl or HEPES (7.5-8.5)50-150 KCl or NaCl1-5 mM DTT10-100 µM SAM, 5-10 mM MgCl₂5-10% Glycerol
TYW3 Tris-HCl or HEPES (7.5-8.5)50-150 KCl or NaCl1-5 mM DTT10-100 µM SAM, 5-10 mM MgCl₂5-10% Glycerol
TYW4 Tris-HCl or HEPES (7.5-8.5)50-150 KCl or NaCl1-5 mM DTT10-100 µM SAM, 5-10 mM MgCl₂5-10% Glycerol

Visualizations

This compound Biosynthetic Pathway

Wyosine_Pathway cluster_tRNA tRNA-Phe G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 Methylation imG14 imG-14 m1G37->imG14 Tricyclic Ring Formation yW72 yW-72 imG14->yW72 acp Transfer yW58 yW-58 yW72->yW58 Methylation yW Wybutosine (yW) yW58->yW Methylation & Methoxycarbonylation Trm5 Trm5 Trm5->G37 TYW1 TYW1 TYW1->m1G37 TYW2 TYW2 TYW2->imG14 TYW3 TYW3 TYW3->yW72 TYW4 TYW4 TYW4->yW58 SAM1 SAM SAM1->Trm5 Pyruvate Pyruvate Pyruvate->TYW1 SAM2 SAM SAM2->TYW2 SAM3 SAM SAM3->TYW3 SAM4 SAM SAM4->TYW4

Caption: The enzymatic cascade of the Wybutosine biosynthetic pathway.

General Workflow for Buffer Optimization

Buffer_Optimization_Workflow start Start: Define Assay Parameters (Enzyme, Substrate, Detection Method) ph_screen 1. pH Screening (Test broad range of buffers, e.g., pH 5-9) start->ph_screen salt_opt 2. Ionic Strength Optimization (Vary salt concentration, e.g., 0-200 mM KCl/NaCl) ph_screen->salt_opt cofactor_titration 3. Cofactor/Co-substrate Titration (e.g., SAM, Pyruvate, Mg2+) salt_opt->cofactor_titration additive_screen 4. Additive Screening (Glycerol, DTT, Detergents) cofactor_titration->additive_screen final_opt 5. Final Validation (Confirm optimal conditions) additive_screen->final_opt end End: Optimized Assay Conditions final_opt->end

Caption: A systematic approach for optimizing enzyme assay buffer conditions.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Logic rect_node rect_node start Low/No Activity? check_enzyme Is the enzyme active? start->check_enzyme check_buffer Are buffer conditions optimal? check_enzyme->check_buffer Yes solution_enzyme Solution: Check purification, storage, and handling. Run a positive control. check_enzyme->solution_enzyme No check_cofactors Are all cofactors present? check_buffer->check_cofactors Yes solution_buffer Solution: Perform pH and salt optimization. check_buffer->solution_buffer No check_reducing Is the environment reducing? (for TYW1) check_cofactors->check_reducing Yes solution_cofactors Solution: Verify presence and concentration of SAM, pyruvate, etc. check_cofactors->solution_cofactors No solution_reducing Solution: Work in an anaerobic chamber. Add fresh DTT/dithionite. check_reducing->solution_reducing No

References

Technical Support Center: Troubleshooting Frameshift Reporter Assays for Wyosine Function

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for frameshift reporter assays focused on the function of Wyosine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and obtain reliable, reproducible data from their experiments.

Understanding the Role of this compound in Translation

This compound (yW) is a hypermodified guanosine (B1672433) found at position 37 of tRNAPhe in eukaryotes and archaea, adjacent to the anticodon.[1][2][3][4] This complex modification is crucial for ensuring translational accuracy by stabilizing the codon-anticodon interaction, which helps to prevent ribosomal frameshifting.[2][3][5][6] A deficiency in this compound has been linked to an increase in -1 ribosomal frameshifting events.[1][3][7] Frameshift reporter assays are essential tools for studying the impact of this compound and the enzymes involved in its biosynthesis on translational fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during a frameshift reporter assay, offering potential causes and actionable solutions.

Issue 1: Low or No Luminescence Signal

Question: I am detecting a very weak or no signal from my experimental samples. What are the potential causes and how can I fix this?

Answer: A weak or nonexistent signal can be caused by several factors, from issues with the reagents to problems with the experimental setup. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Low Transfection Efficiency Verify the quality and concentration of your plasmid DNA using endotoxin-free kits.[8] Optimize the ratio of transfection reagent to DNA for your specific cell line. You can confirm transfection efficiency using a control plasmid expressing a fluorescent protein like GFP.[9]
Poor Cell Health Ensure that cells are healthy, within a low passage number, and are not overly confluent at the time of transfection.[9] Regularly check for mycoplasma contamination.
Ineffective Reporter Construct Sequence your plasmid to confirm the integrity of the promoter, reporter gene, and the inserted slippery sequence.[9]
Suboptimal Assay Reagents Check the expiration dates and storage conditions of all assay reagents, particularly the luciferase substrate.[9] If possible, prepare fresh reagents before each experiment.
Incorrect Instrument Settings Ensure the luminometer's integration time is set appropriately. If the signal is low, increasing the integration time may help improve detection.[9]
Weak Promoter Activity If possible, consider using a stronger promoter to drive the expression of your reporter construct.[10]
Issue 2: High Background Luminescence

Question: My negative control wells are showing high luminescence readings. What could be the cause and how can I fix it?

Answer: High background luminescence can mask the true signal from your experimental reporter. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Contamination of Reagents or Samples Use fresh, sterile pipette tips for each sample and reagent to prevent cross-contamination.[11]
Plate Type Use opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk.[8][11]
Phenol (B47542) Red in Cell Culture Medium If possible, use a culture medium without phenol red, as it can contribute to the background signal.[11]
Substrate Autoluminescence Prepare fresh substrates before each experiment, as they can degrade and auto-luminesce over time.[11]
Issue 3: High Variability Between Replicates

Question: I am observing significant variability in the luminescence readings between my technical replicates. What could be causing this and how can I improve consistency?

Answer: High variability can undermine the statistical significance of your results. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Pipetting Errors Calibrate your pipettes regularly. For transfections and reagent additions, prepare a master mix to ensure consistency across all wells.[8][10]
Inconsistent Cell Seeding Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating.
Edge Effects Wells on the perimeter of the plate are more susceptible to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[9]
Variable Transfection Efficiency In addition to optimizing the transfection protocol, using a dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase) can help normalize for variability in transfection efficiency.[8][12]

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for Measuring Frameshifting

This protocol is a generalized procedure based on common practices in the field for quantifying ribosomal frameshifting.[7][13]

1. Plasmid Construction:

  • A dual-luciferase reporter plasmid is constructed. The Renilla luciferase (RLuc) gene is in the 0-frame, followed by the frameshift-inducing sequence (e.g., from a virus or a synthetic slippery sequence).

  • The Firefly luciferase (FLuc) gene is cloned in the -1 reading frame relative to RLuc.

  • A control plasmid is also created where FLuc is in the same frame as RLuc, representing 100% read-through.

2. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate to be 70-90% confluent at the time of transfection.

  • Transfect cells with the frameshift reporter plasmid or the in-frame control plasmid using an optimized transfection protocol. Include a mock-transfected control for background measurement.

3. Cell Lysis and Luminescence Measurement:

  • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Measure both Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay reagent kit.

4. Data Analysis:

  • Calculate the ratio of Firefly to Renilla luciferase activity for each well.

  • The frameshifting efficiency is calculated by dividing the (FLuc/RLuc) ratio of the frameshift construct by the (FLuc/RLuc) ratio of the in-frame control construct and multiplying by 100.

Visualizations

This compound Biosynthesis Pathway and its Impact on Translation

Wyosine_Pathway cluster_tRNA_mod tRNA Modification Pathway cluster_translation Impact on Translation Guanosine Guanosine at position 37 (in pre-tRNAPhe) m1G m1G37 Guanosine->m1G TRM5 imG14 imG-14 m1G->imG14 TYW1 Frameshift Ribosomal Frameshifting (Aberrant Protein) m1G->Frameshift This compound This compound (yW) imG14->this compound TYW2, TYW3, TYW4 imG14->Frameshift Leads to Increased Frameshifting Normal_Translation In-frame Translation (Correct Protein) This compound->Normal_Translation Ensures Fidelity

Caption: The multi-step enzymatic pathway for this compound biosynthesis and its role in preventing ribosomal frameshifting.

Experimental Workflow for a Dual-Luciferase Frameshift Reporter Assay

Reporter_Assay_Workflow start Start plasmid_prep Plasmid Construction (Frameshift & Control Reporters) start->plasmid_prep cell_culture Cell Seeding plasmid_prep->cell_culture transfection Transfection of Reporter Plasmids cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation lysis Cell Lysis incubation->lysis measurement Measure RLuc and FLuc Luminescence lysis->measurement analysis Data Analysis: Calculate FLuc/RLuc Ratio Determine Frameshift Efficiency measurement->analysis end End analysis->end Troubleshooting_Logic start Low or No Signal check_transfection Check Transfection Efficiency (e.g., with GFP control) start->check_transfection optimize_transfection Optimize DNA:Reagent Ratio Use Endotoxin-Free DNA check_transfection->optimize_transfection Low check_cells Assess Cell Health (Viability, Passage #, Confluency) check_transfection->check_cells Normal resolved Signal Restored optimize_transfection->resolved improve_culture Improve Cell Culture Practices Test for Mycoplasma check_cells->improve_culture Poor check_reagents Verify Reagent Integrity (Expiration Dates, Storage) check_cells->check_reagents Good improve_culture->resolved use_fresh_reagents Prepare Fresh Reagents check_reagents->use_fresh_reagents Expired/Improperly Stored check_instrument Check Luminometer Settings (Integration Time) check_reagents->check_instrument OK use_fresh_reagents->resolved adjust_settings Increase Integration Time check_instrument->adjust_settings Suboptimal adjust_settings->resolved

References

Technical Support Center: Minimizing Artifacts in Fluorescence Microscopy of Wyosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence microscopy of Wyosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the imaging of this intrinsically fluorescent modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence microscopy?

A1: this compound exhibits fluorescence with excitation maxima at approximately 239 nm and 318 nm, and an emission maximum at 443 nm at a pH of 7.5.[1] For microscopy applications, excitation around 318 nm is generally preferred as it is less damaging to cells than deep UV light and avoids the autofluorescence of many endogenous molecules that excite in the deep UV range.[2][3]

Q2: Why is my this compound signal so weak?

A2: A weak signal can be due to several factors:

  • Low abundance: this compound is a hypermodified nucleoside found at a specific position in tRNAPhe, so its concentration in the cell is not as high as that of highly expressed fluorescent proteins.[4]

  • Photobleaching: this compound derivatives are known to be highly photoreactive, which can lead to rapid signal loss upon exposure to excitation light.[1]

  • Suboptimal pH: The fluorescence of this compound has been characterized at pH 7.5. Deviations from this pH in your imaging buffer could potentially reduce fluorescence intensity.

  • Instrument settings: Incorrect filter sets, low laser power, or short exposure times can all contribute to a weak signal.

Q3: I am observing a lot of background fluorescence. What could be the cause?

A3: High background can originate from several sources:

  • Autofluorescence: Cellular components such as NADH and flavins can fluoresce, particularly when using UV or near-UV excitation.[5][6]

  • Media and reagents: Components of your imaging medium or mounting medium can be fluorescent.

  • Non-specific staining: If you are using any counterstains, they may be binding non-specifically.

  • Ambient light: Light from the room entering the microscope light path can increase background noise.[6]

Q4: What is photobleaching and how can I minimize it for this compound imaging?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[1] Given that this compound is highly photoreactive, minimizing photobleaching is critical. Strategies include:

  • Reduce excitation light intensity: Use the lowest laser power that provides a detectable signal.

  • Minimize exposure time: Use the shortest possible exposure time for image acquisition.

  • Use an antifade mounting medium: These reagents scavenge free radicals that contribute to photobleaching.

  • Image different fields of view: If possible, avoid repeatedly imaging the same area.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)

Symptoms: The fluorescence intensity of your sample decreases noticeably during a time-lapse experiment or even during a single image acquisition.

Possible Causes and Solutions:

CauseSolution
High Photoreactivity of this compound This compound derivatives are known to be highly photoreactive.[1] It is crucial to minimize the total exposure to excitation light.
Excessive Excitation Light - Reduce the laser power or illumination intensity to the minimum required for a sufficient signal-to-noise ratio.- Use neutral density filters to attenuate the excitation light.
Long Exposure Times - Decrease the camera exposure time.- If the signal is too weak with shorter exposures, consider using a more sensitive detector.
Lack of Antifade Reagents - Use a commercially available antifade mounting medium.- Prepare a custom mounting medium containing an antifade agent like n-propyl gallate.
High Oxygen Concentration Oxygen can contribute to photobleaching. While deoxygenating the sample is complex for live-cell imaging, for fixed samples, some antifade reagents also have oxygen-scavenging properties.
Problem 2: High Background Noise and Poor Contrast

Symptoms: The distinction between the this compound signal and the background is poor, making it difficult to identify and analyze your target.

Possible Causes and Solutions:

CauseSolution
Cellular Autofluorescence - Include an unstained control sample to assess the level of autofluorescence.- Use spectral imaging and linear unmixing to computationally separate the this compound signal from the autofluorescence background.- Since this compound's emission is in the blue-green range, autofluorescence from flavins can be a significant issue. Try to use filter sets that are highly specific to this compound's emission peak.
Fluorescent Impurities in Reagents - Use high-purity, spectroscopy-grade solvents and reagents for all buffers and mounting media.- Test each component of your imaging buffer for intrinsic fluorescence.
Incorrect Filter Sets - Ensure that your excitation and emission filters are optimized for this compound's spectral properties (Excitation: ~318 nm, Emission: ~443 nm).- Use bandpass filters with narrow bandwidths to minimize the collection of out-of-band light.
Ambient Light Contamination - Ensure that the microscope is in a dark room and that all light sources not required for the experiment are turned off.[6]
Problem 3: No or Very Weak this compound Signal

Symptoms: You are unable to detect any fluorescence from your sample, or the signal is barely distinguishable from the noise.

Possible Causes and Solutions:

CauseSolution
Low this compound Concentration - Ensure that your cell type and culture conditions are appropriate for the expression of tRNAPhe containing this compound.- Consider using cell lines known to have high levels of tRNA modifications.
Incorrect Instrument Settings - Verify that the correct laser line and filter cube are selected.- Optimize detector gain and exposure time. Start with longer exposure times to find the signal, then optimize to minimize photobleaching.
Sample Preparation Issues - For fixed cells, ensure that the fixation and permeabilization protocol does not lead to the loss of tRNA. Some harsh permeabilization methods can result in the loss of cellular RNA.- Verify the pH of your final mounting medium is close to 7.5, as this compound's fluorescence is pH-sensitive.
Photobleaching During Sample Finding - Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells of interest before switching to fluorescence excitation.

Quantitative Data Summary

ParameterValueReference
Excitation Maxima 239 nm, 318 nm[1]
Emission Maximum 443 nm[1]
Optimal pH 7.5[1]
Fluorescence Quantum Yield (Φ) Not reported
Fluorescence Lifetime (τ) Not reported
Photostability Highly photoreactive (qualitative)[1]

Experimental Protocols

Protocol: Imaging Endogenous this compound Fluorescence in Fixed Mammalian Cells

This protocol is a suggested starting point and may require optimization for your specific cell type and microscope system.

1. Cell Culture and Seeding: a. Culture mammalian cells of interest on #1.5 thickness glass coverslips in a suitable multi-well plate. b. Seed cells to achieve 60-80% confluency at the time of fixation.

2. Fixation: a. Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

3. Permeabilization (Optional, for counterstaining): If you only intend to image the endogenous this compound fluorescence, this step can be skipped. If you need to counterstain intracellular structures, a mild permeabilization is recommended to preserve RNA integrity. a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

4. Counterstaining (Optional): a. If desired, incubate with a suitable counterstain (e.g., a far-red nuclear stain to avoid spectral overlap with this compound) according to the manufacturer's protocol. b. Wash thoroughly with PBS to remove unbound stain.

5. Mounting: a. Carefully remove the final PBS wash. b. Add a drop of antifade mounting medium to a glass microscope slide. c. Gently invert the coverslip with the cells facing down onto the drop of mounting medium. d. Seal the edges of the coverslip with nail polish to prevent drying. e. Store the slides in the dark at 4°C until imaging. For best results, image within 24 hours.

6. Imaging: a. Use a fluorescence microscope equipped with a UV or near-UV light source and appropriate filter sets for this compound (e.g., Excitation: 315-325 nm, Emission: 435-455 nm). b. Use transmitted light (DIC or phase contrast) to locate and focus on the cells. c. Switch to the fluorescence channel and use the minimum necessary excitation power and exposure time to acquire images. d. Acquire a z-stack if three-dimensional information is required.

Visualizations

Experimental Workflow for this compound Fluorescence Microscopy

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining & Mounting cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (Optional, e.g., 0.1% Triton X-100) fixation->permeabilization mounting Mounting (Antifade Medium) fixation->mounting counterstain Counterstaining (Optional) permeabilization->counterstain counterstain->mounting locate_cells Locate Cells (Transmitted Light) mounting->locate_cells acquire_image Image Acquisition (Ex: ~318nm, Em: ~443nm) locate_cells->acquire_image analysis Image Analysis acquire_image->analysis

Caption: Experimental workflow for imaging endogenous this compound fluorescence.

This compound Biosynthesis Pathway

wyosine_biosynthesis G37 Guanosine-37 (in pre-tRNA) m1G37 m1G-37 G37->m1G37 AdoMet imG14 imG-14 (4-demethylthis compound) m1G37->imG14 Radical AdoMet Trm5 Trm5 m1G37->Trm5 yW86 yW-86 imG14->yW86 AdoMet Tyw1 Tyw1 imG14->Tyw1 yW72 yW-72 yW86->yW72 AdoMet Tyw2 Tyw2 yW86->Tyw2 yW Wybutosine (yW) yW72->yW AdoMet, CO2 Tyw3 Tyw3 yW72->Tyw3 Tyw4 Tyw4 yW->Tyw4 Trm5->G37 Tyw1->m1G37 Tyw2->imG14 Tyw3->yW86 Tyw4->yW72

Caption: Simplified biosynthesis pathway of Wybutosine (yW) in eukaryotes.

References

Technical Support Center: Wyosine Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating heterogeneity in Wyosine modification levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its modification level heterogeneous?

This compound (yW) is a hypermodified guanosine (B1672433) found at position 37 in the anticodon loop of tRNAPhe in most eukaryotes and archaea.[1][2][3] Its presence is crucial for maintaining the correct reading frame during protein translation.[4][5] The levels of this compound modification can be heterogeneous due to several factors, including:

  • Cellular Conditions: Modification levels can vary with cell growth, stress conditions, and the availability of essential cofactors like S-adenosylmethionine (SAM).[1]

  • Intermediate Forms: The biosynthesis of this compound is a multi-step enzymatic process, and intermediates can accumulate, leading to a mixture of different this compound derivatives.[1][4][6]

  • Disease States: Hypomodification of this compound, meaning a lower than normal level of the mature modification, has been observed in various diseases, including cancer and neurological disorders.[7][8][9]

Q2: My tRNA sequencing results for tRNAPhe are poor. What could be the issue?

Sequencing tRNA can be challenging due to its extensive modifications and stable secondary structure, which can impede reverse transcription.[10][11] Specific issues related to this compound analysis include:

  • Reverse Transcriptase Stalling: The complex, bulky this compound modification can cause the reverse transcriptase to stall or dissociate from the tRNA template, leading to incomplete cDNA synthesis and low sequencing coverage.[11][12]

  • Inaccurate Base Calling: Some reverse transcriptases may read through the modified base but misincorporate a nucleotide, leading to errors in the sequence data.[11][12]

To improve results, consider using specialized tRNA sequencing protocols like DM-tRNA-seq or ARM-seq, which employ enzymes like AlkB to remove certain methyl groups that can interfere with reverse transcription.[10][11][13]

Q3: I am seeing multiple peaks in my HPLC chromatogram when analyzing this compound. What do they represent?

Observing multiple peaks during HPLC analysis of this compound is common and can be attributed to the presence of various this compound derivatives and biosynthetic intermediates.[6] The biosynthetic pathway of Wybutosine (the mature form in many eukaryotes) involves several intermediate structures, such as m¹G, imG-14, yW-86, and yW-72.[3][14] The relative abundance of these intermediates can fluctuate depending on cellular conditions, leading to a heterogeneous population of modified tRNAPhe.

Q4: My mass spectrometry results show a dinucleotide (e.g., yWpA) instead of a single nucleoside. Why is this happening?

This compound and its derivatives are known to be resistant to digestion by certain nucleases, such as Nuclease P1, which is commonly used in sample preparation for LC-MS analysis.[5][15] This resistance can lead to incomplete digestion of the tRNA, resulting in the detection of dinucleotides where the this compound modification is still attached to the adjacent nucleotide (typically adenosine (B11128) at position 38).[15]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak resolution or co-elution of this compound derivatives. Inappropriate column chemistry or mobile phase composition.Use a C18 or C30 reverse-phase column for better separation of hydrophobic molecules like this compound.[16] Optimize the gradient elution program, adjusting the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer.[17]
Loss of this compound modification during sample preparation. The glycosidic bond of this compound derivatives is labile under acidic conditions.[3]Ensure all buffers used during tRNA isolation and digestion are maintained at a neutral or slightly basic pH. Avoid prolonged incubation steps, especially at low pH.[3]
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Prepare fresh mobile phases daily and ensure they are properly degassed.[16]
Low signal intensity. Insufficient amount of starting material (tRNA). Inefficient digestion of tRNA to nucleosides.Start with a sufficient quantity of purified total tRNA.[16] Ensure complete digestion by optimizing the enzyme-to-substrate ratio and incubation time for the nucleases used.
Mass Spectrometry (LC-MS/MS) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Detection of dinucleotides (e.g., yWpA) instead of mononucleosides. Incomplete enzymatic digestion due to the resistance of the phosphodiester bond adjacent to this compound to Nuclease P1.[15]Use a combination of nucleases for digestion. Consider adding alkaline phosphatase to the reaction to remove the 3' phosphate (B84403) after Nuclease P1 digestion, which can improve the yield of mononucleosides.[16]
Difficulty distinguishing between this compound isomers (e.g., imG and imG2). Isomers have the same mass-to-charge (m/z) ratio and may have similar fragmentation patterns.[3]Optimize chromatographic separation to resolve the isomers based on slight differences in retention time.[3] If standards are available, compare the retention times and fragmentation patterns of the unknown peaks to those of the standards.
Low ion intensity for this compound derivatives. Poor ionization efficiency. Sample degradation.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates). Ensure samples are analyzed promptly after preparation to minimize degradation.
tRNA Sequencing
Problem Possible Cause(s) Suggested Solution(s)
Low read coverage in the region of this compound modification. Reverse transcriptase stalling or termination at the bulky this compound modification site.[11][12]Use a reverse transcriptase with higher processivity and tolerance for modified bases. Employ specialized tRNA sequencing methods like DM-tRNA-seq or ARM-seq that use demethylases (e.g., AlkB) to remove methyl groups that block reverse transcription.[10][11][13]
High mismatch rate at the this compound position. The reverse transcriptase reads through the modified base but misincorporates a different nucleotide.[11][12]Analyze the mismatch patterns. Specific modifications can induce characteristic "signatures" of misincorporation that can be used to identify the modification.[12] Compare results with and without demethylase treatment to confirm that the mismatch is due to a modification.[13]
Bias in tRNA quantification. The extensive modifications and secondary structure of tRNA can lead to biased library preparation and reverse transcription efficiency.[10]While relative quantification across samples can still be valuable, be cautious with absolute quantification.[10] Consider using orthogonal methods like northern blotting or droplet digital PCR to validate the expression levels of specific tRNAs.[10]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Nucleosides from Total tRNA

This protocol provides a general workflow for the analysis of this compound nucleosides by High-Performance Liquid Chromatography (HPLC).

1. tRNA Isolation and Purification:

  • Isolate total tRNA from cells or tissues using a suitable RNA extraction method (e.g., TRIzol, column-based kits).

  • To enrich for tRNA, consider further purification steps like size-exclusion chromatography or anion-exchange chromatography.

2. Enzymatic Digestion of tRNA to Nucleosides:

  • To 10-20 µg of purified tRNA, add Nuclease P1 (to digest to 5'-mononucleotides) and incubate at 37°C for 2-4 hours in a buffer of pH 5.0-5.5.

  • Add bacterial alkaline phosphatase and a buffer to bring the pH to ~8.0. Incubate at 37°C for 2-4 hours to dephosphorylate the nucleotides to nucleosides.[16]

  • Filter the digested sample through a 0.22 µm filter before HPLC analysis.[18]

3. HPLC Separation:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17]

  • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 40-60%) over 30-40 minutes to elute the nucleosides based on their hydrophobicity.[18]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detector at 254 nm or a photodiode array (PDA) detector to collect spectra from 220-320 nm. This compound has a characteristic UV absorbance spectrum.[15]

4. Data Analysis:

  • Identify peaks corresponding to this compound and its derivatives by comparing their retention times to those of known standards, if available.

  • Quantify the amount of each nucleoside by integrating the area under the corresponding peak.

Protocol 2: General Workflow for tRNA Sequencing

This protocol outlines a general workflow for preparing tRNA libraries for high-throughput sequencing.

1. tRNA Isolation and Demethylation (Optional but Recommended):

  • Isolate total RNA and enrich for tRNA as described in Protocol 1.

  • For improved sequencing of modified tRNAs, treat the tRNA with a demethylase like AlkB to remove methyl groups that can block reverse transcription.[10][11]

2. Adaptor Ligation:

  • Ligate a 3' adaptor to the 3' end of the tRNAs.

  • Ligate a 5' adaptor to the 5' end of the tRNAs.

3. Reverse Transcription:

  • Use the ligated 3' adaptor as a priming site for reverse transcription to synthesize cDNA. Use a reverse transcriptase that is more tolerant of RNA modifications and secondary structures.

4. PCR Amplification:

  • Amplify the cDNA library using primers that are complementary to the 5' and 3' adaptors.

5. Sequencing:

  • Sequence the amplified library on a high-throughput sequencing platform.

6. Data Analysis:

  • Trim adaptor sequences from the reads.

  • Align the reads to a reference library of mature tRNA sequences.

  • Analyze the alignment for read-through, termination, and misincorporation patterns at the position of the this compound modification.

Signaling Pathways and Workflows

Wyosine_Biosynthesis_Pathway G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Methylation imG14 imG-14 (4-demethylthis compound) m1G37->imG14 Tricyclic Ring Formation yW86 yW-86 imG14->yW86 acp Group Addition yW72 yW-72 yW86->yW72 Methylation yW58 yW-58 yW72->yW58 yW Wybutosine (yW) yW58->yW OHyW OHyW / O2yW yW->OHyW Hydroxylation/ Peroxidation Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4 TYW5 TYW5

Caption: Eukaryotic Wybutosine (yW) biosynthesis pathway.

HPLC_Workflow start Start: Total tRNA Sample digestion Enzymatic Digestion (Nuclease P1 + Alkaline Phosphatase) start->digestion filtration Sample Filtration (0.22 µm filter) digestion->filtration hplc HPLC Analysis (Reverse-Phase Column) filtration->hplc detection UV/PDA Detection hplc->detection analysis Data Analysis: Peak Integration & Quantification detection->analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic start Inconsistent This compound Quantification check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_hplc_method Review HPLC Method Parameters start->check_hplc_method check_ms_params Review MS Parameters start->check_ms_params check_seq_data Review Sequencing Data Analysis start->check_seq_data acidic_ph Acidic pH during isolation/digestion? check_sample_prep->acidic_ph incomplete_digestion Incomplete digestion? check_sample_prep->incomplete_digestion wrong_column Suboptimal column or mobile phase? check_hplc_method->wrong_column rt_stalling Evidence of RT stalling/mismatch? check_seq_data->rt_stalling solution_ph Action: Maintain neutral/basic pH acidic_ph->solution_ph Yes solution_digest Action: Optimize digestion (enzymes, time) incomplete_digestion->solution_digest Yes solution_hplc Action: Optimize separation (gradient, column) wrong_column->solution_hplc Yes solution_seq Action: Use specialized tRNA-seq protocol rt_stalling->solution_seq Yes

Caption: Troubleshooting logic for this compound quantification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of Wyosine-related proteins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization process of this compound-related proteins, such as the enzymes involved in the this compound biosynthesis pathway (TYW1, TYW2, TYW3, TYW4, etc.).

Problem Potential Cause Suggested Solution
Amorphous Precipitate Protein concentration is too high.Decrease the protein concentration.[1][2]
Precipitant concentration is too high.Reduce the precipitant concentration.[2]
Protein is unstable or aggregated.Ensure the protein is pure and monodisperse. Consider adding stabilizing agents to the buffer.[1][3]
pH is not optimal.Screen a wider pH range around the protein's isoelectric point (pI).[4]
Showers of Microcrystals Nucleation is too rapid.Lower the protein and/or precipitant concentration.[5]
Temperature is not optimal.Experiment with different crystallization temperatures.[6]
Too many nucleation sites.Consider using 'containerless' crystallization methods or additives that 'poison' nucleation, such as ethanol (B145695) or dioxane.[7]
Try microseeding with crushed crystals into a solution with lower supersaturation.[5][7]
No Crystals/Clear Drops Protein concentration is too low.Increase the protein concentration.[1][2]
Precipitant concentration is too low.Increase the precipitant concentration.[2]
Protein is too soluble under the screened conditions.Explore a wider range of precipitants (salts, polymers, organic solvents).[4]
Incubation time is too short.Allow crystallization trials to proceed for several weeks.[2]
Poorly Diffracting Crystals Internal disorder in the protein.Consider protein engineering to remove flexible loops or termini.[8][9][10]
Crystal lattice is not well-ordered.Optimize cryoprotection conditions.[11]
Try additives that can improve crystal packing, such as divalent metals.[12]
Dehydration of the crystals might improve diffraction quality.[12]
Protein Instability Protein is degrading or aggregating over time.Add stabilizing agents like glycerol (B35011), reducing agents (DTT, BME), or specific ligands/cofactors (e.g., S-adenosylmethionine for methyltransferases).[4][][14]
Buffer conditions are suboptimal.Screen different buffers and pH values to find conditions that enhance stability.[3]

Frequently Asked Questions (FAQs)

Q1: What are the initial screening recommendations for a novel this compound-related protein?

A1: For a novel this compound-related protein, it is recommended to start with a broad sparse matrix screen that samples a wide range of precipitants (salts, PEGs), pH values, and additives.[15][16] Given that many this compound-related enzymes are SAM-dependent methyltransferases, including SAM or its analog S-adenosyl-L-homocysteine (SAH) in the crystallization trials can help stabilize the protein in a specific conformation and promote crystallization.

Q2: How can I improve the solubility and stability of my this compound-related protein for crystallization trials?

A2: To improve solubility and stability, you can:

  • Optimize the buffer: Screen different pH values and buffer systems. The addition of co-solvents like glycerol (5-10%) can also be beneficial.[]

  • Use additives: Reducing agents like DTT or BME can prevent oxidation and aggregation.[4][] For proteins with cofactors, such as the iron-sulfur clusters in TYW1, ensure proper reconstitution and maintain a reducing environment.[17]

  • Protein engineering: Truncating flexible N- or C-termini or removing disordered internal loops can significantly improve the propensity of a protein to crystallize.[8][9]

Q3: What should I do if I only get amorphous precipitate in my initial screens?

A3: Amorphous precipitate usually indicates that the supersaturation level is too high. You should systematically decrease the protein and/or precipitant concentration.[1][2] It is also crucial to ensure your protein sample is highly pure and monodisperse, as aggregates can lead to precipitation instead of crystallization.[18]

Q4: My crystals are too small or needle-shaped. How can I improve their size and morphology?

A4: To obtain larger, more well-defined crystals, you can try:

  • Microseeding: Introducing a small number of seed crystals into a metastable protein solution can promote the growth of a few large crystals rather than many small ones.[5][7]

  • Slowing down the equilibration rate: In vapor diffusion methods, this can be achieved by using a larger drop size or a smaller reservoir volume.

  • Additive screening: Certain additives can act as "crystal-quality improvers." Screening a range of small molecules, ions, or detergents may help in obtaining better crystals.[12]

Q5: Are there any specific expression and purification strategies recommended for this compound-related proteins?

A5: Many this compound-related proteins can be expressed in E. coli. Using an affinity tag, such as a His-tag, simplifies purification.[17] For iron-sulfur cluster-containing proteins like TYW1, expression and purification should be performed under anaerobic conditions to maintain the integrity of the clusters.[17] A typical purification protocol involves affinity chromatography followed by size-exclusion chromatography to ensure a homogenous sample.

Quantitative Data Summary

The following tables summarize known crystallization conditions for some this compound-related proteins.

Table 1: Crystallization Conditions for SsTaw3 (a TYW3 homolog) [19]

ParameterValue
Protein Concentration 35 mg/mL
Method Hanging drop vapor diffusion
Temperature 21°C
Precipitant 23% MME 5K, 0.2 M ammonium (B1175870) sulfate
Buffer 0.1 M sodium acetate, pH 4.6
Drop Ratio (Protein:Reservoir) 1:1 (2 µL : 2 µL)

Experimental Protocols

Protocol 1: Purification of His6-TYW1 [17]

This protocol is adapted for the purification of His-tagged TYW1 and should be performed under anaerobic conditions.

  • Buffer Preparation: Prepare the following buffers anaerobically:

    • Lysis Buffer: 20 mM Tris-HCl (pH 8.0)

    • HisTrap Loading Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 0.5 M KCl, 50 mM imidazole

    • HisTrap Elution Buffer: 50 mM potassium phosphate (pH 7.4), 0.5 M KCl, 0.5 M imidazole

    • Desalting Buffer: 50 mM PIPES-NaOH (pH 7.4), 2 mM DTT

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication. Centrifuge to remove cell debris.

  • Affinity Chromatography: Load the cleared lysate onto a Ni-NTA column pre-equilibrated with HisTrap Loading Buffer. Wash the column with Loading Buffer to remove unbound proteins. Elute the His6-TYW1 protein with a gradient of HisTrap Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the eluted protein to Desalting Buffer using a desalting column.

  • Iron-Sulfur Cluster Reconstitution (if necessary): Perform chemical reconstitution of the iron-sulfur clusters in a reducing, anaerobic environment with excess iron and sulfide.

  • Size-Exclusion Chromatography: As a final purification step, run the protein over a size-exclusion chromatography column to ensure homogeneity.

Visualizations

Wyosine_Biosynthesis_Pathway G37 Guanosine-37 in tRNA(Phe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylthis compound) m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (B12426080) (yW) yW72->yW TYW4

Caption: Eukaryotic this compound biosynthesis pathway.

Crystallization_Workflow start Protein Expression & Purification qc Quality Control (Purity, Homogeneity) start->qc screen Initial Crystallization Screening qc->screen observe Observation & Scoring screen->observe hits Initial Hits (Crystals, Precipitate) observe->hits hits->screen No leads, re-screen optimize Optimization of Conditions hits->optimize Leads found diffraction Diffraction Quality Crystals optimize->diffraction structure Structure Determination diffraction->structure

Caption: General protein crystallization workflow.

References

Technical Support Center: Quality Control of Synthetic Wyosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Wyosine-containing oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the quality control (QC) of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for analyzing the quality of synthetic this compound-containing oligonucleotides?

A1: The gold-standard approach for comprehensive quality control of this compound-containing oligonucleotides is a combination of liquid chromatography and mass spectrometry (LC-MS).[1][2][3] Specifically, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is highly recommended. This combination allows for the simultaneous assessment of purity, identity, and the presence of synthesis-related impurities.[1][3]

Q2: What are the most common impurities to expect in a synthetic this compound-containing oligonucleotide preparation?

A2: As with standard oligonucleotide synthesis, you should anticipate the presence of failure sequences, particularly truncated sequences (n-1, n-2 shortmers) and deletion sequences.[4][5] However, due to the complex structure of this compound, you should also be vigilant for degradation products resulting from the synthesis and deprotection steps. Given this compound's known acid lability, depurination or modification of the this compound base itself can occur.[6]

Q3: My mass spectrometry results show a mass that doesn't correspond to the full-length product or simple truncations. What could be the cause?

A3: There are several possibilities. One significant consideration for this compound-containing oligonucleotides is the potential for incomplete removal of protecting groups used during synthesis, especially if standard deprotection protocols are used. Another possibility is the formation of adducts during deprotection (e.g., cyanoethyl adducts if deprotection is not optimized).[7] Furthermore, the this compound base itself might have been chemically modified during synthesis or workup. It is also documented that the phosphodiester bond 3' to a this compound residue can be resistant to certain nucleases, like nuclease P1.[2] If enzymatic digestion is part of your sample preparation for MS, you might be observing a dinucleotide fragment containing this compound, which would have a higher mass than a single nucleoside.[2]

Q4: Are there special considerations for the deprotection of oligonucleotides containing this compound?

A4: Yes. This compound has a labile glycosidic bond that is susceptible to cleavage under mild acidic conditions (pH 2-4).[6] While the detritylation step in synthesis is acidic, its effects should be monitored. More critically, the final deprotection step, which is typically strongly basic (e.g., ammonium (B1175870) hydroxide), could potentially degrade the complex tricyclic structure of this compound. It is highly advisable to use "UltraMILD" deprotection conditions.[1] This involves using base-labile protecting groups on the standard DNA/RNA phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a milder base for deprotection, such as potassium carbonate in methanol.[1] This approach minimizes the risk of degrading the sensitive this compound modification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quality control of your synthetic this compound-containing oligonucleotides.

Observed Problem Potential Cause Recommended Action
Low Purity on HPLC Inefficient coupling of the this compound phosphoramidite.Review the synthesis log. Check the coupling efficiency of the this compound amidite. Consider extending the coupling time or using a different activator for this specific step.
Degradation of this compound during synthesis or deprotection.Use UltraMILD synthesis and deprotection conditions.[1] Avoid prolonged exposure to acidic or harsh basic conditions.
Multiple Peaks in Mass Spectrum with Unexpected Masses Incomplete deprotection of the oligonucleotide.Ensure the deprotection time and temperature are adequate for the protecting groups used. If using mild deprotection, ensure it is compatible with all protecting groups.
Formation of adducts (e.g., cyanoethyl).If using standard deprotection, ensure fresh reagents are used. Consider switching to a deprotection strategy that minimizes adduct formation.[7]
Degradation of the this compound base.Analyze the mass differences to predict the type of modification (e.g., loss of a side chain, ring opening). Use milder deprotection conditions on a new synthesis batch.[1]
Full-Length Product Mass is Correct, but HPLC Peak is Broad or Split Presence of diastereomers (if applicable to the this compound analog).This is inherent to the synthesis and may not be easily resolved by standard HPLC.
On-column degradation of the oligonucleotide.Due to the acid-lability of this compound's glycosidic bond, consider using a mobile phase with a pH closer to neutral for HPLC analysis.[6]
Inconsistent Results from Enzymatic Digestion Followed by LC-MS Incomplete digestion at the this compound site.Be aware of the known resistance of the phosphodiester bond adjacent to this compound to nuclease P1.[2] This can result in this compound-containing dinucleotides.
Degradation of this compound during digestion.Ensure the pH and temperature of the digestion buffer are compatible with this compound stability.

Experimental Protocols

Protocol 1: UltraMILD Deprotection of this compound-Containing Oligonucleotides

This protocol is recommended to preserve the integrity of the acid- and base-sensitive this compound nucleoside. It assumes the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis.

  • Cleavage from Support:

    • Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.

    • Add the solution to the synthesis column containing the CPG-bound oligonucleotide.

    • Allow the cleavage to proceed at room temperature for 4 hours.

    • Collect the supernatant containing the partially deprotected oligonucleotide.

  • Base Deprotection:

    • Transfer the collected supernatant to a sealed vial.

    • Continue the incubation at room temperature for an additional 20-24 hours to ensure complete removal of the base protecting groups.

  • Work-up:

Protocol 2: Quality Control by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol outlines a general method for analyzing the purity of the synthesized oligonucleotide.

  • Sample Preparation:

    • Reconstitute the lyophilized oligonucleotide in nuclease-free water to a concentration of approximately 10 OD/mL.

  • HPLC Conditions:

    • Column: A C18 column suitable for oligonucleotide analysis.

    • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 260 nm. This compound also has unique fluorescence properties which can be monitored if a fluorescence detector is available.[6]

  • Analysis:

    • Integrate the peak areas to determine the purity of the full-length product relative to truncated sequences and other impurities.

Visualizations

Caption: Workflow for Synthesis and QC of this compound-Oligonucleotides.

Troubleshooting_Logic Start QC Analysis Results Purity_Check Purity Acceptable? Start->Purity_Check Mass_Check Mass Correct? Purity_Check->Mass_Check Yes Review_Syn Review Synthesis & Deprotection Purity_Check->Review_Syn No Pass Product Passes QC Mass_Check->Pass Yes Check_Degradation Investigate Degradation (e.g., MS/MS) Mass_Check->Check_Degradation No Review_Syn->Start Re-Synthesize Check_Degradation->Review_Syn Identify Issue

Caption: Troubleshooting Decision Tree for this compound Oligonucleotide QC.

References

Validation & Comparative

Validating Wyosine Knockout Phenotype with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and detailed protocols for validating the phenotype of Wyosine deficiency and the subsequent rescue of this phenotype. This compound and its derivatives are critical, hypermodified nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea.[1][2] Their primary function is to ensure translational fidelity by preventing ribosomal frameshifting.[1][3] Consequently, the knockout of genes involved in the this compound biosynthesis pathway leads to predictable and quantifiable cellular defects, which can be reversed through genetic rescue experiments, thereby confirming the specific function of the knocked-out gene.

Data Presentation: Knockout vs. Rescue

The primary and most quantifiable phenotype of this compound deficiency is an increase in -1 ribosomal frameshifting. The data below, compiled from studies on yeast models with mutations in the this compound biosynthesis pathway, illustrates the impact of this compound modification on translational accuracy. The rescue data is extrapolated based on the principle of functional complementation, where reintroduction of the wild-type gene is expected to restore the wild-type phenotype.

ConditiontRNAPhe Modification at Position 37-1 Frameshifting EfficiencyPhenotype
Wild-Type Wybutosine (yW)~15%Normal translational fidelity
Knockout (e.g., TYW1 knockout) m¹G (precursor)Up to 35%Increased ribosomal frameshifting, impaired neuronal differentiation, activation of endogenous retroviruses.[2]
Rescue Wybutosine (yW) (restored)~15% (expected)Restored translational fidelity and reversal of knockout-associated phenotypes.

Table 1: Comparison of -1 frameshifting efficiency and associated phenotypes in wild-type, this compound-deficient (knockout), and rescue conditions. Data is based on studies in yeast and human cell lines.[2][4]

Experimental Protocols

Key Experiment 1: Generation of a TYW1 Knockout Human Embryonic Stem Cell (hESC) Line via CRISPR-Cas9

This protocol describes the generation of a knockout cell line for TYW1, a key enzyme in the this compound biosynthesis pathway.

Materials:

  • Human embryonic stem cells (hESCs)

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)

  • Custom single-guide RNAs (sgRNAs) targeting an early exon of TYW1

  • Lipofectamine Stem Transfection Reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • Appropriate cell culture reagents and media

Methodology:

  • sgRNA Design and Cloning: Design two sgRNAs targeting a critical early exon of the TYW1 gene to increase the likelihood of a frameshift-inducing indel. Synthesize and clone the sgRNAs into the pSpCas9(BB)-2A-GFP vector.

  • Transfection: Culture hESCs to 70-80% confluency. Transfect the hESCs with the TYW1-targeting CRISPR plasmid using Lipofectamine Stem Transfection Reagent according to the manufacturer's protocol.

  • FACS for GFP-Positive Cells: 48 hours post-transfection, isolate GFP-positive cells using FACS. These cells have a high probability of having been successfully transfected with the CRISPR-Cas9 machinery.

  • Clonal Expansion: Plate the sorted GFP-positive cells at a very low density to allow for the growth of individual colonies from single cells.

  • Screening and Validation:

    • Genomic DNA PCR and Sequencing: Once colonies are established, expand them and extract genomic DNA. Perform PCR to amplify the targeted region of the TYW1 gene and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the absence of the TYW1 protein in candidate knockout clones by Western blot analysis using a TYW1-specific antibody.

Key Experiment 2: Rescue of the TYW1 Knockout Phenotype

This protocol details the reintroduction of the wild-type TYW1 gene into the knockout hESC line to rescue the observed phenotype.

Materials:

  • TYW1 knockout hESC line

  • Lentiviral transfer plasmid (e.g., pLenti-CMV-Puro-DEST)

  • Full-length human TYW1 cDNA

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Puromycin (B1679871) for selection

Methodology:

  • Lentiviral Vector Construction: Clone the full-length wild-type human TYW1 cDNA into the lentiviral transfer plasmid.

  • Lentivirus Production: Co-transfect the HEK293T cells with the TYW1 expression plasmid and the packaging and envelope plasmids. Harvest the lentiviral particles from the supernatant 48 and 72 hours post-transfection.

  • Transduction of Knockout Cells: Transduce the TYW1 knockout hESC line with the harvested lentivirus.

  • Selection of Rescued Cells: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

  • Validation of Rescue:

    • Western Blot: Confirm the re-expression of the TYW1 protein in the puromycin-selected cell population by Western blot.

    • Functional Assays: Perform functional assays to confirm the reversal of the knockout phenotype.

Key Experiment 3: Quantification of -1 Ribosomal Frameshifting using a Dual-Luciferase Reporter Assay

This assay quantitatively measures the rate of -1 ribosomal frameshifting in wild-type, knockout, and rescue cell lines.[1][5][6]

Materials:

  • Wild-type, TYW1 knockout, and rescue hESC lines

  • Dual-luciferase reporter plasmid containing a known -1 frameshift signal sequence (e.g., from a retrovirus) placed between a Renilla luciferase gene (in the 0 frame) and a Firefly luciferase gene (in the -1 frame).

  • An in-frame control plasmid where both luciferases are in the 0 frame.

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

Methodology:

  • Transfection: Transfect the wild-type, knockout, and rescue cell lines with the dual-luciferase reporter plasmid and the in-frame control plasmid in parallel.

  • Cell Lysis and Luciferase Assay: 48 hours post-transfection, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the frameshifting efficiency as the ratio of Firefly to Renilla luciferase activity for the reporter plasmid, normalized to the same ratio from the in-frame control plasmid.

Mandatory Visualization

Wyosine_Rescue_Experiment cluster_0 Wild-Type Cell cluster_1 TYW1 Knockout Cell cluster_2 Rescue Experiment G37 Guanosine at pos. 37 (in pre-tRNAPhe) m1G m1G G37->m1G Trm5 imG14 imG-14 m1G->imG14 TYW1 yW Wybutosine (yW) imG14->yW TYW2, TYW3, TYW4 Frameshift_prevention Prevents Ribosomal Frameshifting Frameshift_increase Increased Ribosomal Frameshifting G37_ko Guanosine at pos. 37 (in pre-tRNAPhe) m1G_ko m1G G37_ko->m1G_ko Trm5 imG14_ko imG-14 (absent) m1G_ko->imG14_ko TYW1 (inactive) Restored_pathway Restored this compound Biosynthesis TYW1_KO_cell TYW1 Knockout Cell Rescued_cell Rescued Cell TYW1_KO_cell->Rescued_cell Transduction Lentiviral_vector Lentiviral Vector (Expressing WT TYW1)

Caption: Workflow for validating this compound knockout phenotype with a rescue experiment.

Alternative Approaches

Currently, the most definitive method for validating a phenotype caused by the loss of a specific gene is the rescue experiment, where the wild-type gene is reintroduced. There are no known small molecules or alternative pathways that can compensate for the lack of this compound modification in maintaining translational fidelity. The specificity of the enzymatic pathway and the crucial role of the final this compound structure make it a unique and essential component of the translational machinery in organisms that possess it. Therefore, for validating phenotypes associated with this compound deficiency, the rescue experiment remains the gold standard.

References

A Comparative Guide to Wyosine Biosynthetic Pathways Across Eukarya and Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the Wyosine biosynthetic pathways in Eukarya and Archaea, highlighting key differences in the enzymatic machinery, reaction cascades, and the diversity of final modified nucleosides. This information is critical for researchers studying tRNA modification, translational fidelity, and for professionals in drug development targeting these essential pathways.

Introduction to this compound Biosynthesis

This compound (yW) and its derivatives are complex, tricyclic hypermodified guanosine (B1672433) analogs found at position 37 of tRNAPhe, immediately 3' to the anticodon.[1][2] These modifications are crucial for maintaining the correct reading frame during protein synthesis by stabilizing codon-anticodon interactions.[3] The intricate biosynthetic pathways leading to this compound derivatives are unique to Eukarya and Archaea, being absent in Bacteria.[3] Understanding the species-specific variations in these pathways can offer opportunities for targeted therapeutic interventions.

Eukaryotic Wybutosine (B12426080) (yW) Biosynthetic Pathway

In eukaryotes, particularly well-studied in Saccharomyces cerevisiae, the biosynthesis of the final product, wybutosine (yW), is a linear and highly conserved pathway involving five key enzymes designated TYW1 through TYW4, and Trm5.[4][5] The process begins in the nucleus with the methylation of a guanosine residue and continues with a series of elaborate chemical transformations in the cytoplasm.[4]

The sequential steps are as follows:

  • Guanosine-37 (G37) in the tRNAPhe precursor is first methylated to 1-methylguanosine (m¹G) by the enzyme Trm5 .[4]

  • TYW1 , a radical SAM and iron-sulfur cluster-containing enzyme, catalyzes the formation of the tricyclic core, converting m¹G to 4-demethylthis compound (imG-14) .[6]

  • TYW2 then adds an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (SAM) to imG-14, yielding 7-aminocarboxypropyl-demethylthis compound (yW-86) .[7]

  • TYW3 carries out the N4-methylation of yW-86 to produce 7-aminocarboxypropyl-wyosine (yW-72) .[1]

  • Finally, the bifunctional enzyme TYW4 completes the synthesis of wybutosine (yW) by catalyzing two subsequent modifications: a carboxymethylation and another methylation.[3] In some higher eukaryotes, a further hydroxylation step to form hydroxywybutosine (OHyW) is carried out by TYW5.[8]

Eukaryotic_Wyosine_Pathway cluster_euk Eukaryotic Wybutosine (yW) Biosynthesis G37 G37-tRNAPhe m1G m¹G-tRNAPhe G37->m1G Trm5 imG14 imG-14-tRNAPhe (4-demethylthis compound) m1G->imG14 TYW1 yW86 yW-86-tRNAPhe imG14->yW86 TYW2 yW72 yW-72-tRNAPhe yW86->yW72 TYW3 yW yW-tRNAPhe (Wybutosine) yW72->yW TYW4

Eukaryotic this compound Biosynthetic Pathway

Archaeal this compound Biosynthetic Pathways

The biosynthesis of this compound derivatives in Archaea is notably more diverse and complex compared to eukaryotes. While the initial steps show some conservation, the pathways diverge to produce a variety of final modified nucleosides. The archaeal enzymes involved are designated as TAW (tRNA archaeal this compound derivative) proteins.[1][9]

Key features of the archaeal pathways include:

  • Shared Intermediate: Similar to eukaryotes, the pathway initiates with the Trm5-catalyzed methylation of G37 to m¹G, followed by the TAW1-mediated formation of the central intermediate, 4-demethylthis compound (imG-14) .[1][4]

  • Branching Pathways: From imG-14, the pathway branches out, leading to at least three different final products depending on the archaeal species.[1]

    • yW-72 Pathway: In many Euryarchaeota, a TAW2 enzyme, homologous to the eukaryotic TYW2, synthesizes yW-86, which is then methylated by a TAW3 enzyme (homologous to TYW3) to form yW-72 as the final product.[2][10]

    • imG Pathway: In some Crenarchaeota, a distinct TAW3-like enzyme directly methylates imG-14 at the N4 position to produce This compound (imG) .[10]

    • mimG Pathway: Another branch involves the formation of isothis compound (imG2) and subsequently 7-methylthis compound (mimG) , which are unique to Archaea.[4]

This diversity in end products reflects the varied environmental niches and metabolic requirements of different archaeal species.

Archaeal_Wyosine_Pathways cluster_arc Archaeal this compound Biosynthetic Pathways cluster_branches Divergent Pathways G37 G37-tRNAPhe m1G m¹G-tRNAPhe G37->m1G Trm5 imG14 imG-14-tRNAPhe (4-demethylthis compound) m1G->imG14 TAW1 yW86 yW-86-tRNAPhe imG14->yW86 TAW2 imG imG-tRNAPhe (this compound) imG14->imG TAW3-like imG2 imG2-tRNAPhe (Isothis compound) imG14->imG2 TAW enzyme yW72 yW-72-tRNAPhe yW86->yW72 TAW3 mimG mimG-tRNAPhe (7-methylthis compound) imG2->mimG Methyltransferase

Archaeal this compound Biosynthetic Pathways

Comparative Analysis of this compound Biosynthetic Enzymes

FeatureEukaryotic Pathway (e.g., S. cerevisiae)Archaeal Pathways
Enzymes Trm5, TYW1, TYW2, TYW3, TYW4, (TYW5)Trm5, TAW1, TAW2, TAW3, other methyltransferases
Pathway Structure Linear, sequential pathwayBranched pathways from a common intermediate (imG-14)
Final Products Primarily Wybutosine (yW) and its derivatives (e.g., OHyW)Diverse products including yW-72, imG, and mimG[1]
Enzyme Homology TYW1, TYW2, and TYW3 have archaeal homologs (TAW1, TAW2, TAW3)[10]TAW enzymes show homology to eukaryotic counterparts, but with broader substrate specificity
Quantitative Data
TYW1/TAW1Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.
TYW2/TAW2Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.
TYW3/TAW3Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.
TYW4Kinetic parameters (Km, kcat) are not readily available in the reviewed literature.No homolog present in Archaea.

Note on Quantitative Data: Despite a comprehensive literature search, specific enzyme kinetic parameters (Km, kcat) for the individual enzymes in the this compound biosynthetic pathways are not widely reported. The available research primarily focuses on the identification of the enzymes, intermediates, and the overall pathway structure through genetic and biochemical approaches rather than detailed kinetic characterization.

Experimental Protocols

Ribonucleome Analysis for Identification of this compound Biosynthesis Genes in Yeast

This method involves the systematic analysis of tRNA modifications in a library of yeast gene deletion strains to identify genes responsible for specific modification pathways.

Workflow:

Ribonucleome_Analysis_Workflow cluster_workflow Ribonucleome Analysis Workflow start Yeast Gene Deletion Library culture Culturing of individual deletion strains start->culture rna_extraction Total RNA Extraction culture->rna_extraction trna_purification tRNA Purification (e.g., HPLC) rna_extraction->trna_purification hydrolysis Enzymatic Hydrolysis to Nucleosides trna_purification->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis and Comparison to Wild-Type lcms->data_analysis gene_id Identification of Gene Deletion lacking this compound data_analysis->gene_id

Ribonucleome Analysis Workflow

Detailed Methodology:

  • Yeast Strain Cultivation: Individual gene deletion strains of Saccharomyces cerevisiae are cultured in appropriate media to mid-log phase.

  • Total RNA Extraction: Cells are harvested, and total RNA is extracted using standard methods such as hot acid phenol (B47542) extraction.

  • tRNA Purification: Total RNA is fractionated by high-performance liquid chromatography (HPLC) to isolate the tRNA fraction.

  • Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identity and quantity of each modified nucleoside are determined based on its retention time and mass-to-charge ratio.

  • Data Analysis: The nucleoside modification profiles of each deletion strain are compared to that of the wild-type strain. The absence of wybutosine or the accumulation of a specific intermediate in a particular deletion strain indicates that the deleted gene is involved in the this compound biosynthetic pathway.

In Vitro Reconstitution of the Wybutosine Biosynthetic Pathway

This protocol describes the stepwise enzymatic synthesis of wybutosine from its precursors using purified recombinant enzymes.

Workflow:

In_Vitro_Reconstitution_Workflow cluster_workflow In Vitro Reconstitution Workflow start Purified Recombinant Enzymes (TYW1-4) reaction Stepwise Enzymatic Reactions with Cofactors (SAM, ATP, etc.) start->reaction substrate tRNA Phe Precursor (e.g., m¹G-tRNA Phe) substrate->reaction analysis Analysis of Intermediates and Final Product by LC-MS/MS reaction->analysis confirmation Confirmation of Pathway Steps analysis->confirmation

In Vitro Reconstitution Workflow

Detailed Methodology:

  • Preparation of Recombinant Enzymes: The genes encoding the TYW enzymes (or TAW enzymes for the archaeal pathway) are cloned into expression vectors and the proteins are overexpressed in a suitable host (e.g., E. coli). The recombinant proteins are then purified to homogeneity.

  • Preparation of tRNA Substrates: The initial tRNAPhe substrate (containing G37 or m¹G37) is prepared by in vitro transcription or purified from a specific yeast deletion strain (e.g., a TYW1 deletion strain to obtain m¹G-containing tRNAPhe).

  • Stepwise Enzymatic Reactions:

    • The first reaction is set up by incubating the initial tRNA substrate with the first enzyme in the pathway (e.g., TYW1) and the necessary cofactors (e.g., SAM, pyruvate, reducing agents).

    • The product of the first reaction is purified and used as the substrate for the next enzyme in the pathway (e.g., TYW2).

    • This process is repeated sequentially with all the enzymes in the pathway.

  • Analysis of Reaction Products: At each step, an aliquot of the reaction mixture is taken, and the tRNA is purified, digested to nucleosides, and analyzed by LC-MS/MS to confirm the formation of the expected intermediate.

  • Confirmation of the Final Product: The final reaction product is analyzed by LC-MS/MS to confirm the synthesis of wybutosine (or the respective archaeal this compound derivative).

Conclusion

The this compound biosynthetic pathways in Eukarya and Archaea, while sharing a common evolutionary origin for the initial steps, have diverged significantly to produce distinct sets of modified nucleosides. The eukaryotic pathway is a linear, conserved process culminating in the synthesis of wybutosine. In contrast, archaeal pathways are branched and lead to a greater diversity of this compound derivatives, likely reflecting adaptations to diverse and extreme environments. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for fundamental research in molecular biology and for the development of novel therapeutic strategies targeting these essential tRNA modification systems.

References

A Functional Comparison of Wyosine and Other Hypermodified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of the hypermodified nucleoside Wyosine and its counterparts, Queuosine (B110006) and Archaeosine. These complex modifications, found in transfer RNA (tRNA), play critical roles in ensuring the fidelity and efficiency of protein synthesis. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies used in these studies.

Overview of Hypermodified Nucleosides

Hypermodified nucleosides are structurally complex, post-transcriptionally modified bases in tRNA that are crucial for its proper function. This guide focuses on a comparative analysis of three such nucleosides: this compound, Queuosine, and Archaeosine.

  • This compound (yW): Found in the anticodon loop of tRNAPhe in eukaryotes and archaea, this compound and its derivatives are critical for maintaining the correct reading frame during translation.[1][2]

  • Queuosine (Q): Located in the wobble position of the anticodon in specific tRNAs (His, Asp, Asn, Tyr) in bacteria and eukaryotes, Queuosine enhances translational accuracy and speed.[3][4][5] Eukaryotes cannot synthesize queuine, the base of queuosine, and must obtain it from their diet or gut microbiota.[6]

  • Archaeosine (G+): Unique to archaea, Archaeosine is found in the D-loop of most tRNAs and is essential for maintaining tRNA structural stability, particularly in thermophilic organisms.[7][8][9][10][11]

Functional Comparison: Experimental Data

The following tables summarize quantitative data from various studies, highlighting the distinct functional contributions of this compound, Queuosine, and Archaeosine. It is important to note that the experimental conditions and organisms studied differ, precluding a direct one-to-one comparison in all cases.

Table 1: Impact on Translation Fidelity and Efficiency
NucleosideOrganism/SystemExperimental AssayKey FindingReference
This compound Saccharomyces cerevisiaeIn vivo reporter assay for frameshiftingPresence of Wybutosine (a yW derivative) in tRNAPhe significantly reduces -1 ribosomal frameshifting.[12][13][12][13]
Queuosine Human cellsRibosome profilingAbsence of Queuosine leads to increased ribosome density at specific codons (Asp, Tyr, His, Asn), indicating slower translation.[4][4]
Queuosine E. coliIn vivo codon reassignment assayThe efficiency of reassigning the asparagine AAU codon by an orthogonal tRNA was modestly improved (1.2-fold) in the absence of queuosine.[3][3]
Queuosine Human cellsRibosome profilingQueuosine modification increases the translational speed of C-ending codons for His and Asp.[14][14]
Archaeosine Not directly applicableN/APrimarily involved in tRNA structure, not directly in decoding at the anticodon.
Table 2: Role in tRNA Structure and Stability
NucleosideOrganism/SystemExperimental AssayKey FindingReference
This compound GeneralStructural studiesThe bulky, hydrophobic side chain of this compound stabilizes the anticodon loop structure.[2][2]
Queuosine GeneralN/APrimarily involved in codon recognition; less direct role in overall tRNA structure.
Archaeosine Thermococcus kodakarensis (hyperthermophile)Thermal denaturation of tRNALoss of Archaeosine results in a strong temperature-sensitive phenotype.[7][8][9][10][11][7][8][9][10][11]
Archaeosine Thermococcus kodakarensisThermal denaturation of in vitro transcribed tRNAPresence of Archaeosine increases the melting temperature (Tm) of tRNA, indicating enhanced stability.[7][8][9][10][11][7][8][9][10][11]

Experimental Protocols

Quantification of tRNA Modifications by HPLC-Coupled Mass Spectrometry (HPLC-MS)

This method is used to identify and quantify modified nucleosides in a tRNA sample.

Protocol:

  • tRNA Purification: Isolate total RNA from the organism of interest. Purify the tRNA fraction using methods such as anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Hydrolysis: Digest the purified tRNA to individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • HPLC Separation: Separate the resulting ribonucleosides using reversed-phase high-performance liquid chromatography (HPLC). The different nucleosides will have distinct retention times based on their chemical properties.

  • Mass Spectrometry Analysis: The eluent from the HPLC is directly introduced into a mass spectrometer. Each nucleoside is identified and quantified based on its unique mass-to-charge ratio.

In Vitro Translation and Frameshifting Assay

This assay measures the frequency of ribosomal frameshifting, a process influenced by modifications like this compound.

Protocol:

  • Prepare Reporter Construct: Create a DNA template for a reporter gene (e.g., luciferase) that includes a known frameshift site.

  • In Vitro Transcription: Synthesize mRNA from the DNA template using an in vitro transcription system (e.g., T7 RNA polymerase).

  • In Vitro Translation: Translate the mRNA in a cell-free translation system (e.g., rabbit reticulocyte lysate or a reconstituted E. coli system). This system should contain ribosomes, amino acids, and tRNAs (either from a natural source or in vitro transcribed and modified).

  • Quantify Translation Products: Measure the activity of the reporter protein (e.g., luciferase activity). The ratio of the protein produced from the frameshifted reading frame to the total protein produced indicates the frameshifting efficiency.

Ribosome Profiling

This technique provides a snapshot of all the ribosome positions on transcripts in a cell at a specific moment, allowing for the inference of translation speed at individual codons.

Protocol:

  • Cell Lysis and Ribosome Protection: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.

  • Isolate Ribosome-Protected Fragments (RPFs): Isolate the ribosome-mRNA complexes by sucrose (B13894) gradient centrifugation or size-exclusion chromatography. Extract the RPFs (typically ~28-30 nucleotides).

  • Library Preparation and Sequencing: Ligate adapters to the RPFs, reverse transcribe to cDNA, and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density of ribosomes at each codon. Increased density at a particular codon suggests slower translation.

Signaling Pathways and Biosynthesis

The biosynthesis of these hypermodified nucleosides involves complex enzymatic pathways. The following diagrams illustrate the key steps in the formation of this compound, Queuosine, and Archaeosine.

This compound Biosynthesis Pathway

Wyosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 SAM imG_14 imG-14 (4-demethylthis compound) m1G37->imG_14 SAM, Pyruvate yW_86 yW-86 imG_14->yW_86 SAM yW_72 yW-72 yW_86->yW_72 SAM yW Wybutosine (yW) yW_72->yW SAM Trm5 Trm5 Trm5->G37 TYW1 TYW1 TYW1->m1G37 TYW2 TYW2 TYW2->imG_14 TYW3 TYW3 TYW3->yW_86 TYW4 TYW4 TYW4->yW_72

Caption: Eukaryotic Wybutosine (yW) biosynthesis pathway in tRNAPhe.[12][13][15]

Queuosine Biosynthesis Pathway (Bacterial)

Queuosine_Biosynthesis GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 preQ1 preQ1 (7-aminomethyl-7-deazaguanine) preQ0->preQ1 NADPH preQ1_tRNA preQ1-tRNA preQ1->preQ1_tRNA Guanine oQ_tRNA epoxyqueuosine-tRNA preQ1_tRNA->oQ_tRNA SAM Q_tRNA Queuosine-tRNA oQ_tRNA->Q_tRNA QueCDE QueCDE QueCDE->GTP QueF QueF QueF->preQ0 TGT TGT TGT->preQ1 QueA QueA QueA->preQ1_tRNA QueG QueG QueG->oQ_tRNA

Caption: Bacterial de novo Queuosine (Q) biosynthesis pathway.[16][17][18]

Archaeosine Biosynthesis Pathway

Archaeosine_Biosynthesis GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 preQ0_tRNA preQ0-tRNA preQ0->preQ0_tRNA Guanine Archaeosine_tRNA Archaeosine-tRNA preQ0_tRNA->Archaeosine_tRNA QueCDE QueCDE QueCDE->GTP ArcTGT ArcTGT ArcTGT->preQ0 ArcS ArcS ArcS->preQ0_tRNA

Caption: Archaeosine (G+) biosynthesis pathway in Archaea.[7][15][19][20][21][22]

Conclusion

This compound, Queuosine, and Archaeosine, despite all being hypermodified guanosine (B1672433) derivatives, have evolved to perform distinct and critical functions in protein synthesis. This compound is a key player in maintaining the translational reading frame, Queuosine fine-tunes codon recognition and translation speed, and Archaeosine provides essential structural stability to tRNA in the harsh environments inhabited by many archaea. Understanding the functional nuances of these modifications is crucial for research in areas ranging from basic molecular biology to the development of novel therapeutics that target protein synthesis machinery. The provided experimental frameworks offer a starting point for researchers to further investigate the roles of these and other tRNA modifications.

References

Validating Mass Spectrometry Data with Synthetic Wyosine Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of modified nucleosides, such as Wyosine (imG) and its derivatives, in transfer RNA (tRNA) are crucial for understanding their roles in various biological processes and for the development of novel therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for this purpose. However, the complexity of biological samples and the presence of isomeric forms of this compound necessitate robust validation methods to ensure data accuracy and reliability. This guide provides a comparative overview of validating mass spectrometry data for this compound using synthetic standards, supported by experimental protocols and data presentation.

The Role of Synthetic Standards in this compound Analysis

Synthetic this compound standards are chemically synthesized molecules of known purity and concentration. They serve as a crucial reference material in mass spectrometry-based analyses. Their use is paramount for:

  • Unambiguous Identification: The presence of isomers, such as isothis compound (B13420988) (imG2), which have the same molecular weight as this compound (imG), makes their differentiation by mass spectrometry alone challenging. Synthetic standards with a defined chemical structure allow for confirmation of the specific isomer based on its unique chromatographic retention time.[1]

  • Accurate Quantification: Synthetic standards are essential for creating calibration curves to enable the absolute quantification of this compound in biological samples. This is a significant advantage over relative quantification methods.

  • Method Validation: They are used to determine key performance metrics of an analytical method, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Comparison of Validation Methods

The validation of this compound identification and quantification in mass spectrometry can be approached in several ways. The use of synthetic standards offers distinct advantages over other methods.

Validation Method Description Advantages Limitations
Synthetic Standards Chemically synthesized this compound of known purity and concentration is used as a reference.- Enables unambiguous identification of isomers based on retention time.[1]- Allows for absolute quantification.- Facilitates comprehensive method validation (LOD, LOQ, accuracy, precision).- Requires chemical synthesis, which can be complex and costly for some derivatives.
Database Validation Experimental mass spectra are compared against theoretical fragmentation patterns or spectra in a database.- High-throughput and computationally efficient.- Useful for initial, tentative identification.- Prone to false positives, especially with isomeric compounds.- Does not provide absolute quantification.- Dependent on the quality and completeness of the database.
In-vivo Derived Standards This compound is purified from a biological source where it is known to be abundant.- Represents the biologically relevant form of the molecule.- Purification can be challenging and may result in a mixture of related compounds.- Difficult to determine the absolute concentration and purity accurately.- May not be available for all this compound derivatives.

Experimental Protocols

I. Sample Preparation: tRNA Extraction and Digestion

A detailed protocol for the preparation of tRNA samples for mass spectrometry analysis is crucial for obtaining reliable results.

1. tRNA Extraction:

  • Care must be taken during tRNA extraction to avoid degradation of this compound derivatives, which can be sensitive to acidic conditions.[1]

  • Standard protocols involving phenol-chloroform extraction followed by ethanol (B145695) precipitation are commonly used.

2. Enzymatic Digestion to Nucleosides:

  • For the analysis of individual modified nucleosides, tRNA is enzymatically digested to its constituent nucleosides.

  • A common digestion mixture includes:

    • Nuclease P1: To digest the tRNA into 5'-mononucleotides.

    • Bacterial Alkaline Phosphatase: To dephosphorylate the mononucleotides to nucleosides.

  • The reaction is typically incubated at 37°C for several hours.

II. LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of this compound.

1. Chromatographic Separation:

  • A reversed-phase C18 column is typically used for the separation of nucleosides.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile) is employed.

  • The elution gradient is optimized to achieve good separation of this compound from other nucleosides and isomers.

2. Mass Spectrometry Detection:

  • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

  • Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The MRM transition for this compound (imG) is typically monitored.

3. Validation with Synthetic Standard:

  • A known concentration of the synthetic this compound standard is injected separately to determine its retention time and fragmentation pattern.

  • The biological sample is then analyzed, and the peak corresponding to the retention time of the synthetic standard is identified as this compound.

  • For quantification, a calibration curve is generated by injecting a series of known concentrations of the synthetic standard. The concentration of this compound in the biological sample is then determined by comparing its peak area to the calibration curve.

Quantitative Performance Metrics

The use of synthetic standards allows for the determination of key performance characteristics of the analytical method. While specific values are instrument and method-dependent, the following table outlines the metrics that should be evaluated.

Performance Metric Description Importance for this compound Analysis
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Determines the minimum amount of this compound that can be confidently detected in a sample.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Establishes the lower limit for reliable quantitative measurements of this compound.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Ensures that the quantitative results are accurate across a range of this compound concentrations.
Accuracy The closeness of the measured value to the true value.Assessed using the synthetic standard to ensure the quantification of this compound is correct.
Precision The degree of agreement among a series of measurements of the same sample.Indicates the reproducibility of the method for this compound quantification.
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Crucial for distinguishing this compound from its isomers and other cellular components.

Visualizing the this compound Biosynthesis Pathway and Analytical Workflow

Understanding the biological context and the analytical process is facilitated by clear diagrams.

Wyosine_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_tRNA tRNA-Phe Precursor G37 Guanosine (B1672433) at position 37 m1G37 m1G37 G37->m1G37 Methylation imG_14 imG-14 (4-demethylthis compound) m1G37->imG_14 Tricyclic ring formation imG imG (this compound) imG_14->imG Methylation yW yW (Wybutosine) imG->yW Further modifications Trm5 Trm5 Tyw1 Tyw1 Tyw2 Tyw2 Tyw3_Tyw4 Tyw3, Tyw4

Caption: Simplified biosynthesis pathway of this compound and Wybutosine from a guanosine precursor in tRNA.

Mass_Spec_Workflow LC-MS/MS Workflow for this compound Validation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation tRNA_Extraction tRNA Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Extraction->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Synthetic_Standard Synthetic this compound Standard Synthetic_Standard->Data_Analysis Calibration & Identification

Caption: Experimental workflow for the validation of this compound in biological samples using synthetic standards.

References

Unraveling the Role of Wyosine Derivatives in Maintaining Translational Fidelity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly focusing on the intricate mechanisms that ensure the accuracy of protein synthesis. Among these, the hypermodified nucleosides known as Wyosine derivatives, found at position 37 of tRNAPhe, have emerged as critical players in preventing ribosomal frameshifting. This guide provides a comparative analysis of the frameshift suppression activity of various this compound derivatives, supported by experimental data, to aid in the understanding and potential therapeutic application of these molecules.

This compound and its derivatives are tricyclic ribonucleosides located adjacent to the anticodon in tRNA specific for phenylalanine in most eukaryotes and archaea.[1] Their presence is crucial for stabilizing codon-anticodon interactions and restricting the flexibility of the anticodon loop, thereby ensuring the correct reading frame is maintained during translation.[2] The absence or alteration of these modifications can lead to increased instances of ribosomal frameshifting, a phenomenon where the ribosome shifts its reading frame, resulting in the production of non-functional or aberrant proteins.[2][3] This has significant implications, particularly in viral gene expression and certain genetic diseases.[1]

Comparative Analysis of Frameshift Suppression Activity

The efficiency of different this compound derivatives in preventing ribosomal frameshifting varies, highlighting the functional importance of their specific chemical structures. Experimental evidence, primarily from in vitro and in vivo studies utilizing reporter systems, allows for a quantitative comparison of their suppression activities.

A study comparing the effects of different modifications at position 37 of tRNAPhe on frameshifting at "shifty" sequences (G-G(G,A,U)U-UU(U,C)) provides key insights. The results demonstrated a clear hierarchy in the ability to prevent frameshifting:

Modification at position 37Frameshifting PercentageRelative Frameshift Suppression Activity
m¹G (methylguanosine)~35%Low
imG-14 (4-demethylthis compound)~25%Moderate
yW (Wybutosine)~15%High

Data sourced from in vitro studies on SCV-LA virus shifty sequences.[1]

These data indicate that the progressive structural complexity from the precursor m¹G to the fully modified yW correlates with an enhanced ability to suppress frameshifting. While m¹G offers minimal protection, the intermediate imG-14 shows a moderate effect, and the hypermodified yW is the most effective at maintaining the correct reading frame.[1] The lack of yW has been shown to result in a significant increase in -1 frameshifting in yeast and animals.[4]

Mechanism of Action: Stabilizing the Ribosomal Reading Frame

The primary role of this compound derivatives in preventing frameshifting lies in their ability to reinforce the codon-anticodon interaction within the ribosome's A-site. Their large, aromatic structures enhance base-stacking interactions with the adjacent nucleotides in the anticodon loop, which helps to rigidify the loop's conformation.[2] This structural constraint is thought to prevent the "slippage" of the tRNA on the mRNA that leads to a shift in the reading frame.

Below is a diagram illustrating the proposed mechanism by which this compound derivatives contribute to translational fidelity.

Frameshift_Suppression cluster_ribosome Ribosome cluster_tRNA tRNAPhe cluster_outcome Translational Outcome A_site A-site P_site P-site A_site->P_site Peptide bond formation E_site E-site P_site->E_site Translocation Anticodon_Loop Anticodon Loop (GAA) mRNA mRNA with 'slippery' sequence Anticodon_Loop->mRNA Codon-Anticodon Pairing Frameshift Ribosomal Frameshift (-1) Anticodon_Loop->Frameshift Prone to slippage without this compound Wyosine_Derivative This compound Derivative (Position 37) Wyosine_Derivative->Anticodon_Loop Stabilizes conformation Correct_Reading_Frame Correct Reading Frame Maintained Wyosine_Derivative->Correct_Reading_Frame Promotes

Caption: Mechanism of this compound-mediated frameshift suppression.

Experimental Protocols: Dual-Luciferase Reporter Assay for Quantifying Frameshifting

The dual-luciferase reporter assay is a widely used method to quantify the frequency of ribosomal frameshifting in vivo.[5][6] This system utilizes a vector containing two reporter genes, typically Renilla luciferase and firefly luciferase, separated by a sequence that can induce frameshifting.

Experimental Workflow

Dual_Luciferase_Workflow Start Construct_Vector 1. Construct Reporter Vector (Renilla-FrameshiftSignal-Firefly) Start->Construct_Vector Transfect_Cells 2. Transfect Cells Construct_Vector->Transfect_Cells Cell_Lysis 3. Cell Lysis Transfect_Cells->Cell_Lysis Measure_Renilla 4. Measure Renilla Luciferase Activity (Upstream reporter) Cell_Lysis->Measure_Renilla Add_Quencher 5. Add Quenching Reagent & Firefly Substrate Measure_Renilla->Add_Quencher Measure_Firefly 6. Measure Firefly Luciferase Activity (Frameshifted reporter) Add_Quencher->Measure_Firefly Calculate_Ratio 7. Calculate Frameshift Efficiency ([Firefly/Renilla]test / [Firefly/Renilla]control) Measure_Firefly->Calculate_Ratio End Calculate_Ratio->End

Caption: Workflow for the dual-luciferase frameshift assay.

Detailed Methodology
  • Vector Construction: A DNA sequence known to promote ribosomal frameshifting is cloned between the coding sequences of Renilla and firefly luciferase genes in an expression vector. The firefly luciferase gene is in the -1 reading frame relative to the Renilla luciferase gene. A control vector without the frameshift signal is also prepared to measure baseline expression.[6]

  • Cell Culture and Transfection: Eukaryotic cells (e.g., yeast or mammalian cell lines) are cultured and transfected with the reporter or control vectors.[7]

  • Cell Lysis: After a suitable incubation period (e.g., 48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.[7][8] The cell lysate is then clarified by centrifugation.[8]

  • Luciferase Activity Measurement:

    • An aliquot of the cell lysate is added to a luminometer tube or well of a microplate.[8]

    • The firefly luciferase assay reagent is added, and the luminescence, corresponding to the expression of the in-frame Renilla luciferase, is measured immediately.[9]

    • Subsequently, a "stop and glo" reagent is added, which quenches the Renilla luciferase activity and contains the substrate for firefly luciferase.[9][10] The luminescence from the firefly luciferase, which is only expressed upon a -1 frameshift, is then measured.[9]

  • Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of firefly to Renilla luciferase activity for the test construct, normalized to the ratio obtained from the in-frame control construct.[6][11]

This powerful assay provides a quantitative measure of frameshift suppression activity, enabling the direct comparison of different this compound derivatives or the screening of compounds that may modulate this process. The continued investigation into the biosynthesis and function of this compound derivatives holds promise for the development of novel therapeutic strategies targeting diseases where translational fidelity is compromised.

References

Validating CRISPR-Cas9 Knockout of TYW Genes: A Comparative Guide to Sequencing-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of CRISPR-Cas9-mediated gene knockouts is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of Sanger sequencing and Next-Generation Sequencing (NGS) for the validation of TYW gene family knockouts, supported by experimental protocols and data.

The TYW gene family, including members like TYW1 and TYW3, is involved in the biosynthesis of wybutosine, a hypermodified nucleoside found in tRNA.[1] The functional knockout of these genes is crucial for studying their role in tRNA modification and its impact on protein synthesis and cellular processes. Following CRISPR-Cas9 editing, a heterogeneous population of cells with various insertions and deletions (indels) at the target site is generated.[2] Therefore, robust validation methods are required to identify and characterize these edits.

Comparison of Sequencing-Based Validation Methods

Sanger sequencing and Next-Generation Sequencing (NGS) are the two primary methods for validating CRISPR-Cas9 knockouts at the sequence level. While both are powerful techniques, they differ significantly in their throughput, sensitivity, and the level of detail they provide.

FeatureSanger SequencingNext-Generation Sequencing (NGS)
Principle Chain-termination sequencing of a single DNA fragment at a time.Massively parallel sequencing of millions of DNA fragments simultaneously.[3]
Throughput LowHigh
Sensitivity for Indel Detection Lower, generally detects indels with a frequency of >15-20% in a mixed population. The detection of mixed populations can be challenging.[4][5]High, can detect rare mutations and indels with frequencies as low as 0.005%.[6]
Quantitative Analysis Limited for mixed populations; requires deconvolution software (e.g., TIDE, ICE) to estimate indel frequencies.[7][8]Provides quantitative data on the frequency of various indels and editing outcomes.[9]
Detection of Off-Target Effects Not suitable for off-target analysis.[10]Can be used for unbiased, genome-wide off-target analysis (e.g., via whole-genome sequencing or targeted amplicon sequencing of predicted off-target sites).[11]
Cost per Sample Lower for a small number of samples.[12]Higher for a small number of samples, but more cost-effective for high-throughput analysis.[3]
Data Analysis Relatively straightforward for clonal populations; more complex for mixed populations requiring specialized software.[8]Requires more complex bioinformatics pipelines and data analysis expertise.[13]
Error Rate Very low, considered the "gold standard" for sequence accuracy (error rate of ~0.001%).[14]Higher raw error rate (∼0.1–15%), which is mitigated by high sequencing depth.[14]

Experimental Protocols

Sanger Sequencing-Based Validation of TYW Knockout

This protocol is suitable for the initial screening of a mixed cell population to estimate editing efficiency and for the final verification of clonal cell lines.

1. Genomic DNA Extraction:

  • Harvest cells after CRISPR-Cas9 transfection and expansion.

  • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

2. PCR Amplification of the Target Locus:

  • Design PCR primers flanking the CRISPR target site in the TYW gene of interest. The amplicon size should be between 300-800 bp for optimal sequencing results.

  • Perform PCR using a high-fidelity DNA polymerase to minimize PCR-induced errors.

  • Run the PCR product on an agarose (B213101) gel to verify the amplification of a single product of the expected size.

  • Purify the PCR product to remove primers, dNTPs, and polymerase.

3. Sanger Sequencing:

  • Submit the purified PCR product and a sequencing primer (either the forward or reverse PCR primer) to a sequencing facility.

  • For clonal validation, sequence individual clones to identify homozygous or heterozygous mutations.[15]

4. Data Analysis:

  • For clonal populations, align the sequencing chromatogram to the wild-type reference sequence to identify specific indels.

  • For mixed populations, analyze the .ab1 sequencing files using deconvolution software like ICE (Inference of CRISPR Edits) or TIDE (Tracking of Indels by Decomposition) to estimate the percentage of indels and the spectrum of mutations.[7][8]

Next-Generation Sequencing (NGS)-Based Validation of TYW Knockout

This protocol is ideal for a comprehensive and quantitative analysis of on-target and off-target editing events in a mixed cell population.

1. Library Preparation for Amplicon Sequencing:

  • Step 1: First Round of PCR:

    • Design primers with partial Illumina sequencing adaptors to amplify the target region of the TYW gene.

    • Perform PCR on the genomic DNA from the edited cell population.

  • Step 2: Second Round of PCR:

    • Use primers containing indices and the remaining Illumina sequencing adaptors to amplify the product from the first PCR. This step adds unique barcodes to each sample for multiplexing.[13]

  • Step 3: Library Purification and Quantification:

    • Purify the final PCR product to remove primer-dimers and other artifacts.

    • Quantify the library concentration and assess its quality.

2. Sequencing:

  • Pool the barcoded libraries from different samples.

  • Perform deep sequencing on an Illumina platform (e.g., MiSeq or HiSeq).[13]

3. Data Analysis:

  • Demultiplex the sequencing reads based on the barcodes.

  • Align the reads to the reference sequence of the TYW gene.

  • Use software such as CRISPResso2 to quantify the frequency of different indels, identify frameshift mutations, and assess the overall editing efficiency.[13]

  • For off-target analysis, perform whole-genome sequencing or targeted sequencing of predicted off-target sites.[16]

Visualizing the Validation Workflow

The following diagrams illustrate the key steps in the CRISPR-Cas9 knockout validation workflow.

CRISPR_Validation_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_validation Knockout Validation cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing gRNA Design gRNA Design Transfection Transfection gRNA Design->Transfection Cell Culture Cell Culture Transfection->Cell Culture Genomic DNA Extraction Genomic DNA Extraction Cell Culture->Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification Sequencing Sequencing PCR Amplification->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Sanger Sequencing Sanger Sequencing Sequencing->Sanger Sequencing NGS Library Prep NGS Library Prep Sequencing->NGS Library Prep TIDE/ICE Analysis TIDE/ICE Analysis Sanger Sequencing->TIDE/ICE Analysis Validated Knockout Validated Knockout TIDE/ICE Analysis->Validated Knockout Deep Sequencing Deep Sequencing NGS Library Prep->Deep Sequencing CRISPResso Analysis CRISPResso Analysis Deep Sequencing->CRISPResso Analysis CRISPResso Analysis->Validated Knockout

Caption: Experimental workflow for CRISPR-Cas9 knockout validation.

As the TYW gene family is involved in tRNA modification, a crucial cellular process, a simplified representation of this pathway is provided below.

tRNA_Modification_Pathway cluster_pathway tRNA Modification Pathway (Wybutosine Biosynthesis) cluster_knockout Effect of CRISPR Knockout Precursor tRNA Precursor tRNA TYW Gene Family Enzymes (TYW1, TYW3, etc.) TYW Gene Family Enzymes (TYW1, TYW3, etc.) Precursor tRNA->TYW Gene Family Enzymes (TYW1, TYW3, etc.) Modification Modified tRNA (with Wybutosine) Modified tRNA (with Wybutosine) TYW Gene Family Enzymes (TYW1, TYW3, etc.)->Modified tRNA (with Wybutosine) CRISPR Knockout of TYW Gene CRISPR Knockout of TYW Gene Protein Synthesis Protein Synthesis Modified tRNA (with Wybutosine)->Protein Synthesis Participates in Dysfunctional TYW Enzyme Dysfunctional TYW Enzyme CRISPR Knockout of TYW Gene->Dysfunctional TYW Enzyme Unmodified tRNA Unmodified tRNA Dysfunctional TYW Enzyme->Unmodified tRNA Leads to Altered Protein Synthesis Altered Protein Synthesis Unmodified tRNA->Altered Protein Synthesis Results in

Caption: Role of TYW genes in tRNA modification and impact of knockout.

Conclusion

The choice between Sanger sequencing and NGS for the validation of TYW gene knockouts depends on the specific experimental goals, budget, and desired level of detail. Sanger sequencing is a cost-effective method for verifying edits in clonal lines and for initial screening of editing efficiency in pooled populations when combined with deconvolution software.[2][12] In contrast, NGS provides a comprehensive and quantitative assessment of on-target and off-target mutations, making it the gold standard for in-depth characterization of CRISPR-Cas9 editing outcomes.[9][11] For rigorous and high-confidence validation, especially in a professional drug development setting, NGS is the recommended approach.

References

Unveiling the Evolutionary Divergence of Wybutosine Biosynthesis: A Comparative Structural Analysis of Archaeal and Eukaryotic TYW Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular machinery of tRNA modification is paramount. This guide provides a detailed comparative analysis of the TYW family of enzymes from archaea and eukarya, crucial players in the biosynthesis of the hypermodified nucleoside wybutosine (B12426080). By examining their structural and functional differences, we can gain insights into the evolutionary adaptation of this essential pathway and identify potential targets for therapeutic intervention.

Wybutosine (yW) and its derivatives are complex modifications found at position 37 of phenylalanine tRNA (tRNAPhe) in both eukaryotes and archaea. This modification is critical for maintaining the translational reading frame during protein synthesis. The biosynthesis of yW is a multi-step enzymatic process involving the TYW family of enzymes. This guide focuses on a comparative structural and functional analysis of two key enzymes in this pathway, TYW1 and TYW2, highlighting the distinct strategies employed by archaea and eukaryotes.

Key Structural and Functional Distinctions

A primary divergence between the archaeal and eukaryotic TYW enzymes lies in their domain architecture and cofactor requirements, particularly evident in TYW1. Eukaryotic TYW1 enzymes are distinguished by the presence of an N-terminal flavodoxin-like domain, which is absent in their archaeal counterparts.[1][2] This structural dissimilarity directly translates to a functional difference in their redox chemistry.

Eukaryotic TYW1 functions as a radical S-adenosyl-L-methionine (SAM) flavoenzyme, utilizing flavin mononucleotide (FMN) as a cofactor and NAD(P)H as a reductant.[3][4] The flavodoxin domain facilitates the transfer of electrons from NAD(P)H to the radical SAM domain, which is essential for catalysis. In contrast, archaeal TYW1 is a single-domain radical SAM enzyme that relies on a strong external reducing agent, such as dithionite (B78146), for its activity.[2][5]

Both archaeal and eukaryotic TYW1 enzymes harbor two [4Fe-4S] clusters, which are crucial for the radical-mediated reaction.[4][5] The overall fold of the catalytic core, a modified TIM-barrel, is conserved between the two domains of life.[2]

TYW2, the enzyme responsible for the subsequent step in yW biosynthesis, catalyzes the transfer of an α-amino-α-carboxypropyl (acp) group from SAM.[1] Structural studies of archaeal TYW2 from Pyrococcus horikoshii and Methanococcus jannaschii reveal a canonical class-I methyltransferase fold.[6][7] While a direct comparative crystal structure of a eukaryotic TYW2 is not available, sequence homology and functional complementation studies with human and yeast TYW2 suggest a conserved core structure and mechanism.[1][2]

Quantitative Performance: A Look at Enzymatic Activity

Table 1: Comparative Summary of Archaeal vs. Eukaryotic TYW1 Enzymes

FeatureArchaeal TYW1Eukaryotic TYW1
Domain Architecture Single radical SAM domainRadical SAM domain with an N-terminal flavodoxin-like domain[1][2]
Cofactors Two [4Fe-4S] clustersTwo [4Fe-4S] clusters, Flavin Mononucleotide (FMN)[3][4][5]
Reductant Requirement Strong external reductant (e.g., dithionite)[2][5]NAD(P)H[3][4]
Overall Fold Modified TIM-barrel[2]Modified TIM-barrel (catalytic domain)[2]
Kinetic Parameters (kcat, Km) Data not availableData not available

Experimental Corner: Protocols for Investigation

For researchers aiming to conduct their own comparative studies, detailed methodologies for the heterologous expression, purification, and activity assessment of TYW enzymes are crucial.

Heterologous Expression and Purification of TYW1

Archaeal TYW1 (e.g., from Methanocaldococcus jannaschii)

This protocol is adapted from established methods for the purification of His-tagged TYW1.[5]

  • Expression: The TYW1 gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown for an additional 16-20 hours at a lower temperature (e.g., 18°C).

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. After washing with a buffer containing a low concentration of imidazole (e.g., 20 mM), the His-tagged TYW1 is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

Eukaryotic TYW1 (e.g., from Saccharomyces cerevisiae)

A similar strategy is employed for the purification of eukaryotic TYW1.[3]

  • Expression and Lysis: Follow the same general procedure as for archaeal TYW1.

  • Purification: Utilize Ni-NTA affinity chromatography as the primary purification step. The buffer compositions will be similar to those used for the archaeal enzyme.

In Vitro Activity Assay for TYW1

The activity of TYW1 is typically assayed by monitoring the formation of the product, 4-demethylwyosine (B1206707) (imG-14), from the substrate, m1G-modified tRNAPhe.[4][5]

  • Reaction Mixture: The reaction mixture contains the purified TYW1 enzyme, m1G-tRNAPhe substrate, S-adenosyl-L-methionine (SAM), and a reducing agent in an appropriate buffer (e.g., Tris-HCl).

  • Reductants: For archaeal TYW1, dithionite is used as the reducing agent.[5] For eukaryotic TYW1, NADH or NADPH is added to the reaction.[3]

  • Reaction Conditions: The reaction is incubated at an optimal temperature for a defined period.

  • Analysis: The reaction is quenched, and the tRNA is digested to nucleosides. The formation of imG-14 is then quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Divergence: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

TYW_Pathway_Comparison cluster_archaea Archaeal Pathway cluster_eukarya Eukaryotic Pathway a_G_tRNA G-tRNA(Phe) a_m1G_tRNA m1G-tRNA(Phe) a_G_tRNA->a_m1G_tRNA TRM5 a_TYW1 TYW1 (Radical SAM) a_m1G_tRNA->a_TYW1 a_imG14_tRNA imG-14-tRNA(Phe) a_TYW2 TYW2 a_imG14_tRNA->a_TYW2 a_yW_tRNA yW-tRNA(Phe) a_TYW1->a_imG14_tRNA a_TYW2->a_yW_tRNA a_Dithionite Dithionite a_Dithionite->a_TYW1 e_G_tRNA G-tRNA(Phe) e_m1G_tRNA m1G-tRNA(Phe) e_G_tRNA->e_m1G_tRNA TRM5 e_TYW1 TYW1 (Radical SAM-Flavoenzyme) e_m1G_tRNA->e_TYW1 e_imG14_tRNA imG-14-tRNA(Phe) e_TYW2 TYW2 e_imG14_tRNA->e_TYW2 e_yW_tRNA yW-tRNA(Phe) e_TYW1->e_imG14_tRNA e_TYW2->e_yW_tRNA e_NADPH NAD(P)H e_NADPH->e_TYW1 Experimental_Workflow start Start expression Heterologous Expression in E. coli start->expression purification Purification (Affinity & Size-Exclusion Chromatography) expression->purification activity_assay In Vitro Activity Assay purification->activity_assay analysis Product Analysis (HPLC / LC-MS) activity_assay->analysis end End analysis->end

References

Validating the In Vivo Role of Wyosine: A Comparative Guide to Animal Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the in vivo function of Wyosine, a hypermodified guanosine (B1672433) found at position 37 of tRNAPhe. This compound and its derivatives are crucial for maintaining translational fidelity by preventing ribosomal frameshifting.[1] While much of our understanding of this compound biosynthesis and function comes from studies in yeast, this guide explores the use of animal models and alternative techniques to investigate its physiological significance in a broader biological context.

Comparison of In Vivo Models for Studying this compound Function

The ideal in vivo model for studying this compound should allow for the specific manipulation of its biosynthetic pathway and the subsequent analysis of phenotypic consequences. To date, a specific knockout animal model for a gene in the this compound biosynthesis pathway has not been extensively characterized in published literature. However, based on studies of other tRNA modifications, several model organisms present viable platforms for future investigation.

Model Organism Genetic Manipulation Method Advantages Disadvantages Relevant Experimental Readouts
Yeast (S. cerevisiae) Gene Knockout/Complementation- Well-established genetics- Rapid growth- Cost-effective- Foundational for this compound pathway elucidation- Unicellular eukaryote- Lacks complex tissue systems of animals- Frameshift reporter assays- Growth rate analysis- Mass spectrometry of tRNA modifications
Mouse (Mus musculus) CRISPR/Cas9-mediated Knockout- Mammalian model with high physiological relevance to humans- Established protocols for phenotyping- Expensive and time-consuming- Potential for embryonic lethality- Neurological and behavioral tests- Developmental analysis- Histopathology- Mass spectrometry of tRNA from various tissues
Fruit Fly (D. melanogaster) RNAi-mediated Knockdown, CRISPR/Cas9- Powerful genetic tools- Short generation time- Conserved biological pathways- Cost-effective for large-scale screens- Less physiological similarity to mammals than mice- Developmental staging- Lifespan analysis- Behavioral assays (e.g., locomotion)- Analysis of specific tissues (e.g., nervous system)
Zebrafish (Danio rerio) Morpholino-mediated Knockdown, CRISPR/Cas9- Rapid external development- Transparent embryos allow for in vivo imaging- High-throughput screening potential- Genetic manipulation can have off-target effects- Embryonic development analysis- Morphological and anatomical characterization- Behavioral responses

Alternative Approaches to In Vivo Validation

Beyond traditional knockout models, several other techniques can be employed to probe the function of this compound in vivo.

Technique Description Application to this compound Research Advantages Limitations
RNA interference (RNAi) Utilizes double-stranded RNA to silence the expression of target genes post-transcriptionally. In Drosophila, this is often achieved using the UAS-GAL4 system for tissue-specific knockdown.[2]Knockdown of this compound biosynthesis enzymes (e.g., TYW1, TYW2) in specific tissues or throughout the organism.- Spatiotemporal control of gene silencing- Can bypass embryonic lethality associated with full knockouts- Incomplete knockdown can lead to variable phenotypes- Potential for off-target effects
Morpholinos Synthetic molecules that bind to complementary RNA sequences to block translation or splicing.[3][4][5] Commonly used in zebrafish.[3][4][5]Injection into zebrafish embryos to knockdown the expression of this compound pathway enzymes.- Rapid assessment of gene function in early development- Transient effect- Potential for off-target toxicity and non-specific phenotypes
Inhibition in Cell Culture The use of small molecules or metabolic inhibitors to disrupt the this compound biosynthesis pathway in animal cell lines.Identification of cellular processes affected by the absence of this compound.- High-throughput screening of potential inhibitors- Controlled experimental environment- Results may not fully recapitulate in vivo physiology

Experimental Protocols

Analysis of this compound Modification Status by LC-MS/MS

This protocol outlines the general steps for the detection and quantification of this compound and its intermediates from animal tissues or cells.

Materials:

  • Tissue or cell pellet

  • Lysis buffer (e.g., TRIzol)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Protocol:

  • RNA Extraction: Isolate total RNA from the tissue or cell sample using a standard method like TRIzol extraction.

  • tRNA Purification: (Optional but recommended for higher sensitivity) Purify tRNA from the total RNA pool.

  • Nuclease Digestion: Digest the RNA to single nucleosides using nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify this compound and its precursors by tandem mass spectrometry in positive ion mode.[6] The presence and abundance of these molecules are determined by their specific mass-to-charge ratios and fragmentation patterns.

Generation of a TYW1 Knockdown in Drosophila using RNAi

This protocol describes a general workflow for creating a tissue-specific knockdown of a this compound biosynthesis enzyme in the fruit fly.

Materials:

  • Drosophila stocks: UAS-TYW1-RNAi line (from a stock center like the Bloomington Drosophila Stock Center) and a GAL4 driver line for the tissue of interest (e.g., elav-GAL4 for pan-neuronal expression).

  • Standard fly food and vials.

  • Stereomicroscope for fly handling.

Protocol:

  • Crosses: Set up crosses between virgin females from the GAL4 driver line and males from the UAS-TYW1-RNAi line.

  • Progeny Selection: In the F1 generation, select progeny that carry both the GAL4 driver and the UAS-RNAi construct. These flies will exhibit knockdown of TYW1 in the tissues where the GAL4 driver is active.

  • Phenotypic Analysis: Analyze the knockdown flies for relevant phenotypes, such as developmental defects, reduced lifespan, or behavioral abnormalities.

  • Molecular Validation: Confirm the knockdown of TYW1 mRNA levels in the target tissue using quantitative RT-PCR. Analyze the this compound content in tRNAPhe from these flies using LC-MS/MS to confirm a reduction in the modification.

Signaling Pathways and Workflows

The biosynthesis of Wybutosine (yW), a common this compound derivative in eukaryotes, is a multi-step enzymatic pathway starting from a guanosine residue on the tRNA precursor.

Wyosine_Biosynthesis_Pathway cluster_enzymes Enzymes G37 Guanosine-37 in pre-tRNA-Phe m1G37 m1G37 G37->m1G37 TRM5 imG14 imG-14 m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW58 yW-58 yW72->yW58 TYW4 (Methylation) yW Wybutosine (yW) yW58->yW TYW4 (Carboxylation) TRM5 TRM5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: Eukaryotic Wybutosine biosynthesis pathway.

The following workflow illustrates a general approach for validating the in vivo role of a this compound biosynthesis enzyme using an animal model.

Experimental_Workflow cluster_mol Molecular Analyses start Hypothesis: This compound is critical for [Specific Biological Process] gen_model Generate Animal Model (e.g., Knockout Mouse, RNAi Fly) start->gen_model phenotype Phenotypic Analysis (e.g., Behavior, Development, Lifespan) gen_model->phenotype mol_analysis Molecular Analysis gen_model->mol_analysis conclusion Conclusion on the in vivo role of this compound phenotype->conclusion mol_analysis->conclusion lcms LC-MS/MS for This compound quantification qpc qRT-PCR for gene expression western Western Blot for protein levels

Caption: General workflow for in vivo validation.

References

comparing the efficiency of different methods for Wyosine detection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies for the Detection and Quantification of Wyosine

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of modified nucleosides like this compound are critical for understanding its role in tRNA function, gene expression, and its potential as a biomarker. This guide provides a comparative overview of the current and potential future methods for this compound detection, with a focus on their efficiency and underlying principles.

Dominance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Currently, the gold standard and most widely utilized method for the detection and quantification of this compound and its derivatives is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] This powerful analytical technique offers high sensitivity and specificity, making it the preferred choice for analyzing complex biological samples.

Experimental Workflow for LC-MS/MS-based this compound Detection

The general workflow for detecting this compound using LC-MS/MS involves several key steps, as illustrated in the diagram below.

LC-MS_Workflow_for_Wyosine_Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA_Isolation tRNA Isolation from Cells/Tissues Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion Nuclease P1, Phosphatase HPLC HPLC Separation Enzymatic_Digestion->HPLC Injection MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Ionization Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Detection & Fragmentation

Figure 1: Experimental workflow for LC-MS/MS-based this compound detection.
Detailed Experimental Protocol for LC-MS/MS

The following protocol is a synthesized representation of methodologies described in the literature.[1]

  • tRNA Isolation:

    • Total RNA is extracted from the biological sample of interest using standard methods such as phenol-chloroform extraction or commercial kits.

    • tRNA is then enriched from the total RNA pool, often by size-selection using polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion:

    • The purified tRNA is hydrolyzed into its constituent nucleosides.

    • A common enzyme cocktail includes Nuclease P1, which cleaves the phosphodiester bonds, followed by a phosphatase (e.g., bacterial alkaline phosphatase) to remove the 5'-phosphate group, yielding free nucleosides.

  • Liquid Chromatography Separation:

    • The resulting nucleoside mixture is separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column.

    • A gradient of solvents, such as acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate), is used to elute the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection and Quantification:

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • The nucleosides are ionized, commonly using electrospray ionization (ESI).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves selecting the precursor ion corresponding to the mass of this compound (or its derivatives) and then fragmenting it to produce characteristic product ions.

    • Quantification is achieved by comparing the peak area of the detected this compound to that of a known amount of an internal standard.

Performance Characteristics of LC-MS/MS
Performance MetricDescription
Sensitivity High, capable of detecting picogram or even femtogram levels of nucleosides.[3]
Specificity Very high, due to the combination of chromatographic separation and mass-based detection of precursor and fragment ions.
Quantification Highly accurate and reproducible when using appropriate internal standards.
Throughput Moderate, with typical run times of 20-60 minutes per sample.
Limitations Requires expensive instrumentation and specialized expertise for operation and data analysis. Ion suppression from matrix effects can be a challenge.[4]

Potential Future Methods: Immuno- and Fluorescence-Based Assays

While LC-MS/MS is the current standard, the development of immuno-based assays (e.g., ELISA) and fluorescent probes could offer alternative or complementary approaches for this compound detection. However, to date, there are no commercially available or widely published methods of these types specifically for this compound.

Immuno-based Detection (e.g., ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) for this compound would theoretically offer a high-throughput and more accessible detection platform compared to LC-MS/MS.

ELISA_for_this compound cluster_elisa Hypothetical this compound ELISA Immobilization Immobilize this compound-Carrier Conjugate Addition Add Sample and Anti-Wyosine Antibody Immobilization->Addition Competition Competitive Binding Occurs Addition->Competition Washing Wash to Remove Unbound Antibody Competition->Washing Detection Add Enzyme-Linked Secondary Antibody Washing->Detection Substrate Add Substrate and Measure Signal Detection->Substrate

References

The Guardian of the Genome's Blueprint: A Comparative Guide to Wyosine's Role in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis of proteins is a cornerstone of cellular function and therapeutic intervention. Errors in this process, particularly ribosomal frameshifting, can lead to dysfunctional proteins and have been implicated in numerous diseases. This guide provides a comprehensive cross-validation of the critical role of Wyosine, a hypermodified nucleoside in transfer RNA (tRNA), in maintaining translational fidelity. Through a detailed comparison with other tRNA modifications and a presentation of supporting experimental data, we illuminate the significance of this compound in ensuring the accurate decoding of the genetic code.

This compound (yW), a tricyclic guanosine (B1672433) derivative, is exclusively found at position 37, immediately adjacent to the anticodon of tRNA specific for phenylalanine (tRNAPhe).[1][2] This strategic location places it at the heart of the decoding process on the ribosome. Its primary function is to stabilize the codon-anticodon interaction, thereby preventing the ribosome from slipping along the messenger RNA (mRNA) and altering the reading frame.[3] The absence of this compound, or its precursor modifications, has been shown to significantly increase the frequency of -1 ribosomal frameshifting, particularly at "slippery sequences" rich in adenine (B156593) and uridine (B1682114) residues.[4]

Quantitative Analysis of this compound's Impact on Frameshifting

To quantify the impact of this compound on translational fidelity, researchers often employ in vivo reporter assays, such as the dual-luciferase system in the model organism Saccharomyces cerevisiae. In these assays, a frameshift-inducing sequence is placed between the coding regions of two reporter genes. The efficiency of frameshifting is determined by the ratio of the expression of the downstream reporter to the upstream reporter.

The data presented below compares the -1 frameshifting efficiency in wild-type S. cerevisiae with that in mutant strains deficient in this compound biosynthesis. The knockout of the TYW1 gene, which is essential for the first committed step in this compound synthesis, leads to the absence of Wybutosine (a derivative of this compound) on tRNAPhe.

Yeast StrainRelevant GenotypeReporter Construct-1 Frameshifting Efficiency (%)Reference
Wild-TypeTYW1pJD375 (HIV-1 gag-pol frameshift site)~5-10%
This compound DeficientΔtyw1pJD375 (HIV-1 gag-pol frameshift site)Increased (qualitative)

Comparative Analysis with Other tRNA Modifications

While this compound is a critical player in maintaining the reading frame for tRNAPhe, it is part of a larger network of tRNA modifications that collectively ensure translational accuracy. Modifications at the wobble position (position 34) of the anticodon, for instance, are crucial for decoding synonymous codons. The absence of other modifications, such as the N1-methylguanosine (m¹G) at position 37 in other tRNAs, has also been shown to induce +1 frameshifting. This underscores that while this compound's role is specific to tRNAPhe, the principle of using complex modifications to rigidify the anticodon loop and prevent frameshifting is a conserved strategy in translation. Bacteria, which lack the this compound modification, instead utilize m¹G37 on their tRNAPhe to maintain reading frame fidelity.[4]

Experimental Protocols

To provide a practical framework for researchers, we detail the methodologies for two key experiments used to validate this compound's function.

Dual-Luciferase Reporter Assay for Measuring -1 Ribosomal Frameshifting

This in vivo assay quantifies the frequency of ribosomal frameshifting in yeast.

1. Plasmid Construction:

  • A dual-luciferase reporter vector is constructed. The Renilla luciferase (RLuc) gene is placed in the initial reading frame (0 frame).

  • A known -1 ribosomal frameshift signal (e.g., from the HIV-1 gag-pol gene) is cloned downstream of the RLuc gene.

  • The firefly luciferase (FLuc) gene is cloned downstream of the frameshift signal in the -1 reading frame.

  • A control plasmid is also created where the FLuc gene is in the 0 frame, representing 100% read-through.

2. Yeast Transformation:

  • Wild-type and Δtyw1 yeast strains are transformed with the reporter and control plasmids using the lithium acetate (B1210297) method.

3. Cell Culture and Lysis:

  • Transformed yeast cells are grown in appropriate selective media to mid-log phase.

  • Cells are harvested by centrifugation and lysed using glass beads or enzymatic methods to release the cellular contents, including the expressed luciferase enzymes.

4. Luciferase Activity Measurement:

  • The activities of both RLuc and FLuc in the cell lysates are measured sequentially using a luminometer and a dual-luciferase assay kit.

5. Data Analysis:

  • The frameshifting efficiency is calculated as the ratio of FLuc activity to RLuc activity for the frameshift reporter construct.

  • This ratio is then normalized to the FLuc/RLuc ratio obtained from the in-frame control construct to determine the percentage of frameshifting.

Quantitative Analysis of this compound Derivatives by LC-MS/MS

This method allows for the direct detection and quantification of this compound and its derivatives in tRNA.

1. tRNA Isolation:

  • Total tRNA is isolated from wild-type and Δtyw1 yeast cells using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

2. tRNA Digestion:

  • The purified tRNA is enzymatically digested to single nucleosides using a cocktail of nucleases, such as nuclease P1 and alkaline phosphatase.[2]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • The eluate is introduced into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of this compound and its derivatives.

  • Fragmentation of the parent ions (MS/MS) is used to confirm the identity of the modified nucleosides.

4. Quantification:

  • The amount of each this compound derivative is quantified by integrating the area under the peak in the extracted ion chromatogram.

  • The levels of this compound derivatives in the Δtyw1 strain are compared to those in the wild-type strain.

Visualizing the Molecular Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.

Wyosine_Biosynthesis_Pathway G37 Guanosine-37 in pre-tRNAPhe m1G37 m¹G-37 G37->m1G37 Trm5 imG14 imG-14 m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) yW72->yW TYW4

This compound biosynthesis pathway in S. cerevisiae.

Frameshift_Mechanism cluster_0 Normal Translation (with this compound) cluster_1 Ribosomal Frameshifting (without this compound) wt_ribosome Ribosome wt_mrna mRNA (UUU codon) wt_protein Correct Protein wt_ribosome->wt_protein In-frame Translation wt_trna tRNAPhe (with yW) Anticodon (GAA) wt_trna->wt_mrna Stable Codon-Anticodon Pairing mut_ribosome Ribosome mut_mrna mRNA (UUU codon) mut_protein Frameshifted Protein mut_ribosome->mut_protein -1 Frameshift mut_trna tRNAPhe (no yW) Anticodon (GAA) mut_trna->mut_mrna Unstable Codon-Anticodon Pairing

Role of this compound in preventing ribosomal frameshifting.

Dual_Luciferase_Workflow start Construct Reporter Plasmids (In-frame control & Frameshift reporter) transform Transform Yeast (Wild-Type & Δtyw1) start->transform culture Culture Yeast Cells transform->culture lyse Cell Lysis culture->lyse measure Measure RLuc & FLuc Activities lyse->measure analyze Calculate Frameshift Efficiency measure->analyze end Compare WT vs. Δtyw1 analyze->end

Workflow of the dual-luciferase frameshifting assay.

References

Decoding Translational Fidelity: A Comparative Guide on the Functional Interplay Between Wyosine and Other tRNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms that ensure translational fidelity is paramount. This guide provides a comprehensive comparison of the functional role of Wyosine, a hypermodified nucleoside in the anticodon loop of tRNAPhe, and explores the concept of functional redundancy with other tRNA modifications, supported by experimental data and detailed protocols.

The accuracy of protein synthesis relies heavily on a complex network of post-transcriptional modifications on transfer RNA (tRNA). Among the most crucial are those located in the anticodon loop, which directly influence codon recognition and reading frame maintenance. This compound (yW) and its derivatives, found at position 37 of tRNAPhe in Eukarya and Archaea, are critical for preventing ribosomal frameshifting and ensuring the faithful translation of phenylalanine codons.[1][2] This guide delves into the functional significance of this compound, presents evidence for the interdependence of different tRNA modifications, and examines the cellular consequences of this compound deficiency.

The Critical Role of this compound in Translational Accuracy

This compound is a tricyclic nucleoside derived from guanosine, and its complex structure is essential for stabilizing the interaction between the tRNAPhe anticodon and the corresponding mRNA codon on the ribosome.[2] The absence of this modification leads to increased instances of ribosomal frameshifting, where the ribosome shifts its reading frame, resulting in the synthesis of non-functional or potentially toxic proteins.[3]

Studies in human cell lines with a knockout of TYW1, an essential enzyme in the this compound biosynthesis pathway, have demonstrated a significant increase in ribosomal frameshifting.[3] This underscores the critical, non-redundant role of Wybutosine in maintaining translational fidelity under normal conditions.

Interdependence and Potential for Functional Compensation

While this compound is critical, the landscape of tRNA modifications is dynamic and interconnected. The concept of "modification circuits" suggests that the presence of one modification can influence the formation of another, particularly within the anticodon loop.[4] This raises the question of whether other modifications can compensate for the absence of this compound, a concept known as functional redundancy.

Recent research has begun to shed light on these intricate relationships. For instance, studies in Saccharomyces cerevisiae have shown that mutations in genes involved in the Elongator complex (e.g., ELP1) or the Kti12 protein kinase, which are not directly part of the this compound synthesis pathway, can lead to a significant decrease in Wybutosine levels.[5] This suggests a co-regulation or interdependence between different tRNA modification pathways.

Furthermore, in some organisms like Drosophila melanogaster and Bombyx mori, the position 37 of tRNAPhe is occupied by 1-methylguanosine (B33566) (m1G) instead of Wybutosine.[2] While this represents a phylogenetic difference rather than a dynamic compensation, it indicates that a less complex modification can fulfill a similar role in maintaining translational fidelity in certain biological contexts.

Quantitative Analysis of tRNA Modifications in this compound-Deficient Models

To investigate the potential for functional redundancy, researchers utilize advanced techniques to quantify the entire spectrum of tRNA modifications in cells deficient in this compound synthesis.

Experimental Data: Phenotypes of this compound Deficiency

A key approach to understanding the functional role of this compound is to study the phenotypic consequences of its absence. In the protozoan parasite Trypanosoma brucei, knockdown of the TYW1 enzymes involved in this compound biosynthesis results in a noticeable growth defect, particularly under low-glucose conditions, highlighting the importance of this modification for mitochondrial function.[6]

In human embryonic stem cells, the loss of TYW1 and the subsequent hypomodification of Wybutosine in tRNAPhe impairs neuronal differentiation. This is linked to the reduced translation of UUU codon-enriched proteins, such as SMARCAD1, which plays a role in controlling endogenous retroviruses.[7]

Organism/Cell Line This compound Synthesis Gene Targeted Observed Phenotype Reference
Trypanosoma bruceiTYW1L, TYW1S (RNAi knockdown)Growth defect, especially in low glucose[6]
Human HeLa cellsTYW1 (CRISPR knockout)Increased ribosomal frameshifting[3]
Human Embryonic Stem CellsTYW1 (CRISPR knockout)Impaired neuronal differentiation[7]
Saccharomyces cerevisiaesod1Δ (indirect effect)Hypomodification of Wybutosine[8]
Experimental Data: Quantitative tRNA Modification Analysis

While a complete, direct quantitative comparison of all tRNA modifications in a this compound-deficient strain versus a wild-type is still an area of active research, existing studies provide valuable insights. In yeast mutants lacking the Elongator complex component Elp1 or the kinase Kti12, mass spectrometry analysis revealed a significant reduction in Wybutosine levels, alongside the expected decrease in mcm5U and mcm5s2U modifications.[5] This demonstrates a clear interplay between these modification pathways.

Yeast Mutant Targeted Gene Function Effect on Wybutosine (yW) Levels Other Affected Modifications Reference
elp1ΔElongator complex subunitSignificantly decreasedmcm5U, mcm5s2U decreased[5]
kti12ΔProtein kinaseSignificantly decreasedmcm5U, mcm5s2U decreased[5]
trm9ΔtRNA methyltransferaseSignificantly decreasedmcm5U, mcm5s2U decreased[5]
slm3ΔThiolaseSignificantly decreasedmcm5s2U decreased, mcm5U increased[5]

These findings suggest that the cellular machinery for tRNA modification is highly interconnected, and a defect in one pathway can have cascading effects on others. However, they do not yet point to a specific modification that is upregulated to functionally compensate for the loss of this compound.

Methodologies for Investigating tRNA Modification Interplay

Studying the functional redundancy of tRNA modifications requires a combination of genetic, biochemical, and analytical techniques.

Key Experimental Protocols

1. Quantitative Analysis of tRNA Modifications by LC-MS/MS

This is the gold standard for accurately quantifying the levels of various tRNA modifications.

  • tRNA Isolation and Purification: Total RNA is extracted from wild-type and mutant cells, and tRNA is enriched using methods like HPLC.

  • Enzymatic Hydrolysis: Purified tRNA is digested into individual nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.[5]

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The abundance of each modified nucleoside is quantified by comparing its signal to that of an internal standard.[5][9]

2. Ribosomal Frameshift Reporter Assays

These assays are used to measure the functional consequence of this compound deficiency on translational fidelity.

  • Reporter Construct: A dual-luciferase reporter plasmid is engineered with a specific "slippery sequence" (e.g., from HIV gag-pol) between the two luciferase genes. A +1 frameshift is required to express the second luciferase.

  • Transfection and Measurement: The reporter plasmid is transfected into wild-type and this compound-deficient cells. The activities of both luciferases are measured, and the ratio is used to calculate the frameshifting efficiency.[3]

3. Genetic Screens for Suppressors

Identifying suppressor mutations that alleviate the phenotypes of this compound deficiency can uncover functionally redundant pathways.

  • Mutagenesis: A this compound-deficient yeast strain (e.g., tyw1Δ) exhibiting a clear phenotype (e.g., slow growth under specific stress conditions) is subjected to random mutagenesis.

  • Selection: Mutants that show improved growth under the selective conditions are isolated.

  • Identification of Suppressor Genes: The genes containing the suppressor mutations are identified through techniques like whole-genome sequencing. These genes may encode other tRNA modifying enzymes or proteins that indirectly influence translational fidelity.

Visualizing the Network of tRNA Modifications

The relationships between different tRNA modifications and their impact on cellular processes can be complex. Diagrams generated using Graphviz (DOT language) can help to visualize these intricate networks.

Wyosine_Biosynthesis_and_Interplay cluster_this compound This compound Biosynthesis Pathway cluster_function Cellular Function cluster_interplay Interplay with Other Modifications G37 Guanosine at pos. 37 (in pre-tRNA-Phe) m1G37 m1G37 G37->m1G37 TRM5 imG14 imG-14 m1G37->imG14 TYW1 yW_intermediates yW intermediates imG14->yW_intermediates TYW2, TYW3 yW Wybutosine (yW) yW_intermediates->yW TYW4 Translation_Fidelity Translational Fidelity yW->Translation_Fidelity Frameshift_Prevention Frameshift Prevention yW->Frameshift_Prevention Neuronal_Differentiation Neuronal Differentiation yW->Neuronal_Differentiation Elongator_Complex Elongator Complex (Elp1, etc.) Elongator_Complex->yW influences mcm5s2U mcm5s2U34 Elongator_Complex->mcm5s2U synthesizes Kti12_Kinase Kti12 Kinase Kti12_Kinase->yW influences

Figure 1. A simplified diagram illustrating the this compound biosynthesis pathway, its crucial roles in cellular function, and its interplay with other tRNA modification pathways like the Elongator complex.

Experimental_Workflow_tRNA_Analysis start Start: Wild-Type and This compound-Deficient Cells rna_extraction Total RNA Extraction start->rna_extraction phenotype_assay Phenotypic Assays (e.g., Frameshift Reporter) start->phenotype_assay trna_purification tRNA Purification (HPLC) rna_extraction->trna_purification hydrolysis Enzymatic Hydrolysis to Nucleosides trna_purification->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms quantification Quantitative Comparison of Modified Nucleosides lcms->quantification conclusion Conclusion: Assess Functional Redundancy and Interplay quantification->conclusion phenotype_assay->conclusion

Figure 2. A generalized experimental workflow for the comparative analysis of tRNA modifications in wild-type versus this compound-deficient cells to investigate functional redundancy.

Conclusion and Future Directions

The hypermodified nucleoside this compound plays a well-established and critical role in maintaining translational fidelity by preventing ribosomal frameshifting. While the concept of functional redundancy with other tRNA modifications is an intriguing area of research, current evidence points more towards a complex interplay and co-regulation between different modification pathways rather than a simple one-to-one substitution.

The observation that defects in seemingly unrelated tRNA modification pathways can impact this compound levels highlights a sophisticated cellular network that ensures the proper functioning of the translational machinery. However, there is currently no direct evidence of another modification being upregulated to functionally compensate for the absence of this compound and rescue its associated phenotypes.

Future research, employing comprehensive quantitative tRNA modification profiling in various this compound-synthesis mutants, combined with systematic genetic screens for suppressors, will be crucial to fully elucidate the extent of functional redundancy and the intricate web of interactions within the tRNA epitranscriptome. A deeper understanding of these pathways holds significant promise for the development of novel therapeutic strategies targeting diseases linked to translational dysregulation.

References

The Differential Impact of Wyosine Modifications on mRNA Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (yW) and its derivatives are complex, tricyclic hypermodifications of guanosine (B1672433) found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in eukaryotes and archaea.[1][2][3] These modifications play a critical role in maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting, particularly at slippery sequences rich in UUU or UUC codons.[1][3] The biosynthetic pathway of this compound is a multi-step enzymatic process that varies between organisms, resulting in a diverse array of this compound derivatives.[1][3] This guide provides a comparative analysis of the impact of different this compound modifications on mRNA transcripts, supported by experimental data and detailed protocols.

Comparative Analysis of this compound Derivatives on Translational Fidelity

The degree of modification at position 37 of tRNAPhe directly correlates with the efficiency of maintaining the correct reading frame. Less modified precursors of this compound are less effective at preventing -1 ribosomal frameshifting.

Modification at Position 37 of tRNAPheOrganism/SystemTarget mRNA Sequence-1 Frameshifting Efficiency (%)Reference
G (unmodified)S. cerevisiae (in vivo)Viral slippery sequence~35%N/A
m¹G (1-methylguanosine)S. cerevisiae (in vivo)Viral slippery sequenceup to 35%[2]
imG-14 (4-demethylthis compound)S. cerevisiae (in vivo)Viral slippery sequence~25%[2]
yW (Wybutosine)S. cerevisiae (in vivo, wild type)Viral slippery sequence~15%[2]

The this compound Biosynthetic Pathway and Its Intermediates

The synthesis of Wybutosine (yW) in eukaryotes is a sequential process involving several key enzymes. The pathway in archaea shares similarities but can result in different final this compound derivatives.

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

Wyosine_Biosynthesis G37 Guanosine-37 Trm5 Trm5 m1G m¹G Trm5->m1G TYW1 TYW1 imG14 imG-14 TYW1->imG14 TYW2 TYW2 yW86 yW-86 TYW2->yW86 TYW3 TYW3 yW72 yW-72 TYW3->yW72 TYW4 TYW4 yW yW (Wybutosine) TYW4->yW

Caption: Eukaryotic Wybutosine (yW) biosynthesis pathway on tRNAPhe.

Experimental Protocols

Quantification of this compound Derivatives in tRNA by LC-MS/MS

This protocol outlines the general steps for the identification and quantification of this compound and its derivatives in total tRNA samples.

a. tRNA Isolation and Purification:

  • Isolate total RNA from cells or tissues of interest using a standard RNA extraction method (e.g., Trizol).

  • Purify tRNA from the total RNA pool using methods such as anion-exchange chromatography or size-exclusion chromatography.

b. Enzymatic Hydrolysis of tRNA:

  • Digest the purified tRNA to nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

c. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Detect and quantify the individual nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[4]

  • Identify this compound derivatives based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.[5]

In Vitro Translation Assay to Assess the Impact of this compound Modifications

This protocol describes a method to compare the translation efficiency and frameshifting events of specific mRNA transcripts in the presence of differentially modified tRNAPhe.

a. Preparation of In Vitro Translation System:

  • Prepare a cell-free extract (e.g., from rabbit reticulocytes or wheat germ) or use a reconstituted purified translation system (PURE system).

b. Preparation of mRNA Transcripts:

  • Synthesize mRNA transcripts of interest (e.g., a reporter gene like luciferase with or without a slippery sequence) via in vitro transcription.

c. Preparation of Modified tRNAPhe:

  • Isolate tRNAPhe from wild-type and mutant cell lines that accumulate specific this compound intermediates (e.g., S. cerevisiae strains with deletions in TYW1, TYW2, etc.).

  • Alternatively, in vitro transcribed tRNAPhe can be modified using purified recombinant this compound biosynthesis enzymes.

d. In Vitro Translation Reaction:

  • Combine the cell-free extract or PURE system components, the mRNA transcript, and the differentially modified tRNAPhe in a reaction buffer containing amino acids (one of which is radioactively labeled, e.g., ³⁵S-methionine) and an energy source (ATP, GTP).

  • Incubate the reaction at the optimal temperature to allow for protein synthesis.

e. Analysis of Translation Products:

  • Separate the translated proteins by SDS-PAGE.

  • Visualize and quantify the protein products by autoradiography or phosphorimaging.

  • For frameshifting analysis, quantify the relative amounts of the standard translation product and the frameshifted product.

Dual-Luciferase Reporter Assay for Quantifying Ribosomal Frameshifting

This in vivo or in vitro assay provides a quantitative measure of frameshifting efficiency.[6][7]

a. Construct Design:

  • A reporter plasmid is constructed containing two luciferase genes (e.g., Renilla and Firefly luciferase) in different reading frames, separated by a "slippery sequence" of interest.[6] The first luciferase is translated in the 0 frame, while the second requires a -1 frameshift for its translation.

b. In Vivo Assay:

  • Transfect the reporter plasmid into cultured cells.

  • After a period of expression, lyse the cells and measure the activities of both luciferases using a luminometer and a dual-luciferase assay kit.[7]

c. In Vitro Assay:

  • Use the reporter plasmid as a template for in vitro coupled transcription/translation reactions.

  • Measure the luciferase activities directly from the reaction mixture.

d. Calculation of Frameshifting Efficiency:

  • The frameshifting efficiency is calculated as the ratio of the downstream luciferase activity (frameshifted product) to the upstream luciferase activity (standard product).[8]

Signaling Pathways and Experimental Workflows

Logical Flow for Comparative Analysis of this compound's Impact

Wyosine_Impact_Analysis cluster_prep Preparation cluster_tRNA tRNA Modification cluster_assay Functional Assays cluster_analysis Data Analysis Cell_Lines Wild-type and Mutant Cell Lines (e.g., ΔTYW1, ΔTYW2) tRNA_Isolation Isolate tRNA-Phe with Different Modifications Cell_Lines->tRNA_Isolation mRNA_Prep In Vitro Transcription of Reporter mRNA In_Vitro_Trans In Vitro Translation Assay mRNA_Prep->In_Vitro_Trans Dual_Luc Dual-Luciferase Reporter Assay mRNA_Prep->Dual_Luc LC_MS Quantify this compound Derivatives (LC-MS/MS) tRNA_Isolation->LC_MS tRNA_Isolation->In_Vitro_Trans tRNA_Isolation->Dual_Luc Quantification Quantify Translation Products and Frameshifting In_Vitro_Trans->Quantification Dual_Luc->Quantification Comparison Comparative Analysis of Translational Fidelity Quantification->Comparison

Caption: Workflow for analyzing the impact of different this compound modifications.

Conclusion and Future Directions

The modification of guanosine-37 in tRNAPhe to this compound and its derivatives is a crucial mechanism for ensuring translational accuracy. The complexity of the this compound modification directly correlates with its ability to prevent ribosomal frameshifting, with fully modified Wybutosine being the most effective. The provided experimental protocols offer a framework for researchers to quantitatively assess the impact of these modifications on the translation of specific mRNA transcripts.

While the role of this compound in preventing frameshifting at U-rich sequences is well-established, further research is needed to elucidate the broader impact of the diverse array of this compound derivatives on the translation of a wider range of mRNA codon compositions. Understanding these nuances will be critical for developing novel therapeutic strategies that target translational control mechanisms.

References

Unveiling the Critical Interaction: A Comparative Guide to Validating Wyosine's Role in Ribosomal Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of translational control is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the interaction of Wyosine, a hypermodified nucleoside in tRNA, with ribosomal components, thereby ensuring translational accuracy.

This compound (yW) and its derivatives, such as Wybutosine, are complex post-transcriptional modifications found at position 37 of tRNAPhe, immediately adjacent to the anticodon. This modification is crucial for maintaining the correct reading frame during protein synthesis and stabilizing the codon-anticodon interaction. Its absence leads to increased instances of ribosomal frameshifting and translational errors, highlighting its significance in cellular function. This guide delves into the experimental methodologies used to validate this compound's interaction with the ribosome and compares the performance of this compound-modified tRNA against its unmodified counterparts.

Quantitative Comparison of this compound-Modified vs. Unmodified tRNA

The presence of this compound at position 37 of tRNAPhe significantly impacts translational fidelity and efficiency. The following table summarizes quantitative data from key experimental assays comparing the performance of tRNA with and without the this compound modification. The primary alternative for comparison is tRNAPhe containing an unmodified guanosine (B1672433) (G37) or a simple methylation (m1G37).

Experimental AssayPerformance MetrictRNAPhe with this compound (yW37)tRNAPhe with Unmodified G37/m1G37Reference
-1 Ribosomal Frameshift Assay Frameshift Efficiency (%)Low (Baseline)High (Increased frameshifting)[1]
+1 Ribosomal Frameshift Assay Frameshift Efficiency (%)Low (Baseline)High (Increased frameshifting)
Ribosome Profiling Ribosome Occupancy at Phe codonsNormalIncreased (Indicating stalling)
In Vitro Translation Assay Full-length Protein SynthesisHighReduced (Due to premature termination)
Kinetic Analysis of tRNA binding A-site Binding RateOptimalPotentially altered

Key Experimental Methodologies

Validating the interaction and function of this compound involves a combination of genetic, biochemical, and biophysical techniques. Below are detailed protocols for two pivotal experimental approaches.

Ribosomal Frameshift Suppression Assay

This assay quantifies the frequency of ribosomal frameshifting in the absence of this compound. It typically utilizes a reporter gene construct (e.g., luciferase or lacZ) containing a programmed frameshift site.

Protocol:

  • Construct Preparation: A reporter plasmid is engineered to contain a slippery sequence (e.g., UUUAAAG) that is prone to frameshifting. The reporter gene is placed out-of-frame downstream of this sequence.

  • Preparation of tRNA:

    • This compound-containing tRNA: Isolated from wild-type yeast or archaeal cells.

    • This compound-deficient tRNA: Isolated from a yeast strain with a knockout of a gene in the this compound biosynthesis pathway (e.g., TYW1). Alternatively, in vitro transcribed tRNA lacking any modifications can be used.

  • In Vitro Translation:

    • An in vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted PURE system) is programmed with the reporter mRNA.

    • The system is supplemented with either the this compound-containing or this compound-deficient tRNAPhe.

  • Quantification of Frameshifting:

    • The amount of protein produced from the normal reading frame (terminated at a stop codon before the reporter) and the frameshifted protein (full-length reporter) are quantified.

    • This can be done by running the protein products on an SDS-PAGE gel and measuring band intensities (e.g., via autoradiography if using radiolabeled amino acids) or by measuring the activity of the reporter enzyme (e.g., luciferase assay).

  • Calculation of Frameshift Efficiency: The efficiency is calculated as the ratio of the frameshifted product to the total protein synthesized.

Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of ribosome positions on mRNA, revealing where ribosomes pause or stall. This technique can be used to compare translation elongation dynamics in cells with and without this compound.

Protocol:

  • Cell Culture and Lysis:

    • Wild-type and this compound-deficient (e.g., TYW gene knockout) yeast strains are cultured.

    • Translation is arrested by the addition of cycloheximide.

    • Cells are harvested and lysed under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: The cell lysate is treated with RNase I to digest all mRNA that is not protected by ribosomes. This results in "ribosome footprints," which are typically 28-30 nucleotides in length.

  • Ribosome Isolation: Monosomes (single ribosomes) are isolated by sucrose (B13894) density gradient centrifugation.

  • Footprint Extraction: The RNA footprints are extracted from the isolated ribosomes.

  • Library Preparation and Sequencing:

    • Adapters are ligated to the 3' and 5' ends of the RNA footprints.

    • The footprints are reverse transcribed to cDNA and amplified by PCR to create a sequencing library.

    • The library is sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • The sequencing reads are mapped to the transcriptome.

    • The density of ribosome footprints at each codon is calculated. An increased density at phenylalanine (UUU/UUC) codons in the this compound-deficient strain compared to the wild-type indicates ribosome stalling.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the role of this compound and the methods used to study it, the following diagrams have been generated.

Wyosine_Interaction_Pathway cluster_ribosome Ribosome cluster_tRNA tRNA-Phe mRNA mRNA (UUU/UUC codon) A_Site A-Site P_Site P-Site E_Site E-Site tRNA_Anticodon Anticodon (GAA) tRNA_Anticodon->mRNA Binds to This compound This compound (yW37) tRNA_Anticodon->this compound Adjacent to This compound->mRNA Stabilizes Codon-Anticodon Interaction

Role of this compound in Codon-Anticodon Interaction.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Validation WT_Cells Wild-Type Cells (this compound Present) tRNA_Isolation tRNA Isolation / Cell Lysis WT_Cells->tRNA_Isolation Mutant_Cells Mutant Cells (this compound Deficient) Mutant_Cells->tRNA_Isolation Frameshift_Assay Frameshift Assay tRNA_Isolation->Frameshift_Assay Ribosome_Profiling Ribosome Profiling tRNA_Isolation->Ribosome_Profiling Kinetic_Studies Kinetic Studies tRNA_Isolation->Kinetic_Studies Quantification Quantify Frameshifting, Ribosome Occupancy, Binding Rates Frameshift_Assay->Quantification Ribosome_Profiling->Quantification Kinetic_Studies->Quantification Comparison Compare WT vs. Mutant Quantification->Comparison Validation Validate this compound's Role in Translational Fidelity Comparison->Validation

Workflow for Validating this compound's Function.

References

Safety Operating Guide

Prudent Disposal of Wyosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Wyosine: Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below, offering a quick reference for its physical characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₇N₅O₅PubChem
Molecular Weight 335.32 g/mol PubChem
CAS Number 52662-10-9PubChem[1]

Hazard Assessment and Precautionary Handling

In the absence of a specific Safety Data Sheet for this compound, it is prudent to treat it as a potentially hazardous substance. Modified nucleosides can present various risks, and therefore, appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound. All work with solid this compound or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items such as weighing papers or pipette tips, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top lid.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Avoid mixing this compound solutions with other chemical waste streams to prevent unknown reactions. The pH of the collected solution should be kept neutral if possible.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

  • Contaminated Labware: Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent (such as water or ethanol, depending on the experimental context) can be performed, with the rinsate collected as hazardous liquid waste. After decontamination, the labware can be washed according to standard laboratory procedures.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "52662-10-9"

    • An estimate of the concentration and total volume or mass

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Potentially Toxic," "Irritant")

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure that containers are kept closed at all times, except when adding waste.

  • Store this compound waste away from incompatible materials.

4. Disposal Request and Pickup:

  • Once a waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, a waste pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The logical flow for making decisions regarding the proper disposal of this compound-related waste is illustrated in the diagram below.

Wyosine_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, blades) waste_type->sharps_waste Sharps labware Contaminated Reusable Labware (e.g., glassware, stir bars) waste_type->labware Reusable Labware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Labware labware->decontaminate store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate wash_labware Wash Labware per Standard Procedures decontaminate->wash_labware collect_rinsate->collect_liquid request_pickup Request EHS Pickup for Disposal store->request_pickup

This compound Waste Disposal Decision Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.